Fmoc-3-chloro-D-phenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZAKKJRIKXQPY-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427304 | |
| Record name | Fmoc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-23-4 | |
| Record name | Fmoc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-3-Chloro-D-phenylalanine: A Technical Guide for Advanced Peptide Synthesis
Introduction: The Strategic Incorporation of Halogenated Amino Acids in Peptide Drug Discovery
In the landscape of modern peptide science and drug development, the use of non-canonical amino acids is a cornerstone for innovation. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability. Among these, halogenated amino acids, and specifically Fmoc-3-chloro-D-phenylalanine, have emerged as critical components in the design of novel peptide therapeutics.
The introduction of a chlorine atom onto the phenyl ring of D-phenylalanine imparts significant physicochemical alterations. The chloro- group is electron-withdrawing and increases the hydrophobicity of the side chain. This modification can profoundly influence a peptide's conformation, metabolic stability, and interactions with biological targets.[1] The use of the D-enantiomer further provides resistance to proteolytic degradation. This guide provides a comprehensive technical overview of the chemical properties, applications, and handling of this compound for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2] Its fundamental properties are summarized in the table below, providing a foundational understanding for its use in synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [2][3] |
| Molecular Weight | 421.87 g/mol | [3] |
| CAS Number | 205526-23-4 | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 121 - 126 °C | [2] |
| Optical Rotation | [α]²⁰/D = +34 ± 2° (c=1 in DMF) | [2] |
| Purity | ≥98% (HPLC) | [2] |
Solubility Profile:
Spectroscopic and Physicochemical Characterization
While a comprehensive public database of spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons between ~7.3 and 7.8 ppm, and aliphatic protons of the fluorenyl group), the α-proton and β-protons of the phenylalanine backbone, and the aromatic protons of the 3-chlorophenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl and 3-chlorophenyl rings, and the aliphatic carbons of the amino acid backbone and the Fmoc group.
Infrared (IR) Spectroscopy: The FTIR spectrum would be expected to exhibit characteristic absorption bands for:
-
O-H stretching of the carboxylic acid.
-
N-H stretching of the amide.
-
C=O stretching of the carboxylic acid and the urethane of the Fmoc group.
-
Aromatic C=C stretching.
-
C-Cl stretching.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns.
Physicochemical Properties: A calculated partition coefficient (logP) for this compound is not readily available in public databases. However, the presence of the chloro- substituent is expected to increase its lipophilicity compared to the non-halogenated Fmoc-D-phenylalanine.
Applications in Peptide Synthesis and Drug Design
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptides with enhanced therapeutic potential.[5]
Key Advantages and Applications:
-
Enhanced Metabolic Stability: The D-configuration of the amino acid provides significant resistance to enzymatic degradation by proteases in vivo, prolonging the peptide's half-life.[1]
-
Modulation of Hydrophobicity and Binding Affinity: The chloro- group on the phenyl ring increases the hydrophobicity of the side chain, which can influence peptide folding, membrane permeability, and binding interactions with biological targets.[1]
-
Probing Structure-Activity Relationships (SAR): The defined position of the chlorine atom allows for systematic studies of how halogenation impacts a peptide's biological activity.[5]
-
Development of Novel Therapeutics: This modified amino acid is utilized in the synthesis of peptide-based drugs for various therapeutic areas, including oncology and metabolic diseases.[5]
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: A standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Recommended Coupling Protocol for this compound
Due to the potential for steric hindrance from the chloro-substituent, a potent coupling reagent such as HATU is recommended to ensure high coupling efficiency.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.[6]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow or colorless beads, is desired).[6]
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling step (double coupling) should be performed.[6]
-
After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
-
Standard Fmoc Deprotection Protocol
The removal of the Fmoc group is a critical step in SPPS.[7]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
Procedure:
-
Add the 20% piperidine in DMF solution to the Fmoc-protected peptide-resin.
-
Agitate the mixture for an initial 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Continue to agitate for 15-20 minutes to ensure complete deprotection.
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of synthetic peptides.
HPLC Purification Workflow
Caption: Workflow for the HPLC purification of a synthetic peptide.
General HPLC Purification Protocol
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a minimal amount of a stronger organic solvent like DMSO can be used, followed by dilution with Mobile Phase A.
-
Analytical HPLC: Perform an initial analytical run to determine the purity of the crude product and optimize the separation gradient.
-
Preparative HPLC: Use a C18 preparative column and a suitable gradient of Mobile Phase B to separate the target peptide from impurities.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Safety and Handling
-
General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2]
-
In case of contact:
-
Skin: Wash off with soap and plenty of water.
-
Eyes: Flush with water as a precaution.
-
Inhalation: Move the person to fresh air.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Comparative Analysis
This compound vs. Fmoc-D-phenylalanine: The primary difference is the increased hydrophobicity and the altered electronic properties of the phenyl ring due to the chloro-substituent. This can lead to stronger hydrophobic interactions and potentially altered binding affinities of the resulting peptide. The steric bulk of the chlorine atom may slightly reduce coupling efficiency compared to the non-halogenated analogue, necessitating the use of more potent coupling reagents.[6]
This compound vs. Fmoc-3-chloro-L-phenylalanine: The key difference lies in the stereochemistry. The D-isomer provides resistance to proteolytic cleavage, a crucial attribute for therapeutic peptides. The L-isomer, being the naturally occurring configuration, is susceptible to enzymatic degradation. Their chemical reactivity in peptide synthesis is expected to be similar, though their biological activities and the conformations they induce in peptides will differ significantly. The optical rotation will be of a similar magnitude but opposite in sign. For Fmoc-3-chloro-L-phenylalanine, the optical rotation is [α]²⁰/D = -37 ± 2° (c=1 in DMF).
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced peptides. Its unique combination of a D-amino acid backbone and a chlorinated aromatic side chain provides a strategic advantage in overcoming common challenges in peptide drug development, such as poor metabolic stability. By understanding its chemical properties and employing optimized synthetic protocols, researchers can effectively leverage this compound to create novel peptide therapeutics with improved pharmacological profiles.
References
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- AAPPTec.
- National Center for Biotechnology Information. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PubMed Central. [Link]
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- PubChem. Fmoc-phenylalanine. [Link]
- National Center for Biotechnology Information.
- ChemAxon.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
- ChemBK. FMOC-L-3-CHLOROPHENYLALANINE. [Link]
- ResearchGate.
- ResearchGate. Representation of previously studied halogenated peptide hydrogelators: Fmoc-Phe(X)-OH (2); H-DF(X)NKF(X)-OH (3) and H-KLVF(X)F(X)-OH (4). [Link]
- Aapptec. Fmoc-Phe(3-Cl)-OH [198560-44-0]. [Link]
- Donboo Amino Acid Co., Ltd. PHE1585 FMOC-D-3-氯苯丙氨酸205526-23-4 this compound. [Link]
- PubChem. This compound. [Link]
- PubMed.
- CentAUR. Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl)
- ResearchGate. FT-IR spectra of phenylalanine: pure (in black)
- ResearchGate. (a) The chemical formulae of Fmoc chloride, L-phenylalanine, Fmoc-L-phenylalanine (FmocF) and... [Link]
- ResearchGate.
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An In-depth Technical Guide to Fmoc-3-chloro-D-phenylalanine: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of Fmoc-3-chloro-D-phenylalanine, a critical building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles and practical applications of this unique amino acid derivative.
Introduction: The Significance of Modified Amino Acids in Peptide Science
The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of contemporary drug discovery and chemical biology. These modifications allow for the fine-tuning of a peptide's pharmacological profile, including its stability, conformation, and binding affinity. Among these, halogenated amino acids have emerged as powerful tools for modulating the physicochemical properties of peptides.[1][2][3] The introduction of a chlorine atom onto the phenyl ring of phenylalanine, for instance, can significantly influence aromatic interactions, hydrophobicity, and metabolic stability.[4]
This compound, with its 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, is specifically designed for use in solid-phase peptide synthesis (SPPS), the most prevalent method for creating custom peptides.[5][6] The D-configuration of the chiral center is of particular interest as it can impart resistance to enzymatic degradation and induce specific secondary structures in the resulting peptide. This guide will explore the fundamental properties of this compound, provide detailed protocols for its use, and discuss its applications in advancing therapeutic peptide design.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its behavior during peptide synthesis and influence the characteristics of the final peptide.
| Property | Value | Source(s) |
| Molecular Formula | C24H20ClNO4 | [5][7][8] |
| Molecular Weight | 421.87 g/mol (often rounded to 421.9 g/mol ) | [5][7][8][9][10] |
| Appearance | White to off-white powder | [5][8] |
| CAS Number | 205526-23-4 | [5][11] |
| Melting Point | 121 - 126 °C | [5] |
| Optical Rotation | [a]20/D = +34 ± 2° (c=1 in DMF) | [5] |
| Purity (Typical) | ≥ 98% (HPLC) | [5] |
Structural Elucidation: The structure of this compound consists of a D-phenylalanine core, a chloro-substituent at the meta-position (position 3) of the phenyl ring, and an Fmoc group protecting the alpha-amino group. This specific arrangement of atoms is crucial for its reactivity and the conformational properties it imparts to peptides.
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[6][12] The process involves a series of deprotection and coupling steps on a solid support (resin).
Detailed Step-by-Step SPPS Protocol
This protocol outlines the manual incorporation of a single this compound residue into a peptide sequence.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[13]
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HATU/HOAt[13][14]
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[13][14]
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[13]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[6]
Procedure:
-
Resin Swelling: The resin is swelled in DMF for at least 30-60 minutes to ensure optimal accessibility of the reactive sites.[12][14]
-
Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.[13][14] This exposes a free amine for the subsequent coupling reaction.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated. For example, with DIC/Oxyma, the reagents are dissolved in DMF and allowed to react for a few minutes.[14]
-
Coupling: The activated this compound solution is added to the resin, followed by the addition of a base like DIPEA. The reaction is allowed to proceed for 1-2 hours.[14] Reaction completion can be monitored using a qualitative method like the Kaiser test.
-
Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired sequence.[6]
-
Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail.[6]
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Applications in Drug Discovery and Chemical Biology
The incorporation of 3-chloro-D-phenylalanine into peptides offers several advantages for therapeutic and research applications.
-
Enhanced Metabolic Stability: The D-configuration of the amino acid provides resistance to proteolysis by endogenous proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of a peptide drug.
-
Conformational Constraint: The chloro-substituent can influence the conformational preferences of the peptide backbone through steric and electronic effects. This can lead to the stabilization of specific secondary structures, which may be crucial for receptor binding.
-
Modulation of Binding Affinity: The altered electronic properties and hydrophobicity of the chlorinated phenyl ring can impact the binding affinity of the peptide to its target protein.[15] This allows for the fine-tuning of potency and selectivity.
-
Probing Protein-Protein Interactions: Peptides containing 3-chloro-D-phenylalanine can be used as tools to study the structural and electronic requirements of protein-protein interactions.[16]
-
Development of Novel Antimicrobials: Halogenation is a known strategy to enhance the activity of antimicrobial peptides.[17] The incorporation of halogenated amino acids can improve the lytic activity and selectivity of these peptides.[1][2][3]
Logical Relationship Diagram: Impact on Peptide Properties
Caption: Impact of incorporating 3-chloro-D-phenylalanine on key peptide properties.
Analytical Characterization
After synthesis and purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), the identity and purity of the peptide containing 3-chloro-D-phenylalanine must be confirmed.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to verify the molecular weight of the synthesized peptide. The isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) will be observable in high-resolution mass spectra.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the peptide. The retention time of the modified peptide will differ from its non-chlorinated counterpart due to the change in hydrophobicity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments can confirm the incorporation of the 3-chloro-D-phenylalanine residue and provide insights into the peptide's solution-state conformation.
Conclusion
This compound is a valuable and versatile tool for peptide chemists and drug developers. Its unique combination of an Fmoc protecting group, a D-chiral center, and a chlorinated aromatic side chain provides a powerful means to enhance the therapeutic potential of peptides. A thorough understanding of its properties and the appropriate synthetic protocols, as outlined in this guide, is crucial for its successful application in the design and synthesis of novel peptide-based therapeutics and research tools.
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Fmoc-Phe(3-Cl)-OH [198560-44-0].
- Chemdad. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ArTS. (n.d.). Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics.
- Saha, S., & van der Donk, W. A. (2025).
- BenchChem. (2025). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide.
- BenchChem. (2025). Optimizing Peptide Synthesis with Fmoc-3-chloro-L-phenylalanine: A Buyer's Guide.
- Istituto di Cristallografia - CNR. (n.d.). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics.
- Ardelean, A. I., et al. (2021). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters, 12(4), 629–635.
- MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
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An In-depth Technical Guide to the Synthesis of Fmoc-3-chloro-D-phenylalanine
This guide provides a comprehensive, in-depth technical overview for the synthesis of Fmoc-3-chloro-D-phenylalanine, a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. This document eschews rigid templates in favor of a logical, field-proven workflow, offering not just procedural steps but the scientific rationale underpinning each methodological choice.
Introduction: The Significance of Halogenated Amino Acids in Peptide Science
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as metabolic stability, receptor affinity, and conformational rigidity.[1] Halogenated amino acids, in particular, have emerged as valuable tools for probing and enhancing peptide function. The introduction of a chlorine atom onto the phenyl ring of phenylalanine, as in 3-chloro-D-phenylalanine, can significantly alter the electronic and steric characteristics of the side chain. This modification can influence aromatic interactions, enhance hydrophobicity, and potentially increase the peptide's in vivo half-life by impeding enzymatic degradation.[2]
The D-configuration of the amino acid further contributes to proteolytic resistance, a crucial attribute for the development of peptide-based therapeutics.[3] The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is the industry standard for solid-phase peptide synthesis (SPPS), offering robust protection under a wide range of coupling conditions and facile, orthogonal deprotection with a mild base.[4] Consequently, this compound serves as a key intermediate in the design of novel therapeutic peptides, particularly in the development of targeted drug delivery systems where enhanced stability and specific molecular interactions are paramount.[5]
This guide will detail a reliable and reproducible synthetic pathway to this compound, commencing with the synthesis of the precursor amino acid, 3-chloro-D-phenylalanine, followed by its N-terminal protection with the Fmoc group.
Strategic Synthesis of the Precursor: 3-chloro-D-phenylalanine
A critical prerequisite for the synthesis of the target molecule is the availability of the enantiomerically pure precursor, 3-chloro-D-phenylalanine. While the racemic mixture, 3-chloro-DL-phenylalanine, is commercially available, its resolution or an asymmetric synthesis is necessary to obtain the desired D-enantiomer.[6] This section outlines a robust approach involving a Strecker synthesis to produce the racemic amino acid, followed by an enzymatic resolution to isolate the D-enantiomer.
Synthesis of 3-chloro-DL-phenylalanine via Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[7][8] In this case, 3-chlorobenzaldehyde serves as the starting material. The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.
Experimental Protocol: Strecker Synthesis of 3-chloro-DL-phenylalanine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Chlorobenzaldehyde | 140.57 | 14.06 g | 0.1 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 6.42 g | 0.12 |
| Sodium Cyanide (NaCN) | 49.01 | 5.88 g | 0.12 |
| Ammonia (28% aq. solution) | 17.03 (as NH₃) | 15 mL | ~0.22 |
| Methanol | 32.04 | 50 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As required | - |
| Sodium Hydroxide | 40.00 | As required | - |
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride (6.42 g, 0.12 mol) in 15 mL of 28% aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, 3-chlorobenzaldehyde (14.06 g, 0.1 mol) dissolved in 50 mL of methanol is added.
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
A solution of sodium cyanide (5.88 g, 0.12 mol) in a minimal amount of water is then added dropwise to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction will generate hydrogen cyanide gas, a potent poison. This step must be performed in a certified chemical fume hood.
-
The reaction is stirred at room temperature for 24 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure.
-
The resulting residue is treated with concentrated hydrochloric acid and refluxed for 6-8 hours to hydrolyze the nitrile group.
-
The solution is then cooled, and the pH is adjusted to the isoelectric point of 3-chloro-phenylalanine (approximately pH 6) with a sodium hydroxide solution.
-
The precipitated crude 3-chloro-DL-phenylalanine is collected by filtration, washed with cold water, and dried under vacuum.
Enzymatic Resolution of 3-chloro-DL-phenylalanine
The racemic mixture obtained from the Strecker synthesis can be resolved into its constituent enantiomers using enzymatic methods. Phenylalanine ammonia-lyase (PAL) is an enzyme that stereoselectively deaminates L-phenylalanine and its analogs to the corresponding trans-cinnamic acid.[3] By treating the racemic 3-chloro-DL-phenylalanine with PAL, the L-enantiomer is converted to 3-chloro-trans-cinnamic acid, leaving the desired D-enantiomer unreacted.
Experimental Protocol: Enzymatic Resolution of 3-chloro-DL-phenylalanine
Materials:
| Reagent/Solvent | Concentration/Activity | Quantity |
| 3-chloro-DL-phenylalanine | - | 10 g |
| Phenylalanine Ammonia-Lyase (PAL) | (e.g., from Rhodotorula glutinis) | As per supplier's activity units |
| Borate Buffer | 0.1 M, pH 8.5 | 500 mL |
| Hydrochloric Acid | 1 M | As required |
Procedure:
-
The crude 3-chloro-DL-phenylalanine (10 g) is dissolved in 500 mL of 0.1 M borate buffer (pH 8.5).
-
Phenylalanine ammonia-lyase is added to the solution. The optimal enzyme concentration should be determined based on the specific activity of the enzyme batch.
-
The reaction mixture is incubated at 30-37 °C with gentle agitation.
-
The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC).
-
Once the L-enantiomer is completely consumed, the reaction is stopped by acidifying the mixture to pH 2 with 1 M HCl. This precipitates the 3-chloro-trans-cinnamic acid.
-
The mixture is filtered to remove the precipitated by-product.
-
The pH of the filtrate is carefully adjusted to the isoelectric point of 3-chloro-D-phenylalanine (around pH 6) to precipitate the product.
-
The solid 3-chloro-D-phenylalanine is collected by filtration, washed with cold water, and dried under vacuum.
N-Terminal Protection: Synthesis of this compound
The final step in the synthesis is the protection of the α-amino group of 3-chloro-D-phenylalanine with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a preferred reagent as it is stable, easy to handle, and generally leads to cleaner reactions with fewer side products compared to Fmoc-Cl.[9]
Experimental Protocol: Fmoc Protection of 3-chloro-D-phenylalanine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-chloro-D-phenylalanine | 199.63 | 5.0 g | 0.025 |
| Fmoc-OSu | 337.32 | 8.8 g | 0.026 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 4.2 g | 0.05 |
| Dioxane | - | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | As required | - |
| Hydrochloric Acid (1 M) | 36.46 | As required | - |
| Ethyl Acetate | 88.11 | As required | - |
| Hexane | 86.18 | As required | - |
Procedure:
-
3-chloro-D-phenylalanine (5.0 g, 0.025 mol) and sodium bicarbonate (4.2 g, 0.05 mol) are dissolved in a mixture of 50 mL of water and 50 mL of dioxane in a round-bottom flask.
-
The mixture is stirred until all solids are dissolved and then cooled to 0 °C in an ice bath.
-
A solution of Fmoc-OSu (8.8 g, 0.026 mol) in 50 mL of dioxane is added dropwise to the cooled amino acid solution over 30 minutes with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is then diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl, which will cause the this compound to precipitate as a white solid.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from an ethyl acetate/hexane solvent system to afford pure this compound as a white powder.
Characterization and Quality Control
Rigorous characterization of the final product is essential to ensure its identity, purity, and suitability for use in peptide synthesis.
Physicochemical Properties
| Property | Expected Value |
| Appearance | White to off-white powder |
| Molecular Formula | C₂₄H₂₀ClNO₄ |
| Molecular Weight | 421.87 g/mol |
| Melting Point | 121-126 °C[5] |
| Optical Rotation ([α]²⁰D) | +34 ± 2° (c=1 in DMF)[5] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include the characteristic peaks for the fluorenyl group protons, the aromatic protons of the chlorophenyl ring, and the α- and β-protons of the amino acid backbone.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data and confirms the carbon framework of the molecule. Expected signals include those for the carbonyl carbons of the carboxyl and carbamate groups, the aromatic carbons of the fluorenyl and chlorophenyl rings, and the aliphatic carbons of the amino acid.[10][11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands are expected for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and carbamate, and the aromatic C-H and C=C stretches.[2][13][14]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed at m/z corresponding to the molecular formula.[15][16]
Purity Assessment
The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), preferably using a chiral column to confirm the enantiomeric excess of the D-isomer. A purity of ≥98% is generally required for use in peptide synthesis.
Workflow and Mechanistic Diagrams
To visually represent the synthetic process and underlying chemical transformations, the following diagrams are provided.
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Strecker synthesis.
Caption: Simplified mechanism of Fmoc protection using Fmoc-OSu.
Conclusion and Field-Proven Insights
The synthesis of this compound is a multi-step process that requires careful execution and rigorous quality control. The outlined pathway, combining a classical Strecker synthesis with a highly selective enzymatic resolution, provides a reliable route to the enantiomerically pure precursor. The subsequent Fmoc protection is a standard procedure, but attention to purification is key to obtaining a product of high purity suitable for demanding applications like solid-phase peptide synthesis.
From a Senior Application Scientist's perspective, the following points are critical for success:
-
Purity of Starting Materials: The purity of the 3-chlorobenzaldehyde will directly impact the yield and purity of the racemic amino acid. It is advisable to use freshly distilled or high-purity starting material.
-
Safety in the Strecker Synthesis: The use of sodium cyanide necessitates strict adherence to safety protocols. The reaction should be quenched carefully with an oxidizing agent (e.g., bleach) before disposal to destroy any residual cyanide.
-
Optimization of Enzymatic Resolution: The efficiency of the enzymatic resolution is highly dependent on enzyme activity, pH, and temperature. Small-scale pilot reactions are recommended to optimize these parameters for the specific enzyme batch being used.
-
Recrystallization Technique: The final purification by recrystallization is a critical step. The slow addition of the anti-solvent (hexane) to a warm solution of the product in the solvent (ethyl acetate) is crucial for obtaining well-formed crystals and achieving high purity. Oiling out can be a problem if the anti-solvent is added too quickly or at too low a temperature.[17]
By following the detailed protocols and considering these field-proven insights, researchers and drug development professionals can confidently synthesize high-quality this compound for their advanced peptide-based projects.
References
- Iyer, M. S., Gigstad, K. M., Namdev, N. D., & Lipton, M. (1996). Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. Journal of the American Chemical Society, 118(20), 4910-4911. [Link]
- Kim, J. H., Kim, Y. H., & Kim, K. (2003). Characterization of a Thermostable D-Stereospecific Alanine Amidase from Brevibacillus borstelensis BCS-1. Journal of Bacteriology, 185(23), 6948–6959. [Link]
- Lipton, M. A., & Sachdeva, Y. P. (1996). Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. Amino Acids, 11(3-4), 259-268. [Link]
- Wei, P., et al. (2014). Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PLoS ONE, 9(9), e108586. [Link]
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Smith, M. B. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Hernández, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7564. [Link]
- Ghosh, P., & Rajagopal, S. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(10), 1026-1034. [Link]
- CN1566080A - Resolution of DL-phenylalanine - Google P
- D'Urso, A., et al. (2019). Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. Frontiers in Chemistry, 7, 70. [Link]
- Ghosh, P., & Rajagopal, S. (2010). Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers. Journal of Mass Spectrometry, 45(6), 659-670. [Link]
- Iyer, M. S., et al. (1996). Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. Journal of the American Chemical Society, 118(20), 4910-4911. [Link]
- Zuend, S. J., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
- University of Rochester, Department of Chemistry. (n.d.).
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Aapptec. (n.d.).
- Das, R., & Dasgupta, A. (2018). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels.
- Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. [Link]
- Uritu, C. M., et al. (2021). FTIR spectra of (a) the amino acid/peptide systems that formed...
- Havlin, R. H., et al. (2001). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in. Journal of the American Chemical Society, 123(44), 10850-10859. [Link]
- Ailiesei, G. L., et al. (2022). (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in...
- Digital CSIC. (n.d.).
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Reddit. (2022). Best solvent for FMOC removal. [Link]
- InstaNANO. (n.d.).
- Biological Magnetic Resonance Bank. (n.d.).
- Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Biophysical Journal, 120(3), 441-452. [Link]
- ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. [Link]
- Clay, D., et al. (2023). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition, 62(39), e202306918. [Link]
- Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
- CN104649922A - Recrystallization method of L-phenylalanine crude product - Google P
- PubChem. (n.d.). 3-chloro-L-phenylalanine. [Link]
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- 3. Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. reddit.com [reddit.com]
A Comprehensive Technical Guide to the Solubility of Fmoc-3-chloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fmoc-3-chloro-D-phenylalanine in Peptide Synthesis
In the landscape of modern peptide-based drug discovery, the incorporation of non-canonical amino acids is a pivotal strategy for modulating the pharmacological profiles of therapeutic peptides.[1] this compound, a halogenated derivative of D-phenylalanine, offers a unique tool to enhance peptide properties such as metabolic stability, binding affinity, and cell permeability.[1][2] The introduction of a chlorine atom onto the phenyl ring can alter the electronic distribution and introduce new intramolecular and intermolecular interactions, including halogen bonding.[1] The D-configuration of this amino acid is particularly valuable for creating peptides with increased resistance to proteolytic degradation.[1]
Successful solid-phase peptide synthesis (SPPS) hinges on the complete solubilization of reagents, particularly the Fmoc-protected amino acids, in the reaction solvent.[3] Poor solubility can lead to significant challenges, including incomplete coupling reactions, the formation of deletion sequences, and peptide aggregation, all of which compromise the purity and yield of the final product.[3][4] This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both available data and robust experimental protocols for its determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Synonyms | Fmoc-D-Phe(3-Cl)-OH, Fmoc-m-chloro-D-Phe-OH | [2] |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [2] |
| Molecular Weight | 421.9 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 121 - 126 °C | [2] |
| Optical Rotation | [a]²⁰D = 34 ± 2 ° (C=1 in DMF) | [2] |
| Storage | 0 - 8 °C | [2] |
Understanding the Solubility of Fmoc-Amino Acids
The solubility of an Fmoc-protected amino acid is governed by a complex interplay of factors inherent to both the solute and the solvent.
Key Influencing Factors:
-
Amino Acid Side Chain: The nature of the amino acid side chain is a primary determinant of solubility. The bulky and hydrophobic nature of the 3-chlorophenyl side chain in this compound, coupled with the large, hydrophobic Fmoc protecting group, suggests that its solubility will be favored in polar aprotic solvents.[3][5]
-
Solvent System: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for SPPS due to their excellent ability to dissolve a wide range of Fmoc-amino acids.[3][6]
-
Solvent Quality: The purity of the solvent is paramount. DMF, for instance, can degrade over time to form dimethylamine, which can negatively impact solubility and even lead to premature deprotection of the Fmoc group.[7] The presence of water in the solvent can also decrease the solubility of hydrophobic Fmoc-amino acids.[7]
-
Temperature: Solubility is generally temperature-dependent. For many Fmoc-amino acids, a modest increase in temperature (e.g., to 30-40°C) can significantly improve solubility.[3][7] However, excessive heating should be avoided to prevent potential degradation.
-
Aggregation: Fmoc-protected amino acids have a tendency to aggregate in solution, which can reduce their effective concentration and hinder reactivity.[7]
Solubility Data for this compound and Related Compounds
Qualitative Solubility of this compound:
| Solvent | Reported Solubility | Source |
| N,N-Dimethylformamide (DMF) | Soluble | [1] |
Quantitative Solubility of Fmoc-D-Phenylalanine (an analogous compound):
As a close structural analog, the solubility of Fmoc-D-phenylalanine can provide a useful benchmark for estimating the solubility of its chlorinated counterpart.
| Solvent | Molar Solubility (mol/L) at 298.15 K |
| Methanol | 0.085 |
| Ethanol | 0.063 |
| Isopropanol | 0.042 |
| Acetonitrile | 0.121 |
| Acetone | 0.235 |
| Ethyl Acetate | 0.057 |
| N,N-Dimethylformamide (DMF) | >0.9 (highly soluble) |
| Dimethyl Sulfoxide (DMSO) | >0.9 (highly soluble) |
Note: The data for Fmoc-D-phenylalanine is adapted from various sources for comparative purposes.
Experimental Protocols for Determining Solubility
Given the limited publicly available quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following are robust, step-by-step protocols for this purpose.
Protocol 1: Solubility Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and sensitive method for determining solubility.[3][7]
Materials:
-
This compound
-
Solvent of interest (e.g., peptide-synthesis-grade DMF)
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Syringe filters (0.22 µm)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Analytical balance and volumetric flasks
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.
-
-
HPLC Analysis:
-
Carefully withdraw a known volume of the supernatant (the saturated solution) and filter it through a 0.22 µm syringe filter.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the range of the calibration curve.
-
Filter the calibration standards through a 0.22 µm syringe filter.
-
Inject the standards and the diluted sample onto the HPLC system.
-
Develop a suitable gradient elution method to separate the analyte from any impurities. Monitor the elution using a UV detector at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).[3]
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area of the Fmoc-amino acid against the concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.[7]
-
Caption: Workflow for solubility determination by HPLC.
Protocol 2: Practical Approach for SPPS Applications
For the purpose of preparing a stock solution for SPPS, a more practical approach can be taken to ensure complete dissolution.
Materials:
-
This compound
-
Anhydrous, peptide-synthesis-grade DMF
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the desired concentration (e.g., 0.5 M).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath. Sonicate for 5-15 minutes, or until the solid is completely dissolved and the solution becomes clear.[7]
-
Gentle Warming (Optional): If sonication alone is insufficient, gently warm the vial in a water bath to 30-40°C while continuing to mix or sonicate periodically.[7]
-
Final Inspection: Once dissolved, visually inspect the solution to ensure no particulate matter remains. The solution is now ready for use in the peptide synthesizer.
Caption: Practical workflow for preparing a solution for SPPS.
Conclusion and Recommendations
The solubility of this compound is a critical parameter for its successful application in solid-phase peptide synthesis. While comprehensive quantitative data is sparse, it is established to be soluble in DMF, the workhorse solvent of SPPS. For researchers encountering solubility challenges or requiring precise concentration data, the HPLC-based protocol outlined in this guide provides a reliable method for accurate determination. In the context of routine peptide synthesis, a practical approach involving sonication and gentle warming is typically sufficient to achieve the necessary concentrations for efficient coupling reactions. It is imperative to use high-purity, anhydrous solvents to mitigate potential solubility issues and side reactions. By understanding the factors that influence solubility and employing robust experimental techniques, researchers can effectively harness the potential of this compound to create novel and impactful peptides.
References
- BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Fmoc-Amino Acid Solubility. BenchChem Technical Support.
- BenchChem. (2025). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Solubility of Fmoc-protected amino acids. BenchChem Technical Support.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- ResearchGate. (n.d.). Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation.
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,....
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, a deep understanding of the underlying chemistry is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS), offering a mild and versatile strategy for the construction of complex peptide chains. This guide provides a comprehensive exploration of Fmoc chemistry, from its fundamental principles to practical applications and troubleshooting, empowering you to navigate the nuances of peptide synthesis with confidence and precision.
The Genesis and Rationale of Fmoc Chemistry
The advent of Fmoc-based SPPS, pioneered by Eric Atherton and Bob Sheppard in the late 1970s, marked a significant advancement over the traditional tert-butyloxycarbonyl (Boc) approach.[1] The primary driver for this shift was the need for milder reaction conditions, particularly during the repetitive deprotection steps of the α-amino group.[2] While Boc chemistry relies on harsh acidic conditions (e.g., strong trifluoroacetic acid or hydrogen fluoride) for deprotection, the Fmoc group is cleaved under mild basic conditions.[2][] This fundamental difference provides a crucial advantage: the ability to synthesize peptides with acid-sensitive modifications, such as phosphorylation and glycosylation, which would not survive the rigors of Boc-SPPS.[2][4]
The elegance of the Fmoc strategy lies in its principle of orthogonality .[2][5] In an orthogonal protection scheme, the Nα-protecting group (Fmoc) and the side-chain protecting groups can be removed under distinct and non-interfering conditions.[6] In Fmoc-SPPS, the base-labile Fmoc group is removed at each cycle, while the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[5][] This ensures the integrity of the growing peptide chain and simplifies the synthesis of complex, multifunctional peptides.
The Chemistry of the Fmoc Group: Protection and Deprotection
The Fmoc group is a carbamate that effectively shields the primary or secondary amine of an amino acid. Its chemical structure, featuring a fluorenyl ring system, is central to its unique properties.[5]
Introduction of the Fmoc Group
The Fmoc group is typically introduced to the α-amino group of an amino acid using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[8]
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is the cornerstone of the iterative cycle of peptide chain elongation in Fmoc-SPPS. This process is a classic example of a β-elimination reaction.[][9]
The deprotection is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton on the C9 carbon of the fluorene ring.[9][10] This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion.[8][9] The unstable intermediate then undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[][10] The secondary amine used for deprotection also acts as a scavenger for the liberated DBF, forming a stable adduct and preventing side reactions.[9][10]
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble solid support (resin).[1][11] This allows for easy removal of excess reagents and byproducts by simple filtration and washing.[1]
The key steps in a single cycle are:
-
Deprotection: Removal of the Nα-Fmoc group from the resin-bound peptide using a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][12]
-
Washing: Thorough washing of the resin to remove the deprotection reagent and the DBF-adduct.
-
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminus of the resin-bound peptide, forming a new peptide bond.
-
Washing: Removal of excess activated amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Critical Parameters and Methodologies in Fmoc-SPPS
The success of Fmoc-SPPS hinges on the careful control of several experimental parameters.
Choice of Solid Support (Resin)
The selection of the resin is dictated by the desired C-terminal functionality of the peptide.[13]
| Resin Type | C-Terminal Functionality | Cleavage Condition |
| Wang Resin | Carboxylic acid | Strong acid (e.g., TFA) |
| Rink Amide Resin | Amide | Strong acid (e.g., TFA) |
| 2-Chlorotrityl Chloride Resin | Carboxylic acid (protected) | Mild acid (e.g., 1% TFA in DCM) |
Deprotection Reagents and Conditions
While 20% piperidine in DMF is the standard, other bases and solvent systems can be employed to address specific challenges.[14]
| Base | Concentration | Solvent | Typical Deprotection Time | Notes |
| Piperidine | 20-50% (v/v) | DMF, NMP | 5-20 minutes | The most common and well-established reagent.[9] |
| Piperazine | 5% (v/v) with 2% DBU | NMP | Faster than piperidine | Can minimize diketopiperazine formation.[15] |
| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to piperidine | A less volatile alternative to piperidine.[16] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) with 2% piperidine | DMF, NMP | Very rapid | A non-nucleophilic base, can reduce side reactions.[12] |
Note: Deprotection times can vary depending on the amino acid sequence and the steric hindrance around the N-terminus.
Monitoring Fmoc Deprotection
The completion of the deprotection step is critical for preventing deletion sequences. The strong UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm allows for real-time monitoring of the Fmoc removal, ensuring the reaction goes to completion.[2][]
Coupling Reagents
Efficient peptide bond formation requires the activation of the carboxylic acid of the incoming amino acid. A variety of coupling reagents are available, each with its own advantages.
| Coupling Reagent | Description |
| HBTU/HATU | Aminium/uronium-based reagents that form highly reactive activated esters. Often used with a base like DIPEA.[17] |
| DIC/Oxyma | Carbodiimide-based activation in the presence of OxymaPure® as an additive to suppress racemization. |
| PyBOP | Phosphonium-based reagent, particularly effective for sterically hindered couplings.[17] |
Final Cleavage and Deprotection
Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptidyl-resin with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a variety of scavengers.[18] These scavengers are crucial for quenching the highly reactive cationic species generated during the deprotection of side chains, thus preventing modification of sensitive residues like tryptophan, methionine, and cysteine.[18]
A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[18] However, for many standard peptides, a simpler mixture of TFA, water, and triisopropylsilane (TIS) is sufficient.[11][18]
Common Challenges and Troubleshooting in Fmoc Chemistry
Despite its robustness, Fmoc-SPPS is not without its challenges. Understanding and mitigating these potential pitfalls is key to successful peptide synthesis.
Aspartimide Formation
One of the most significant side reactions in Fmoc chemistry is the formation of a cyclic aspartimide intermediate, particularly at Asp-Xxx sequences.[4] This can lead to a mixture of α- and β-aspartyl peptides, as well as piperidide adducts, which are difficult to separate from the desired product.[17]
Mitigation Strategies:
-
Use of HOBt: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[17][19]
-
Backbone Protection: Employing a backbone-protected aspartic acid derivative, such as Fmoc-Asp(OMpe)-OH, can effectively prevent this side reaction.
Diketopiperazine (DKP) Formation
The formation of a cyclic dipeptide, or diketopiperazine, can occur at the dipeptide stage (H-Xaa-Yaa-Resin), leading to cleavage of the peptide from the resin and termination of the synthesis.[15] This is particularly problematic for sequences containing proline or glycine at the second or third position from the C-terminus.
Mitigation Strategies:
-
Use of 2-Chlorotrityl Resin: This highly acid-labile resin allows for the attachment of the first amino acid under conditions that minimize DKP formation.[15]
-
Coupling of a Dipeptide: Introducing the first two amino acids as a pre-formed dipeptide can bypass the susceptible stage.
Racemization
Racemization of amino acids, particularly during the activation and coupling steps, can lead to the formation of diastereomeric impurities. Histidine and cysteine are particularly prone to racemization.[4]
Mitigation Strategies:
-
Choice of Coupling Reagents: Using additives like OxymaPure® with carbodiimides can minimize racemization.
-
Careful Control of Base: The amount and type of base used during coupling should be carefully controlled, as excess base can promote racemization.[17]
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Swell the peptidyl-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[12]
-
Agitate the mixture at room temperature for an initial 2-3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-15 minutes.[12] The progress can be monitored by taking a small aliquot of the solution and measuring its UV absorbance.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the DBF-adduct.
Standard HBTU/DIPEA Coupling Protocol
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture at room temperature for 30-60 minutes. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Conclusion: The Enduring Power of Fmoc Chemistry
Fmoc protecting group chemistry has revolutionized the field of peptide synthesis, enabling the routine and automated production of complex peptides for a vast array of applications in research, diagnostics, and therapeutics.[2][11] Its mild reaction conditions, orthogonal protection strategy, and amenability to monitoring have solidified its position as the gold standard in modern peptide synthesis.[2][4] By mastering the principles and practicalities of Fmoc chemistry, researchers can unlock the full potential of this powerful synthetic tool to advance the frontiers of science and medicine.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020). University of California, Irvine.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Focus on FMOC chemistry. LGC Standards.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3899.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Lund, S. H., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13833–13843.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Methods in Enzymology, Volume 289, 104-112.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
- Why Fmoc-Protected Amino Acids Domin
- Packman, L. C. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters, 35(43), 7959-7962.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Overview of Fmoc Amino Acids. ChemPep.
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Yang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11845–11853.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.
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- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
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- 19. researchgate.net [researchgate.net]
The Strategic Incorporation of Chlorine in Phenylalanine Analogs: A Technical Guide for Drug Discovery and Chemical Biology
Abstract
The substitution of hydrogen with chlorine on the phenyl ring of phenylalanine creates a class of non-proteinogenic amino acids with profound and diverse effects on biological systems. This technical guide provides an in-depth exploration of the multifaceted role of chlorine substituents in phenylalanine analogs, intended for researchers, scientists, and professionals in drug development. We will dissect the impact of chlorination on the physicochemical properties of these analogs, including electronics, lipophilicity, and conformation. Furthermore, this guide will detail synthetic strategies, explore key biological activities through case studies, and provide robust experimental protocols for their synthesis and evaluation. The overarching goal is to furnish a comprehensive resource that not only explains the "what" but also the "why" behind the strategic use of chlorinated phenylalanine analogs in modern medicinal chemistry and chemical biology.
Introduction: Beyond the Canonical Amino Acid
1.1 Phenylalanine as a Scaffold in Drug Design
Phenylalanine, with its aromatic side chain, is a fundamental building block of proteins and a common structural motif in a vast array of bioactive molecules. Its phenyl ring offers a scaffold for various interactions within biological systems, including van der Waals forces, hydrophobic interactions, and π-π stacking. This inherent versatility has made phenylalanine and its derivatives cornerstones in the design of peptidomimetics and small molecule drugs targeting a wide range of diseases[1].
1.2 The Unique Influence of Halogenation
The introduction of halogen atoms into organic molecules is a well-established strategy in drug discovery to modulate their biological and physicochemical properties.[2][3] Halogens, including fluorine, chlorine, bromine, and iodine, can influence a molecule's size, lipophilicity, metabolic stability, and binding affinity for its target.[4][5] Among these, chlorine holds a special place due to its balanced properties.
1.3 Focus on Chlorine: A Versatile Tool
Chlorine is a particularly intriguing substituent in drug design.[6] Its van der Waals radius (1.75 Å) is larger than that of hydrogen (1.2 Å) but not as large as bromine or iodine, allowing for significant steric influence without being excessively bulky. Its electronegativity (3.16 on the Pauling scale) and ability to participate in halogen bonding provide unique avenues for enhancing molecular interactions.[4] This guide will focus specifically on the role of the chlorine substituent in phenylalanine analogs, a modification that has led to invaluable research tools and promising therapeutic candidates.
Physicochemical Consequences of Chlorine Substitution
The introduction of a chlorine atom onto the phenyl ring of phenylalanine instigates a cascade of changes in its physicochemical properties. Understanding these changes is paramount for the rational design of analogs with desired biological activities.
2.1 Electronic Effects: Modulating Aromaticity
Chlorine is an electron-withdrawing group via induction, yet it is also a weak ortho-, para-director in electrophilic aromatic substitution due to resonance. This dual nature allows for fine-tuning of the electron density of the phenyl ring. The position of the chlorine atom (ortho, meta, or para) significantly influences the electronic properties of the analog, which in turn can affect its interaction with biological targets.[7]
2.2 Lipophilicity and Membrane Permeability
A chlorine substituent generally increases the lipophilicity of a molecule.[5][8] This can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial factor for drugs targeting the central nervous system. However, this increased lipophilicity must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
2.3 Impact on Acidity and Basicity (pKa)
The electron-withdrawing nature of chlorine can influence the pKa of the amino and carboxylic acid groups of the phenylalanine analog, although this effect is generally modest. More significantly, it can alter the acidity of nearby functional groups in a larger molecule, which can be critical for target binding.
2.4 Conformational Control and the Halogen Bond
Perhaps one of the most significant consequences of chlorine substitution is its ability to engage in halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom).[8][9] This interaction is highly directional and can be a powerful tool for enhancing the affinity and selectivity of a ligand for its protein target.[5][10] The presence of a chlorine atom can also impose conformational restrictions on the phenylalanine side chain, which can be advantageous in locking a molecule into a bioactive conformation.[11][12]
Table 1: Physicochemical Properties of Phenylalanine and its Chlorinated Analogs
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Position of Cl | Key Features |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | N/A | Canonical amino acid |
| 2-Chloro-L-phenylalanine | C₉H₁₀ClNO₂ | 199.63[13] | Ortho | Steric hindrance near the backbone |
| 3-Chloro-L-phenylalanine | C₉H₁₀ClNO₂ | 199.63[14] | Meta | Inductive effects dominate |
| 4-Chloro-L-phenylalanine (PCPA) | C₉H₁₀ClNO₂ | 199.63[15] | Para | Significant electronic and steric influence |
Synthetic Strategies for Chlorinated Phenylalanine Analogs
The synthesis of chlorinated phenylalanine analogs can be achieved through various methods, with a strong emphasis on controlling the stereochemistry at the α-carbon.
3.1 Overview of Synthetic Routes
Common strategies for synthesizing these analogs include:
-
Direct Chlorination of Phenylalanine: This approach is often challenging due to the difficulty in controlling the regioselectivity and the harsh reaction conditions that can lead to racemization.
-
Asymmetric Alkylation: A popular method involves the asymmetric alkylation of a glycine enolate equivalent with a substituted benzyl halide. Chiral phase-transfer catalysts are frequently employed to achieve high enantioselectivity.[16][17]
-
From Chiral Precursors: Starting from a commercially available chiral building block, such as a protected 4-chlorobenzyl bromide, and elaborating it into the desired amino acid.[17]
3.2 Experimental Protocol: Asymmetric Synthesis of (S)-3-chlorophenylalanine
This protocol is adapted from established methods for the asymmetric synthesis of phenylalanine derivatives.[16]
Objective: To synthesize (S)-3-chlorophenylalanine via asymmetric phase-transfer catalysis.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
3-Chlorobenzyl bromide
-
Cinchona alkaloid-derived phase-transfer catalyst
-
Toluene
-
50% Aqueous potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.
-
Addition of Reagents: Add 3-chlorobenzyl bromide to the cooled solution, followed by the dropwise addition of pre-cooled 50% aqueous KOH.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the low temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification of Intermediate: Purify the resulting protected amino acid derivative by column chromatography on silica gel.
-
Deprotection: Treat the purified intermediate with aqueous HCl to hydrolyze the ester and imine protecting groups.
-
Isolation of Final Product: Isolate the final product, (S)-3-chlorophenylalanine hydrochloride, by crystallization or other suitable purification methods. The enantiomeric excess can be determined by chiral HPLC.
Caption: Workflow for the asymmetric synthesis of (S)-3-chlorophenylalanine.
Biological Activities and Mechanistic Insights
The incorporation of chlorine into the phenylalanine scaffold can lead to a wide range of biological activities, from potent enzyme inhibition to the modulation of protein-protein interactions.
4.1 Case Study: para-Chlorophenylalanine (PCPA) as an Irreversible Enzyme Inhibitor
p-Chlorophenylalanine (PCPA), also known as Fenclonine, is one of the most well-studied chlorinated phenylalanine analogs.[15]
PCPA is a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[15][18][19] The inhibition is competitive in vitro but becomes irreversible in vivo.[20] This irreversible action leads to a profound and long-lasting depletion of serotonin in the brain.[15][20][21][22]
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- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Fenclonine - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. caymanchem.com [caymanchem.com]
- 21. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity | MDPI [mdpi.com]
- 22. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fmoc-3-chloro-D-phenylalanine: Supplier Selection, Purity Assessment, and Integration into Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Non-Canonical Amino Acids
In the landscape of modern peptide therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Among these, halogenated amino acids offer a powerful tool for fine-tuning the physicochemical properties of a peptide. The introduction of a chlorine atom onto the phenyl ring of phenylalanine, as in Fmoc-3-chloro-D-phenylalanine, can significantly alter electronic distribution, enhance hydrophobic interactions, and introduce the potential for halogen bonding.[3] This modification can lead to enhanced binding affinity, increased metabolic stability, and improved cell permeability.[3] Furthermore, the use of the D-enantiomer provides critical resistance to proteolytic degradation by sterically hindering recognition by proteases, thereby extending the peptide's in vivo half-life.[2]
This guide provides an in-depth technical overview of this compound, focusing on the critical aspects of supplier qualification, rigorous purity analysis, and best practices for its handling and use in solid-phase peptide synthesis (SPPS).
I. The Supplier Landscape: Navigating Quality and Consistency
The success of any peptide synthesis campaign begins with the quality of the starting materials. For a specialized building block like this compound, selecting a reliable supplier is paramount. The market includes a range of suppliers, from large chemical conglomerates to specialized peptide reagent companies.
Key Supplier Considerations:
-
Purity Specification: Look for suppliers that provide a high-purity product, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Premium suppliers may offer purities ≥99.5%.[4]
-
Analytical Transparency: Reputable suppliers will provide a detailed, lot-specific Certificate of Analysis (CoA) that outlines the purity and the methods used for its determination. Be wary of suppliers who sell products "as-is" without providing analytical data, as this places the burden of extensive and costly incoming quality control on the researcher.
-
Chiral Purity: For D-amino acids, the enantiomeric purity is as critical as the chemical purity. Contamination with the L-isomer will result in diastereomeric peptide impurities that can be difficult to separate and can drastically alter biological activity.[5] The CoA should ideally specify the chiral purity, determined by a suitable method like chiral HPLC.
-
Consistency: For long-term projects and drug development, lot-to-lot consistency is crucial. A supplier with robust quality management systems (e.g., ISO 9001 certification) is more likely to provide a consistent product.
Table 1: Comparison of Representative Supplier Specifications
| Supplier Category | Typical Purity (HPLC) | Chiral Purity Data | Certificate of Analysis (CoA) |
| Specialty Peptide Reagent Suppliers | ≥98% to ≥99.5% | Often specified | Lot-specific, detailed |
| Large Chemical Suppliers (Research Grade) | ≥98% | May not be specified | Lot-specific, may be less detailed |
| Large Chemical Suppliers ("Early Discovery") | Not specified (Sold "as-is") | Not provided | Not provided or generic |
II. Purity and Quality Control: A Deep Dive into Analytical Scrutiny
Ensuring the purity of this compound is a critical, multi-faceted process. A thorough understanding of potential impurities and the analytical techniques to detect them is essential for preventing the synthesis of truncated or incorrect peptide sequences.
Interpreting the Certificate of Analysis (CoA)
A comprehensive CoA is the first line of defense in quality control. It should be scrutinized for the following:
-
Identity Confirmation: Verification by methods such as NMR, Mass Spectrometry (MS), and Elemental Analysis.
-
Chemical Purity: Determined by HPLC, showing the area percentage of the main peak. The wavelength of detection is important; typically 210-220 nm is used for the peptide backbone, but analysis at other wavelengths (e.g., 254 nm, 280 nm) can reveal different impurity profiles.
-
Optical Purity: The percentage of the desired D-enantiomer versus the L-enantiomer.
-
Residual Solvents and Water Content: High levels of residual solvents like ethyl acetate can lead to the formation of acetic acid, which acts as a capping agent in SPPS, causing truncated sequences.[6]
-
Optical Rotation: Provides confirmation of the stereochemistry.[4]
Common Impurities and Their Impact
Several types of impurities can arise during the synthesis, storage, or handling of Fmoc-amino acids:[5][7]
-
Diastereomeric Impurities: The presence of Fmoc-3-chloro-L -phenylalanine is a primary concern. This leads to the generation of diastereomeric peptides, which can have different biological activities and are often difficult to purify.
-
Incompletely Protected Products: The presence of the free amine (H-D-Phe(3-Cl)-OH) can lead to the double incorporation of the amino acid into the peptide sequence.[8]
-
Dipeptide Impurities: Formation of Fmoc-D-Phe(3-Cl)-D-Phe(3-Cl)-OH during the synthesis of the monomer can lead to the insertion of a dipeptide unit.[8]
-
β-Alanine Adducts: A well-documented side reaction during the introduction of the Fmoc group can lead to impurities like Fmoc-β-Ala-OH. This results in the insertion of an unwanted β-alanine residue into the peptide chain.[9]
-
Process-Related Impurities: As mentioned, residual acetic acid can cap the growing peptide chain, leading to truncated sequences.[5][6]
The following diagram illustrates a recommended workflow for incoming quality control.
Caption: Workflow for incoming quality control of this compound.
III. Experimental Protocol: In-House Purity Verification by RP-HPLC
This protocol provides a robust method for determining the chemical purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It is based on standard methods for Fmoc-amino acid analysis.[7][10]
Objective: To determine the purity of this compound and to identify and quantify potential impurities.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound sample
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 40 25 70 26 95 28 95 29 40 | 35 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
-
Causality: The shallow gradient from 40% to 70% acetonitrile over 25 minutes is designed to provide high resolution, effectively separating the main compound from closely eluting impurities such as dipeptides or incompletely protected species.[7] The C18 column is chosen for its excellent retention of hydrophobic molecules like Fmoc-protected amino acids. UV detection at 220 nm is optimal for detecting the peptide bond and the Fmoc group, ensuring that most potential impurities are observed.[7]
-
IV. Best Practices for Handling and Storage
To maintain the purity and integrity of this compound, proper handling and storage are crucial.
-
Storage: The compound should be stored in a cool (2-8°C), dark, and dry place.[4] For long-term storage, freezing at -20°C is recommended.[5] It is sensitive to moisture and heat.
-
Handling: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can hydrolyze the compound or introduce water that will affect weighing accuracy.[11] Once dispensed, purge the container with an inert gas like argon or nitrogen before resealing to minimize exposure to air and moisture.[11]
V. Conclusion
This compound is a valuable building block for the synthesis of advanced peptide therapeutics. Its successful application hinges on the procurement of high-purity material from a reliable supplier and the implementation of rigorous in-house quality control. By understanding the potential impurities, meticulously interpreting analytical data, and adhering to best practices for handling and storage, researchers can confidently incorporate this non-canonical amino acid into their synthesis workflows, paving the way for the development of novel peptides with enhanced stability and biological activity.
References
- ACS Publications. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules.
- ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. Retrieved from [https://www.benchchem.com/technical-support/Fmoc-Orn(Boc)-OH/hplc-analysis-guide]([Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
An In-depth Technical Guide to the Structural Analysis of Fmoc-3-chloro-D-phenylalanine
Introduction: The Significance of Fmoc-3-chloro-D-phenylalanine in Peptide and Drug Development
This compound is a crucial non-canonical amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.[1] The incorporation of this building block offers several strategic advantages. The D-configuration of the alpha-carbon provides inherent resistance to enzymatic degradation by proteases, significantly enhancing the in-vivo stability of the resulting peptide. Furthermore, the presence of a chlorine atom on the phenyl ring introduces unique electronic and steric properties that can modulate the peptide's conformation, binding affinity, and overall biological activity.[1] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern orthogonal peptide synthesis strategies, allowing for iterative, controlled chain elongation under mild basic conditions.[2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [1] |
| Molecular Weight | 421.87 g/mol | [3] |
| Appearance | White powder | [1] |
| Melting Point | 121 - 126 °C | [1] |
| Optical Rotation | [α]²⁰/D = +34 ± 2° (c=1 in DMF) | [1] |
| Storage Conditions | 2-8 °C, desiccated | [4] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the primary structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Causality Behind Experimental Choices: ¹H NMR provides a rapid and highly sensitive method to confirm the presence of key functional groups and the overall carbon skeleton of the molecule. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for Fmoc-protected amino acids due to its high polarity, which aids in dissolving these often sparingly soluble compounds.[1]
Illustrative Protocol: ¹H NMR of an Fmoc-Amino Acid
-
Sample Preparation: Accurately weigh 5-10 mg of the Fmoc-amino acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[1]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[1]
Expected ¹H NMR Spectral Features for this compound:
| Proton Environment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | ~12.7 | Broad singlet | 1H | This proton is acidic and may exchange with residual water in the solvent, leading to a broad signal. |
| Fmoc Aromatic Protons | 7.9 - 7.3 | Multiplets | 8H | The eight protons of the fluorenyl group will appear as a series of doublets and triplets in the aromatic region.[1][3] |
| Phenylalanine Aromatic Protons | 7.4 - 7.2 | Multiplets | 4H | The presence of the electron-withdrawing chlorine atom at the 3-position will deshield the aromatic protons, causing a downfield shift compared to unsubstituted phenylalanine. The splitting pattern will be more complex than a simple monosubstituted ring. |
| Amide (-NH) | ~7.8 | Doublet | 1H | The coupling to the α-proton will result in a doublet. |
| Fmoc CH & CH₂ | 4.3 - 4.2 | Multiplet | 3H | These protons of the fluorenylmethoxy group typically appear as a complex multiplet.[1][3] |
| α-Proton | ~4.2 | Multiplet | 1H | This proton is coupled to the amide proton and the β-protons. |
| β-Protons | 3.1 - 2.9 | Multiplet | 2H | These diastereotopic protons will appear as a complex multiplet due to coupling with the α-proton. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Causality Behind Experimental Choices: ¹³C NMR provides a definitive count of the number of unique carbon atoms in the molecule and their respective chemical environments (e.g., carbonyl, aromatic, aliphatic). This is crucial for confirming the molecular formula and identifying key functional groups.
Illustrative Protocol: ¹³C NMR of an Fmoc-Amino Acid
-
Sample Preparation: Accurately weigh 20-50 mg of the Fmoc-amino acid and dissolve it in approximately 0.7 mL of DMSO-d₆.[1]
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at δ 39.52 ppm.[1]
Expected ¹³C NMR Spectral Features for this compound:
The expected chemical shifts can be estimated by considering the known spectrum of Fmoc-L-phenylalanine and the predictable effects of the chlorine substituent on the aromatic ring.[5]
| Carbon Environment | Expected Chemical Shift (δ ppm) | Notes |
| Carboxylic Carbonyl (C=O) | ~173 | The carbonyl carbon of the carboxylic acid. |
| Urethane Carbonyl (C=O) | ~156 | The carbonyl carbon of the Fmoc protecting group. |
| Fmoc Aromatic Carbons | 144 - 120 | Multiple signals corresponding to the fluorenyl ring system. |
| Phenylalanine C1 (ipso) | ~138 | The carbon directly attached to the β-carbon. |
| Phenylalanine C3 (C-Cl) | ~133 | The carbon bearing the chlorine atom will be significantly deshielded.[6][7] |
| Phenylalanine Aromatic CH | 130 - 127 | The remaining aromatic carbons of the phenylalanine side chain. |
| Fmoc CH | ~66 | The methine carbon of the fluorenyl group. |
| α-Carbon | ~56 | The chiral center of the amino acid. |
| Fmoc CH₂ | ~47 | The methylene carbon of the fluorenylmethoxy group. |
| β-Carbon | ~37 | The methylene carbon of the phenylalanine side chain. |
Workflow for NMR Analysis
Caption: General workflow for NMR analysis of Fmoc-amino acids.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules, thereby confirming the molecular weight and offering structural information through fragmentation analysis.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Fmoc-amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for precise molecular weight determination.[4] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the parent ion, providing key structural information.
Illustrative Protocol: ESI-MS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an ESI-tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS1 Analysis: Infuse the sample solution into the ESI source and acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the product ion spectrum at varying collision energies to generate a comprehensive fragmentation pattern.
Expected Mass Spectral Features for this compound:
-
Parent Ion (MS1): The expected protonated molecular ion [M+H]⁺ would have an m/z of 422.87, considering the isotopic distribution of chlorine.
-
Fragmentation (MS/MS): The fragmentation of Fmoc-protected amino acids is well-characterized. Key fragmentation pathways include:
-
Loss of the Fmoc group: A characteristic fragmentation involves the cleavage of the Fmoc group, often observed as a neutral loss of dibenzofulvene (166 Da) and CO₂ (44 Da) from the protonated precursor, or the appearance of the Fmoc-related fragment ions.
-
Loss of the Carboxylic Acid Group: The loss of the carboxylic acid group (-COOH) as a neutral loss of 45 Da is a common fragmentation pathway for amino acids.[8]
-
Side-Chain Fragmentation: Cleavage of the bond between the α- and β-carbons can lead to fragments corresponding to the loss of the chloro-benzyl side chain.
-
Key Fragmentation Pathways
Caption: Ionization and key fragmentation pathways in ESI-MS/MS.
Part 3: Chiral High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules.[9] For Fmoc-protected amino acids, reversed-phase HPLC using a chiral stationary phase (CSP) is highly effective. The CSP interacts differently with the D- and L-enantiomers, leading to their separation.[10] This is critical for ensuring that the correct stereoisomer is used in peptide synthesis, as the presence of the opposite enantiomer can have significant biological consequences.
Illustrative Protocol: Chiral HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based CSP).[10]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard of Fmoc-DL-3-chlorophenylalanine to determine the retention times of both enantiomers.
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid). The exact ratio should be optimized for the specific column and compound.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm, where the Fmoc group has a strong absorbance.[9]
-
-
Analysis:
-
Inject the racemic standard to establish the retention times and resolution of the D- and L-enantiomers.
-
Inject the this compound sample.
-
Integrate the peak areas to quantify the enantiomeric excess (% ee).
-
Workflow for Chiral Purity Analysis
Caption: A streamlined workflow for determining enantiomeric purity via chiral HPLC.
Part 4: X-ray Crystallography (Hypothetical)
X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. While a crystal structure for this compound is not currently available in the Cambridge Structural Database, the methodology for its determination is well-established.
Causality Behind Experimental Choices: Single-crystal X-ray diffraction is the only technique that can provide a direct visualization of the molecular structure, confirming bond lengths, bond angles, and the absolute configuration of the chiral center. This would serve as the ultimate structural proof.
Hypothetical Protocol for Crystal Structure Determination
-
Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
The resulting crystal structure would definitively confirm the D-configuration at the α-carbon and provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.[12]
Conclusion
The structural analysis of this compound is a critical quality control step in its application for peptide synthesis and drug development. A multi-technique approach, combining NMR spectroscopy for primary structure elucidation, mass spectrometry for molecular weight confirmation and fragmentation analysis, and chiral HPLC for enantiomeric purity assessment, provides a comprehensive and self-validating system for its characterization. While a crystal structure would provide the ultimate proof of its three-dimensional architecture, the combined data from these spectroscopic and chromatographic methods offer a high degree of confidence in the identity and quality of this important synthetic building block. This guide provides the methodological framework for researchers to confidently analyze this compound and similar non-canonical amino acids, ensuring the integrity of their research and the quality of their synthesized peptides.
References
- ResearchGate. The halogen effect on the 13 C NMR chemical shift in substituted benzenes. [Link]
- RSC Publishing. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]
- RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Unnatural Amino Acid Incorporation in Peptides
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide chemistry and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance proteolytic stability, modulate receptor selectivity, and optimize pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the core methodologies for UAA incorporation, offering field-proven insights into experimental design and execution. We will dissect the principles and protocols for the two major strategies: direct chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and genetically encoded incorporation using ribosomal machinery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of UAAs in their work.
Introduction: Why Go Beyond Nature's Alphabet?
Peptides are privileged therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[3][4][5] However, their utility can be hampered by inherent liabilities such as poor metabolic stability and limited membrane permeability. The strategic incorporation of UAAs—amino acids not found among the 20 proteinogenic ones—provides a powerful toolkit to overcome these limitations.[6] By installing unique side chains, altering backbone stereochemistry, or creating macrocycles, UAAs can confer dramatically improved drug-like properties.[3][7] This has led to a growing number of UAA-containing drugs approved by the FDA, validating their significance in modern medicine.[1][4][5]
The advantages of incorporating UAAs include:
-
Enhanced Proteolytic Stability: Introducing D-amino acids or sterically bulky side chains can block protease recognition and cleavage.[8]
-
Improved Pharmacokinetics: Modifying lipophilicity or hydrogen bonding capacity can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
-
Increased Potency and Selectivity: Novel side chains can establish new interactions with biological targets, improving binding affinity and selectivity.[1][3]
-
Novel Functionalities: UAAs can introduce bioorthogonal handles for conjugation, fluorescent probes for imaging, or photocrosslinkers for mapping molecular interactions.[8]
Core Methodologies for UAA Incorporation
There are two primary avenues for incorporating UAAs into a peptide sequence: direct chemical synthesis and ribosomal biosynthesis. Each approach has distinct advantages and is suited to different applications.
Chemical Synthesis: The Direct Approach via SPPS
Solid-Phase Peptide Synthesis (SPPS) is the workhorse for producing synthetic peptides and offers the most straightforward method for incorporating UAAs.[8][9][10] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[8][10] To incorporate a UAA, one simply uses a properly protected UAA building block in the corresponding coupling cycle.
Causality Behind the Workflow: The power of SPPS lies in its cyclical nature. By driving each deprotection and coupling step to completion and using excess reagents, high-fidelity synthesis is achievable. The solid support simplifies the entire process by allowing for easy removal of excess reagents and byproducts through simple filtration and washing, eliminating the need for purification after each step.[8]
Experimental Protocol: Manual Fmoc/tBu SPPS for UAA Incorporation
This protocol outlines a standard manual coupling cycle using the widely adopted Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Materials & Reagents:
-
Rink Amide Resin (for C-terminal amides)
-
Fmoc-protected amino acids (standard and unnatural)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Preparation & Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. This ensures reagents can efficiently access all reaction sites.
-
Drain the DMF.
-
-
Fmoc Deprotection (Nα-Amine Deprotection):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a second 20% piperidine/DMF treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Peptide Bond Formation):
-
In a separate vial, dissolve the desired Fmoc-UAA (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 eq.) in a minimal amount of DMF.
-
Add the activation base, DIPEA (6-10 eq.), to the vial. The solution will typically change color. Allow to pre-activate for 1-2 minutes.
-
Rationale: Pre-activation converts the amino acid's carboxylic acid into a more reactive ester, facilitating nucleophilic attack by the deprotected N-terminal amine on the resin.
-
Add the activated UAA solution to the reaction vessel containing the resin.
-
Agitate at room temperature for 1-2 hours. For sterically hindered UAAs, extended coupling times or a more potent coupling reagent like HATU may be necessary.[8]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Iteration:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 2-3 mL for a 0.1 mmol synthesis) to the resin.
-
CAUTION: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
Agitate for 2-3 hours at room temperature. The cocktail simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
The peptide will precipitate as a white solid. Centrifuge, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Ribosomal Incorporation: Expanding the Genetic Code
For producing larger peptides or full proteins containing UAAs, ribosomal incorporation via genetic code expansion is the method of choice.[11] This powerful strategy hijacks the cell's natural protein synthesis machinery. The core requirement is an orthogonal aminoacyl-tRNA synthetase/tRNA pair .[12][13][14]
What is Orthogonality? An orthogonal pair consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous aaRS/tRNA pairs.[12][14] This means:
-
The orthogonal aaRS does not charge any of the host's endogenous tRNAs with an amino acid.
-
The host's endogenous synthetases do not charge the orthogonal tRNA.
-
The orthogonal aaRS specifically recognizes and charges the orthogonal tRNA with the desired UAA, and not with any of the 20 canonical amino acids.
The most common strategy is Stop Codon Suppression .[15] A stop codon (typically UAG, the amber codon) is introduced into the gene of interest at the desired site of UAA incorporation. The orthogonal tRNA is engineered to have an anticodon that recognizes this stop codon. When the ribosome encounters the UAG codon, this specialized tRNA delivers the UAA, allowing translation to continue rather than terminate.[16] The most widely used orthogonal pairs are derived from the TyrRS/tRNATyr system of Methanococcus jannaschii and the PylRS/tRNAPyl system from Methanosarcina species.[17]
Diagram: Workflow of Stop Codon Suppression
Caption: Genetic code expansion via amber stop codon suppression.
Comparative Analysis of Incorporation Methods
The choice between chemical synthesis and ribosomal incorporation depends on the specific research goals, the length of the peptide, and the nature of the UAA.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Ribosomal Incorporation |
| Peptide Length | Ideal for short to medium peptides (< 60 aa) | Suitable for long peptides and full proteins |
| UAA Diversity | Extremely broad; almost any structure can be incorporated as long as a protected building block can be synthesized.[16] | Limited to UAAs that are substrates for an evolved orthogonal synthetase and can be transported into the cell. |
| Yield & Purity | Yields decrease with peptide length. Purification is always required. | Can achieve high yields for proteins (mg to g/L). Purity depends on expression and suppression efficiency.[13] |
| Scalability | Scalable from mg to kg scale. | Primarily used at the lab scale, though large-scale fermentation is possible. |
| Cost | Protected UAA building blocks can be very expensive.[1] | Lower reagent costs once the system is established, but significant initial development effort. |
| Incorporation Site | Precise, single-site incorporation is standard. | Site-specific, but mis-incorporation of natural amino acids can occur if the system is not perfectly orthogonal. |
| Backbone Mods | Allows for backbone modifications (e.g., peptoids, β-amino acids). | Limited to α-L-amino acids that are tolerated by the ribosome. |
Chemoenzymatic Modification: A Hybrid Approach
A third, hybrid strategy known as chemoenzymatic modification or ligation offers another route to UAA-containing peptides.[18] This method involves two steps:
-
A peptide is first produced (either synthetically or ribosomally) containing a unique, reactive canonical amino acid (like cysteine) or a UAA with a bioorthogonal handle (e.g., an azide or alkyne).
-
An enzyme is then used to specifically ligate a UAA-containing molecule to this handle.[19]
For example, Sortase A-mediated ligation can be used to link a peptide containing a specific recognition motif (e.g., LPXTG) to another molecule functionalized with an N-terminal glycine. This allows for the modular construction of complex peptides post-synthesis.[20] Proteases can also be used in reverse to catalyze peptide bond formation under specific conditions.[18][21]
Diagram: Chemoenzymatic Ligation Workflow
Caption: General workflow for chemoenzymatic peptide modification.
Conclusion and Future Directions
The ability to incorporate unnatural amino acids has fundamentally expanded the horizons of peptide science and therapeutics. SPPS remains the most versatile and direct method for creating novel peptides with a wide array of chemical modifications.[8][9] For larger constructs, genetic code expansion provides a powerful biosynthetic route, enabling the production of engineered proteins with novel functions.[15] Chemoenzymatic methods provide a complementary, modular approach. As the library of available UAAs grows and the methodologies for their incorporation become more robust and efficient, we can expect to see an accelerated development of next-generation peptide therapeutics with precisely tailored properties for enhanced efficacy, stability, and safety.
References
- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Sharma, K., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Sharma, K., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
- Chen, Y., et al. “Not‐so‐popular” orthogonal pairs in genetic code expansion. PMC - NIH.
- Ikovac, P. & Söll, D. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? Semantic Scholar.
- O'Donoghue, P., et al. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. PubMed.
- Aragen. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids.
- Wang, L. & Schultz, P.G. Role of tRNA Orthogonality in an Expanded Genetic Code. PMC - PubMed Central - NIH.
- Li, P., et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Sharma, K., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
- Biosynth. Unnatural Amino Acids Potential for Innovating Drug Discovery.
- Ikovac, P. & Söll, D. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? MDPI.
- Hong, S.H., et al. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology.
- Noren, C.J., et al. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Protocols.
- Pless, S.A. & Ahern, C.A. Incorporation of non-canonical amino acids. PMC - PubMed Central.
- Li, P., et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH.
- Zhang, Y., et al. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI.
- Sharma, A., et al. Reprogramming natural proteins using unnatural amino acids. RSC Publishing.
- Zhang, Y., et al. Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Preprints.org.
- Oza, J.P., et al. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Pharmacology.
- Wikipedia. Peptide synthesis.
- O'Donnell, M.J., et al. Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
- van der Wijk, L. & Roodbeen, R. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. ACS Chemical Biology.
- Wu, Q. & Wang, P.G. Enzymatic synthesis of peptides containing unnatural amino acids. PubMed.
- Lupski, M., et al. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC - PubMed Central.
- Various Authors. Solid‐Phase Peptide Synthesis. ResearchGate.
- Fiori, S., et al. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science.
- Grunwald, M. & Groll, M. Chemoenzymatic Methods for Site-Specific Protein Modification. PMC - NIH.
- Park, S., et al. Recent Advances in Chemoenzymatic Peptide Syntheses. MDPI.
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- 14. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? | MDPI [mdpi.com]
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A Comprehensive Technical Guide to Fmoc-3-chloro-D-phenylalanine for Advanced Peptide Synthesis
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the properties, handling, and application of Fmoc-3-chloro-D-phenylalanine. It moves beyond a standard material safety data sheet (MSDS) to provide field-proven insights into leveraging this unique non-proteinogenic amino acid for the synthesis of novel peptides with enhanced therapeutic potential.
Introduction: The Strategic Advantage of this compound
This compound is a specialized amino acid derivative indispensable for modern Solid-Phase Peptide Synthesis (SPPS) and innovative drug discovery.[1] Its structure is distinguished by three key features that grant strategic advantages in peptide design:
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This protecting group is the cornerstone of the most widely used orthogonal synthesis strategy (Fmoc/tBu).[2][3] Its lability to basic conditions allows for the mild and selective deprotection of the α-amino group without affecting the acid-labile side-chain protecting groups or the peptide-resin linkage.[1]
-
The D-Configuration: Peptides incorporating D-amino acids exhibit significantly increased resistance to proteolytic degradation by endogenous proteases and peptidases. This modification can substantially prolong the in-vivo half-life of peptide-based therapeutics.[4]
-
The 3-Chloro Phenyl Substitution: Halogenation of the phenylalanine ring profoundly influences the resulting peptide's physicochemical properties. The electron-withdrawing chlorine atom can alter electronic distribution, modulate hydrophobicity, and introduce the potential for specific halogen bonding, leading to enhanced binding affinity, metabolic stability, and improved cell permeability.[4][5]
This guide will provide a comprehensive overview of its properties, safety protocols, and a detailed methodology for its successful incorporation into target peptides.
Section 1: Physicochemical Properties and Specifications
Accurate characterization is fundamental to reproducible synthesis. The key properties of this compound are summarized below. Researchers should always refer to the Certificate of Analysis for lot-specific data.
| Property | Value | Source(s) |
| CAS Number | 205526-23-4 | [6] |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [6][7] |
| Molecular Weight | 421.87 g/mol | [7][8] |
| Appearance | White to off-white powder | [6][9] |
| Melting Point | 121 - 126 °C | [6] |
| Optical Rotation | [α]²⁰D = +34 ± 2° (c=1 in DMF) | [6] |
| Purity (HPLC) | ≥98% | [6] |
| Solubility | Soluble in Dimethylformamide (DMF) | [4] |
| Storage Conditions | 0 - 8 °C, dry environment | [6] |
Section 2: Material Safety and Handling
While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not consistently published, a robust safety protocol can be established based on data from structurally analogous compounds, such as other Fmoc-protected amino acids and chlorinated phenylalanines.
Hazard Identification
Based on GHS classifications for related compounds like 3-chloro-L-phenylalanine, potential hazards include:
-
May cause skin irritation (H315).[10]
-
May cause serious eye irritation (H319).[10]
-
May cause respiratory irritation (H335).[10]
-
No known OSHA hazards have been formally assigned, but it should be handled as a potentially harmful chemical.[11]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, consult a physician.[11]
-
Skin Contact: Wash off immediately with soap and plenty of water.[12]
-
Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]
Handling and Storage Protocols
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place at the recommended temperature (0 - 8 °C).[6][11]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH (US) standards.[11][12]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[12]
-
Skin and Body Protection: Wear a laboratory coat. Choose body protection according to the amount and concentration of the substance at the workplace.[11]
-
Respiratory Protection: For operations generating dust, a NIOSH-approved particulate respirator is recommended.[11]
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[11]
Section 3: Experimental Protocol for Incorporation via SPPS
The successful incorporation of this compound into a growing peptide chain is the primary application of this reagent. The following section details a standard protocol based on the Fmoc/tBu strategy, which relies on the differential stability of the protecting groups to basic and acidic conditions.
The Principle of Fmoc/tBu Orthogonal Synthesis
The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis.[3] The N-terminal Fmoc group is removed with a mild base (piperidine), while the side-chain protecting groups (like tBu, Boc, Trt) and the resin linker remain intact. These are only removed at the final step with a strong acid (TFA). This orthogonality prevents unintended side-chain modifications during synthesis.
Caption: Orthogonal protection scheme in Fmoc/tBu SPPS.
Reagents and Materials
-
This compound
-
SPPS-grade resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[13]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM
-
Kaiser Test Kit (Solutions A, B, C)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[13]
-
SPPS reaction vessel
Step-by-Step Protocol for a Single Coupling Cycle
This protocol assumes the synthesis has already been initiated and the N-terminal Fmoc group of the preceding amino acid is ready for removal.
-
Resin Swelling: If starting from a dry resin, swell the resin in DMF for at least 1 hour in the reaction vessel.[14]
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.[14]
-
Drain and repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.
-
Causality: Piperidine is a secondary amine base that reacts with the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free amine of the peptide and releases a dibenzofulvene-piperidine adduct.[15]
-
-
Resin Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the byproducts. Residual piperidine will neutralize the subsequent coupling reagents.
-
-
In-Process Control: The Kaiser Test:
-
Before coupling, perform a Kaiser test to confirm the presence of a free primary amine. This is a critical self-validating step. A positive (blue) result indicates the deprotection was successful and the synthesis can proceed. If the test is negative (yellow), the deprotection step should be repeated.[4]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve 3-5 equivalents of this compound and a near-equivalent amount (e.g., 0.95 eq) of HATU in DMF.
-
Add 6-10 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. Do not let it sit for too long, as active esters can degrade.[4]
-
Causality: HATU reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive aminium/uronium active ester. This intermediate is highly susceptible to nucleophilic attack by the free amine on the resin. DIPEA acts as a non-nucleophilic base to facilitate this process.[4] For sterically hindered amino acids like this derivative, potent activators like HATU are recommended to ensure high coupling efficiency.[4]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.[13] For this potentially challenging coupling, extending the time or performing a double coupling (repeating steps 5 and 6) may be necessary to drive the reaction to completion.[4]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Completion (Optional Kaiser Test):
-
Perform a second Kaiser test. A negative result (yellow beads) confirms the successful consumption of the free amines and the completion of the coupling step.
-
Workflow: The Kaiser Test for In-Process Validation
Caption: Kaiser test workflow for SPPS in-process control.
Conclusion
This compound is more than a simple building block; it is a strategic tool for peptide chemists to rationally design molecules with superior therapeutic profiles. By imparting proteolytic resistance and modulating physicochemical properties, it enables the synthesis of robust peptide candidates. Understanding its material properties, adhering to strict safety and handling protocols, and employing validated synthesis methodologies are paramount to harnessing its full potential in the fields of drug discovery, protein engineering, and biotechnology.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AAPPTec. (n.d.). Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH.
- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- CP Lab Safety. (n.d.). Fmoc-3-chloro-L-phenylalanine, min 97%.
- Watson, P. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis.
- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2015). Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
- Chemdad. (n.d.). This compound.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
- APITope. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information.
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- 15. peptide.com [peptide.com]
A Technical Guide to the Optimal Storage and Handling of Fmoc-Protected Amino Acids
Abstract
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide sequences with high fidelity.[1] The chemical lability of the Fmoc group, which makes it ideal for mild, iterative deprotection, also renders Fmoc-protected amino acids susceptible to degradation if not stored and handled with exacting care. This guide provides an in-depth examination of the principles and best practices for the storage and handling of these critical reagents. We will explore the causality behind recommended protocols, detail potential degradation pathways, and offer validated, step-by-step procedures to ensure the chemical integrity of your starting materials, thereby safeguarding the success of your peptide synthesis campaigns.
The Chemical Foundation: Understanding Fmoc Group Stability
The efficacy of Fmoc-SPPS hinges on an orthogonal protection strategy: the α-amino (Nα) Fmoc group is labile to mild bases (typically piperidine), while side-chain protecting groups are labile to strong acids (typically trifluoroacetic acid, TFA).[1][2] The Fmoc group's susceptibility to base-catalyzed cleavage proceeds via a β-elimination mechanism.[3][4] This reaction, while essential for synthesis, can also be initiated prematurely by trace contaminants if not properly managed.
The primary culprits for premature deprotection during storage and handling are:
-
Moisture: Water can facilitate the hydrolysis of the Fmoc carbamate or act as a proton source in degradation pathways.
-
Trace Amines: Solvents like N,N-dimethylformamide (DMF) can degrade over time to release dimethylamine, a secondary amine capable of cleaving the Fmoc group.[5]
-
Acetic Acid: Often present as a contaminant from the manufacturing process of Fmoc-amino acids (e.g., from ethyl acetate solvent), acetic acid can cause chain termination during synthesis.
Understanding these vulnerabilities is the first step toward implementing a robust storage and handling strategy.
Long-Term Storage: Preserving Integrity
Proper long-term storage is the most critical factor in maximizing the shelf life of Fmoc-amino acids. The primary goals are to minimize exposure to heat, moisture, and light.
2.1. Temperature
For long-term storage, it is universally recommended that Fmoc-protected amino acids be stored at refrigerated temperatures, typically 2-8°C . While some derivatives may be stable for short periods at room temperature, prolonged exposure can accelerate degradation.[6][7]
-
Causality: Lower temperatures significantly reduce the rate of all chemical reactions, including the slow hydrolysis or degradation pathways that can occur over months or years. This is a direct application of the Arrhenius equation, where a decrease in temperature leads to an exponential decrease in the reaction rate constant.
2.2. Atmosphere and Moisture Control
Fmoc-amino acids are supplied as lyophilized powders and are often hygroscopic. Moisture is a significant threat to their stability.
-
Protocol Mandate: Always store containers tightly sealed.[6] For particularly sensitive amino acids or for long-term archival, consider storing containers within a desiccator or in sealed bags with a desiccant. After dispensing, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing to displace moist air.[6]
-
Critical Handling Step: When removing a container from cold storage, it is imperative to allow it to warm to room temperature before opening .[6] Opening a cold container will cause atmospheric moisture to condense on the cold powder, introducing water and compromising the integrity of the entire stock.
Problematic Amino Acids and Their Specific Degradation Pathways
While all Fmoc-amino acids require care, several are notoriously susceptible to specific side reactions during storage and synthesis. Understanding these pathways allows for targeted preventative measures.
3.1. Asparagine (Asn) and Glutamine (Gln)
-
Degradation Pathway: The side-chain amides of Asn and Gln can undergo dehydration during the carboxyl group activation step of coupling, leading to the formation of a nitrile. This is particularly problematic when using carbodiimide activators.[8] Furthermore, unprotected Gln at the N-terminus can cyclize to form pyroglutamate.[9]
-
Mitigation Strategy: The use of a trityl (Trt) side-chain protecting group, as in Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH , is the industry standard.[10][11] The bulky Trt group sterically shields the amide from side reactions and dramatically improves solubility in organic solvents like DMF.[8][11]
3.2. Aspartic Acid (Asp)
-
Degradation Pathway: Aspartic acid is highly prone to aspartimide formation, especially when exposed to the basic conditions of Fmoc deprotection.[12][13] The peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. This intermediate can then reopen to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide, an often inseparable impurity.[13]
-
Mitigation Strategy: Adding HOBt to the piperidine deprotection solution can help reduce the rate of aspartimide formation.[4] For particularly sensitive sequences, incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can prevent the initial cyclization.[12]
3.3. Cysteine (Cys), Methionine (Met), and Tryptophan (Trp)
-
Degradation Pathway: These amino acids contain sulfur or indole moieties that are susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of sulfoxides (for Cys and Met) or various oxidation products for Trp.[9]
-
Mitigation Strategy: Meticulous inert gas purging of storage containers is crucial. When preparing stock solutions, using degassed, amine-free DMF is recommended.[5]
Table 1: Storage and Handling Considerations for Problematic Fmoc-Amino Acids
| Amino Acid Derivative | Key Challenge(s) | Primary Degradation Pathway(s) | Recommended Mitigation Strategies |
| Fmoc-Asn-OH / Gln-OH | Poor solubility, side-chain dehydration | Nitrile formation during activation; pyroglutamate formation (Gln) | Use Trityl (Trt) protected derivatives: Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH.[8] |
| Fmoc-Asp(OtBu)-OH | Aspartimide formation | Base-catalyzed cyclization leading to α/β peptide mixtures and piperidides.[4][13] | Add HOBt to deprotection solution; use backbone protection (e.g., Hmb) on preceding residue.[12] |
| Fmoc-Cys(Trt)-OH | Oxidation | Formation of sulfoxides and disulfides. | Store under inert gas; avoid prolonged exposure to air during weighing.[9] |
| Fmoc-Met-OH | Oxidation | Formation of methionine sulfoxide. | Store under inert gas; use freshly prepared solutions.[9] |
| Fmoc-Trp(Boc)-OH | Oxidation, acid-catalyzed side reactions | Oxidation of the indole ring; alkylation during final cleavage. | Store under inert gas; use scavengers (e.g., TIS) during cleavage.[9] |
| Fmoc-His(Trt)-OH | Racemization | Epimerization of the α-carbon during activation. | Use low-racemization activation methods (e.g., with Oxyma or Cl-HOBt). |
Handling and Solution Preparation: A Validated Protocol
Careless handling can negate the benefits of perfect storage. Weighing, dissolving, and using Fmoc-amino acids requires a systematic approach to prevent contamination and degradation.
Workflow for Preparing Fmoc-Amino Acid Solutions
Caption: Figure 2. Causal chain from poor storage to failed synthesis.
Conclusion
The chemical integrity of Fmoc-protected amino acids is a non-negotiable prerequisite for successful solid-phase peptide synthesis. By understanding the chemical vulnerabilities of the Fmoc group and implementing rigorous, validated protocols for storage and handling, researchers can mitigate the risks of reagent degradation. Adherence to the principles of cold, dark, and dry storage, coupled with meticulous handling practices such as temperature equilibration and the use of high-quality solvents, directly translates to higher synthesis yields, purer crude products, and more reliable, reproducible scientific outcomes.
References
- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- Benchchem. The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids.
- ChemPep. Overview of Fmoc Amino Acids.
- AAPPTEC. Handling and Storage of Peptides - FAQ.
- UCI Department of Chemistry.
- Gobiotix. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- Benchchem. A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Glu-OH.
- Benchchem. An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- NIH PMC. Advances in Fmoc solid-phase peptide synthesis.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides.
- TargetMol. Fmoc-Gln(Trt)-OH | Peptide synthesis.
- Reddit.
- Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids.
- Aapptec Peptides. Fmoc-Gln(Trt)-OH; CAS 132327-80-1.
- Advanced ChemTech. Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- Sigma-Aldrich. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1.
Sources
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- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. Fmoc-Gln(Trt)-OH | Peptide synthesis | TargetMol [targetmol.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. peptide.com [peptide.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis (SPPS)
Introduction: The SPPS Revolution
Since its inception by R. Bruce Merrifield in the early 1960s, for which he was awarded the 1984 Nobel Prize in Chemistry, Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of chemical biology and drug discovery.[][2] The core innovation of SPPS lies in anchoring a growing peptide chain to an insoluble solid support, or resin.[2] This seemingly simple concept revolutionized peptide synthesis by dramatically simplifying the purification process; excess reagents and soluble by-products are removed by simple filtration and washing, eliminating the need for tedious crystallization or chromatography steps between each amino acid addition.[3][4] This guide provides a comprehensive technical overview of the principles, methodologies, and strategic considerations essential for successful SPPS.
Part 1: The Core Principle & General Workflow
The elegance of SPPS is its cyclical and stepwise nature. The synthesis universally proceeds from the C-terminus to the N-terminus of the peptide.[4][5] The process begins by covalently attaching the first protected amino acid to a functionalized, insoluble resin.[2][6] The synthesis then follows a repeated cycle of deprotection and coupling until the desired sequence is assembled. Finally, the completed peptide is chemically cleaved from the resin support, and all remaining protecting groups are removed.[2][6]
Caption: The four core steps of an Fmoc-SPPS synthesis cycle.
Step 1: Fmoc Deprotection
The cycle begins by removing the temporary Fmoc protecting group from the N-terminal amino acid of the peptide-resin. This is achieved by treating the resin with a solution of a mild base, typically 20% piperidine in DMF. [7]The piperidine removes the acidic proton on the fluorenyl group, leading to a β-elimination reaction that liberates the free amine. [8]
Step 2: Washing
Following deprotection, the resin must be thoroughly washed to completely remove all traces of piperidine and the dibenzofulvene byproduct. [6]This is a critical step, as residual base would neutralize the incoming activated amino acid in the next step, preventing coupling. DMF is the most common wash solvent.
Step 3: Amino Acid Activation and Coupling
The next Fmoc-protected amino acid in the sequence is added. Its carboxylic acid is first activated in solution using a coupling reagent (like HATU) and a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). This activated amino acid is then added to the resin, where it reacts with the newly exposed free amine to form the next peptide bond. [8]The reaction is driven to completion by using an excess of the amino acid and coupling reagents. [3]
Step 4: Final Wash
A final wash step, again typically with DMF, removes all excess reagents and soluble by-products from the coupling reaction, leaving the purified, N-terminally Fmoc-protected peptide-resin ready for the next cycle. [6]
In-Process Monitoring: The Kaiser Test
To ensure the integrity of the synthesis, it is crucial to confirm that each coupling reaction has gone to completion. The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines. [9][10]A small sample of resin is taken after the coupling step and reacted with ninhydrin.
-
Positive Result (Intense Blue Beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete. [9]* Negative Result (Colorless/Yellow Beads): Indicates the absence of free amines, confirming a complete coupling reaction. [10] If a Kaiser test is positive, a "double coupling" is performed by repeating the coupling step with fresh reagents to drive the reaction to completion. [9][11]Note that the Kaiser test is unreliable for secondary amines like proline, requiring alternative methods like the Chloranil test. [9]
Part 4: Cleavage, Purification, and Analysis
Cleavage from the Resin
Once the full peptide sequence has been assembled, the covalent bond anchoring the peptide to the resin must be broken. In the Fmoc/tBu strategy, this is accomplished with a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA). [2][12]This single step simultaneously cleaves the peptide from the linker and removes all the acid-labile side-chain protecting groups. [12] The Challenge of Cationic Species: During cleavage, reactive carbocations are generated from the protecting groups. [13][14]These can cause unwanted modifications to sensitive residues like Tryptophan, Methionine, and Cysteine. To prevent this, nucleophilic "scavengers" are added to the TFA cocktail to trap these reactive species. [12][13] Common Cleavage Cocktails:
| Cocktail Name | Composition (TFA/Scavenger/...) | Target Residues / Application |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for peptides without highly sensitive residues. [12] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Low-odor, general-purpose cocktail. [13] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp. [13] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Optimized for peptides containing Arginine(Pbf) residues. [14] |
| (TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol) |
Protocol: Standard TFA Cleavage
-
Resin Preparation: Wash the final peptide-resin with DCM to remove residual DMF and dry it thoroughly under vacuum. [7]2. Cleavage Reaction: Add the freshly prepared TFA cocktail to the resin in a sealed vessel (approx. 10 mL per gram of resin). [12]Agitate at room temperature for 2-4 hours. [14][15]3. Peptide Precipitation: Filter the TFA solution away from the resin beads into a centrifuge tube containing a 10-fold excess of cold diethyl ether. [12][13][16]A white precipitate of the crude peptide should form.
-
Isolation and Wash: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the pellet 2-3 times with cold ether to remove scavengers and organic impurities. [12]5. Drying: Dry the final peptide pellet under vacuum to obtain the crude product. [7]
Purification and Analysis
The crude peptide is rarely pure enough for its intended application and requires purification. The standard and most powerful method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . [17][18] In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (usually water with 0.1% TFA) is used to elute the components. [17][19]Peptides and their impurities are separated based on their relative hydrophobicity, with more hydrophobic species being retained longer on the column. [17]Fractions are collected and analyzed for purity, and those meeting the required specification are combined.
Finally, the purified peptide solution is lyophilized (freeze-dried) to remove the solvents, yielding the final product as a stable, fine white powder. [17][19]
Conclusion
Solid-Phase Peptide Synthesis is a powerful and versatile technology that has become indispensable in modern research and development. While the fundamental cycle is straightforward, a successful synthesis requires a deep understanding of the underlying chemistry and careful consideration of each component—from the resin and protecting groups to the coupling reagents and final cleavage conditions. By leveraging the principles and protocols outlined in this guide, researchers can effectively troubleshoot challenges and reliably produce high-quality synthetic peptides for a vast array of scientific applications.
References
- Methods and protocols of modern solid phase peptide synthesis.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
- Peptide synthesis - Wikipedia. Wikipedia. [Link]
- Peptide Purific
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
- Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]
- Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTec. [Link]
- HPLC Analysis and Purification of Peptides. National Institutes of Health (NIH). [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test.
- T boc fmoc protocols in peptide synthesis. Slideshare. [Link]
- Peptide Techniques for Prep HPLC. YouTube. [Link]
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
- What is Solid-phase Peptide Synthesis? Powder Systems. [Link]
- Peptide Synthesis Resins. AAPPTec. [Link]
- Synthesis of Peptides on Solid Supports.
- Basic Peptides synthesis introduction. LifeTein®. [Link]
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]
- Cleavage from Wang Resin. Aapptec Peptides. [Link]
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- SPPS with Gln... Kaiser test and capping? Reddit. [Link]
- Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. National Institutes of Health (NIH). [Link]
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
Sources
- 2. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. hplc.eu [hplc.eu]
- 19. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-3-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Halogenated Unnatural Amino Acids
In the landscape of modern peptide-based drug development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing therapeutic profiles. Fmoc-3-chloro-D-phenylalanine (Fmoc-D-Phe(3-Cl)-OH) is a key building block in this endeavor.[1] The introduction of a chlorine atom onto the phenyl ring modulates the electronic properties of the side chain, while the D-configuration provides formidable resistance to enzymatic degradation by proteases. This modification significantly extends the in-vivo half-life of peptide candidates, a critical attribute for successful therapeutics.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Chemical Profile: this compound
Understanding the physicochemical properties of this amino acid derivative is crucial for optimizing its use in synthesis.
| Property | Value | Source |
| Synonyms | Fmoc-D-Phe(3-Cl)-OH, Fmoc-m-chloro-D-Phe-OH | [1] |
| CAS Number | 205526-23-4 | [1][3] |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [1] |
| Molecular Weight | 421.9 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | 0 - 8 °C | [1] |
Core Synthesis Workflow and Rationale
The successful incorporation of this compound follows the standard cyclical workflow of Fmoc-SPPS. The electron-withdrawing nature of the chloro-substituent does not significantly impede coupling efficiency under robust activation conditions.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Synthesis Protocol
This protocol is designed for a standard 0.1 mmol synthesis scale. Adjust volumes and reagent quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g | Major peptide synthesis supplier |
| This compound | >98% Purity | Chem-Impex, Aapptec, etc.[1][3] |
| Other Fmoc-amino acids | Standard side-chain protection | Major peptide synthesis supplier |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Major chemical supplier |
| Dichloromethane (DCM) | ACS grade or higher | Major chemical supplier |
| Piperidine | Reagent grade | Major chemical supplier |
| HBTU/HATU | >99% Purity | Major peptide synthesis supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Major chemical supplier |
| Trifluoroacetic acid (TFA) | >99% Purity | Major chemical supplier |
| Triisopropylsilane (TIS) | >98% Purity | Major chemical supplier |
| Kaiser Test Kit | Pre-made solutions or individual reagents | Sigma-Aldrich, Aapptec[4][5] |
Step-by-Step Methodology
Step 2.1: Resin Preparation
-
Place the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin for 0.1 mmol scale) into a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[6]
-
Drain the DMF.
Step 2.2: Fmoc Deprotection
-
Add 20% (v/v) piperidine in DMF to the swollen resin.[2]
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[2]
Step 2.3: Coupling of this compound
-
Rationale: While 3-chloro-D-phenylalanine is not exceptionally sterically hindered, using a high-reactivity uronium/aminium salt coupling reagent like HBTU or HATU is recommended to ensure rapid and efficient acylation.[7][8] These reagents, in the presence of a non-nucleophilic base like DIPEA, form highly reactive ester intermediates that readily couple to the free N-terminal amine on the resin.
-
Activation Solution: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, ~126.6 mg) and HBTU (2.9 eq., 0.29 mmol, ~110 mg) in a minimal volume of DMF.
-
Add DIPEA (6 eq., 0.6 mmol, ~105 µL) to the activation solution.[2]
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[6]
Caption: Simplified schematic of the HBTU activation and coupling step.
Step 2.4: In-Process Monitoring (Kaiser Test)
-
Rationale: The Kaiser test is a critical quality control step. It is a highly sensitive colorimetric assay for detecting primary amines.[4] A negative result (colorless or yellow beads) indicates that the N-terminal amine has been successfully acylated and the coupling is complete. A positive result (intense blue beads) signifies incomplete coupling, requiring intervention.[5][9]
-
Withdraw a small sample of resin beads (10-15 beads) and wash them thoroughly with ethanol.[5]
-
Place the beads in a small test tube.
-
Add 2-3 drops of each Kaiser test reagent (typically solutions of phenol, KCN in pyridine, and ninhydrin).[4][5]
-
Interpretation:
Step 2.5: Troubleshooting Incomplete Coupling If the Kaiser test is positive, perform a second coupling (recouple) using fresh reagents. If the test remains positive, it may indicate aggregation or a particularly difficult sequence. In this case, cap the unreacted amines using a solution like acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Final Cleavage and Deprotection
-
Rationale: The final step uses a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. Scavengers are essential additives to the cleavage cocktail. They "scavenge" or trap the highly reactive cationic species generated during deprotection, which could otherwise cause side reactions with sensitive residues like Trp or Met.[10] For a peptide containing 3-chloro-phenylalanine without other sensitive residues, a simple and effective cocktail is Reagent B or a TFA/TIS/Water mixture.[6][11]
Cleavage Cocktail Preparation (10 mL)
| Reagent | Reagent B (Volume)[11] | TFA/TIS/H₂O (Volume)[6][10] | Purpose |
| TFA | 8.8 mL (88%) | 9.5 mL (95%) | Strong acid for cleavage |
| Phenol | 0.5 mL (5%) | - | Cation scavenger |
| Water | 0.5 mL (5%) | 0.25 mL (2.5%) | Cation scavenger, aids solubility |
| TIS | 0.2 mL (2%) | 0.25 mL (2.5%) | Potent cation scavenger |
Procedure:
-
Ensure the N-terminal Fmoc group is removed from the final amino acid.
-
Wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under high vacuum for at least 3 hours.[10][12]
-
Add the freshly prepared cleavage cocktail to the dry resin in a well-ventilated fume hood.
-
Stir the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold (–20°C) methyl t-butyl ether.[13]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the resulting peptide pellet under vacuum. The crude peptide is now ready for purification and analysis (e.g., by HPLC and Mass Spectrometry).
References
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Flexbio System. (n.d.). Fmoc-D-Phe(3-Cl)-OH.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- Aapptec Peptides. (n.d.). Fmoc-D-Phe(3-Cl)-OH [205526-23-4].
- Gyros Protein Technologies. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. file.globalso.com [file.globalso.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Efficient Amide Bond Formation Using HATU for the Coupling of Fmoc-3-chloro-D-phenylalanine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the efficient coupling of Fmoc-3-chloro-D-phenylalanine using the HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reagent. This compound is a non-canonical amino acid increasingly utilized to enhance the biological activity and structural properties of novel peptides.[1][2] HATU stands as a preeminent coupling reagent, valued for its high efficiency, rapid kinetics, and ability to mitigate racemization, making it particularly suitable for incorporating modified or sterically demanding amino acids.[3][4] This guide details the underlying chemical mechanisms, provides validated step-by-step protocols for both solid-phase and solution-phase synthesis, outlines robust reaction monitoring techniques, and offers field-proven troubleshooting advice.
The Chemistry of HATU-Mediated Coupling
Mechanism of Action
The efficacy of HATU in forming amide bonds is rooted in a two-stage process that transforms a stable carboxylic acid into a highly reactive intermediate, primed for nucleophilic attack by an amine.[3] This cascade is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), and requires a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA), to facilitate deprotonation.[5][6]
The process unfolds as follows:
-
Deprotonation: The non-nucleophilic base (DIPEA) abstracts the acidic proton from the carboxylic acid of this compound, forming a carboxylate anion.[3]
-
Activation: This carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent. This forms an unstable O-acyl(tetramethyl)isouronium salt.[5]
-
Active Ester Formation: The 1-hydroxy-7-azabenzotriazole (HOAt) anion, displaced in the previous step, rapidly attacks the isouronium salt. This key step generates the highly reactive OAt-active ester and liberates tetramethylurea as a byproduct.[5][7]
-
Amide Bond Formation: The target amine (e.g., the N-terminal amine of a resin-bound peptide) attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond.
The superior performance of HATU over older reagents is attributed to the neighboring group effect of the pyridine nitrogen atom in the HOAt moiety, which stabilizes the transition state of the incoming amine, thereby accelerating the coupling reaction and suppressing epimerization.[5][8]
Sources
Application Note: Optimized Fmoc Deprotection for Peptides Containing 3-Chloro-D-phenylalanine
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery, enabling the modulation of pharmacological properties such as binding affinity, metabolic stability, and bioavailability.[1] 3-chloro-D-phenylalanine is a valuable building block that, due to the electron-withdrawing nature of the chlorine atom, can alter the electronic properties of the aromatic side chain and enhance interactions with biological targets.[2] The use of the D-isomer also confers increased resistance to proteolytic degradation.
However, the chemical reactivity of the chloro-substituted phenyl ring presents a potential challenge during solid-phase peptide synthesis (SPPS), particularly during the repetitive base-catalyzed deprotection of the Nα-Fmoc group. Standard deprotection conditions, typically employing 20% piperidine in DMF, while effective for most amino acids, may be too harsh for sensitive residues, leading to undesirable side reactions.[3] This application note details the potential for a side-chain degradation reaction in 3-chloro-D-phenylalanine containing peptides during Fmoc deprotection and provides an optimized protocol to mitigate this risk, ensuring the synthesis of the target peptide with high fidelity.
Mechanistic Considerations: Fmoc Deprotection and a Potential Side Reaction
The standard mechanism for the removal of the Fmoc protecting group proceeds via a base-mediated β-elimination. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring.[4] This is followed by the elimination of the carbamate, which decomposes to carbon dioxide and the free amine, and the formation of a dibenzofulvene (DBF) byproduct. The secondary amine used for deprotection also acts as a scavenger for the reactive DBF, forming a stable adduct.[5]
While this process is highly efficient, the basic conditions can promote other reactions. For peptides containing 3-chloro-D-phenylalanine, a potential side reaction is the β-elimination of HCl from the side chain of the amino acid. The electron-withdrawing chlorine atom can increase the acidity of the benzylic protons, making them susceptible to abstraction by a strong base. This could lead to the formation of a dehydro-alanine derivative within the peptide sequence, altering its structure, and likely its biological activity. While not extensively documented in literature for this specific residue, the chemical principle suggests a tangible risk under standard, prolonged basic conditions.
Experimental Protocols
Standard Fmoc Deprotection Protocol (Not Recommended for 3-Chloro-D-phenylalanine)
This protocol is widely used but may induce side-chain degradation for sensitive residues.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF.
-
Add the solution to the reaction vessel.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitate for an additional 15 minutes.[6]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Optimized Fmoc Deprotection Protocol for 3-Chloro-D-phenylalanine Peptides
This protocol is designed to minimize the risk of the β-elimination side reaction by using a milder base and reduced exposure time. 4-methylpiperidine (4MP) is a suitable alternative to piperidine, exhibiting slightly lower basicity which can be advantageous.[4]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Deprotection: Treat the resin with a solution of 20% (v/v) 4-methylpiperidine (4MP) in DMF.[4]
-
Add the deprotection solution to the resin (10 mL per gram of resin).
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 7 minutes at room temperature.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (6 times) to ensure complete removal of the base and byproducts.
-
Confirmation: Perform a Kaiser test or other colorimetric test to confirm the completion of the deprotection step before proceeding to the next coupling cycle.
Data Presentation: Comparison of Deprotection Conditions
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Base | Piperidine | 4-Methylpiperidine (4MP) | 4MP is a slightly weaker base, reducing the risk of side-chain elimination.[4] |
| Concentration | 20% (v/v) in DMF | 20% (v/v) in DMF | Concentration is maintained for efficient deprotection kinetics. |
| Total Time | 20 minutes | 10 minutes | Reduced exposure to basic conditions minimizes the time for potential side reactions. |
| Treatments | 2 (5 min + 15 min) | 2 (3 min + 7 min) | Two shorter treatments ensure complete Fmoc removal while limiting prolonged base contact. |
| Risk Profile | Higher risk of side-chain β-elimination | Minimized risk of side-chain degradation | The combination of a milder base and shorter reaction time provides a safer deprotection environment for the sensitive residue. |
Experimental Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
choice of resin for peptides containing Fmoc-3-chloro-D-phenylalanine
Application Note & Protocol
Topic: Optimal Resin Selection for Solid-Phase Synthesis of Peptides Containing Fmoc-3-chloro-D-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Solid Support
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and automated construction of complex peptide chains.[1] The foundational principle of SPPS involves anchoring the initial C-terminal amino acid to an insoluble polymer resin, which acts as a stable scaffold throughout the synthesis.[2][3] This approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[1][2]
The choice of this resin is not a trivial decision; it is a critical parameter that dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid vs. amide), influences the overall yield and purity, and determines the conditions required for final cleavage.[2] This selection becomes even more crucial when incorporating non-canonical or modified amino acids, such as this compound.
This compound is a valuable building block used to introduce specific structural and functional modifications into peptides.[4][5] The presence of a chlorine atom on the phenyl ring can modulate the peptide's hydrophobicity, conformational preferences, and biological activity. However, its unique structure—specifically its potential for steric hindrance and susceptibility to racemization during activation—necessitates a careful and informed resin selection strategy to ensure the integrity and success of the synthesis.
This document serves as an in-depth technical guide for selecting the appropriate resin for peptides containing this compound, providing field-proven protocols and explaining the scientific rationale behind each strategic choice.
Core Considerations for 3-chloro-D-phenylalanine
Before selecting a resin, it is essential to understand the specific challenges posed by this modified amino acid in the context of SPPS:
-
Risk of Racemization: Phenylalanine and its derivatives are susceptible to racemization (loss of stereochemical purity) when the carboxyl group is activated for esterification, a step required for loading onto certain resins like Wang resin.[6] Since maintaining the D-configuration is critical, minimizing racemization during the initial anchoring step is the highest priority.
-
Steric Hindrance: The bulky trityl group of 2-chlorotrityl resins provides steric shielding that can minimize unwanted side reactions.[6] One of the most common side reactions at the dipeptide stage is the formation of diketopiperazines, especially when proline is one of the first two residues.[7] The steric bulk of the 2-chlorotrityl moiety effectively inhibits this cyclization.[7][8]
-
Chemical Stability: The C-Cl bond on the aromatic ring is stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and strong acid (TFA) for final cleavage.[9] Therefore, side reactions involving the chloro-substituent are not a primary concern.
The most critical decision point that will guide your resin selection is the desired C-terminal functionality of your final peptide.
Decision Pathway: Selecting Your Resin
The choice of resin is fundamentally determined by whether the target peptide requires a C-terminal carboxylic acid or a C-terminal amide. This initial decision dictates the type of linker chemistry required for the synthesis.
Caption: Resin selection workflow based on C-terminal functionality.
Comparative Analysis of Recommended Resins
The following table provides a detailed comparison of the most suitable resins for synthesizing peptides with C-terminal this compound.
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Rink Amide Resin |
| C-Terminal Product | Carboxylic Acid | Carboxylic Acid | Amide |
| Loading Chemistry | SN1 reaction with chloro group. No activation of amino acid required.[8] | Esterification via activated carboxyl group (e.g., symmetric anhydride).[6] | Standard amide bond formation with activated carboxyl group.[6][10] |
| Racemization Risk | Negligible. The primary advantage of this resin is the elimination of racemization during loading.[8] | High. Activation of the carboxyl group poses a significant risk of racemization for this amino acid.[6] | Low. Amide bond formation is generally robust and less prone to racemization than esterification. |
| Cleavage Conditions | Very mild (1-5% TFA in DCM, or AcOH/TFE/DCM).[6][8] Allows for synthesis of fully protected fragments. | Strong acid (typically 95% TFA).[6][10] | Strong acid (typically 95% TFA).[6] |
| Key Advantage | Protects against racemization and diketopiperazine formation.[7][8] Ideal for sensitive C-terminal residues. | Cost-effective and widely used for general peptide acids.[2] | Robust, reliable, and the industry standard for peptide amides.[6] |
| Primary Disadvantage | Higher cost compared to Wang resin. Requires careful handling to avoid premature cleavage. | High risk of compromising the chiral purity of the C-terminal residue. | Requires strong acid for cleavage, which may not be suitable for all peptides. |
| Recommendation | Highly Recommended for C-terminal 3-chloro-D-phenylalanine. | Not Recommended for C-terminal 3-chloro-D-phenylalanine due to racemization risk. | Highly Recommended for internal placement of 3-chloro-D-phenylalanine when a C-terminal amide is desired. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key stages of the synthesis.
Protocol 1: Loading of this compound onto 2-CTC Resin
This is the recommended procedure for generating a peptide with a C-terminal carboxylic acid, as it effectively prevents racemization.[11]
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.0 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 eq) in DCM (10-15 mL per gram of resin) for 1 hour in a suitable reaction vessel with gentle agitation.
-
Amino Acid Preparation: In a separate flask, dissolve this compound (0.8 eq relative to resin loading) in DCM. Add DIPEA (3.0 eq relative to the amino acid).
-
Scientist's Note: Using a slight sub-stoichiometric amount of the amino acid ensures that sufficient unreacted sites remain on the resin for effective end-capping, which prevents the formation of deletion sequences.
-
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the amino acid/DIPEA solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
End-Capping: Drain the reaction mixture. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) to the resin and agitate for 30 minutes.
-
Scientist's Note: This step is crucial. Methanol reacts with the remaining active chloride sites, rendering them inert for the remainder of the synthesis.[]
-
-
Washing: Drain the capping solution. Wash the resin extensively as follows: 3x DCM, 3x DMF, 3x DCM.
-
Drying and Loading Determination: Dry a small sample of the resin under vacuum and use it to determine the final loading, typically via Fmoc quantification by UV spectrophotometry after cleaving the Fmoc group with a known volume of piperidine solution.
Protocol 2: Standard SPPS Cycle for Peptide Elongation
This protocol is applicable for chain elongation after the first amino acid has been successfully loaded onto any of the discussed resins.
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.
Procedure:
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Perform this step twice (e.g., 1 minute followed by 3 minutes) to ensure complete removal of the Fmoc protecting group.[13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the fulvene adduct.
-
Coupling: Add the next pre-activated Fmoc-amino acid. A standard coupling cocktail consists of the Fmoc-amino acid (4 eq), an activator like HBTU (3.9 eq), and a base like DIPEA (8 eq) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Scientist's Note: The choice of coupling reagent and reaction time may need to be optimized for difficult couplings, but this combination is robust for most standard amino acids.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) to remove excess reagents.
-
Repeat: Return to step 1 for the next amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
The conditions for cleaving the completed peptide from the resin are dictated by the resin's linker chemistry.
A. Mild Cleavage from 2-CTC Resin (to yield a fully protected peptide):
-
Cleavage Cocktail: Acetic acid / Trifluoroethanol (TFE) / DCM (1:2:7 v/v/v).
-
Procedure: Suspend the resin in the cleavage cocktail (10 mL per gram of resin) and agitate for 2 hours at room temperature.[14] Filter the resin, wash it with additional cocktail, and evaporate the combined filtrates to obtain the protected peptide.
B. Standard Strong Acid Cleavage from Wang or Rink Amide Resin:
-
Cleavage Cocktail (General Purpose): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[15]
-
Scientist's Note: TIS is a scavenger used to trap the highly reactive cationic species (like the t-butyl cation) that are generated during the removal of side-chain protecting groups, preventing them from modifying sensitive residues like Trp or Met.[15]
-
-
Procedure:
-
Wash the dried peptide-resin with DCM and dry it under vacuum.
-
Add the cold cleavage cocktail to the resin (10 mL per gram).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin through a fritted funnel into a cold centrifuge tube.
-
Wash the resin with a small amount of pure TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold methyl-t-butyl ether (MTBE).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum before purification by HPLC.
-
Conclusion and Best Practices
The successful synthesis of peptides containing this compound is highly dependent on a well-considered resin strategy. For peptides requiring a C-terminal carboxylic acid, the use of 2-Chlorotrityl chloride resin is strongly recommended to mitigate the significant risk of racemization associated with loading this specific amino acid onto standard supports like Wang resin. For peptides requiring a C-terminal amide, Rink Amide resin remains the robust and reliable standard. By understanding the chemical principles behind resin selection and implementing the detailed protocols provided, researchers can confidently incorporate this valuable non-canonical amino acid into their synthetic targets, ensuring the highest possible yield and chiral purity.
References
- How to choose the right resin functionality for solid phase peptide synthesis. (2023). Biotage. [Link]
- Peptide Synthesis Resins. AAPPTEC. [Link]
- Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Molecules, 26(16), 4932.
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
- 2-Chlorotrityl chloride resin. (1991). Tetrahedron Letters, 32(35), 4675-4678. [Link]
- Side Reactions on Amino Groups in Peptide Synthesis. (2019). Asian Journal of Organic Chemistry, 8(10).
- Cleavage of synthetic peptides. (2015).
- Planning a Peptide Synthesis. AAPPTec. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
- 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. (1991).
- A cleavage cocktail for methionine-containing peptides. (2000). Journal of Peptide Research, 55(2), 162-170.
- Spps and side reactions in peptide synthesis. (2017). Slideshare. [Link]
- Fmoc-3-chloro-L-phenylalanine, min 97%, 1 gram. CP Lab Safety. [Link]
Sources
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. chempep.com [chempep.com]
- 3. biosynth.com [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. merckmillipore.com [merckmillipore.com]
Dissolving Fmoc-3-chloro-D-phenylalanine: A Guide to Solvent Selection and Protocol Optimization
Introduction: The Critical First Step in Peptide Synthesis
Fmoc-3-chloro-D-phenylalanine is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. The incorporation of a chlorine atom on the phenyl ring provides a powerful tool to modulate the hydrophobicity, aromatic interactions, and metabolic stability of the final peptide.[1] However, the successful incorporation of this modified amino acid is critically dependent on a seemingly simple yet pivotal step: its complete dissolution. Improper dissolution can lead to inaccurate concentration calculations, incomplete coupling reactions, and ultimately, failed syntheses.
This comprehensive guide provides an in-depth analysis of recommended solvents for this compound, detailing the rationale behind solvent selection and offering optimized protocols for researchers, scientists, and drug development professionals.
Understanding the Molecule: A Chemist's Perspective on Solubility
The solubility of this compound is governed by the interplay of its distinct chemical moieties:
-
The Fmoc Group: This large, nonpolar fluorenylmethoxycarbonyl group dominates the molecule's character, rendering it largely hydrophobic.
-
The Phenylalanine Core: The aromatic phenyl ring further contributes to the hydrophobic nature of the molecule.
-
The Chloro-Substitution: The presence of a chlorine atom at the meta-position of the phenyl ring increases the molecule's molecular weight and alters its electronic properties. This substitution can subtly influence intermolecular interactions, including π-π stacking and hydrophobic interactions, which in turn affects solubility.[2]
-
The Carboxylic Acid: This polar group provides a site for hydrogen bonding and interaction with polar solvents.
The key to effective dissolution is to select a solvent that can successfully solvate both the large, nonpolar regions and the smaller, polar carboxylic acid group. This typically necessitates the use of polar aprotic solvents.
Recommended Solvents: A Comparative Analysis
The following table provides a summary of recommended solvents for dissolving this compound, categorized by their conventionality and environmental impact.
| Solvent | Class | Typical Concentration | Advantages | Disadvantages |
| N,N-Dimethylformamide (DMF) | Polar Aprotic (Conventional) | 0.1 - 0.5 M | High solvating power for Fmoc-amino acids; well-established in SPPS protocols. | Reproductive toxicity; can degrade to form amines which can cause premature Fmoc deprotection. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic (Conventional) | 0.1 - 0.5 M | Excellent solvating power, often superior to DMF for aggregating sequences. | Reproductive toxicity; higher cost than DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (Co-Solvent) | Up to 100 mg/mL (for the L-isomer)[3] | Exceptional solvating power, useful for difficult-to-dissolve compounds. | Hygroscopic; can be difficult to remove; may oxidize sensitive residues. |
| Dichloromethane (DCM) | Chlorinated (Conventional) | Variable | Good for dissolving some Fmoc-amino acids, particularly for initial resin loading. | Environmental and health concerns; less effective at solvating polar groups. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether (Greener Alternative) | ~0.2 M (for many Fmoc-AAs)[4] | "Greener" alternative to DMF/NMP; good solubility for many Fmoc-amino acids.[4][5] | May have lower solvating power for some derivatives; requires protocol optimization.[4] |
| Cyclopentyl methyl ether (CPME) | Ether (Greener Alternative) | Variable | "Greener" alternative with a higher boiling point than 2-MeTHF.[5] | Less data available on its performance in SPPS compared to 2-MeTHF. |
Experimental Protocols: From Weighing to Dissolution
The following protocols provide step-by-step instructions for dissolving this compound in the most commonly recommended solvents.
Protocol 1: Standard Dissolution in DMF for SPPS
This protocol is suitable for preparing a stock solution of this compound for use in an automated or manual peptide synthesizer.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
Glass vial with a PTFE-lined cap
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of DMF to the vial to achieve the target concentration (typically 0.1 M to 0.5 M for SPPS).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 30-60 seconds.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 5-10 minutes. The solution should become clear and free of any visible particulates.
-
Visual Inspection: Before use, visually inspect the solution to ensure complete dissolution.
Protocol 2: High-Concentration Dissolution in DMSO
This protocol is ideal for preparing a high-concentration stock solution for applications requiring it, or for dissolving the compound when solubility in other solvents is limited.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Glass vial with a PTFE-lined cap
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Weighing: Weigh the desired amount of this compound into a tared vial.
-
Solvent Addition: Add the required volume of DMSO. For the L-isomer, concentrations up to 100 mg/mL are achievable.[3]
-
Mixing and Sonication: Tightly cap the vial and vortex. Due to the high viscosity of DMSO, sonication may be required to expedite dissolution.[3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting and Optimization
In some instances, complete dissolution may be challenging. The following strategies can be employed to enhance solubility:
-
Gentle Warming: Warming the solution to 30-40°C can aid dissolution. However, prolonged heating should be avoided to prevent potential degradation.
-
Co-Solvent Systems: If solubility in a single solvent is insufficient, a co-solvent system can be effective. For example, adding a small percentage of DMSO to a solution in DMF can significantly improve solubility.
-
Solvent Quality: Always use high-purity, anhydrous solvents. The presence of water or amine impurities in DMF can negatively impact solubility and the stability of the Fmoc group.
Visualization of the Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate solvent for this compound based on experimental requirements.
Caption: Solvent selection workflow for this compound.
Conclusion
The successful dissolution of this compound is a critical prerequisite for its effective use in peptide synthesis. While DMF and NMP remain the standard, high-quality solvents for this purpose, DMSO offers a powerful alternative for achieving high concentrations. The emergence of "greener" solvents like 2-MeTHF provides promising avenues for more sustainable peptide synthesis, though further optimization for specific derivatives is recommended. By understanding the chemical nature of this important building block and applying the optimized protocols outlined in this guide, researchers can ensure the reliable and efficient incorporation of this compound into their target peptides, paving the way for new discoveries in drug development and materials science.
References
- BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis. BenchChem Technical Support.
- Albericio, F., et al. (2017). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino Acids, 49(2), 419-426.
- Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5533-5539.
- BenchChem. (2025). Optimizing Peptide Synthesis with Fmoc-3-chloro-L-phenylalanine: A Buyer's Guide. BenchChem Technical Support.
Sources
Application Notes and Protocols for the Incorporation of Fmoc-3-chloro-D-phenylalanine into Peptide Libraries
Introduction: Expanding the Chemical Space of Peptide Libraries
The incorporation of unnatural amino acids into peptide libraries represents a powerful strategy in contemporary drug discovery. It allows for the exploration of a vastly expanded chemical space, leading to the development of peptides with enhanced therapeutic properties such as increased potency, metabolic stability, and cell permeability.[1][2] Among the diverse array of non-canonical building blocks, Fmoc-3-chloro-D-phenylalanine stands out as a valuable tool for medicinal chemists. The introduction of a chlorine atom on the phenyl ring and the D-configuration of the alpha-carbon offer unique advantages in peptide design.[3][4]
The chlorine substituent at the meta position of the phenyl ring alters the electronic and steric profile of the side chain. This modification can significantly influence a peptide's interaction with its biological target by modulating hydrophobic and aromatic interactions, such as π-π and cation-π stacking.[5][6] Furthermore, the D-amino acid configuration provides steric hindrance to proteolytic enzymes, thereby enhancing the peptide's resistance to degradation and prolonging its in vivo half-life.[7] This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and incorporation into peptide sequences.
| Property | Value | Source |
| Synonyms | Fmoc-D-Phe(3-Cl)-OH, N-alpha-(9-Fluorenylmethoxycarbonyl)-3-chloro-D-phenylalanine | [8] |
| CAS Number | 205526-23-4 | [8] |
| Molecular Formula | C₂₄H₂₀ClNO₄ | [9][10] |
| Molecular Weight | 421.87 g/mol | [8][10] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 107 - 126 °C | [9] |
| Storage | 2-8°C, sealed in a dry environment | [8] |
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the manual synthesis of a peptide library incorporating this compound using standard Fmoc/tBu chemistry.[11][12]
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptides.[13] For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is recommended.[14]
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.[7]
-
Drain the DMF.
-
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.[15]
-
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature and drain.[7]
-
Repeat the treatment with fresh 20% piperidine in DMF for an additional 15-20 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7] The completion of the deprotection can be monitored using a Kaiser test.
-
The mechanism of Fmoc deprotection involves the abstraction of the acidic proton at the 9-position of the fluorene ring by a base, followed by β-elimination to yield dibenzofulvene, which is trapped by the amine.[16][17]
Amino Acid Coupling: Incorporating this compound
Due to the steric hindrance of the D-amino acid and the electron-withdrawing nature of the chloro-substituent, a potent coupling reagent and potentially longer coupling times are recommended for efficient incorporation of this compound.[5][18]
-
Recommended Coupling Reagents for Hindered Amino Acids:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient for sterically hindered amino acids.[19][20]
-
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A common and effective coupling reagent.[14]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers high coupling efficiency and is a safer alternative to HOBt or HOAt-based reagents.[19]
-
-
Coupling Protocol:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A double coupling (repeating the coupling step) may be necessary for optimal incorporation.[5]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
-
Capping (Optional but Recommended)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step is advisable, especially when dealing with difficult couplings.
-
Protocol:
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Iterative Cycles for Library Synthesis
Repeat steps 2-4 for each subsequent amino acid to be incorporated into the peptide sequence. For the synthesis of a peptide library, a split-and-pool method can be employed to generate a large number of unique peptide sequences.
Final Deprotection and Cleavage
After the final coupling and Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Protocol:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[5][13]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptides by adding cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide library under vacuum.
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Characterization of Peptide Libraries
The successful synthesis and purity of the peptide library must be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the crude peptide library and to purify individual peptides if necessary. The incorporation of the hydrophobic 3-chloro-D-phenylalanine may increase the retention time of the peptides.[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is essential to confirm the molecular weights of the synthesized peptides, verifying the successful incorporation of the unnatural amino acid.[21]
Applications in Drug Discovery and Screening
Peptide libraries incorporating this compound are valuable tools for identifying novel therapeutic leads.
-
Screening for Biological Activity: The libraries can be screened against a variety of biological targets, including enzymes, receptors, and protein-protein interactions.[3] The unique properties of 3-chloro-D-phenylalanine can lead to the discovery of peptides with enhanced binding affinity and specificity.
-
Improving Drug-like Properties: The D-amino acid configuration enhances proteolytic stability, a crucial factor for developing peptide-based drugs with improved pharmacokinetic profiles.[1][2] The chlorine atom can also modulate cell permeability.
Caption: A typical workflow for screening peptide libraries and identifying lead compounds.
Conclusion
The incorporation of this compound into peptide libraries offers a strategic advantage in the quest for novel and improved peptide therapeutics. By leveraging the unique physicochemical properties of this unnatural amino acid, researchers can design libraries with enhanced stability and diverse interaction capabilities. The detailed protocols and considerations presented in this guide provide a solid foundation for the successful synthesis, characterization, and application of these valuable tools in drug discovery and development.
References
- Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry.Rapid Communications in Mass Spectrometry, 16(10), 982-7. [Link]
- Commonly Used Coupling Reagents in Peptide Synthesis.Dilun Biotechnology. [Link]
- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.The Journal of Physical Chemistry B. [Link]
- The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.Chemistry – A European Journal, 26(63), 14324-14330. [Link]
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.Request PDF. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry. [Link]
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.RSC Medicinal Chemistry, 12(8), 1255-1273. [Link]
- Computational Modelling of Peptides Containing Non-Standard Amino Acids.PDF. [Link]
- N-Terminal Deprotection - Fmoc removal.Aapptec Peptides. [Link]
- Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach.RSC Publishing. [Link]
- Methods and protocols of modern solid phase peptide synthesis.Molecular Biotechnology, 33(3), 239-254. [Link]
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.Total Synthesis. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?Molecules, 24(9), 1785. [Link]
- Methods and protocols of modern solid phase peptide synthesis.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Acme Synthetic Chemicals. [Link]
- Methods for Removing the Fmoc Group.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.Molecules, 25(18), 4153. [Link]
- Effect of polar amino acid incorporation on Fmoc-diphenylalanine-based tetrapeptides.
- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation.
- This compound.Chongqing Chemdad Co.. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. bachem.com [bachem.com]
- 20. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 21. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Bioactive Peptides Incorporating 3-Chloro-D-Phenylalanine via Fmoc-SPPS
Abstract
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] This guide provides a comprehensive framework for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-3-chloro-D-phenylalanine, a valuable analogue for probing structure-activity relationships and designing novel peptide-based therapeutics.[2] We detail the rationale for its use, provide a robust, step-by-step Fmoc/tBu synthesis protocol, outline critical characterization methods, and offer field-proven troubleshooting advice for researchers, chemists, and drug development professionals.
Rationale for Incorporating 3-Chloro-D-Phenylalanine
The strategic placement of a chlorine atom on the phenyl ring of a D-phenylalanine residue can profoundly influence a peptide's biological and physicochemical profile.
-
Enhanced Stability: The use of a D-amino acid inherently confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acid substrates.[3] This significantly prolongs the in-vivo half-life of the peptide.
-
Modulated Bioactivity: The electronegative chlorine atom alters the electronic properties of the aromatic side chain. This can lead to enhanced binding affinity with biological targets through modified hydrophobic or halogen-bonding interactions.[4] For instance, substituting natural amino acids with chlorinated phenylalanine has been shown to significantly increase binding affinity in certain protein-protein interactions.[5]
-
Conformational Constraint: The steric bulk of the chlorine atom can introduce conformational restrictions, locking the peptide into a more bioactive conformation and potentially increasing receptor selectivity.
Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS is an iterative process where a peptide chain is assembled step-by-step while anchored to an insoluble resin support.[] The Fmoc/tBu strategy is the most widely used approach and involves four key, repeated steps: resin swelling, Fmoc deprotection, amino acid coupling, and washing.[7]
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
| Category | Item | Suggested Grade/Supplier |
| Resin | Rink Amide Resin (for C-terminal amides) | 100-200 mesh, ~0.5 mmol/g substitution |
| Amino Acids | This compound | Chem-Impex or equivalent |
| Standard Fmoc-L-amino acids (with side-chain protection) | Synthesis Grade | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade, low water content |
| Dichloromethane (DCM) | ACS Grade or higher | |
| Diethyl Ether or Methyl t-butyl ether (MTBE) | ACS Grade, cold (-20°C) for precipitation | |
| Reagents | Piperidine | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |
| Triisopropylsilane (TIS) | Reagent Grade, >98% | |
| Coupling System | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High purity |
| Analytical | Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade / Milli-Q | |
| Equipment | Solid-Phase Peptide Synthesis Vessel | Manual or automated system |
| Shaker/Vortexer | ||
| HPLC System with UV Detector | Reverse-Phase C18 column | |
| Mass Spectrometer (e.g., ESI-MS) | ||
| Lyophilizer (Freeze-Dryer) |
Detailed Synthesis Protocol
This protocol describes a manual synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Resin Preparation and Swelling
-
Place Rink Amide resin (0.1 mmol) into a reaction vessel.
-
Add DMF (~5 mL) to the resin.
-
Agitate the mixture for 30-60 minutes to ensure complete swelling of the resin beads.[1]
-
Drain the DMF using positive nitrogen pressure or vacuum.
Stepwise Elongation Cycle
This cycle is repeated for each amino acid in the sequence, including this compound.
Step 1: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the swollen resin.[1]
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine/DMF solution.
-
Agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Optional QC: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by an intense blue color on the beads.[4]
Step 2: Amino Acid Activation and Coupling Causality Note: 3-Chloro-D-phenylalanine can present moderate steric hindrance. Therefore, a potent coupling reagent like HATU is recommended to ensure a rapid and efficient reaction, minimizing potential side reactions like racemization.[8][9]
-
In a separate vial, prepare the activation solution:
-
This compound (or other Fmoc-amino acid): 0.4 mmol (4 eq.)
-
HATU: 0.39 mmol (3.9 eq.)
-
DMF: ~3 mL
-
-
Gently swirl the vial to dissolve the solids.
-
Add DIPEA: 0.8 mmol (8 eq.) to the activation solution. The solution may change color (e.g., to yellow).
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Optional QC: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
Cleavage from Resin and Global Deprotection
Causality Note: A cleavage cocktail containing TFA is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[10] Scavengers like TIS and water are crucial to trap reactive carbocations generated during this process, which could otherwise modify sensitive residues.[11]
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare a fresh cleavage cocktail. For a standard peptide, Reagent K is often a good starting point. A simpler, common cocktail is:
-
TFA / TIS / H₂O (95% / 2.5% / 2.5%)
-
-
Add the cleavage cocktail (~5 mL for 0.1 mmol of resin) to the dry peptide-resin in a suitable vessel.
-
CAUTION: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.[12]
-
Stopper the vessel and agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate (which contains the cleaved peptide) into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (~1 mL) and add this to the collected filtrate.
Peptide Precipitation and Purification
-
Add the collected TFA filtrate dropwise into a larger centrifuge tube containing ~40 mL of cold (-20°C) diethyl ether or MTBE. A white precipitate (the crude peptide) should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. Repeat this wash step two more times to remove residual scavengers.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for purification.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.[13][14]
Analytical High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the crude peptide and to purify it.[15]
| Parameter | Typical Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)[16] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Result | A major peak corresponding to the target peptide. Purity is calculated by peak area integration. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[17]
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | The observed mass should match the calculated theoretical mass of the peptide. Look for the [M+H]⁺, [M+2H]²⁺, etc. ions. |
| MALDI-TOF-MS | A single major peak corresponding to the [M+H]⁺ ion of the target peptide. |
Example Calculation: For a hypothetical peptide Gly-3-Cl-D-Phe-Ala-NH₂:
-
Gly: 57.05 g/mol
-
3-Cl-D-Phe: 183.62 g/mol
-
Ala: 71.08 g/mol
-
Amide (NH₂): 17.03 g/mol
-
Total (minus 2x H₂O for peptide bonds): (57.05 + 183.62 + 71.08 + 17.03) - (2 * 18.02) = 292.76 g/mol
-
The expected [M+H]⁺ ion would be ~293.77 m/z.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Coupling: Steric hindrance of 3-Cl-D-Phe or another residue. | Double couple the hindered amino acid. Use a more potent coupling reagent like COMU.[18] Consider microwave-assisted SPPS.[19] |
| Incomplete Cleavage: Insufficient cleavage time or cocktail strength. | Extend cleavage time to 4 hours. Ensure the resin is fully dry before adding the cocktail. | |
| Deletion Sequences (M-18, etc.) | Incomplete Fmoc Deprotection: Aggregation of the peptide chain on the resin. | Increase deprotection time. Use 1-2% DBU in the piperidine solution for difficult sequences. |
| Unexpected Mass Adducts | Insufficient Scavenging: Reactive cations modifying the peptide. | Ensure the correct scavenger cocktail is used for the peptide sequence (e.g., use EDT for Cys/Met-containing peptides).[11] |
| Premature Deprotection: Side-chain protecting group is not fully stable to 20% piperidine over many cycles. | Use more robust protecting groups (e.g., Trt for Gln/Asn). |
Conclusion
The successful synthesis of bioactive peptides containing this compound is readily achievable using a well-optimized Fmoc-SPPS strategy. Careful selection of coupling reagents to overcome potential steric hindrance and the use of appropriate cleavage cocktails are critical for obtaining high-purity material. The protocols and insights provided in this guide offer a robust foundation for researchers to explore the unique advantages of incorporating this and other halogenated amino acids into their peptide-based drug discovery programs.
References
- Benchchem.
- Benchchem.
- ACS Publications.
- Agilent.
- LabRulez LCMS. Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC)
- Benchchem. Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide.
- MicroSolv. Synthetic Peptide Analyzed with HPLC - AppNote.
- ResearchGate. Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Benchchem. A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- SpringerLink. Methods and protocols of modern solid phase peptide synthesis. [Link]
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
- Google P
- YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]
- PubMed. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]
- Benchchem. Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis.
- MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
- MDPI. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. [Link]
- MDPI. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. [Link]
- UCI Department of Chemistry.
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The Strategic Incorporation of Fmoc-3-chloro-D-phenylalanine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of contemporary drug discovery, peptides have emerged as a compelling class of therapeutics, offering high specificity and potency with a favorable safety profile. However, native peptides often suffer from limitations such as poor metabolic stability and conformational flexibility, hindering their clinical translation. The strategic incorporation of unnatural amino acids (UAAs) has proven to be a transformative approach to overcome these hurdles.[1][2] Among the vast arsenal of available UAAs, Fmoc-3-chloro-D-phenylalanine [(Fmoc-3-Cl-D-Phe)-OH] has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of peptides.[3][4][5]
This comprehensive guide provides an in-depth exploration of the applications and protocols for utilizing this compound in drug discovery and development. We will delve into the rationale behind its use, detailed experimental procedures, and analytical techniques for characterization, empowering researchers to leverage this powerful tool in their quest for novel therapeutics.
The Rationale for Incorporating 3-Chloro-D-phenylalanine
The introduction of a chlorine atom at the meta-position of the D-phenylalanine side chain imparts several advantageous properties to a peptide scaffold:
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid inherently confers resistance to degradation by endogenous proteases, which primarily recognize L-amino acids.[6] The presence of the chloro group can further sterically hinder enzymatic cleavage, prolonging the peptide's in vivo half-life.[1]
-
Conformational Constraint: The chloro substituent influences the torsional angles of the amino acid side chain, inducing a more constrained conformation in the peptide backbone. This can lead to a more stable and pre-organized structure for optimal receptor binding.[7][8]
-
Modulation of Hydrophobicity and Aromatic Interactions: The chlorine atom increases the hydrophobicity of the phenylalanine side chain, which can enhance membrane permeability and influence protein-protein interactions within a binding pocket.[9]
-
Fine-tuning of Biological Activity: By altering the electronic properties of the aromatic ring, the chloro group can modulate the binding affinity and signaling of the peptide at its target receptor. This makes it a valuable tool in structure-activity relationship (SAR) studies.[5]
Illustrative Application: Design of a Somatostatin Analog
To exemplify the practical application of this compound, we will consider its incorporation into a hypothetical somatostatin analog. Somatostatin and its analogs are crucial in regulating endocrine and exocrine secretions and have therapeutic applications in acromegaly and neuroendocrine tumors.[10] Enhancing their stability and receptor subtype selectivity is a key objective in their development.
Our hypothetical hexapeptide analog, "SST-Analog-1," will incorporate (3-Cl-D-Phe) at a position typically occupied by a natural aromatic amino acid to investigate its impact on bioactivity and stability.
Sequence: H-D-Phe-Cys-(3-Cl-D-Phe)-D-Trp-Lys-Thr-Cys-Thr-NH2 (with a disulfide bridge between Cys residues)
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) of SST-Analog-1
This protocol outlines the manual synthesis of SST-Analog-1 using the Fmoc/tBu strategy on a Rink Amide resin.[5][11][12][13]
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH, This compound , Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Step-by-Step Protocol:
-
Resin Swelling: Swell 1 g of Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Example: Coupling of Fmoc-Thr(tBu)-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Thr(tBu)-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and let it stand for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.[3]
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the incorporation of This compound .
-
Final Deprotection: After coupling the final amino acid (Fmoc-D-Phe-OH), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add 10 mL of the cleavage cocktail to the resin.
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Workflow for Solid-Phase Peptide Synthesis of SST-Analog-1
Caption: Automated workflow for the solid-phase synthesis of a peptide.
Part 2: Disulfide Bond Formation
-
Dissolve the crude linear peptide in 50% acetic acid in water at a concentration of 1 mg/mL.
-
Add a 0.1 M solution of iodine in methanol dropwise with stirring until a persistent yellow color is observed.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the solution becomes colorless.
-
Lyophilize the solution to obtain the crude cyclized peptide.
Part 3: Purification by Preparative RP-HPLC
The crude cyclized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]
Instrumentation and Conditions:
-
Column: C18 preparative column (e.g., 10 µm, 250 x 22 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 15 mL/min
-
Detection: UV at 220 nm and 280 nm
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Part 4: Characterization and Quality Control
The identity and purity of the final peptide are confirmed using analytical RP-HPLC and mass spectrometry.[17][18][19][20][21][22][23]
Analytical RP-HPLC:
-
Column: C18 analytical column (e.g., 5 µm, 250 x 4.6 mm)
-
Gradient: A linear gradient optimized based on the preparative run.
-
Purity Assessment: The purity is determined by integrating the peak area of the product peak relative to the total peak area at 220 nm. A purity of >95% is generally desired for biological assays.
Mass Spectrometry (ESI-MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass.
Comparative Data of SST-Analog-1 vs. Native Analog
| Property | Native Somatostatin Analog (with D-Phe) | SST-Analog-1 (with 3-Cl-D-Phe) | Rationale for Difference |
| Molecular Weight (Da) | ~1000 | ~1034.5 | Addition of a chlorine atom. |
| Predicted LogP | Lower | Higher | The trifluoromethyl group significantly increases the lipophilicity of the amino acid side chain.[9] |
| RP-HPLC Retention Time | Shorter | Longer | Increased hydrophobicity leads to stronger interaction with the C18 stationary phase. |
| Proteolytic Stability (t½ in serum) | Moderate | Expected to be higher | The D-amino acid and the chloro group sterically hinder protease recognition and cleavage.[1][6] |
| Receptor Binding Affinity | High | To be determined experimentally | The chloro-substituent can alter electronic and steric interactions with the receptor binding pocket. |
Application in a Biological Context: A Signaling Pathway Perspective
The incorporation of 3-chloro-D-phenylalanine can influence the peptide's interaction with its G-protein coupled receptor (GPCR), such as the somatostatin receptor (SSTR). A higher binding affinity or a more stabilized active conformation could lead to enhanced downstream signaling.
Generic Peptide-GPCR Signaling Pathway
Caption: Peptide binding to a GPCR initiates a downstream signaling cascade.
Conclusion and Future Perspectives
This compound is a valuable building block in the medicinal chemist's toolbox for the rational design of peptide therapeutics. Its incorporation offers a strategic means to enhance metabolic stability, constrain conformation, and fine-tune biological activity. The detailed protocols provided herein serve as a practical guide for researchers to synthesize, purify, and characterize peptides containing this unique amino acid. As our understanding of peptide structure-function relationships deepens, the use of such non-canonical amino acids will undoubtedly continue to play a pivotal role in the development of next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic profiles.
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- Macedo, N., et al. (2020).
- Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. (n.d.).
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- Jo, H., Meinhardt, N., & Lim, H. S. (2014). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Accounts of chemical research, 47(8), 2667–2677.
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- WO2003097668A2 - Novel process for production of the somatostatin analog, octreotide - Google P
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- Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Food & function, 14(1), 226–235.
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- Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog. (2023). Bioorganic & medicinal chemistry, 86, 117291.
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- 20. researchgate.net [researchgate.net]
- 21. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 23. Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
peptide purification techniques for 3-chlorophenylalanine-containing peptides
Application Note & Protocol
Topic: Advanced Purification Strategies for Peptides Containing 3-Chlorophenylalanine
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and purification.
Abstract
The incorporation of non-canonical amino acids like 3-chlorophenylalanine (3-Cl-Phe) is a critical strategy in modern drug discovery, often enhancing peptide stability, binding affinity, and overall therapeutic potential.[1] However, the unique physicochemical properties imparted by the chloro-substituent introduce specific challenges during purification. The increased hydrophobicity can lead to co-elution with closely related impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences or products with remaining protecting groups.[2][3] This guide provides a comprehensive overview of the principles and a detailed protocol for the robust purification of 3-Cl-Phe-containing peptides, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore method development, optimization, and the necessity of orthogonal analytical techniques to ensure the final product meets stringent purity requirements for research and therapeutic applications.
Introduction: The Purification Challenge
Solid-phase peptide synthesis (SPPS) is a powerful technique for creating complex peptides, including those with modified amino acids.[1][4] Despite advancements in synthesis automation, the final product is invariably a mixture containing the target peptide alongside various impurities.[2][5] The primary challenge in peptide purification lies in the structural similarity between the desired full-length peptide and these synthesis-related byproducts.[2]
The inclusion of 3-chlorophenylalanine exacerbates this challenge. The chlorine atom on the phenyl ring significantly increases the hydrophobicity of the amino acid side chain. This has two main consequences for purification:
-
Increased Retention Time: The peptide will bind more strongly to the hydrophobic stationary phase in RP-HPLC, leading to longer elution times compared to its non-halogenated analog.
-
Altered Selectivity: The presence of 3-Cl-Phe can cause impurities that would normally be well-resolved to elute much closer to the main product peak, demanding highly optimized separation conditions.
Therefore, a systematic approach to method development is crucial for achieving high purity and yield.
The Core Technique: Reversed-Phase HPLC
RP-HPLC is the industry-standard and most powerful technique for peptide purification.[6][7] The separation is based on the differential partitioning of analytes between a non-polar (hydrophobic) stationary phase and a polar mobile phase. Peptides are loaded onto the column in a highly aqueous mobile phase and are eluted by gradually increasing the concentration of an organic solvent, typically acetonitrile (ACN).[6] More hydrophobic peptides, like those containing 3-Cl-Phe, interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.
Key Parameters for Method Development
Success in RP-HPLC purification hinges on the careful selection and optimization of several key parameters.
-
Stationary Phase (Column) Selection: The choice of column chemistry is the most critical factor influencing selectivity.
-
Alkyl Chains (C18, C8, C4): C18 (octadecyl) phases are the most common and provide high hydrophobicity and retention. For highly hydrophobic 3-Cl-Phe peptides that may be retained too strongly, a C8 or even C4 phase can reduce retention times and improve peak shape.[8]
-
Aromatic Phases (Phenyl): Phenyl-based columns can offer alternative selectivity for peptides containing aromatic residues like 3-Cl-Phe, due to potential π-π interactions.
-
Pore Size: A pore size of 100-120 Å is suitable for most synthetic peptides up to ~40 residues. Larger peptides or small proteins (>5 kDa) require larger pores (e.g., 300 Å) to ensure access to the stationary phase surface.[8]
-
| Stationary Phase | Primary Interaction | Best Suited For |
| C18 (Octadecyl) | Strong Hydrophobic | General-purpose peptide purification; high resolution. |
| C8 (Octyl) | Medium Hydrophobic | More hydrophobic peptides to reduce excessive retention. |
| Phenyl | Hydrophobic & π-π | Peptides rich in aromatic residues; offers alternative selectivity. |
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile (ACN) is the preferred solvent due to its low viscosity and UV transparency. Isopropanol can be used to elute very hydrophobic peptides but generates higher backpressure.[2]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard. It serves two purposes: it acidifies the mobile phase (pH ~2) to ensure consistent protonation of acidic residues and the N-terminus, and the TFA anion forms ion pairs with basic residues and the C-terminus, which sharpens peaks and improves resolution.[7] For mass spectrometry (MS) applications, 0.1% formic acid is often used as it is less prone to causing ion suppression.
-
The Power of the Gradient
A linear gradient, where the percentage of organic solvent is increased over time, is used to elute peptides. The steepness of this gradient is a powerful tool for optimizing resolution. A shallow gradient around the elution point of the target peptide increases the separation between the main peak and closely eluting impurities.
Workflow for Purification and Analysis
A robust purification strategy is a multi-step process that includes initial analysis, preparative chromatography, and post-purification assessment. This workflow ensures that the final product is of verifiable purity.
Caption: Workflow for peptide purification and analysis.
Detailed Protocol: Preparative RP-HPLC
This protocol outlines a general procedure for purifying a crude 3-Cl-Phe-containing peptide (~1-5 kDa) synthesized via Fmoc-SPPS.
Materials & Equipment
-
Crude lyophilized peptide
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Preparative HPLC system with fraction collector
-
Analytical HPLC system
-
LC-MS system for mass confirmation
-
C18 RP-HPLC columns (analytical and preparative)
-
Lyophilizer (freeze-dryer)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN.
-
Filter and degas both mobile phases before use.
Step-by-Step Methodology
Step 1: Crude Peptide Analysis (Scouting Run)
-
Prepare a 1 mg/mL solution of the crude peptide in Mobile Phase A. If solubility is an issue, add a small amount of ACN or DMSO.
-
Inject a small volume (e.g., 10-20 µL) onto an analytical C18 column.
-
Run a fast, steep scouting gradient to determine the approximate %B at which the peptide elutes.
-
Example Analytical Gradient:
Time (min) %B (0.1% TFA in ACN) 0 5 25 65 27 95 | 30 | 5 |
-
Step 2: Preparative Method Optimization
-
Based on the scouting run, design a shallower gradient for the preparative run. The goal is to flatten the gradient around the elution time of the target peptide to maximize resolution from impurities.
-
Let's assume the target peptide eluted at 40% B in the scouting run. A good preparative gradient would be much shallower around this point.
-
Example Preparative Gradient:
Time (min) %B (0.1% TFA in ACN) 0 25 40 55 45 95 | 50 | 25 |
-
Step 3: Preparative Purification Run
-
Dissolve the bulk of the crude peptide in Mobile Phase A at a concentration appropriate for your preparative column (typically 5-20 mg/mL, do not exceed column loading capacity).
-
Equilibrate the preparative C18 column with the starting conditions of your gradient.
-
Inject the dissolved crude peptide.
-
Run the optimized preparative gradient.
-
Set the fraction collector to collect peaks based on UV absorbance (typically at 214 or 220 nm). Collect fractions across the entire main peak and any significant shoulder peaks.
Step 4: Fraction Analysis and Pooling
-
Analyze each collected fraction using the fast analytical HPLC method from Step 1.
-
Confirm the identity of the main peak in the desired fractions using LC-MS to ensure it has the correct molecular weight.[9]
-
Combine only the fractions that meet the desired purity threshold (e.g., >98% by analytical HPLC).
Step 5: Lyophilization
-
Freeze the pooled, pure solution (typically in a shell-freezer or by placing it in a -80°C freezer).
-
Lyophilize the frozen solution under high vacuum until a dry, fluffy white powder is obtained. This is the final, purified peptide.
The Imperative of Orthogonal Confirmation
Relying solely on a single RP-HPLC method for purity assessment can be misleading, as structurally similar impurities might co-elute.[5] True validation of purity requires orthogonal methods, which separate molecules based on different physicochemical principles.[9]
-
Mass Spectrometry (MS): This is essential for confirming the molecular weight of the purified peptide, ensuring the correct product was isolated.[9]
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH, providing a separation mechanism completely independent of hydrophobicity.[10][11]
-
Amino Acid Analysis (AAA): This method provides the exact amino acid composition and ratio of the peptide, confirming its identity and providing an absolute quantification of peptide content.[9]
Caption: Orthogonal methods for purity validation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Peptide aggregation- Secondary interactions with silica- Column overloading | - Decrease sample concentration; add organic solvent to sample- Ensure 0.1% TFA is used; use a high-purity silica column[7]- Reduce the amount of peptide injected |
| Poor Resolution | - Gradient is too steep- Inappropriate stationary phase | - Develop a shallower gradient around the target peak- Screen different column chemistries (e.g., C8, Phenyl)[8] |
| Low Recovery | - Irreversible adsorption of hydrophobic peptide- Peptide precipitation on the column | - Use a less retentive column (C8 or C4)- Increase the initial %B or add isopropanol to the mobile phase |
| Split Peaks | - On-column degradation- Conformational isomers | - Ensure mobile phase is fresh and properly degassed- Slightly increase column temperature (e.g., to 40°C) |
References
- A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation. Benchchem.
- L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
- Advances in Therapeutic Peptides Separation and Purification. MDPI.
- New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed.
- Overcoming Challenges in Complex Peptide Purification. Neuland Labs.
- Our Technologies. Orthogonal Peptides.
- Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.
- What are the common challenges faced in peptide purification using chromatography? Quora.
- Complex Peptide Production, Challenges and Manufacturing. Biosynth.
- Downstream Processing/ Purification/ Isolation of Peptides. WordPress.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. University of Illinois.
- Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. Benchchem.
- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI.
- Peptide Purification Process & Methods: An Overview. Bachem.
- HPLC Analysis and Purification of Peptides. PubMed Central.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus.
- Strategic peptide purification. YMC.
- HPLC analysis and purification of peptides. SciSpace.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. mdpi.org [mdpi.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. bachem.com [bachem.com]
- 7. hplc.eu [hplc.eu]
- 8. ymc.co.jp [ymc.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
The Alchemist's Modern Touch: A Guide to Manual and Automated Synthesis of Peptides with Unnatural Amino Acids
Introduction: Beyond Nature's Alphabet
In the landscape of modern drug discovery and chemical biology, peptides have emerged as highly specific and potent therapeutic agents. However, their natural proteinogenic building blocks often limit their therapeutic potential due to inherent drawbacks such as poor metabolic stability and rapid clearance. The strategic incorporation of unnatural amino acids (UAAs) has revolutionized peptide science, offering a powerful toolkit to transcend these limitations. By expanding the chemical alphabet beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced proteolytic stability, improved pharmacokinetic profiles, and novel functionalities.[1]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals navigating the synthesis of these modified peptides. We will delve into the core principles and practicalities of both manual and automated solid-phase peptide synthesis (SPPS), providing a comparative analysis to inform your choice of methodology. This guide is built on a foundation of scientific integrity, drawing from established protocols and authoritative literature to explain not just the "how," but the critical "why" behind each experimental step.
Core Principles of Unnatural Amino Acid Incorporation via SPPS
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, remains the cornerstone of chemical peptide synthesis.[2][3] The process involves the stepwise assembly of a peptide chain anchored to an insoluble resin support.[4] This method provides precise control over the peptide sequence and the exact placement of unnatural amino acids.[5] The fundamental workflow for incorporating both natural and unnatural amino acids follows an iterative cycle:
-
Resin Swelling: The solid support is swelled in a suitable solvent to ensure optimal accessibility of the reactive sites.[3]
-
Deprotection: The temporary protecting group on the N-terminus of the growing peptide chain is removed. The most common strategy in modern SPPS is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[6]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.
-
Washing: Excess reagents and by-products are washed away, leaving the elongated peptide chain ready for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.[1]
However, the unique structures of unnatural amino acids often introduce challenges not typically encountered with their proteinogenic counterparts. These challenges primarily revolve around:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can significantly slow down or prevent complete coupling reactions.[7]
-
Altered Electronics: The electronic properties of the UAA side chain can influence the reactivity of the α-amino and carboxyl groups.
-
Side-Chain Reactivity: The functional groups on the UAA side chain may not be compatible with standard SPPS conditions and may require unique protecting group strategies.
Overcoming these challenges requires a rational approach to the selection of resins, coupling reagents, and reaction conditions, which we will explore in the following sections.
Manual vs. Automated Synthesis: A Comparative Analysis
The choice between manual and automated SPPS is a critical decision that influences throughput, cost, and the final purity of the synthesized peptide.[7]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis (Microwave-Assisted) |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | < 15 minutes[8] |
| Typical Coupling Efficiency | 95 - 99% (with optimization) | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98%[7] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower[9] |
| Reproducibility | Operator-dependent | High[7] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
| Flexibility & Troubleshooting | High - easy to intervene and modify protocols mid-synthesis | Moderate - requires reprogramming |
| Initial Capital Investment | Low | High |
Table 1. Quantitative Comparison of Manual vs. Automated Peptide Synthesis.
Automated synthesis, particularly with the aid of microwave energy, generally offers higher reproducibility and purity due to precise control over reaction parameters and the elimination of human error.[7][10] This is especially advantageous when dealing with "difficult" couplings, such as those involving sterically hindered unnatural amino acids.[10] Microwave-assisted SPPS can significantly accelerate both the coupling and deprotection steps, dramatically reducing overall synthesis time.[11][12] However, manual synthesis remains a valuable and cost-effective option for smaller-scale synthesis, methods development, and situations requiring a high degree of flexibility for troubleshooting.[7]
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for both manual and automated synthesis of a model peptide containing a sterically hindered unnatural amino acid, D-Valine. These protocols are based on the widely used and robust Fmoc/tBu strategy.
Diagram of the Core SPPS Cycle
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing D-Valine
This protocol outlines a single coupling cycle for the manual incorporation of an amino acid.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-D-Val-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling: a. Place the desired amount of resin in the reaction vessel. b. Add DMF to swell the resin for at least 30 minutes with gentle agitation. c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for another 10 minutes. d. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling (Incorporating Fmoc-D-Val-OH): a. In a separate vial, dissolve 4 equivalents of Fmoc-D-Val-OH and 3.9 equivalents of HCTU in DMF. b. Add 8 equivalents of DIEA to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours at room temperature. For a sterically hindered residue like D-Valine, a longer coupling time or a double coupling may be necessary.
-
Monitoring the Coupling Reaction: a. Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while yellow/brown indicates completion. b. If the test is positive, repeat the coupling step (double coupling).
-
Washing: a. After a negative Kaiser test, drain the coupling solution. b. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat Synthesis Cycle: a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature. c. Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether and dry under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity of the final product by mass spectrometry.
Protocol 2: Automated Microwave-Assisted Solid-Phase Synthesis of a Peptide Containing D-Valine (Example using CEM Liberty Blue™)
This protocol outlines the general steps for automated synthesis. Specific parameters will be programmed into the synthesizer's software.
Materials:
-
Rink Amide ProTide™ LL resin
-
Fmoc-protected amino acids (including Fmoc-D-Val-OH) dissolved in DMF (e.g., 0.2 M)
-
Deprotection solution: 20% piperidine in DMF
-
Activator: N,N'-Diisopropylcarbodiimide (DIC) in DMF (e.g., 1.0 M)
-
Activator Base: Oxyma Pure in DMF (e.g., 1.0 M)
-
CEM Liberty Blue™ Automated Microwave Peptide Synthesizer[2][9][13]
-
Cleavage and purification reagents as in Protocol 1.
Procedure:
-
Synthesizer Setup: a. Load the appropriate reagents (amino acids, activator, activator base, deprotection solution, and wash solvents) onto the synthesizer. b. Enter the peptide sequence, synthesis scale, and select the desired methods in the software. For D-Valine, a method with an extended coupling time or a double coupling at elevated temperature (e.g., 75°C) should be chosen.[14]
-
Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid: a. Deprotection: The resin is treated with the deprotection solution at an elevated temperature (e.g., 75°C) with microwave irradiation for a short duration (e.g., 1-3 minutes). b. Washing: The resin is automatically washed with DMF. c. Coupling: The synthesizer delivers the Fmoc-D-Val-OH, DIC, and Oxyma Pure to the reaction vessel. The coupling reaction is performed at an elevated temperature (e.g., 75-90°C) with microwave irradiation for a defined period (e.g., 5-10 minutes).[15] d. Washing: The resin is washed with DMF.
-
Final Cleavage and Purification: a. Once the automated synthesis is complete, the resin is removed from the synthesizer. b. The cleavage, precipitation, and purification steps are performed manually as described in Protocol 1 (steps 7 and 8).
Troubleshooting and Optimization for Unnatural Amino Acids
The successful incorporation of UAAs often requires optimization beyond standard protocols.
Diagram: Decision Pathway for UAA Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ninolab.se [ninolab.se]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. people.uniurb.it [people.uniurb.it]
- 14. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 15. cem.de [cem.de]
Application Notes & Protocols for the Cleavage of Peptides Containing 3-Chloro-D-Phenylalanine
Abstract
Incorporating unnatural amino acids like 3-chloro-D-phenylalanine into peptides is a key strategy in modern drug discovery, offering enhanced stability, modified receptor affinity, and unique structural properties. The final and most critical step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal cleavage cocktail and executing the cleavage protocol for peptides containing the 3-chloro-D-phenylalanine residue. We will delve into the underlying chemistry, provide detailed step-by-step protocols, offer troubleshooting advice, and explain the rationale behind each experimental choice to ensure the highest possible yield and purity of the final product.
The Fundamental Chemistry of Peptide Cleavage
In modern Fmoc-based SPPS, the final cleavage and deprotection step is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA).[1][2] This single step is designed to achieve two goals:
-
Cleavage of the Linker: TFA protonates and breaks the acid-labile linker that anchors the C-terminus of the peptide to the solid support (e.g., Wang or Rink Amide resin).
-
Removal of Protecting Groups: Acid-labile protecting groups on the side chains of amino acids (e.g., Boc on Trp, tBu on Tyr, Trt on Cys) are also removed.
This process, however, generates highly reactive carbocations from the protecting groups and the linker.[2] These electrophilic species can re-attach to nucleophilic side chains in the peptide, leading to undesired modifications. The most susceptible residues are Tryptophan, Methionine, Tyrosine, and Cysteine.[2] To prevent these side reactions, a "cleavage cocktail" is used, which consists of TFA mixed with a variety of scavenger molecules designed to trap these reactive cations.[1]
Specific Considerations for 3-Chloro-D-Phenylalanine
3-Chloro-D-phenylalanine is an amino acid derivative featuring a chlorine atom on the phenyl ring.[3] The key characteristic of the chloro-substituent is its electron-withdrawing nature. This has an important implication for the cleavage step:
-
Reduced Nucleophilicity: The phenyl ring of 3-chloro-D-phenylalanine is significantly less electron-rich than the indole ring of Tryptophan or the phenol ring of Tyrosine. Consequently, it is much less susceptible to electrophilic attack by carbocations generated during cleavage.
-
Acid Stability: The aryl-chloride bond is stable under the strong acidic conditions of a standard TFA cleavage.
Therefore, the presence of 3-chloro-D-phenylalanine itself does not necessitate special or exotic scavengers. The choice of the cleavage cocktail should be dictated by the other, more sensitive amino acids present in the peptide sequence.
Selecting the Optimal Cleavage Cocktail
The composition of the cleavage cocktail is paramount for obtaining a high-purity peptide. The following table summarizes recommended cocktails based on the peptide's composition. The standard procedure involves cleavage at room temperature for 1.5 to 3 hours.[1][4]
| Cocktail Name | Composition (v/v/w) | Target Residues & Rationale | Reference |
| Reagent B (Modified) | TFA: 95% Triisopropylsilane (TIS): 2.5% Water (H₂O): 2.5% | For peptides without sensitive residues. TIS is an excellent scavenger for trityl (Trt) and other resin-derived cations.[2] Water scavenges t-butyl cations. This is a good general-purpose, low-odor cocktail.[5] | [2][5] |
| Reagent R | TFA: 90% Thioanisole: 5% 1,2-Ethanedithiol (EDT): 3% Anisole: 2% | For peptides containing Arg(Pbf/Pmc), Cys(Trt), or Met. Thioanisole and EDT are strong scavengers that also help prevent oxidation of Cys and Met.[6] EDT is critical for maintaining Cys in its reduced state. | [5] |
| Reagent K | TFA: 82.5% Phenol: 5% Water (H₂O): 5% Thioanisole: 5% 1,2-Ethanedithiol (EDT): 2.5% | The "universal" cocktail for complex peptides containing Trp, Arg, Met, and Cys. Phenol protects Tyr and Trp. Thioanisole aids in removing Arg protecting groups.[1] EDT protects Cys and Met. This is a highly effective but malodorous mixture. | [2][5] |
| Reagent H | TFA: 81% Phenol: 5% Thioanisole: 5% EDT: 2.5% Water: 3% Dimethylsulfide (DMS): 2% Ammonium Iodide: 1.5% | Specifically designed to prevent Met oxidation. This cocktail was developed to completely suppress the formation of methionine sulfoxide. | [7] |
Detailed Experimental Protocols
Safety Precaution: Trifluoroacetic Acid (TFA) is a highly corrosive and volatile acid. Always perform these procedures inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Small-Scale Test Cleavage
Before committing your entire batch of resin, it is prudent to perform a small-scale cleavage on 5-10 mg of peptidyl-resin to confirm the identity and purity of the product via LC-MS.
Materials:
-
Dried peptidyl-resin (~10 mg)
-
1.5 mL microcentrifuge tube
-
Appropriate cleavage cocktail (see table above)
-
Cold diethyl ether
-
Nitrogen or argon gas line
Procedure:
-
Place a small amount of dried resin (a few beads, ~10 mg) into a 1.5 mL microcentrifuge tube.
-
Add the selected cleavage cocktail (approx. 200-400 µL) to the tube.
-
Vortex briefly and allow the tube to stand at room temperature for 1.5-2 hours, with occasional agitation.
-
To evaporate the TFA, place the open tube in a beaker and direct a gentle stream of nitrogen or argon gas over the surface of the liquid. Be extremely careful to avoid splashing the solution out of the tube.
-
Once the majority of the TFA has evaporated and a viscous oil remains, add ~1 mL of ice-cold diethyl ether to the tube to precipitate the peptide.
-
Vortex vigorously to break up the precipitate into a fine powder.
-
Centrifuge at high speed for 2 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet by adding another 1 mL of cold ether, vortexing, centrifuging, and decanting. Repeat this wash step twice more.
-
After the final wash, dry the peptide pellet under a gentle stream of gas or in a vacuum desiccator.
-
Reconstitute the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis.
Protocol 2: Full-Scale Cleavage and Peptide Precipitation
Materials:
-
Dried peptidyl-resin (e.g., 0.1 mmol scale)
-
Glass reaction vessel with a fritted filter
-
50 mL centrifuge tube
-
Appropriate cleavage cocktail
-
Ice-cold diethyl ether
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin. Wash the resin thoroughly with dichloromethane (DCM) and dry it completely under vacuum. Residual DMF can inhibit the cleavage reaction.
-
Place the dried resin in a suitable glass reaction vessel.
-
Prepare the chosen cleavage cocktail and add it to the resin (a common ratio is 10 mL of cocktail per gram of resin).[4]
-
Seal the vessel and allow it to shake or stir gently at room temperature for 1.5 - 3 hours.[1] For peptides with multiple Arg residues, the time may need to be extended.[1]
-
After cleavage is complete, filter the TFA solution containing the dissolved peptide into a 50 mL centrifuge tube. The resin beads will be retained by the frit.
-
Wash the resin twice with a small volume of fresh TFA (~1-2 mL) and combine the filtrates in the centrifuge tube.
-
To precipitate the peptide, add ice-cold diethyl ether to the TFA solution, typically up to the 40 or 50 mL mark (an 8- to 10-fold excess).[1] A white precipitate should form immediately.
-
Seal the tube and centrifuge at 3500 rpm for 5 minutes to form a solid pellet at the bottom of the tube.[1]
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by adding ~30 mL of fresh cold ether, breaking up the pellet with a vortex or spatula, centrifuging, and decanting. Repeat this wash step at least two more times to remove residual scavengers and organic byproducts.
-
After the final wash, loosely cap the tube and allow the crude peptide to air-dry in the fume hood, or for more thorough drying, place it in a vacuum desiccator. The final product should be a white to off-white powder, ready for purification by HPLC.
Workflow Visualization
The following diagram illustrates the complete process from the final resin wash to the isolation of the crude peptide product.
Caption: General workflow for the cleavage and isolation of a synthetic peptide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peptide Yield | Incomplete cleavage reaction. | Extend cleavage time, especially for sequences with multiple Arg residues.[1] Ensure the resin was fully dried before adding the cocktail, as residual DMF can interfere. |
| Peptide is soluble in ether. | If the peptide is very hydrophobic or small, it may not precipitate well. Try a different precipitation solvent like cold methyl t-butyl ether (MTBE). Reduce the volume of TFA by evaporation before adding ether. | |
| Brown or Sticky Peptide Pellet | Incomplete removal of scavengers (e.g., phenol, thioanisole). | The brownish color and sticky texture are often due to residual scavengers or protecting groups.[8] Perform additional ether washes (4-5 times total). Ensure the pellet is thoroughly broken up during each wash. |
| Oxidation of Trp residues. | Ensure the cleavage cocktail contains adequate scavengers for Trp (e.g., Reagent K). Use Fmoc-Trp(Boc)-OH during synthesis to prevent this.[2] | |
| Unexpected Mass Peaks in LC-MS | Incomplete removal of side-chain protecting groups. | Increase cleavage time or use a stronger cocktail. Some groups like Arg(Mtr) require very long cleavage times (up to 24 hours).[2] |
| Adduct formation (+56 Da, +74 Da, etc.). | This indicates alkylation by t-butyl or other cations. Use a cocktail with more effective scavengers like TIS or EDT. | |
| Deletion sequences. | This is a synthesis problem, not a cleavage problem. Optimize coupling protocols. | |
| Aspartimide formation. | This side reaction occurs during synthesis, particularly at Asp-Gly or Asp-Ser sequences.[9] It is not correctable during cleavage. |
References
- CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- St. Hilaire, P. M., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances.
- Rasmussen, J. H., et al. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
- Aapptec. (n.d.). Cleavage Cocktails.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
- Lund, M. A., et al. (2015). Cleavage of synthetic peptides. Google Patents. WO2015028599A1.
- Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology.
- Amblard, M., et al. (2005). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research.
- Ghosh, N. (2022). What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide? ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009409, 3-Chloro-D-phenylalanine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761492, 3-chloro-L-phenylalanine.
- Chem-Impex. (n.d.). 3-Chloro-DL-phenylalanine.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Ferrazzano, L., et al. (2020). Common side reactions in peptide synthesis. ResearchGate.
Sources
- 1. cem.de [cem.de]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CAS 80126-52-9: 3-Chloro-D-phenylalanine | CymitQuimica [cymitquimica.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging Fmoc-3-chloro-D-phenylalanine for Advanced Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of Halogenation in Peptide SAR
In the landscape of peptide-based drug discovery, the rational incorporation of unnatural amino acids is a cornerstone strategy for enhancing therapeutic properties.[1] Native peptides, despite their high specificity, often suffer from poor metabolic stability and bioavailability.[2][3] The introduction of non-canonical residues, such as Fmoc-3-chloro-D-phenylalanine (Fmoc-3-Cl-D-Phe), provides a powerful tool to systematically dissect and improve peptide function.[1][4]
This guide provides an in-depth exploration of Fmoc-3-Cl-D-Phe as a strategic building block for structure-activity relationship (SAR) studies. We will detail the rationale for its use, provide validated protocols for its incorporation into peptide sequences, and discuss the interpretation of resulting analytical and biological data. The use of a D-amino acid inherently provides resistance to enzymatic degradation by common proteases, which are stereospecific for L-amino acids.[2][5] The addition of a chloro group on the phenyl ring further allows for the fine-tuning of electronic and steric properties, offering a nuanced approach to optimizing peptide-receptor interactions.[4][6]
Rationale for Use: Physicochemical Impact of the 3-Chloro-D-phenylalanine Modification
The decision to incorporate 3-Cl-D-Phe is driven by its ability to predictably alter key physicochemical parameters of a peptide. Understanding these effects is crucial for designing informative SAR studies.
-
Steric and Electronic Modulation: The chlorine atom, positioned at the meta position of the phenyl ring, introduces both steric bulk and a significant electronic perturbation. As an electron-withdrawing group, it alters the quadrupole moment of the aromatic ring, which can profoundly influence or establish new interactions within a receptor binding pocket, such as halogen bonds or modified cation-π and CH−π interactions.[6][7]
-
Enhanced Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain.[8] This can lead to stronger binding affinity if the target pocket is hydrophobic, but may also impact solubility and aggregation propensity.[8]
-
Metabolic Stability: The D-configuration of the alpha-carbon provides a fundamental defense against proteolysis.[5] While the chloro-substituent does not directly block cleavage sites, the conformational changes it induces in the peptide backbone can further shield susceptible peptide bonds from enzymatic attack.[9]
The strategic placement of 3-Cl-D-Phe in a peptide sequence allows researchers to probe questions such as:
-
Is a specific aromatic interaction at this position critical for activity?
-
Can the binding affinity be enhanced by increasing hydrophobicity or introducing a halogen bond donor/acceptor?
-
Does a conformationally constrained D-amino acid at this position improve proteolytic stability and in vivo half-life?
Overall Experimental Workflow for SAR Studies
A typical SAR study using Fmoc-3-Cl-D-Phe follows a logical progression from chemical synthesis to biological evaluation. The workflow is designed to be iterative, where the results of biological testing inform the design of the next generation of peptide analogs.
Caption: Workflow for a typical SAR study incorporating Fmoc-3-Cl-D-Phe.
Experimental Methodologies and Protocols
Protocol: Incorporation of Fmoc-3-Cl-D-Phe via Fmoc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-3-Cl-D-Phe into a peptide sequence using standard Fmoc/tBu chemistry on a 0.1 mmol scale.[1][10][11]
Materials:
-
Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-Cl-Trt resin (for C-terminal acids)
-
This compound
-
Other required Fmoc-amino acids
-
Coupling Reagent: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Step-by-Step Procedure:
-
Resin Preparation: a. Place the resin (0.1 mmol) in a fritted reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain.[1]
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, drain. c. Repeat step 2a and agitate for 7-10 minutes, then drain. d. Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3). e. QC Check: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.[12]
-
Amino Acid Coupling (for Fmoc-3-Cl-D-Phe): a. Activation: In a separate vial, dissolve Fmoc-3-Cl-D-Phe (3 eq., 0.3 mmol) and a coupling agent like HATU (2.9 eq., 0.29 mmol) in DMF.[12][13] Add DIPEA (6 eq., 0.6 mmol). Allow the solution to pre-activate for 1-2 minutes. b. Coupling: Add the activated amino acid solution to the resin. c. Agitate the mixture for 45-90 minutes at room temperature. Note: Halogenated and D-amino acids can be sterically hindered, sometimes requiring longer coupling times or stronger coupling reagents like HATU for high efficiency.[13][14] d. Drain the reaction vessel. e. Wash the resin with DMF (x3), DCM (x3), and DMF (x3). f. QC Check: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, recouple starting from step 3a.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final coupling and Fmoc deprotection, wash the resin with DMF, then DCM, and dry under vacuum. b. Add the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the resin. c. Agitate for 2-3 hours at room temperature. d. Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide. e. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide pellet under vacuum.
Caption: The core iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol: Analytical Characterization of the Modified Peptide
Accurate characterization is essential to confirm the identity and purity of the synthesized peptide before biological testing.[15][16]
Instrumentation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector.[15][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source.[18][19]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
RP-HPLC Analysis: a. Inject the sample onto the C18 column. b. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes. c. Monitor the absorbance at 214 nm and 280 nm. d. The retention time (tR) of the 3-Cl-D-Phe-containing peptide is expected to be slightly longer than its non-halogenated counterpart due to increased hydrophobicity.[8] e. Purity is calculated by integrating the area of the main peak relative to the total peak area. Aim for >95% purity for biological assays.
-
LC-MS Analysis: a. Analyze the sample using an LC-MS system. b. The ESI-MS will provide the molecular weight of the peptide. Confirm that the observed mass matches the calculated theoretical mass. c. Mass Calculation: The substitution of a hydrogen atom (1.008 Da) with a chlorine atom adds ~34.45 Da (for ³⁵Cl) or ~36.45 Da (for ³⁷Cl). The mass spectrum will show a characteristic isotopic pattern for chlorine, with peaks separated by ~2 Da and a ratio of approximately 3:1 (³⁵Cl:³⁷Cl), which is a definitive confirmation of successful incorporation.
| Modification | Theoretical Mass (Monoisotopic) | Expected Mass Shift vs. Phe | Characteristic MS Isotope Pattern |
| Phenylalanine (Phe) | 147.068 g/mol | N/A | None |
| 3-Chloro-Phenylalanine (3-Cl-Phe) | 181.029 g/mol | +33.961 Da | Yes (~3:1 ratio for M, M+2) |
Protocol: Proteolytic Stability Assay
This assay compares the stability of the modified peptide to its native L-amino acid counterpart in the presence of a relevant protease.[9]
Materials:
-
Native peptide and 3-Cl-D-Phe modified peptide (>95% purity).
-
Protease solution (e.g., Trypsin, Chymotrypsin, or human serum).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Quenching Solution (e.g., 10% TFA).
-
RP-HPLC system.
Procedure:
-
Prepare stock solutions of both peptides (e.g., 1 mg/mL) in the reaction buffer.
-
In separate tubes, mix the peptide solution with the protease solution (e.g., a final peptide concentration of 0.2 mM and 0.1 µg of trypsin).[9]
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analyze each quenched sample by RP-HPLC.
-
Calculate the percentage of intact peptide remaining at each time point by measuring the area of the corresponding peak.
-
Plot the percentage of intact peptide versus time to determine the degradation half-life (t₁/₂) for each peptide. A significantly longer t₁/₂ for the 3-Cl-D-Phe analog demonstrates enhanced proteolytic stability.[5]
Interpreting SAR Data: A Hypothetical Case Study
Objective: To investigate the role of the Phe residue at position 5 in a hypothetical receptor-binding peptide, "Pep-Native" (Ac-Gly-Ala-Val-Tyr-Phe -Leu-NH₂).
Analogs Synthesized:
-
Pep-Native: Ac-Gly-Ala-Val-Tyr-Phe -Leu-NH₂
-
Pep-D-Phe: Ac-Gly-Ala-Val-Tyr-D-Phe -Leu-NH₂
-
Pep-3-Cl-D-Phe: Ac-Gly-Ala-Val-Tyr-3-Cl-D-Phe -Leu-NH₂
Results:
| Peptide ID | Receptor Binding Affinity (IC₅₀, nM) | Functional Activity (EC₅₀, nM) | Proteolytic Half-Life (t₁/₂, min in serum) |
| Pep-Native | 50.2 ± 4.5 | 75.8 ± 6.1 | 15 |
| Pep-D-Phe | 450.6 ± 25.1 | 680.1 ± 33.7 | >360 |
| Pep-3-Cl-D-Phe | 35.5 ± 3.1 | 52.3 ± 4.8 | >360 |
Interpretation:
-
Role of Stereochemistry: The substitution of L-Phe with D-Phe (Pep-D-Phe) dramatically increased the proteolytic half-life, as expected. However, it also resulted in a nearly 10-fold loss in binding affinity and functional activity, suggesting that the specific orientation of the L-phenylalanine side chain is crucial for optimal receptor interaction.[20][21]
-
Impact of Halogenation: The introduction of the 3-chloro group in Pep-3-Cl-D-Phe not only maintained the exceptional metabolic stability but also recovered and slightly improved the binding affinity and functional activity compared to the original native peptide.
Troubleshooting and Advanced Considerations
-
Difficult Couplings: If coupling of Fmoc-3-Cl-D-Phe is incomplete, consider double coupling, increasing the reaction time, or using a more potent coupling reagent like COMU or PyAOP.[14] Microwave-assisted SPPS can also dramatically improve efficiency for hindered couplings.
-
Peptide Aggregation: Sequences containing multiple hydrophobic residues, including 3-Cl-D-Phe, may be prone to aggregation during synthesis. Consider using aggregation-disrupting strategies such as pseudoproline dipeptides or incorporating a Dmb-protected glycine.
-
Solubility Issues: The final, purified peptide may have poor aqueous solubility due to increased hydrophobicity. Consider formulation with co-solvents (e.g., DMSO) or conjugation with hydrophilic moieties like PEG.[22]
Conclusion
This compound is a high-value tool for medicinal chemists and peptide scientists. Its judicious application in SAR studies allows for the systematic enhancement of peptide drug candidates. By providing a unique combination of proteolytic resistance, steric bulk, and electronic modification, this building block enables the exploration of chemical space that is inaccessible with natural amino acids, ultimately facilitating the design of more potent, stable, and effective peptide therapeutics.[4][23]
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- BenchChem. (n.d.). An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design.
- Jäschke, A., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal, 26(64), 14618-14624.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate.
- GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Doneanu, A., et al. (2012). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry, 84(14), 5969-5977.
- Hoyle, D. C., et al. (2004). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 126(24), 7416-7417.
- ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
- Creative Peptides. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
- BenchChem. (n.d.). Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Comparative Guide.
- Vleeschouwer, F. D., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. RSC Publishing.
- ResearchGate. (n.d.). Representation of previously studied halogenated peptide hydrogelators: Fmoc-Phe(X)-OH.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 425-446.
- Böhringer, M., et al. (2023). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Methods in Enzymology, 689, 261-285.
- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.
- BenchChem. (n.d.). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis.
- PubChem. (n.d.). This compound.
- Johnston, J. M., et al. (2018). Use of a Cholesterol Recognition Amino Acid Consensus Peptide To Inhibit Binding of a Bacterial Toxin to Cholesterol. Biochemistry, 57(3), 395-404.
- Shui, B., et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. ACS Combinatorial Science, 19(10), 646-653.
- Hisamatsu, Y., et al. (2022). A Closed Cavity Strategy for Selective Dipeptide Binding by a Polyaromatic Receptor in Water. JACS Au, 2(7), 1630-1636.
- Tallquist, M. D., et al. (2000). Altered peptide ligand-mediated TCR antagonism can be modulated by a change in a single amino acid residue within the CDR3 beta of an MHC class I-restricted TCR. Journal of Immunology, 165(1), 280-5.
- Joseph, T. L., et al. (2017). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Chemical Biology, 8(1), 9-17.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. bachem.com [bachem.com]
- 15. pepdoopeptides.com [pepdoopeptides.com]
- 16. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 17. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. msvision.com [msvision.com]
- 20. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Altered peptide ligand-mediated TCR antagonism can be modulated by a change in a single amino acid residue within the CDR3 beta of an MHC class I-restricted TCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 23. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Synthesis of Peptide-Based Therapeutics with Halogenated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Peptide Drug Discovery
The introduction of halogen atoms into peptide scaffolds is a powerful and increasingly utilized strategy in modern therapeutic drug design. Halogenation can profoundly influence the physicochemical and biological properties of peptides, offering a versatile tool to overcome many of the inherent challenges associated with peptide-based drugs, such as poor metabolic stability and low bioavailability.[1][2][3][4] By strategically replacing hydrogen atoms with fluorine, chlorine, bromine, or iodine on amino acid side chains, researchers can fine-tune properties like lipophilicity, conformational stability, and binding affinity to target receptors.[1][2][3][4][5] This guide provides an in-depth overview of the synthesis of peptide-based therapeutics containing halogenated amino acids, detailing both chemical and biosynthetic methodologies, and offering practical protocols for their successful implementation.
The rationale for incorporating halogens is multifaceted. Fluorine, for instance, due to its small size and high electronegativity, can alter the local electronic environment of a peptide, enhance proteolytic stability, and modulate secondary structure.[1][6][7] The trifluoromethyl group, in particular, is known for its electron-withdrawing nature and lipophilicity, which can significantly influence a peptide's metabolic stability and binding affinity.[5] Chlorine and bromine, being larger and more polarizable, can introduce new interactions, such as halogen bonding, which can be critical for enhancing ligand-receptor binding.[8][9][10] This guide will explore the causality behind these effects and provide the technical knowledge to harness them in your research.
Section 1: Chemical Synthesis of Halogenated Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support.[11][12] The incorporation of halogenated amino acids into a peptide sequence using SPPS is a well-established yet nuanced process that requires careful consideration of the specific halogen and amino acid being used.
Core Principles and Causality in SPPS of Halogenated Peptides
The fundamental workflow of SPPS remains the same for both natural and halogenated amino acids: deprotection of the N-terminal protecting group (commonly Fmoc), coupling of the next amino acid, and washing steps, repeated in a cyclical manner.[11][12] However, the electronic properties of halogenated amino acids can influence the efficiency of these steps.
Expertise & Experience: For instance, the strong electron-withdrawing effect of fluorine can decrease the nucleophilicity of the amino group, potentially leading to slower and less efficient coupling reactions.[6][7] This necessitates the use of more potent coupling reagents or extended reaction times to ensure complete incorporation. Conversely, the increased steric bulk of bromo- or chloro-substituted aromatic amino acids may also hinder coupling efficiency.[9][10]
Experimental Workflow for SPPS of a Model Halogenated Peptide
The following diagram illustrates a standard workflow for the manual or automated solid-phase synthesis of a peptide containing a halogenated amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a halogenated amino acid.
Detailed Protocol: Synthesis of a Pentapeptide with 4-Fluoro-L-phenylalanine
This protocol describes the manual synthesis of the model pentapeptide Tyr-Gly-Gly-(4-F-Phe)-Leu using Fmoc/tBu chemistry on a Wang resin.
Materials:
-
Fmoc-Leu-Wang resin (0.5 mmol/g loading)
-
Fmoc-4-Fluoro-L-phenylalanine (Fmoc-4-F-Phe-OH)
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
Protocol Steps:
-
Resin Swelling: Swell 1 g of Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution and agitate for 5 minutes.
-
Drain and repeat the deprotection step for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Fmoc-4-F-Phe-OH:
-
In a separate vial, dissolve Fmoc-4-F-Phe-OH (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-4 for the sequential coupling of Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.[13][14]
Quantitative Data Summary:
| Parameter | Typical Value |
| Resin Loading | 0.5 mmol/g |
| Amino Acid Excess | 3 equivalents |
| Coupling Reagent Excess | 3 equivalents |
| Base Excess | 6 equivalents |
| Coupling Time | 2 hours |
| Deprotection Time | 5 min + 15 min |
| Cleavage Time | 2-3 hours |
| Expected Crude Purity | >70% |
| Expected Final Purity (Post-HPLC) | >95% |
Challenges and Field-Proven Insights in SPPS of Halogenated Peptides
Synthesizing peptides with halogenated amino acids can present unique challenges.[15][16]
-
Aggregation: Hydrophobic halogenated residues can increase the propensity for peptide chain aggregation during synthesis, leading to incomplete reactions.[15]
-
Solution: Incorporate pseudoproline dipeptides or use microwave-assisted SPPS to disrupt secondary structures.[15]
-
-
Difficult Couplings: As mentioned, the electronic nature of the halogenated amino acid can impede coupling.
-
Solution: Employ stronger coupling reagents like HATU or HCTU, or perform double couplings for particularly difficult residues.[16]
-
-
Side Reactions: Certain halogenated amino acids may be susceptible to side reactions during cleavage.
-
Solution: Optimize the cleavage cocktail with appropriate scavengers. For instance, TIS is crucial to prevent side reactions with tryptophan and tyrosine residues.
-
Section 2: Biosynthetic Incorporation of Halogenated Amino Acids
An alternative to chemical synthesis is the biosynthetic incorporation of halogenated amino acids into peptides and proteins using the cell's natural translational machinery.[17] This approach can be particularly useful for producing long peptides or proteins.
Principles of Biosynthetic Incorporation
This method relies on the ability of native or engineered protein biosynthetic machinery to process a wide range of fluorinated α-amino acids.[17] There are two main strategies:
-
Global Substitution: A halogenated amino acid that is structurally similar to a canonical amino acid is introduced into the expression medium, leading to its incorporation at all positions where the natural amino acid is encoded.[17]
-
Site-Specific Incorporation: This more controlled method uses engineered aminoacyl-tRNA synthetase/tRNA pairs to incorporate the unnatural amino acid in response to a unique codon (e.g., an amber stop codon).[17]
Workflow for Site-Specific Incorporation
Caption: Workflow for site-specific biosynthetic incorporation of a halogenated amino acid.
Protocol: Site-Specific Incorporation of 4-Bromo-L-phenylalanine into a Model Peptide
This protocol provides a general framework for the site-specific incorporation of 4-bromo-L-phenylalanine (4-Br-Phe) into a peptide expressed in E. coli.
Materials:
-
E. coli strain engineered with an orthogonal tRNA/aminoacyl-tRNA synthetase pair for 4-Br-Phe.
-
Expression plasmid containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
4-Bromo-L-phenylalanine.
-
Standard bacterial growth media (e.g., LB broth, M9 minimal media).
-
Inducing agent (e.g., IPTG).
-
Antibiotics for plasmid selection.
Protocol Steps:
-
Transformation: Transform the engineered E. coli strain with the expression plasmid.
-
Starter Culture: Inoculate a single colony into growth medium with the appropriate antibiotic and grow overnight.
-
Expression Culture: Inoculate a larger volume of minimal medium with the starter culture. Grow the cells to an OD₆₀₀ of 0.6-0.8.
-
Supplementation: Add 4-Br-Phe to the culture to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG (or another suitable inducer).
-
Expression: Continue to grow the cells for 4-16 hours at an optimized temperature (e.g., 18-30°C).
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target peptide using standard protein purification techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present).
-
Verification of Incorporation:
-
SDS-PAGE: Compare the expression levels of cultures grown with and without 4-Br-Phe. Successful incorporation should yield a full-length peptide only in the presence of the halogenated amino acid.
-
Mass Spectrometry: Use high-resolution mass spectrometry to confirm the mass of the purified peptide, which should correspond to the expected mass with the bromine atom incorporated.
-
Section 3: Enzymatic Halogenation of Peptides
A third approach involves the post-synthetic or post-translational modification of peptides using halogenating enzymes, known as halogenases.[18][19][20][21] This method offers the potential for highly site-specific halogenation.
Tryptophan Halogenases
Tryptophan halogenases are a well-studied class of enzymes that can catalyze the regiospecific chlorination or bromination of tryptophan residues.[19][20] Some of these enzymes have been shown to accept peptide substrates, particularly those with a C-terminal tryptophan.[19][20]
Protocol: In Vitro Enzymatic Bromination of a Tryptophan-Containing Peptide
This protocol outlines the enzymatic bromination of a model peptide (e.g., Gly-Gly-Trp) using a purified tryptophan halogenase.
Materials:
-
Purified tryptophan halogenase (e.g., PyrH or RebH).
-
Peptide substrate (e.g., Gly-Gly-Trp).
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Cofactors: FADH₂, O₂, and a halide salt (e.g., NaBr).
-
FAD reductase system to regenerate FADH₂.
-
Quenching solution (e.g., 10% formic acid).
Protocol Steps:
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, peptide substrate, NaBr, and the FAD reductase system.
-
Enzyme Addition: Initiate the reaction by adding the tryptophan halogenase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the reaction mixture by RP-HPLC and mass spectrometry to determine the conversion of the substrate to the brominated product.[19]
Conclusion
The synthesis of peptide-based therapeutics with halogenated amino acids is a dynamic and powerful field. By understanding the principles of chemical synthesis, biosynthetic incorporation, and enzymatic halogenation, researchers can leverage the unique properties of halogens to design more effective and stable peptide drugs. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of these advanced techniques in drug discovery and development.
References
- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins - ANU Open Research.
- Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. National Center for Biotechnology Information.
- Advancements in Peptide Synthesis with Fluorinated Amino Acids. Ningbo Inno Pharmchem Co.,Ltd.
- Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC. National Center for Biotechnology Information.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. MDPI.
- Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics - ArTS. Archivio della ricerca di Trieste.
- Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Istituto di Cristallografia - CNR. Consiglio Nazionale delle Ricerche.
- Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC. National Center for Biotechnology Information.
- (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - ResearchGate. ResearchGate.
- Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed. National Center for Biotechnology Information.
- Tuning the Biological Activity of RGD Peptides with Halotryptophans - ACS Publications. American Chemical Society.
- Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications.
- Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC. National Center for Biotechnology Information.
- US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents. Google Patents.
- Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - NIH. National Center for Biotechnology Information.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC. National Center for Biotechnology Information.
- Chlorinated amino acids in peptide production - ANU Open Research. Australian National University.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC. National Center for Biotechnology Information.
- Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation | Biochemistry - ACS Publications. American Chemical Society.
- Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes - bioRxiv. bioRxiv.
- (PDF) Enzymatic Late‐Stage Halogenation of Peptides - ResearchGate. ResearchGate.
- Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - NIH. National Center for Biotechnology Information.
- Synthesis of Halogenated α‐Amino Acids - Sci-Hub. Sci-Hub.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. Royal Society of Chemistry.
- Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC. National Center for Biotechnology Information.
- (PDF) Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations - ResearchGate. ResearchGate.
- Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - ResearchGate. ResearchGate.
- Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases | Journal of the American Chemical Society. American Chemical Society.
- (PDF) Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - ResearchGate. ResearchGate.
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. CEM Corporation.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. International Journal of Science and Research Archive.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Luxembourg Bio Technologies.
Sources
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- 2. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]
- 3. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Istituto di Cristallografia - CNR [ic.cnr.it]
- 4. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. polarispeptides.com [polarispeptides.com]
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- 15. blog.mblintl.com [blog.mblintl.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 18. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Monitoring Fmoc Deproteprotection of Hindered Amino Acids
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental technique in peptide and protein chemistry. This method relies on a cyclical process of deprotection, coupling, and washing. While highly effective for a majority of amino acids, the incorporation of sterically hindered residues poses a significant challenge. Amino acids such as Aib (α-aminoisobutyric acid), Val, Ile, and Thr, along with those bearing bulky side-chain protecting groups (e.g., Trt, Pbf), can substantially impede both the Fmoc deprotection and subsequent amino acid coupling steps.[1]
Incomplete Fmoc deprotection represents a critical point of failure in SPPS. Failure to completely remove the N-terminal Fmoc group obstructs the subsequent coupling reaction, resulting in the formation of deletion sequences (N-1 peptides). These impurities often prove difficult to separate from the desired peptide, thereby compromising the yield and purity of the final product.[2] Consequently, the implementation of robust and dependable methods for monitoring the completeness of Fmoc deprotection is paramount for the successful synthesis of peptides containing hindered amino acids. This application note offers a comprehensive guide to various techniques for monitoring Fmoc deprotection, complete with detailed protocols and troubleshooting recommendations.
The Mechanism of Fmoc Deprotection
The Fmoc group is conventionally removed through treatment with a secondary amine base, most frequently 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3][4] The reaction follows a β-elimination mechanism (E1cB). Piperidine abstracts the acidic proton on the fluorenyl ring system, which leads to the formation of a dibenzofulvene (DBF) intermediate and the liberation of the free N-terminal amine.[3] The DBF molecule is subsequently trapped by piperidine, forming a stable DBF-piperidine adduct.[3]
Figure 1: Mechanism of Fmoc deprotection by piperidine.
The generation of the DBF-piperidine adduct, which possesses a strong chromophore, forms the basis of the most prevalent method for monitoring Fmoc deprotection: UV-Vis spectroscopy.
Monitoring Techniques
A variety of methods can be utilized to monitor the completeness of Fmoc deprotection. The selection of a particular method is contingent upon the available instrumentation, the scale of the synthesis, and the required level of accuracy.
UV-Vis Spectroscopy: The Workhorse Method
Principle: The DBF-piperidine adduct exhibits a strong absorbance maximum at approximately 301 nm.[3] By collecting the deprotection solution and measuring its absorbance, the amount of Fmoc group removed can be quantified. For a given synthesis scale, the absorbance should remain consistent from one cycle to the next for non-hindered amino acids. A notably lower absorbance value following a deprotection step can signal incomplete removal of the Fmoc group.
Protocol for Real-Time Monitoring:
-
Instrument Setup: Configure a UV-Vis spectrophotometer to measure absorbance at 301 nm. Utilize the deprotection solution (e.g., 20% piperidine in DMF) as the blank.
-
Sample Collection: Following the designated deprotection time, collect a small aliquot (e.g., 10-50 µL) of the deprotection solution from the reaction vessel.
-
Dilution: Dilute the aliquot in a known volume of a suitable solvent (e.g., DMF, ethanol) to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.5 AU).[3]
-
Measurement: Measure the absorbance of the diluted sample at 301 nm.
-
Repeat Deprotection (if necessary): Should the absorbance be significantly lower than anticipated, or if a subsequent deprotection treatment yields a considerable absorbance reading, it indicates that the initial deprotection was incomplete.
Quantitative Analysis:
The concentration of the DBF-piperidine adduct can be determined using the Beer-Lambert law (A = εbc), where:
-
A represents the absorbance
-
ε is the molar absorptivity of the DBF-piperidine adduct (approximately 7800 L mol⁻¹ cm⁻¹)[3]
-
b is the path length of the cuvette (typically 1 cm)
-
c denotes the concentration of the adduct
Table 1: Expected Absorbance Values for Complete Deprotection
| Resin Loading (mmol/g) | Resin Amount (mg) | Total Fmoc (µmol) | Expected Absorbance (AU)* |
| 0.5 | 100 | 50 | ~0.975 |
| 0.8 | 50 | 40 | ~0.780 |
| 1.0 | 25 | 25 | ~0.488 |
*Calculated for a 3 mL deprotection solution volume and a 1:100 dilution.
Advantages:
-
Simple, rapid, and non-destructive.
-
Can be automated on many contemporary peptide synthesizers.
Limitations:
-
An indirect method; it quantifies the Fmoc group that has been removed, not what remains on the resin.
-
Less sensitive for very low resin loadings or small-scale syntheses.
-
Can be influenced by the flow rate and mixing efficiency within the reaction vessel.
The Kaiser Test (Ninhydrin Test): A Qualitative Check
Principle: The Kaiser test is a colorimetric method that detects the presence of free primary amines.[5][6] A positive result, indicated by a deep blue color, signifies the presence of a free N-terminal amine, confirming successful Fmoc deprotection.[5][7] A negative result, characterized by a yellow or colorless appearance, indicates that the N-terminus is still protected.[7]
Protocol:
-
Sample Preparation: After the deprotection and washing steps, collect a small sample of the resin (a few beads).[7]
-
Reagent Preparation:
-
Test Procedure:
-
Result Interpretation:
Advantages:
-
Highly sensitive to the presence of free amines.
-
Simple and cost-effective to perform.
Limitations:
-
Qualitative, not quantitative.
-
Certain amino acids, such as proline, yield a different color (yellow/brown).[6]
-
The test is destructive to the resin sample.
-
May produce false negatives if the N-terminal amine is sterically hindered and inaccessible to the ninhydrin reagent.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): The Gold Standard
Principle: For the most precise assessment, a small sample of the peptide-resin can be cleaved, and the resultant crude peptide analyzed by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS).[8] This method directly identifies and quantifies the target peptide and any deletion sequences or incompletely deprotected species.
Protocol:
-
Resin Sampling: Following the deprotection and washing steps, take a small sample of the resin (2-5 mg).
-
Cleavage: Place the resin in a microcentrifuge tube and add a cleavage cocktail suitable for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).[9]
-
Incubation: Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.[10]
-
Pelleting and Washing: Centrifuge the sample to pellet the peptide, decant the ether, and wash the pellet with cold ether.[9]
-
Solubilization and Analysis: Dissolve the dried peptide pellet in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC coupled to a mass spectrometer.[9]
Data Interpretation:
-
HPLC Chromatogram: Examine the chromatogram for a major peak corresponding to the target peptide. The presence of a significant peak with a shorter retention time may suggest a deletion sequence resulting from incomplete deprotection in a prior cycle.
-
Mass Spectrum: Confirm the identity of the major peak by its mass-to-charge ratio (m/z). Search for the expected mass of the N-1 peptide.
Figure 2: Workflow for HPLC-MS analysis of peptide purity.
Advantages:
-
Provides the most definitive and quantitative data.
-
Identifies the specific nature of any impurities.
Limitations:
-
Time-consuming and necessitates specialized instrumentation.
-
Destructive to the resin sample.
Strategies for Hindered Amino Acids
When dealing with sterically hindered amino acids, standard deprotection protocols are often inadequate. The following strategies can be implemented to enhance the efficiency of Fmoc removal:
-
Extended Deprotection Times: Increase the deprotection time from the standard 3-5 minutes to 20-30 minutes or even longer.[8] Monitor the reaction using one of the methods described above to ascertain the optimal time.
-
Alternative Bases: For particularly challenging sequences, more potent deprotection cocktails can be employed. A common alternative is a solution of 1,8-diazabicycloundec-7-ene (DBU) in DMF (e.g., 2% DBU/5% piperazine in DMF or NMP).[11][12] DBU is a non-nucleophilic base that can expedite the deprotection of hindered residues.[8] However, its use can also elevate the risk of side reactions, such as aspartimide formation.[13][14]
-
Elevated Temperatures: Conducting the deprotection at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. This should be approached with caution, as higher temperatures can also promote side reactions.[15]
-
Double Deprotection: Perform the deprotection step twice, with an intervening wash step.[2] This can be particularly effective in ensuring the complete removal of the Fmoc group.
Troubleshooting Guide
Table 2: Troubleshooting Incomplete Fmoc Deprotection
| Observation | Possible Cause | Suggested Solution |
| Low UV absorbance reading | Incomplete deprotection | Extend deprotection time; utilize a stronger base cocktail; perform a second deprotection.[15] |
| Negative Kaiser test | Incomplete deprotection | See above. |
| Presence of N-1 peak in HPLC | Incomplete deprotection in a previous cycle | Re-evaluate the deprotection protocol for the specific hindered amino acid. |
| Yellowing of resin during synthesis | Trityl group instability | Employ a milder deprotection cocktail if feasible; ensure thorough washing. |
Conclusion
The successful synthesis of peptides containing sterically hindered amino acids is contingent upon ensuring the complete removal of the Fmoc protecting group at each cycle. While UV-Vis spectroscopy offers a convenient real-time monitoring method, it should be supplemented with qualitative tests like the Kaiser test or, for the most critical applications, definitive analysis by HPLC-MS. By comprehending the challenges posed by hindered residues and implementing appropriate monitoring and deprotection strategies, researchers can markedly improve the yield and purity of their target peptides.
References
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- JoVE. (2017, February 22). Video: Solid Phase Synthesis.
- ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
- Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 18). Deprotection - Wordpress.
- Semantic Scholar. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- National Institutes of Health. (n.d.). Advances in Fmoc solid‐phase peptide synthesis - PMC.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- ACS Publications. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega.
- PubMed. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Troubleshooting Poor Coupling of Fmoc-3-chloro-D-phenylalanine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-3-chloro-D-phenylalanine in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome these synthetic hurdles. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing.
The Challenge: Understanding the Reactivity of this compound
This compound is a valuable non-canonical amino acid for introducing specific structural and functional modifications into peptides.[1][2] However, its unique structure presents two primary challenges during SPPS: steric hindrance and electronic effects.
-
Steric Hindrance: While not as bulky as a valine or isoleucine, the chlorine atom at the 3-position of the phenyl ring adds steric bulk near the alpha-carbon. This can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, slowing down the reaction kinetics.[3][4]
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. This electronic effect can slightly decrease the nucleophilicity of the alpha-amino group during the subsequent coupling step (after its own Fmoc group is removed), and more importantly, it can influence the reactivity of the carboxyl group during activation.
These factors can lead to incomplete coupling reactions, resulting in deletion sequences and truncated peptides, which complicate purification and reduce the overall yield of the desired product.[5]
Troubleshooting Guide & FAQs
Question 1: My Kaiser test is positive (blue beads) after a standard coupling cycle with this compound. What is the immediate next step?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[3]
Answer:
The most direct and immediate action is to perform a double coupling .[3] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection. This is often sufficient to drive the reaction to completion.
If the Kaiser test remains positive after a second coupling, you should cap the unreacted amines . This is critical to prevent the formation of deletion peptides in your final product. Capping is typically done by acetylating the unreacted amines with acetic anhydride.[3]
Workflow for Immediate Troubleshooting
Caption: Decision tree for addressing a positive Kaiser test.
Question 2: I've tried double coupling, but the reaction is still incomplete. Which coupling reagents are more effective for a hindered amino acid like this?
Answer:
Standard carbodiimide reagents like DCC or DIC can be insufficient for sterically demanding couplings.[6] For this compound, you should use a more potent in-situ activating reagent. The most effective choices are onium salt-based reagents.[7]
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[7][8] They form highly reactive activated esters that can overcome the steric barrier.[6] HATU and its analogues are often considered the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU.[6]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices for difficult couplings.[6][9]
| Reagent | Activating Group | Reactivity | Key Advantages |
| HATU | OAt | Very High | Generally considered one of the most effective reagents with low racemization.[8] |
| HCTU | O-6-ClBt | High | More reactive than HBTU, cost-effective.[6] |
| COMU | Oxyma | Very High | High reactivity and a favorable safety profile (non-explosive byproducts).[8][10] |
| PyAOP | OAt | Very High | Highly effective for sterically hindered amino acids.[6][9] |
| DIC/HOBt | OBt | Moderate | Standard, but may be insufficient for this specific amino acid.[11] |
Question 3: Besides changing the coupling reagent, what other parameters can I modify to improve the coupling efficiency?
Answer:
Optimizing reaction conditions is crucial. Here are several parameters you can adjust:
-
Extend the Reaction Time: Steric hindrance slows down the reaction rate.[6] Instead of a standard 1-2 hour coupling, extend the time to 4 hours or even overnight.[6][12]
-
Increase the Temperature: Gentle heating (e.g., to 50°C) can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[6] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly.[6][13]
-
Optimize the Solvent: The solvent plays a critical role in solvating the peptide-resin complex. Poor solvation can lead to peptide aggregation, further hindering the reaction.[6]
-
Consider Acyl Fluoride Formation: For extremely challenging couplings where even potent onium salts fail, converting the carboxylic acid of this compound to an acyl fluoride can be a highly effective strategy.[6][14] Reagents like TFFH can be used for this in-situ conversion.
Mechanism of Action: Onium Salt Activation
Caption: Activation of this compound with HATU.
Question 4: Could the issue be related to the quality of my this compound or other reagents?
Answer:
Absolutely. The purity and quality of your reagents are paramount for a successful synthesis.
-
Fmoc-Amino Acid Quality: Ensure your this compound is of high purity. The presence of impurities, such as acetic acid, can cause permanent capping of the peptide chain.[15]
-
Solvent Quality: Use high-purity, amine-free DMF or NMP. Amines in the solvent can prematurely cleave the Fmoc protecting group.[16]
-
Reagent Age: Coupling reagents, especially in solution, can degrade over time. Always use fresh or properly stored reagents.
Experimental Protocols
Protocol 1: Double Coupling with HATU
This protocol is recommended as the first troubleshooting step after a failed initial coupling.
-
Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.[3]
-
Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).[3]
-
Prepare Fresh Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base like DIPEA (6 eq.) in your chosen solvent (DMF or NMP).[12] Allow to pre-activate for 2-5 minutes.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an extended period (e.g., 2-4 hours).
-
Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If it remains positive, proceed to capping (Protocol 2).[3]
Protocol 2: Capping of Unreacted Amines
This protocol should be used when double coupling fails, to prevent the formation of deletion peptides.[3]
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3]
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid.
References
- Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros.
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Methods in Molecular Biology. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- NIH. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC.
- NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC.
- PubMed. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition.
- ResearchGate. (2025, August 6). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. reddit.com [reddit.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uci.edu [chem.uci.edu]
Technical Support Center: Fmoc-3-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Fmoc-3-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). The incorporation of halogenated amino acids like 3-chlorophenylalanine is a powerful strategy for modulating the conformational properties, binding affinity, and metabolic stability of peptides. However, the unique electronic characteristics of the chloro-substituent on the aromatic ring can introduce specific challenges and side reactions during the iterative process of Fmoc-SPPS.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to ensure the successful synthesis of peptides containing this valuable non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential side reactions associated with the use of this compound in SPPS?
The primary concerns when incorporating this compound revolve around two potential, mechanistically plausible side reactions:
-
Piperidine Adduct Formation: The chloro group on the phenyl ring is an electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). During the repeated Fmoc deprotection steps using piperidine, there is a theoretical risk of piperidine acting as a nucleophile and displacing the chloro group to form a 3-(piperidin-1-yl)-D-phenylalanine residue.
-
Epimerization: The electron-withdrawing nature of the chloro substituent can increase the acidity of the α-proton of the amino acid. This heightened acidity can make the residue more susceptible to base-catalyzed epimerization during the activation and coupling steps, potentially leading to the formation of the L-enantiomer and compromising the stereochemical purity of the final peptide.
Q2: How can I detect the formation of a piperidine adduct in my crude peptide?
The most effective method for detecting a piperidine adduct is through mass spectrometry (MS) analysis of the crude peptide. The substitution of a chlorine atom (atomic mass ~35.5 Da) with a piperidinyl group (molecular weight ~84.16 Da) will result in a mass increase of approximately 48.66 Da in the final peptide or in peptide fragments containing the modified residue. High-resolution mass spectrometry can provide the necessary accuracy to identify this mass shift.
Q3: Is the chloro-substituent stable to the final trifluoroacetic acid (TFA) cleavage?
The carbon-chlorine bond on an aromatic ring is generally stable to the acidic conditions of standard TFA cleavage cocktails. However, the overall stability can be influenced by the specific scavenger cocktail used and the presence of other sensitive residues in the peptide sequence. It is always recommended to perform a small-scale test cleavage and analyze the product by MS to confirm the integrity of the halogenated residue.
Q4: Are there alternatives to piperidine for Fmoc deprotection when using this compound?
Yes, to mitigate the risk of piperidine adduct formation, the use of less nucleophilic or sterically hindered bases for Fmoc deprotection is a viable strategy.[1][2] Common alternatives include:
-
Piperazine: A less nucleophilic secondary amine that can reduce the likelihood of SNAr.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that is effective for Fmoc removal, often used in combination with a scavenger for dibenzofulvene.[2]
-
4-Methylpiperidine: A derivative of piperidine that may offer a slightly different reactivity profile.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Unexpected Mass Peak (+48.66 Da) Detected in Crude Peptide
-
Potential Cause: Piperidine adduct formation via nucleophilic aromatic substitution on the 3-chlorophenylalanine residue.
-
Troubleshooting & Resolution:
-
Confirm the Adduct: Utilize tandem mass spectrometry (MS/MS) to fragment the peptide and confirm that the mass modification is localized to the 3-chlorophenylalanine residue.
-
Modify Deprotection Conditions:
-
Switch to an Alternative Base: Replace the standard 20% piperidine in DMF with a less nucleophilic base. A solution of 20% piperazine in DMF is a good starting point.[1] Alternatively, a solution of 2% DBU and 2% piperidine in DMF can be employed, where DBU is the primary deprotecting agent and piperidine acts as a scavenger for dibenzofulvene.
-
Reduce Deprotection Time: Minimize the exposure of the peptide to the basic deprotection solution by using shorter, repeated treatments (e.g., 2 x 5 minutes) instead of a single, longer incubation.
-
-
Optimize Temperature: Perform the deprotection steps at room temperature and avoid elevated temperatures, which can accelerate the rate of SNAr.
-
Issue 2: Diastereomeric Impurity Detected by Chiral Chromatography or HPLC
-
Potential Cause: Epimerization of the 3-chloro-D-phenylalanine residue to its L-enantiomer during the coupling step.
-
Troubleshooting & Resolution:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as those based on uronium/aminium salts (e.g., HATU, HBTU) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®.
-
Base Selection for Activation: Employ a sterically hindered, non-nucleophilic base for the activation step, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum necessary amount of base to achieve efficient coupling.
-
Pre-activation Time: Minimize the pre-activation time of the this compound before adding it to the resin-bound peptide to reduce the time the activated species is exposed to basic conditions.
-
-
Temperature Control: Perform the coupling reaction at room temperature. If elevated temperatures are used to overcome difficult couplings, be aware of the increased risk of epimerization.[3]
-
Issue 3: Low Yield of the Final Peptide
-
Potential Cause: Incomplete coupling of the sterically hindered this compound or premature cleavage from the resin.
-
Troubleshooting & Resolution:
-
Enhance Coupling Efficiency:
-
Double Coupling: Perform a second coupling step for the this compound residue to ensure complete incorporation.
-
Use of Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU or HCTU.
-
-
Resin Choice: For peptides with a C-terminal 3-chloro-D-phenylalanine, consider using a 2-chlorotrityl chloride (2-CTC) resin, which allows for loading of the first amino acid under conditions that minimize racemization.[4]
-
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Swell the peptide-resin in dimethylformamide (DMF).
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF.
Protocol 2: Alternative Fmoc Deprotection with Piperazine
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% piperazine in DMF to the resin.
-
Agitate for 15-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF.
Protocol 3: Peptide Cleavage and Deprotection
For peptides containing 3-chlorophenylalanine without other sensitive residues (e.g., Cys, Met, Trp), a standard cleavage cocktail is generally sufficient.
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Prepare the cleavage cocktail fresh: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide under vacuum.
For peptides containing other sensitive residues, a more comprehensive scavenger cocktail may be necessary.[5]
Data Summary
| Side Reaction | Mass Change (Da) | Recommended Mitigation Strategy |
| Piperidine Adduct Formation | +48.66 | Use of alternative bases (e.g., piperazine, DBU) for Fmoc deprotection. |
| Epimerization | 0 | Optimize coupling conditions (reagents, base, temperature). |
Visual Diagrams
Caption: Troubleshooting workflow for side reactions.
References
- Lauer, J. L., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 6(4), 221-226. [Link]
- Fields, C. G., & Fields, G. B. (1993). Use of solid-phase peptide synthesis to probe the role of specific residues in protein structure and function. Methods in enzymology, 221, 536-591.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143-148. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
Sources
Technical Support Center: Managing Aggregation of Peptides with Hydrophobic Unnatural Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aggregation of synthetic peptides, particularly those incorporating hydrophobic unnatural amino acids (UAAs). As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding peptide aggregation.
Q1: Why do my peptides containing hydrophobic unnatural amino acids have such a strong tendency to aggregate?
A: Peptide aggregation is primarily driven by the formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding.[1] Hydrophobic amino acids, and especially synthetic UAAs with enhanced hydrophobicity, significantly worsen this issue.[2][3] Their side chains promote strong intermolecular hydrophobic interactions, leading to poor solvation of the growing peptide chain by the synthesis solvents and in aqueous solutions post-synthesis.[1][4] The peptide chains essentially try to "hide" their hydrophobic regions from the polar environment, causing them to clump together.[5][6]
Q2: What are the initial signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A: During SPPS, several indicators can signal that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear clumped and fail to swell properly in the synthesis solvents.[5]
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or incomplete.[5][7] This is because the aggregated peptide chains on the resin are not easily accessible to the reagents.
-
False Negatives in Monitoring Tests: Colorimetric tests like the Kaiser or TNBS test, which detect free amines, might give a false negative result.[8] The aggregated peptide chains can sterically hinder the test reagents from reaching the free N-terminal amines.[5]
Q3: My peptide is aggregated after cleavage and purification. How can I solubilize it?
A: Solubilizing aggregated hydrophobic peptides requires a systematic approach. It's often a process of trial and error with a small amount of your peptide.[9]
-
Start with Common Organic Solvents: For neutral, hydrophobic peptides, begin with a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[10][11]
-
Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer to the desired concentration.[11]
-
Consider pH Adjustment: If your peptide has a net charge, adjusting the pH can significantly improve solubility. Acidic peptides are more soluble in basic buffers, and basic peptides are more soluble in acidic solutions.[9]
-
Use of Denaturants: For severely aggregated peptides, denaturing agents like urea or guanidinium hydrochloride can be used, but be aware that these may interfere with downstream biological assays.[12]
Q4: Can peptide aggregation be predicted before synthesis?
A: While exact prediction is difficult, several factors can indicate a high risk of aggregation:
-
Sequence Composition: Stretches of consecutive hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, and their unnatural counterparts) are strong predictors of aggregation.[1][8]
-
Computational Tools: Some software can analyze a peptide sequence and predict its tendency to aggregate based on its physicochemical properties.
-
Real-time Monitoring: During synthesis, a broadening of the Fmoc deprotection peak in the UV chromatogram is a real-time indicator of on-resin aggregation.[1]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific aggregation-related issues.
Guide 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
On-resin aggregation is a critical issue that can lead to low yields and difficult purifications. The following strategies can be employed to mitigate this problem.
2.1.1. Modifying Synthesis Conditions
Altering the synthesis environment is often the first and easiest line of defense against aggregation.[13]
| Strategy | Description | Key Considerations |
| Elevated Temperature | Increasing the reaction temperature (typically 50-75°C) can disrupt the hydrogen bonds that lead to aggregation and improve reaction kinetics.[13] | Monitor synthesis closely as reaction times may be shorter. Overheating can lead to side reactions. |
| "Magic Mixture" | Adding chaotropic salts (e.g., CuLi, NaClO4, KSCN) or nonionic detergents can disrupt hydrogen bonding.[7] | Compatibility with your specific chemistry and downstream applications must be considered. |
| Microwave-Assisted SPPS | Microwave energy can accelerate coupling and deprotection reactions, reducing the time available for aggregation to occur.[1][14] | Requires specialized equipment and optimization of microwave parameters. |
| Solvent Choice | Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding DMSO can improve solvation of the growing peptide chain.[7] | Ensure the chosen solvent is compatible with your resin and reagents. |
2.1.2. Protocol: Incorporating Backbone Protection
A highly effective strategy is to introduce temporary modifications to the peptide backbone to disrupt secondary structure formation.[13] The most common methods involve using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids.[8][13]
Workflow for Incorporating Dmb/Hmb Protected Amino Acids:
Caption: Workflow for using Dmb/Hmb backbone protection.
Detailed Steps:
-
Amino Acid Selection: Choose the appropriate Fmoc-protected amino acid or dipeptide containing the Dmb or Hmb group. These are commercially available for several amino acids.[8][13]
-
Coupling: Use standard coupling protocols. Due to the bulky nature of the protecting group, a double coupling or an extended coupling time may be necessary to ensure complete reaction.[13]
-
Cleavage: The Dmb and Hmb groups are labile to standard TFA cleavage conditions. It is crucial to include scavengers like triisopropylsilane (TIS) in the cleavage cocktail, especially if the peptide contains tryptophan.[8][13]
2.1.3. Protocol: Utilizing Pseudoproline Dipeptides
Pseudoproline dipeptides introduce a "kink" in the peptide backbone, similar to proline, which effectively disrupts the formation of β-sheets.[1][7]
Workflow for Incorporating Pseudoproline Dipeptides:
Caption: Workflow for incorporating pseudoproline dipeptides.
Detailed Steps:
-
Dipeptide Selection: Based on your peptide sequence, select the appropriate pseudoproline dipeptide. These are available for serine, threonine, and cysteine residues.[13]
-
Coupling: Dissolve the pseudoproline dipeptide and a suitable coupling reagent in DMF or NMP and proceed with the coupling reaction.[13]
-
Cleavage: The native amino acid residue is regenerated upon final cleavage of the peptide from the resin with TFA.[1]
Guide 2: Post-Purification Aggregation and Solubilization
Even if synthesis is successful, peptides with hydrophobic UAAs can aggregate after cleavage and during or after purification.
2.2.1. Systematic Solubilization Strategy
The following decision tree provides a systematic approach to solubilizing your final peptide product.
Caption: Decision tree for solubilizing aggregated peptides.
2.2.2. Formulation Strategies for Long-Term Stability
Once your peptide is in solution, maintaining its stability is crucial.
| Strategy | Mechanism | Key Considerations |
| pH Optimization | The net charge of a peptide is pH-dependent. Moving the pH away from the isoelectric point (pI) can increase electrostatic repulsion between peptide molecules, preventing aggregation.[4] | Ensure the chosen pH is compatible with the peptide's stability and the intended application. |
| Use of Co-solvents | Small amounts of organic co-solvents can help maintain the solubility of hydrophobic peptides in aqueous solutions.[4] | The concentration of the co-solvent must be compatible with downstream assays. |
| Excipients | Certain excipients, such as polyols (e.g., glycerol, mannitol) can stabilize peptides in solution.[4] | The choice of excipient is highly peptide-dependent and may require screening. |
| PEGylation | Covalently attaching polyethylene glycol (PEG) chains can increase the hydrophilicity and steric hindrance of the peptide, reducing aggregation.[4][14] | This is a chemical modification that may alter the biological activity of the peptide. |
Concluding Remarks
Managing the aggregation of peptides containing hydrophobic unnatural amino acids is a multifaceted challenge that requires a deep understanding of peptide chemistry and a systematic approach to troubleshooting. By considering the strategies outlined in this guide—from modifying synthesis conditions and incorporating backbone protection to employing rational solubilization and formulation techniques—researchers can significantly improve their success rates in working with these complex molecules.
References
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Akbarian, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 453.
- Hitchner, K. H., et al. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(10), 183689.
- MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- Rani, P., et al. (2020). Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation. The Journal of Physical Chemistry B, 124(47), 10696-10706.
- Biozentrum, University of Basel. Preventing Protein Aggregation.
- Greco, I., et al. (2021). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. International Journal of Molecular Sciences, 22(16), 8888.
- Activotec. Peptide Solubility Guidelines - How to solubilize a peptide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of 3-Chloro-D-Phenylalanine
Welcome to the technical support guide for troubleshooting challenges related to the Nα-Fmoc deprotection of 3-chloro-D-phenylalanine during solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve specific issues encountered in the laboratory.
The incorporation of unnatural amino acids, such as halogenated phenylalanine derivatives, is a critical strategy in modern drug design to enhance peptide stability, binding affinity, and pharmacokinetic properties. However, these residues often introduce unique synthetic challenges. Incomplete Fmoc deprotection of 3-chloro-D-phenylalanine is a frequent hurdle that can lead to deletion sequences and truncated peptides, ultimately compromising the purity and yield of the final product.[1]
This guide provides a structured approach to diagnosing and solving these deprotection issues, grounded in mechanistic principles and validated experimental protocols.
Troubleshooting Guide: A Causal Approach
Incomplete Fmoc deprotection is rarely a random event. It is typically rooted in specific chemical and physical phenomena. This section will walk you through a logical troubleshooting process to identify and rectify the root cause of the issue.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Question: My Kaiser test is positive after the standard Fmoc deprotection step for 3-chloro-D-phenylalanine. What is the first thing I should check?
Answer: Before exploring more complex causes, always start by verifying the fundamentals of your deprotection protocol.
-
Reagent Integrity: The most common culprit is the deprotection solution itself. The standard 20% piperidine in N,N-dimethylformamide (DMF) solution can degrade over time. Piperidine can react with atmospheric carbon dioxide to form piperidine carbamate, which reduces the effective concentration of the free base required for deprotection.
-
Actionable Advice: Always use a freshly prepared solution of 20% piperidine in high-purity, amine-free DMF for each synthesis.
-
-
Standard Protocol Adherence: Ensure that your standard protocol timings and volumes are being correctly applied.
-
Standard Protocol: A typical deprotection step involves treating the resin with 20% piperidine in DMF for 5-10 minutes, repeated once.[2]
-
Actionable Advice: Double-check the timings of your automated synthesizer or your manual procedures. Ensure adequate solvent volumes are used to fully swell and immerse the resin.
-
Question: I've confirmed my reagents and standard protocol are correct, but the deprotection is still incomplete. What are the likely scientific reasons for this?
Answer: When standard conditions fail for a specific residue like 3-chloro-D-phenylalanine, it points towards intrinsic properties of the amino acid or the growing peptide chain. The three primary causes are steric hindrance, electronic effects, and peptide aggregation.
-
Steric Hindrance: The chlorine atom at the 3-position of the phenyl ring, while not excessively large, can create steric hindrance that impedes the approach of the piperidine base to the acidic proton on the fluorene ring of the Fmoc group.[3][4] This is particularly relevant when 3-chloro-D-phenylalanine is coupled to another bulky amino acid.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group.[5] This can subtly influence the acidity of the C9-proton of the fluorenyl group, although this effect is generally considered less significant than steric hindrance in this context.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as beta-sheets, which can physically block access to the N-terminal Fmoc group.[6] This is a sequence-dependent phenomenon but can be exacerbated by hydrophobic residues.
Question: How can I overcome incomplete deprotection caused by steric hindrance or electronic effects?
Answer: To address these issues, you need to enhance the efficiency of the deprotection reaction.
-
Increase Deprotection Time and/or Cycles: The simplest approach is to extend the reaction time.
-
Use a Stronger Base: A stronger, non-nucleophilic base can be more effective at abstracting the sterically hindered proton.
Question: What should I do if I suspect peptide aggregation is causing the incomplete deprotection?
Answer: Peptide aggregation requires a different approach focused on disrupting the secondary structures.
-
Solvent and Additive Modification:
-
Actionable Advice:
-
Switch the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP), which has better resin-swelling and aggregation-disrupting properties.[2]
-
Incorporate chaotropic agents, such as a small percentage of dichloromethane (DCM) or the addition of ethylene carbonate, into your DMF or NMP to help break up secondary structures.
-
-
-
Microwave-Assisted SPPS: Microwave energy can disrupt hydrogen bonds that lead to aggregation and can also accelerate the deprotection reaction itself.[11]
-
Actionable Advice: If available, utilize a microwave peptide synthesizer. The increased temperature can significantly improve deprotection efficiency for difficult sequences.
-
Frequently Asked Questions (FAQs)
Q1: How do I quantitatively monitor the completeness of the Fmoc deprotection?
A1: The most common method is UV-Vis spectrophotometry.[7] The dibenzofulvene (DBF) byproduct of Fmoc cleavage reacts with piperidine to form a DBF-piperidine adduct, which has a strong UV absorbance around 301 nm.[8] By collecting the deprotection solution and measuring its absorbance, you can calculate the amount of Fmoc group removed using the Beer-Lambert law. This allows for a quantitative assessment of deprotection efficiency.[8]
Q2: Can I use a different base instead of piperidine for Fmoc deprotection?
A2: Yes, other bases can be used. 4-methylpiperidine is a common alternative that is less regulated in some regions.[9] As mentioned, DBU is a stronger, non-nucleophilic base often used in combination with a DBF scavenger like piperidine or piperazine for difficult deprotections.[10][12]
Q3: Are there any specific side reactions to be aware of when using stronger bases like DBU for the deprotection of 3-chloro-D-phenylalanine?
A3: While DBU is effective, its high basicity can increase the risk of side reactions, particularly aspartimide formation if an aspartic acid residue is present in the sequence.[12] For sequences containing 3-chloro-D-phenylalanine, the primary concern remains achieving complete deprotection. If other sensitive residues are nearby, it is crucial to carefully control the DBU concentration and reaction time.
Q4: Is the D-configuration of 3-chloro-phenylalanine a contributing factor to the deprotection difficulty?
A4: The stereochemistry (D- vs. L-configuration) of the amino acid is unlikely to be a primary driver of Fmoc deprotection difficulty. The challenges are more closely related to the steric and electronic properties of the chloro-substituted phenyl side chain and the potential for peptide aggregation, which are independent of the stereocenter's configuration.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is the baseline for Fmoc removal and should be the first step in any synthesis.[13][14]
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate for 5-10 minutes at room temperature.[13]
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes.[13]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
Protocol 2: Optimized Deprotection for Hindered Residues (DBU Method)
This protocol is recommended when standard conditions fail for 3-chloro-D-phenylalanine.
-
Resin Swelling & Washing: Swell and wash the peptide-resin as described in Protocol 1.
-
Deprotection: Add a solution of 2% DBU and 2% piperidine (v/v) in DMF to the resin. Agitate for 5-10 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat the deprotection step with a fresh solution.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of DBU, which can interfere with the subsequent coupling step.
Diagram: Fmoc Deprotection Mechanism
Caption: Mechanism of piperidine-mediated Fmoc deprotection.
Data Summary Table: Deprotection Conditions
| Parameter | Standard Protocol | Optimized DBU Protocol | Rationale for Change |
| Base | 20% Piperidine | 2% DBU + 2% Piperidine | DBU is a stronger base for sterically hindered residues.[9][10] |
| Time | 2 x 5-10 min | 1-2 x 5-10 min | Increased basicity may allow for shorter or equivalent time. |
| Solvent | DMF | DMF or NMP | NMP can be used to disrupt aggregation.[2] |
| Monitoring | Qualitative (Kaiser) | Quantitative (UV-Vis) | Essential for confirming complete deprotection with difficult residues.[7] |
References
- YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.).
- Luna, O., Gomez, J. A., Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1540. [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 73. Humana Press. [Link]
- Luna, O., et al. (2016).
- ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. [Link]
- Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Taylor & Francis Online. (2024).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
- Green Chemistry. (n.d.). In situ Fmoc removal.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- MDPI. (2016).
- BenchChem. (2025).
- Thieme. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
- ResearchGate. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...[Link]
- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-62. [Link]
- Royal Society of Chemistry. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.
- ResearchGate. (2025). Methods for Removing the Fmoc Group. [Link]
- PubMed. (2021). Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis. [Link]
- Wu, T., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Journal of Industrial Microbiology & Biotechnology, 48(5-6). [Link]
- ResearchGate. (n.d.). (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimizing Cleavage of Peptides with Electron-Withdrawing Groups
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the final cleavage and deprotection of synthetic peptides, particularly those containing amino acid residues with strong electron-withdrawing groups (EWGs). Here, we provide in-depth troubleshooting, mechanistic explanations, and optimized protocols to enhance peptide purity and yield.
Troubleshooting Guide: Common Cleavage Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My HPLC analysis shows a broad peak, or multiple unresolved peaks, and the final yield is very low. The sequence contains multiple Arg(Pbf) residues. What is the likely cause?
A: This is a classic sign of incomplete deprotection of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group from arginine. The sulfonyl moiety of the Pbf group is a powerful EWG, which destabilizes the cationic intermediates formed during standard trifluoroacetic acid (TFA)-mediated cleavage. This makes the Pbf group significantly harder to remove than other protecting groups.[1][2]
-
Immediate Action:
-
Extend Cleavage Time: Standard 2-hour cleavage is often insufficient for sequences with multiple Arg(Pbf) residues. Extend the cleavage duration to 3-4 hours and monitor the progress via HPLC if possible.[1][3]
-
Optimize Scavenger Cocktail: The standard TFA/TIS/H₂O (95:2.5:2.5) cocktail may be inadequate. Incorporate scavengers like thioanisole or 1,2-ethanedithiol (EDT), which are more effective at stabilizing the intermediates generated during Pbf removal.[3][4]
-
Consider Heated Cleavage: For very difficult sequences, performing the cleavage at an elevated temperature (e.g., 38°C for 30-45 minutes) can significantly improve deprotection efficiency.[3]
-
Q2: My mass spectrometry results show the expected mass, but also a significant peak at +252 Da corresponding to the mass of the Pbf group. Why did the cleavage fail?
A: This confirms that the cleavage from the resin was successful, but the side-chain deprotection of Arg(Pbf) was not. The Pbf group remains attached to the arginine residue.
-
Root Cause Analysis:
-
Insufficient Acid Strength: While TFA is a strong acid, its effective strength can be diminished by on-resin peptide aggregation, hindering access to the Pbf group.[1]
-
Steric Hindrance: In long or sterically crowded peptides, the cleavage cocktail may not efficiently reach the Pbf-protected arginine residues.
-
Inadequate Scavengers: Triisopropylsilane (TIS) is excellent for scavenging t-butyl cations but less effective for the reactive species generated from Pbf cleavage.[3]
-
-
Solution: Re-subject the crude peptide to the optimized cleavage conditions outlined in the protocols below. It is often more effective to use a more robust cleavage cocktail from the start.
Q3: After cleavage of a Trp-containing peptide that also has Arg(Pbf), I observe a side product with a mass increase of +252 Da on the Tryptophan residue. What is this modification?
A: This side reaction is the sulfonation of the tryptophan indole ring by the reactive sulfonyl cation generated during the cleavage of the Pbf group.[5] This occurs when the scavengers in the cocktail are insufficient to trap the Pbf byproducts before they react with nucleophilic residues like Trp.
-
Preventative Measures:
-
Use Fmoc-Trp(Boc)-OH: The best prevention is to protect the tryptophan side chain with a t-butyloxycarbonyl (Boc) group. This group shields the indole ring from electrophilic attack and is removed cleanly during the final TFA cleavage.[5]
-
Enhance Scavenger Cocktail: If using unprotected Trp, a cocktail containing scavengers like phenol and EDT is crucial to protect the indole ring.[4][6] Reagent K (TFA/water/phenol/thioanisole/EDT) is a classic, albeit malodorous, choice for such sensitive sequences.[4]
-
In-Depth FAQs: The Chemistry Behind the Challenge
Q: What is the chemical mechanism of Pbf group removal and why do EWGs interfere?
A: The removal of the Pbf group is an acid-catalyzed process. The reaction proceeds as follows:
-
Protonation: The strong acid (TFA) protonates the sulfonyl group of the Pbf protecting group.[1]
-
Bond Cleavage: This is followed by the cleavage of the sulfur-nitrogen bond, releasing the deprotected arginine residue.
-
Cation Generation: This cleavage generates a highly reactive sulfonyl cation as a byproduct.[1]
The electron-withdrawing nature of the sulfonyl group makes this process difficult by destabilizing the transition state leading to the cationic species. Scavengers are essential to "trap" these reactive cations, preventing them from causing side reactions, such as alkylating sensitive residues (Trp, Met, Cys, Tyr) or reattaching to the peptide.[5][7]
Cleavage Mechanism and Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering incomplete cleavage, guiding the user from the initial problem to a viable solution.
Caption: Troubleshooting workflow for incomplete peptide cleavage.
Q: Which scavengers are best for peptides containing Arg(Pbf) and other sensitive residues?
A: The choice of scavenger is critical and depends on the peptide sequence. A multi-component "cocktail" is often necessary.[3]
-
Triisopropylsilane (TIS): Excellent for scavenging t-butyl cations generated from Boc, tBu, and Trt groups. Less effective for Pbf byproducts.[3]
-
Water: A universal scavenger for t-butyl cations.[3]
-
1,2-Ethanedithiol (EDT): A reducing agent that is highly effective for scavenging Pbf byproducts and preventing the oxidation of Cys and Met residues.[3][8]
-
Thioanisole: Aids specifically in the removal of Pbf protecting groups and protects against oxidation.[3]
-
Phenol: Protects Tyrosine and Tryptophan side chains from modification by generated cations.[3][6]
Comparative Data: Cleavage Cocktail Efficacy
The selection of an appropriate cleavage cocktail is paramount for achieving high purity. The table below summarizes common cocktails and their recommended applications, particularly for sequences containing EWGs.
| Cleavage Cocktail Composition (v/v/v) | Target Residues / Protecting Groups | Application Notes & Efficacy | Reference |
| TFA / TIS / H₂O (95:2.5:2.5) | General Purpose, Boc, tBu, Trt | Standard, non-malodorous cocktail. Sufficient for most sequences but may be ineffective for multiple Arg(Pbf) residues or Trp-containing peptides. | [4][9] |
| TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | Arg(Pbf), Cys, Met | The addition of EDT significantly improves cleavage of Arg(Pbf) and protects sensitive sulfur-containing residues from oxidation. | [4][8] |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Arg(Pbf), Trp, Cys, Met, Tyr | A "universal" and powerful cocktail for complex peptides with multiple sensitive residues. Highly effective but contains toxic and malodorous components. | [4][6] |
| TFA / Thioanisole / TIS / H₂O (90:5:3:2) | Arg(Pbf), Met | Thioanisole is particularly effective in aiding the removal of the Pbf group. A good alternative to EDT-containing cocktails if Cys is not present. | [3] |
Optimized Experimental Protocols
Protocol 1: Standard Cleavage (For Peptides without EWGs)
This protocol is suitable for simple peptides without difficult residues like Arg(Pbf) or unprotected Trp.
-
Resin Preparation: Transfer the dry peptide-resin to a reaction vessel. Wash thoroughly with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh solution of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Use approximately 1-2 mL per 100 mg of resin.[1]
-
Cleavage Reaction: Add the cocktail to the resin. Seal the vessel and shake gently at room temperature for 2 hours.
-
Peptide Precipitation: Filter the TFA solution into a centrifuge tube containing ~10 volumes of ice-cold diethyl ether. A white precipitate of the peptide should form.[1][3]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and dry the final product under vacuum.
Protocol 2: Optimized Cleavage for Peptides with Arg(Pbf)
This protocol is designed to ensure complete deprotection of Arg(Pbf) residues.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Optimized Cocktail Preparation: Prepare a fresh solution of TFA / Thioanisole / TIS / H₂O (90:5:3:2, v/v/v) .
-
Cleavage Reaction: Add the cocktail to the resin. Seal the vessel and shake gently at room temperature for 3 to 4 hours .[1]
-
Peptide Precipitation & Isolation: Follow Steps 4 and 5 from Protocol 1.
-
Verification: After isolation, dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile) and analyze by HPLC and Mass Spectrometry to confirm complete deprotection.
Pbf Cleavage Mechanism & Scavenger Role
This diagram illustrates the acid-catalyzed removal of the Pbf protecting group from Arginine and the crucial role of scavengers in preventing side reactions.
Caption: Mechanism of Arg(Pbf) deprotection and scavenger intervention.
References
- Application Note: Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation.
- Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate.
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
- Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
- Cleavage of synthetic peptides. Google Patents.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. NIH.
- Novabiochem® - Fmoc resin cleavage protocols. Merck.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cem.de [cem.de]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotage.com [biotage.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: Purification of Peptides with Halogenated Phenylalanines
Welcome to the technical support center for the purification of peptides incorporating halogenated phenylalanine residues. The unique physicochemical properties imparted by halogen atoms—while beneficial for modulating peptide activity, stability, and binding affinity—introduce specific challenges during reversed-phase HPLC (RP-HPLC) purification.[1][2][3] This guide is designed to provide you with expert insights, actionable troubleshooting protocols, and a deeper understanding of the underlying principles to help you navigate these challenges and achieve high-purity peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when approaching the purification of these complex peptides.
Q1: What fundamentally makes peptides with halogenated phenylalanines challenging to purify compared to their non-halogenated counterparts?
A: The introduction of a halogen atom (F, Cl, Br, I) onto the phenylalanine side chain significantly alters its electronic and hydrophobic properties.[2][4] This leads to several purification challenges:
-
Increased Hydrophobicity: Halogenation, particularly with heavier halogens like bromine and iodine, dramatically increases the hydrophobicity of the amino acid.[5] This results in longer retention times on RP-HPLC columns, requiring higher concentrations of organic solvent for elution.[6] This can sometimes lead to solubility issues for the peptide in the mobile phase.
-
Altered Selectivity: The presence of a halogen can create unique interactions with the stationary phase that differ from simple hydrophobic interactions. This can change the elution order of your target peptide relative to impurities, making established protocols for the parent peptide obsolete.
-
Potential for Secondary Interactions: The electron-withdrawing nature of halogens can influence the peptide backbone and other side chains, potentially leading to stronger secondary interactions with residual silanols on silica-based columns, which can cause peak tailing.[7][8]
-
Risk of Aggregation: Aromatic and hydrophobic residues are known to be key drivers of peptide aggregation.[9][10] The enhanced hydrophobicity of halogenated phenylalanines can increase this tendency, leading to poor recovery, peak broadening, and even column clogging.[5]
Q2: How does the choice of halogen (F, Cl, Br, I) impact my purification strategy?
A: The impact is significant and correlates with the size and electronegativity of the halogen. A general trend is that as you move down the group from fluorine to iodine, the hydrophobicity increases.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Impact on Retention Time (RP-HPLC) | Key Purification Consideration |
| Fluorine (F) | 1.47 | 3.98 | Minor to moderate increase | Can subtly alter selectivity; monitor for co-elution with closely related impurities. |
| Chlorine (Cl) | 1.75 | 3.16 | Moderate to significant increase | Increased potential for secondary interactions; peak tailing may become more pronounced. |
| Bromine (Br) | 1.85 | 2.96 | Significant increase | Higher organic solvent concentrations needed for elution; potential for on-column precipitation if solubility is low.[1] |
| Iodine (I) | 1.98 | 2.66 | Very significant increase | Pronounced hydrophobicity can lead to aggregation issues.[5] The potential for halogen bonding may also alter selectivity in unexpected ways.[11] |
This table summarizes the general trends. The exact impact will always depend on the overall peptide sequence and structure.
Q3: What are the most common impurities I should anticipate when purifying a crude synthetic peptide containing a halogenated phenylalanine?
A: Besides the standard impurities from solid-phase peptide synthesis (SPPS) like deletion sequences and truncated peptides, you should be vigilant for:[12]
-
Diastereomers: Racemization can occur during amino acid activation in SPPS. If you observe two closely eluting peaks with identical mass, you may be separating diastereomers.[13]
-
Dehalogenated Peptide: Depending on the cleavage and deprotection strategy, you may see a small percentage of the parent peptide where the halogen has been removed. This will typically elute earlier than your target peptide.
-
Oxidized Peptide: If your peptide contains other sensitive residues like methionine or tryptophan, you will likely see oxidized byproducts.
-
Incompletely Deprotected Peptides: Impurities with remaining protecting groups from synthesis.
Part 2: Troubleshooting Guide: From Poor Peaks to Pure Product
This section provides in-depth, Q&A-formatted solutions to specific problems you may encounter during purification.
Q4: My peptide with a chloro-phenylalanine residue is showing severe peak tailing. What is the cause and how can I fix it?
A: Severe peak tailing for peptides containing basic residues or those with altered electronic properties is often caused by secondary ionic interactions between the peptide and negatively charged residual silanol groups on the silica-based stationary phase.[7][8][12] The electron-withdrawing nature of chlorine can exacerbate this.
Protocol: Troubleshooting Peak Tailing
-
Increase Ion-Pairing Agent Concentration:
-
Rationale: Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent. It protonates silanol groups, "shielding" them from interacting with your peptide.[8]
-
Action: If you are using 0.05% TFA, increase it to 0.1%. This is often the most effective first step to improve peak shape for basic or challenging peptides.[7]
-
-
Optimize Mobile Phase pH:
-
Rationale: The charge state of both your peptide and the stationary phase is pH-dependent. At a low pH (e.g., pH 2 with TFA), your peptide's carboxyl groups are protonated, and basic residues carry a positive charge. This can lead to ionic interactions.
-
Action: Consider switching to a different mobile phase modifier like formic acid (FA) or exploring purification at a higher pH (e.g., using an ammonium bicarbonate buffer) if your peptide and column are stable under these conditions.[14] A change in pH can dramatically alter selectivity and peak shape.[8]
-
-
Reduce Sample Load:
-
Switch to a Different Stationary Phase:
-
Rationale: Not all C18 columns are the same. A column with a different base silica, higher bonding density, or end-capping technology can offer different selectivity.
-
Action: Try a column with a different chemistry, such as a phenyl-hexyl phase, which can offer alternative pi-pi interactions, or a modern hybrid-silica column designed to minimize silanol interactions.[8][15]
-
Q5: My bromo- or iodo-phenylalanine peptide is not eluting, or it is coming out as a very broad, poorly recovered peak.
A: This is a classic symptom of a highly hydrophobic peptide that is either precipitating on the column or aggregating. The significant increase in hydrophobicity from bromine or iodine makes this a common issue.[5]
Workflow: Purifying Highly Hydrophobic Halogenated Peptides
Below is a workflow to address this challenge, visualized as a DOT script.
Caption: Workflow for troubleshooting highly hydrophobic peptides.
-
Step 1: Increase Organic Content: Your starting and ending gradient percentages may be too low. For highly hydrophobic peptides, you may need to start your gradient at a higher %B and/or end it at 95-100% organic solvent.[16]
-
Step 2: Use a Shallower Gradient: A shallow gradient (e.g., 0.5% B per minute) can improve resolution and help prevent on-column precipitation by allowing the peptide to elute more gradually.[17][18]
-
Step 3: Change Organic Modifier: If acetonitrile (ACN) is not effective, try a stronger organic solvent like isopropanol (IPA). ACN/IPA mixtures can be very effective for eluting "sticky" peptides.
-
Step 4: Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape and recovery by reducing mobile phase viscosity and increasing mass transfer kinetics. It can also help disrupt aggregation.[17]
Q6: I see two peaks with the same mass for my fluoro-phenylalanine peptide. What could be the issue?
A: Seeing two peaks with identical mass is a strong indication of isomers that are being separated chromatographically.[13] There are two likely culprits:
-
Diastereomers: As mentioned in the FAQ, if one of the chiral centers in your peptide has epimerized during synthesis, you will have a diastereomer. These often have very similar hydrophobicities and can be challenging to separate.
-
Conformational Isomers (Conformers): Some peptides can exist in two or more stable conformations that interconvert slowly on the HPLC timescale. This can also result in split or multiple peaks of the same mass.
Decision Tree: Troubleshooting Co-eluting Peaks of Identical Mass
This decision tree can guide your investigation.
Caption: Decision tree for resolving isomeric peptides.
-
To improve separation of diastereomers, focus on changing the selectivity of your method. This is best achieved by:
-
To diagnose conformers, changing the temperature is often insightful. If the ratio of the two peaks changes significantly with temperature, it suggests a thermodynamic equilibrium between two conformations. Sometimes, running the purification at an elevated temperature can cause the peaks to coalesce into a single, sharper peak.
References
- Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. [URL: https://www.agilent.com/cs/library/applications/5994-3306EN-agilent-1290-infinity-ii-lc-system-peptides-high-low-ph-5994-3306en-agilent.pdf]
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [URL: https://www.phenomenex.com/Technology/Detail/hplc-tech-tip-approach-to-peptide-analysis]
- Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. [URL: https://www.waters.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4249]
- Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. Technology Networks. [URL: https://www.technologynetworks.com/analysis/webinars/purification-and-analysis-of-synthetic-peptides-the-challenges-of-method-development-325385]
- Troubleshooting poor peak shape in HPLC purification of RGYSLG. BenchChem. [URL: https://www.benchchem.
- How to Read Peptide Elution Time & Intensity Heatmap Guide. SeekPeptides. [URL: https://seekpeptides.
- Peptide Isolation – Method Development Considerations. Waters Corporation. [URL: https://www.waters.
- HPLC Troubleshooting Guide. Sepax Technologies. [URL: https://www.sepax-tech.com/hplc_troubleshooting.php]
- Peptide synthesis with halophenylalanines by thermolysin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7909983/]
- The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7574187/]
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [URL: https://www.chromatographyonline.com/view/troubleshooting-basics-part-iv-peak-shape-problems]
- Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319089/]
- Reverse-phase HPLC Peptide Purification. Creative Peptides. [URL: https://www.creative-peptides.
- Purification of naturally occurring peptides by reversed-phase HPLC. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17401353/]
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503370/]
- Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. JoVE. [URL: https://www.jove.
- Peptides purification development in Reverse Phase. Interchim – Blog. [URL: https://blog.interchim.
- (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. [URL: https://www.researchgate.net/publication/344109968_Natural_and_Synthetic_Halogenated_Amino_Acids-Structural_and_Bioactive_Features_in_Antimicrobial_Peptides_and_Peptidomimetics]
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00150]
- Overcoming Challenges in Complex Peptide Purification. Neuland Labs. [URL: https://neulandlabs.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9776949/]
- Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano. [URL: https://pubs.acs.org/doi/10.1021/acsnano.0c06296]
- What are the biggest challenges of optimizing peptide purification workflows? #purification #lab. YouTube. [URL: https://www.youtube.
- Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. BenchChem. [URL: https://www.benchchem.
- Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540026/]
- Enzymatic Late‐Stage Halogenation of Peptides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5577908/]
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [URL: https://www.mdpi.com/1422-0067/23/24/16035]
- Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7896452/]
- Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.7b00384]
- Elucidating the aggregation rules for short peptides. Drug Target Review. [URL: https://www.drugtargetreview.
- Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/psc.3667]
- Application Note 166. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/181/931/t400166.pdf]
- Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. MDPI. [URL: https://www.mdpi.com/2227-7382/8/4/41]
- Why would two peptides have the same molecular weight but different HPLC retention times? ResearchGate. [URL: https://www.researchgate.net/post/Why_would_two_peptides_have_the_same_molecular_weight_but_different_HPLC_retention_times]
- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864273/]
- Effect of phenylalanine on the fragmentation of deprotonated peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9538180/]
Sources
- 1. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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identifying byproducts in synthesis with Fmoc-3-chloro-D-phenylalanine
Answering the call of complex peptide synthesis, Fmoc-3-chloro-D-phenylalanine stands as a crucial building block for designing peptides with enhanced metabolic stability and unique structural properties.[1][2][3] However, its purity is paramount; even minor impurities can lead to significant side products in solid-phase peptide synthesis (SPPS), complicating purification and compromising the integrity of the final peptide.[4]
This technical support center is designed to serve as a field guide for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the "why" behind the "how," empowering you to diagnose, troubleshoot, and resolve issues related to byproducts and impurities encountered when using this compound.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental observations in a direct question-and-answer format.
Question 1: My RP-HPLC analysis shows a significant peak eluting close to my main product. What could it be?
Answer: A closely eluting peak on a reversed-phase high-performance liquid chromatography (RP-HPLC) column often indicates an impurity with a similar polarity to the desired this compound. The most common culprits are dipeptide and β-alanine impurities formed during the Fmoc-protection step.
-
Plausible Cause 1: Dipeptide Formation (Fmoc-D-Phe(3Cl)-D-Phe(3Cl)-OH). This is a frequent byproduct where the reagent used for Fmoc protection (e.g., Fmoc-Cl or Fmoc-OSu) reacts with an already-formed molecule of this compound.[4][5][6] This results in a "double insertion" of the amino acid if used in peptide synthesis.[6]
-
Identification: This impurity will have a mass increase of +315.77 Da (the mass of a 3-chloro-D-phenylalanine residue) compared to the parent compound. Confirm its identity using LC-MS.
-
-
Plausible Cause 2: β-Alanyl Impurities. These impurities arise from the rearrangement of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) during the synthesis of the protected amino acid.[4][6][7] This can lead to the insertion of a β-alanine residue into your peptide sequence.
-
Identification: Look for mass additions corresponding to Fmoc-β-Ala-OH (+297.31 Da) or a peptide with an unexpected β-alanine insertion (+71.08 Da).
-
-
Plausible Cause 3: Incompletely Protected Amino Acid (H-D-Phe(3Cl)-OH). The presence of the free amino acid can lead to double incorporations during SPPS.[5][8] While it typically elutes much earlier on RP-HPLC due to its higher polarity, its presence should not be discounted.
-
Identification: A mass corresponding to the free amino acid (199.62 Da) or a peptide with a double insertion of 3-chloro-D-phenylalanine.
-
Question 2: My final peptide has the correct mass, but the biological activity is lower than expected. What should I check?
Answer: When the mass is correct but bioactivity is compromised, the primary suspect is a stereochemical impurity, specifically the presence of the L-enantiomer (Fmoc-3-chloro-L-phenylalanine). Standard RP-HPLC cannot distinguish between enantiomers.[9] The incorporation of the incorrect enantiomer can drastically alter the peptide's three-dimensional structure and its ability to bind to its target.[8]
-
Root Cause Analysis: Racemization can occur during the synthesis of the Fmoc-amino acid or, more commonly, during the activation step of peptide coupling in SPPS, especially under harsh conditions or with certain coupling reagents.[10][11] While phenylalanine derivatives are less prone to racemization than residues like histidine or cysteine, it is a critical parameter to verify.[12][13]
-
Troubleshooting & Validation:
-
Analyze the Raw Material: Assess the enantiomeric purity of your this compound stock using Chiral HPLC. A purity of ≥99.5% is recommended.[2]
-
Optimize Coupling Conditions: If the raw material is pure, review your coupling protocol. Avoid excessive pre-activation times and strong bases like diisopropylethylamine (DIPEA), which can promote racemization.[10] Consider using additives like Hydroxybenzotriazole (HOBt) or Oxyma Pure, which are known to suppress racemization.[7][10]
-
Question 3: I'm observing a series of truncated sequences in my final peptide's mass spectrum analysis. Could this be related to the Fmoc-amino acid?
Answer: Yes, this is a classic sign of chain termination, which can be caused by acidic impurities in the Fmoc-amino acid raw material.
-
Primary Culprit: Acetic Acid. A common process-related impurity is acetic acid. It often originates from the hydrolysis of ethyl acetate, a solvent frequently used in the crystallization and purification of Fmoc-amino acids.[9]
-
Mechanism of Action: During the coupling step in SPPS, acetic acid can compete with the incoming Fmoc-amino acid and cap the free N-terminal amine of the growing peptide chain. This acetylation is irreversible and prevents further elongation, resulting in truncated sequences. Even trace amounts (e.g., 0.1%) can have a dramatic effect on the yield of the full-length peptide.[6][9]
-
Preventative Measures:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in a new batch of this compound?
A summary of the most prevalent impurities, their source, and their impact is provided in the table below.
| Impurity Type | Common Species | Source | Impact on Peptide Synthesis | Mass Difference (from parent) |
| Diastereomeric | Fmoc-3-chloro-L-phenylalanine | Racemization during synthesis or coupling | Altered peptide structure and bioactivity | 0 Da |
| Dipeptide | Fmoc-D-Phe(3Cl)-D-Phe(3Cl)-OH | Side reaction during Fmoc protection | Insertion of an extra amino acid residue | +315.77 Da |
| β-Alanyl | Fmoc-β-Ala-OH | Rearrangement of Fmoc-OSu reagent | Insertion of a non-native β-alanine residue | N/A (separate compound) |
| Incomplete Protection | H-D-Phe(3Cl)-OH | Incomplete reaction or degradation | Double insertion of the amino acid | -222.24 Da |
| Process-Related | Acetic Acid | Hydrolysis of residual ethyl acetate | Chain termination (truncated peptides) | N/A (separate compound) |
| Hydrolysis Product | 9-Fluorenylmethanol | Hydrolysis of Fmoc-Cl or Fmoc group | Can interfere with purification | N/A (separate compound) |
Q2: How do I properly store this compound to maintain its purity?
To ensure long-term stability, the compound should be stored at 0-8°C, protected from light and moisture.[2] For extended storage, freezing at -20°C is recommended.[8] Always bring the container to room temperature in a desiccator before opening to prevent water condensation.
Q3: Can the chloro-substituent on the phenyl ring cause any specific side reactions?
The chloro-substituent is generally stable under standard SPPS conditions. It is an electron-withdrawing group that can subtly influence the reactivity of the aromatic ring but does not typically participate in common side reactions like aspartimide formation or diketopiperazine formation, which are sequence and backbone-dependent phenomena.[10][14]
Analytical & Purification Protocols
Protocol 1: Standard RP-HPLC for Chemical Purity Assessment
-
Objective: To determine the overall chemical purity and separate synthesis-related impurities like dipeptides.[4]
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 30°C
-
-
Data Analysis: Integrate all peaks. Calculate purity by dividing the main peak area by the total area of all peaks.[4]
-
Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment
-
Objective: To separate and quantify the D- and L-enantiomers.[4][15]
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. Also prepare a standard of the racemate or the L-enantiomer to identify peak retention times.
-
HPLC Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA or equivalent)
-
Mobile Phase: Isocratic mixture, typically Hexane/Isopropanol with a TFA additive. (Note: Specific conditions are highly column-dependent and should be optimized based on the manufacturer's recommendation).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 265 nm
-
-
Data Analysis: Identify the peaks for D- and L-enantiomers from the standard. Integrate the areas in the sample chromatogram and calculate the percentage of the unwanted L-enantiomer.
-
Visualized Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams outline key processes and chemical transformations.
Caption: Formation pathways for common synthesis-related impurities.
Caption: A logical workflow for troubleshooting peptide synthesis issues.
References
- BenchChem. (2025). Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide. BenchChem.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem.
- Chen, S. T., & Hsiao, C. J. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Omega.
- Gaus, K., et al. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- BenchChem. (2025). OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis. BenchChem.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
- Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore.
- BenchChem. (2025). Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH. BenchChem.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chempep.com [chempep.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Yield in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during SPPS. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you enhance your peptide yield and purity.
Section 1: Diagnosing and Resolving Low Peptide Yield
Low yield is one of the most common issues in SPPS. A systematic approach is crucial to identify the root cause, which can range from inefficient chemistry to mechanical losses.
Q1: My final peptide yield is significantly lower than expected. Where do I start troubleshooting?
A1: The first step is to determine whether the low yield is due to poor synthesis efficiency on the resin or problems during the final cleavage and workup.[1]
A logical diagnostic workflow can pinpoint the issue:
-
Assess On-Resin Synthesis Efficiency: Before cleaving the entire batch, perform a test cleavage on a small amount of the peptide-resin (10-20 mg).[1] Analyze the cleaved products by mass spectrometry (MS). The presence of the target peptide mass confirms that the synthesis was at least partially successful.
-
Quantify Peptide Loading: If the test cleavage is successful, the issue might be with the overall synthesis efficiency. Determine the final peptide loading on the resin. This can be done by cleaving the peptide from a precisely weighed amount of dried resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[1]
-
Investigate Cleavage and Workup: If on-resin analysis indicates good loading, the problem likely lies in the cleavage or post-cleavage steps. Inefficient cleavage, peptide precipitation issues, or degradation during workup can all contribute to low final yield.
Below is a decision-making workflow for troubleshooting low peptide yield:
Caption: A decision-making workflow for troubleshooting low peptide yield in SPPS.
Section 2: Overcoming Difficult Sequences and Peptide Aggregation
"Difficult sequences," often rich in hydrophobic residues, are prone to aggregation, which can severely hinder synthesis.[2]
Q2: What are the signs of on-resin peptide aggregation, and how can I prevent it?
A2: Peptide aggregation occurs when growing peptide chains self-associate through intermolecular hydrogen bonds, often forming secondary structures like β-sheets.[3][4] This makes the N-terminus of the peptide inaccessible for subsequent deprotection and coupling steps.[4][5]
Common signs of aggregation include:
-
Poor Resin Swelling: The resin beads may appear clumped or fail to swell properly in the synthesis solvent.[3][4]
-
Slow or Incomplete Reactions: This is often indicated by a positive Kaiser (ninhydrin) test after a coupling step, signifying unreacted primary amines.[1] Similarly, Fmoc deprotection may be sluggish.
-
Physical Clumping: The resin may form visible clumps that are difficult to resuspend.
Strategies to Mitigate Aggregation:
| Strategy | Description | Key Considerations |
| Solvent Choice | Use more polar, "disrupting" solvents like N-methylpyrrolidone (NMP) or add DMSO to DMF.[3][6][7] | NMP is generally a better solvent for solvating both the resin and the growing peptide chain.[7] |
| Chaotropic Salts | Add chaotropic salts like LiCl to washes or coupling solutions to disrupt hydrogen bonding.[3][8] | Ensure complete removal of the salt before proceeding to the next step. |
| Elevated Temperature/Microwave | Perform coupling reactions at a higher temperature or use a microwave peptide synthesizer to increase reaction kinetics and disrupt secondary structures.[3][9] | May increase the risk of side reactions like racemization. |
| Resin Selection | Use a low-loading resin or a resin with a PEG-based backbone (e.g., TentaGel) to increase the distance between peptide chains.[3][10] | Lower loading capacity will result in a lower overall yield per gram of resin. |
| Backbone Modifications | Incorporate pseudoproline dipeptides or other backbone-modifying agents (e.g., Hmb-protected amino acids) to introduce "kinks" that disrupt secondary structure formation.[3][11] | These modifications need to be strategically placed within the peptide sequence, typically every 6-7 residues.[11] |
Protocol 1: Test for On-Resin Aggregation using a Chaotropic Salt Wash
This protocol can be used as a diagnostic tool when aggregation is suspected.
-
Take a small sample of the peptide-resin (~20 mg) that has shown signs of aggregation (e.g., failed Kaiser test after coupling).
-
Wash the resin three times with DMF.
-
Wash the resin with a solution of 0.4 M LiCl in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of LiCl.
-
Repeat the Kaiser test. A significant color change from weak to strong blue suggests that the chaotropic salt disrupted aggregation and exposed previously inaccessible free amines.
Section 3: Troubleshooting Incomplete Reactions
Incomplete deprotection and coupling are primary causes of deletion and truncation sequences, which lower the purity and yield of the final product.[1][12][13]
Q3: The Kaiser test is positive after coupling. What are my next steps?
A3: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling reaction was incomplete. Several factors can contribute to this, including steric hindrance, aggregation, or poor reagent quality.
Immediate Actions:
-
Double Couple: The most straightforward approach is to repeat the coupling step with a fresh solution of activated amino acid.[8] This is often sufficient to drive the reaction to completion.
-
Extend Reaction Time: For sterically hindered amino acids, simply extending the coupling time (e.g., from 1 hour to 2-4 hours) can improve efficiency.[14]
-
Use a More Potent Coupling Reagent: If using a carbodiimide-based reagent like DIC, switching to a more potent phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) salt can be beneficial, especially for difficult couplings.[8]
Q4: How can I ensure complete Fmoc deprotection, especially for difficult sequences?
A4: Incomplete Fmoc deprotection is a common problem, particularly with sequences prone to aggregation.[5] The standard 20% piperidine in DMF may not be sufficient in these cases.
Strategies for Improved Deprotection:
-
Increase Deprotection Time: Extend the deprotection time to 30 minutes or perform two sequential deprotections.
-
Use a Stronger Base: A solution of 2% DBU and 2% piperidine in DMF can be more effective for removing the Fmoc group from sterically hindered or aggregated sequences.[3][15] Caution: DBU can increase the risk of aspartimide formation when Asp is present in the sequence.[15]
-
Monitor Deprotection: For automated synthesizers, UV monitoring of the Fmoc-dibenzofulvene adduct release can confirm the completion of the deprotection step.[12][13]
Caption: A general workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Section 4: Common Side Reactions and Their Prevention
Side reactions can lead to difficult-to-remove impurities and significantly reduce the yield of the target peptide.[16][17] Understanding the causes of these reactions is key to their prevention.
Q5: I observe a side product with a mass of -18 Da from my target peptide containing an Asp residue. What is happening?
A5: This is a classic sign of aspartimide formation, a common side reaction involving aspartic acid.[3] Under both acidic and basic conditions, the side-chain carboxyl group can attack the backbone amide, forming a cyclic imide intermediate with the loss of water (-18 Da). This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or react with piperidine to form piperidides.[3]
Prevention Strategies:
-
Protecting Group Choice: Use protecting groups on the preceding amino acid that reduce the rate of aspartimide formation.
-
HOBt in Deprotection: Adding a low concentration of HOBt to the piperidine deprotection solution can suppress aspartimide formation.[3]
Q6: My peptide contains a C-terminal proline, and I am seeing a significant amount of a side product that corresponds to a dipeptide. What is this side reaction?
A6: This is likely diketopiperazine formation. This side reaction is particularly prevalent at the dipeptide stage when proline is one of the first two residues.[3] The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.
Prevention Strategies:
-
Resin Choice: For Fmoc/tBu synthesis, using a 2-chlorotrityl chloride (2-CTC) resin is recommended when proline is one of the first two amino acids.[3] The steric bulk of this linker inhibits the cyclization reaction.
-
Coupling the Third Residue Quickly: Once the dipeptide is formed, immediately proceeding to the coupling of the third amino acid can minimize the time available for diketopiperazine formation.
Summary of Common Side Reactions in SPPS
| Side Reaction | Amino Acids Involved | Cause | Prevention Strategies |
| Aspartimide Formation | Asp, Asn | Acidic or basic conditions promoting cyclization.[3] | Add HOBt to deprotection solution; use specialized protecting groups.[3] |
| Diketopiperazine Formation | Pro, Gly (at C-terminus) | Intramolecular cyclization at the dipeptide stage.[3] | Use 2-CTC resin; couple the third residue quickly.[3] |
| Racemization | Cys, His | Base-mediated epimerization during activation.[18] | Use carbodiimide/HOBt or Oxyma activation; avoid excess base.[18] |
| Oxidation | Met, Trp, Cys | Exposure to air, harsh cleavage conditions. | Use scavengers (e.g., DTE) in cleavage cocktails; work under inert gas.[19] |
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed.
- Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed.
- Peptide Port. (n.d.). SPPS Troubleshooting: Common Problems and Solutions.
- Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
- Spires Online Tutors. (n.d.). Overcoming SPSS Challenges: Common Problems and Solutions.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.
- The Friendly Statistician. (2025, September 16). What Are Common SPSS Installation Problems And Fixes?.
- AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins.
- Reddit. (2021, May 22). Solid phase peptide synthesis help.
- MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Reddit. (2025, June 17). Low yield despite good HPLC purity with SPPS using chlorotrityl linker.
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Nicoya. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide.
- Atherton, E., & Sheppard, R. C. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
- Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help.
- Bloch, H. P. (n.d.). Analytical Troubleshooting of Process Machinery and Pressure Vessels: Including Real-World Case Studies. Wiley.
- SilcoTek Corporation. (2017, September 15). How To Identify & Prevent Analytical Test Problems.
- International Journal of Pharmaceutical Sciences and Research. (2022, September 23). Instant Tips for Precise and Current Approach to solve Gas Chromatography Troubleshooting Review Article.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. reddit.com [reddit.com]
- 15. peptide.com [peptide.com]
- 16. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
Navigating the Structural Landscape: A Technical Support Guide on the Impact of 3-Chloro-Phenylalanine on Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to elucidating the role of 3-chloro-phenylalanine (3-Cl-Phe) in shaping peptide secondary structure. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern the behavior of this unique non-canonical amino acid in your experimental designs. The strategic incorporation of halogenated amino acids like 3-Cl-Phe is a powerful tool for modulating the conformational properties, stability, and biological activity of peptides.[1][2] This guide is structured to address common challenges and questions that arise during the synthesis, purification, and structural analysis of peptides containing 3-Cl-Phe.
Section 1: Understanding the Fundamentals of 3-Chloro-Phenylalanine
Before delving into troubleshooting, it's crucial to appreciate the subtle yet significant properties that 3-chloro-phenylalanine imparts to a peptide. The introduction of a chlorine atom at the meta position of the phenyl ring alters its electronic and steric profile.[2] This modification can influence hydrophobicity, dipole moment, and the potential for non-covalent interactions, all of which are critical determinants of secondary structure.[1][3]
Q1: What are the key physicochemical properties of 3-chloro-phenylalanine that I should consider?
A1: The primary considerations are:
-
Increased Hydrophobicity: The chloro group enhances the hydrophobicity of the phenylalanine side chain. This can influence peptide folding and aggregation.[3]
-
Electron-Withdrawing Nature: The electronegative chlorine atom alters the electron distribution of the aromatic ring, potentially influencing cation-π and other non-covalent interactions that stabilize secondary structures.[1]
-
Steric Bulk: While the increase in size is modest, the chlorine atom can introduce steric constraints that favor or disfavor certain backbone dihedral angles (phi and psi), thereby influencing local conformation.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, a specific type of non-covalent interaction that can contribute to the stability of folded structures.
Section 2: Troubleshooting Peptide Synthesis with 3-Chloro-Phenylalanine
Solid-phase peptide synthesis (SPPS) is the workhorse for creating custom peptides.[4] However, the inclusion of modified amino acids like 3-Cl-Phe can introduce specific challenges.[5]
Q2: I'm observing low coupling efficiency during the incorporation of Fmoc-3-Cl-Phe-OH. What could be the cause and how can I resolve it?
A2: Low coupling efficiency with modified amino acids is a common issue.[5] The increased steric bulk of the 3-chloro-phenyl group compared to a standard phenylalanine can hinder the approach of the activated amino acid to the growing peptide chain.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent. While standard activators like HBTU/HOBt can be effective, for challenging couplings, consider using HATU or HCTU, which are known to be more efficient.
-
Extend Coupling Time: Doubling the standard coupling time can often drive the reaction to completion.
-
Double Coupling: Perform the coupling step twice. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-3-Cl-Phe-OH.
-
Monitor with a Ninhydrin Test: After coupling, perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A blue color indicates incomplete coupling, necessitating a recoupling step.
Q3: My peptide containing 3-Cl-Phe is showing significant aggregation during synthesis, leading to poor yield and purity. What strategies can I employ?
A3: Aggregation is a frequent problem in SPPS, particularly with hydrophobic sequences.[6] The increased hydrophobicity of 3-Cl-Phe can exacerbate this issue.
Mitigation Strategies:
-
Choice of Solvent: While DMF is the standard solvent, consider switching to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[6] In some cases, a mixture of DMF and DMSO can also be beneficial.
-
Incorporate Pseudoproline Dipeptides: If your sequence allows, the strategic insertion of pseudoproline dipeptides can disrupt the formation of interchain hydrogen bonds that lead to aggregation.
-
Use "Difficult Sequence" Protocols: Many automated synthesizers have pre-programmed protocols for difficult sequences that incorporate extended coupling times and washes with chaotropic agents.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Chloro-Phenylalanine
This protocol outlines a manual Fmoc/tBu solid-phase synthesis approach.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-Cl-Phe-OH)[7]
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to react for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Incorporation of Fmoc-3-Cl-Phe-OH: Follow the same coupling procedure as in step 3, using Fmoc-3-Cl-Phe-OH.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.[8]
Section 3: Purification and Characterization
Q4: I am having difficulty separating my 3-Cl-Phe-containing peptide from deletion sequences during RP-HPLC purification. Any suggestions?
A4: The hydrophobicity of 3-Cl-Phe can cause it to have a longer retention time on a C18 column. This can sometimes lead to co-elution with deletion sequences that are also more hydrophobic.
Troubleshooting HPLC Purification:
-
Gradient Optimization: Use a shallower gradient of your organic solvent (typically acetonitrile) around the elution time of your target peptide. This will increase the separation between your desired product and closely eluting impurities.
-
Alternative Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is standard, for difficult separations, consider using a different ion-pairing reagent like heptafluorobutyric acid (HFBA), which can alter the selectivity of the separation.
-
Column Chemistry: If you are still facing issues, trying a different column chemistry, such as a C8 or a phenyl column, may provide the necessary selectivity.
Section 4: Analyzing the Impact on Secondary Structure
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for investigating peptide secondary structure.[2][9]
Q5: How can I use Circular Dichroism (CD) spectroscopy to assess the impact of 3-Cl-Phe on the secondary structure of my peptide?
A5: CD spectroscopy is an excellent technique for rapidly assessing the overall secondary structure content of a peptide in solution.[9] By comparing the CD spectrum of your 3-Cl-Phe-containing peptide with that of a control peptide (e.g., containing a native phenylalanine), you can infer the effect of the modification.
Interpreting CD Spectra:
| Secondary Structure | Characteristic CD Signals |
| α-helix | Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.[10] |
| β-sheet | A negative band around 218 nm and a positive band around 195 nm.[11] |
| Random Coil | A strong negative band around 200 nm.[12] |
Important Note: The aromatic side chain of phenylalanine itself contributes to the CD spectrum in the far-UV region, which can complicate the analysis of secondary structure.[13] It is crucial to compare your modified peptide to a relevant control.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Accurately determine the peptide concentration using UV absorbance at 280 nm or a suitable colorimetric assay.
-
Prepare a final peptide solution with a concentration of approximately 0.1 mg/mL in the same buffer.
Data Acquisition:
-
Record a baseline spectrum of the buffer using a quartz cuvette (typically 1 mm path length).
-
Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).
-
Acquire multiple scans (3-5) and average them to improve the signal-to-noise ratio.
Data Processing:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the recorded ellipticity
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
Q6: What information can Nuclear Magnetic Resonance (NMR) spectroscopy provide about the structural effects of 3-Cl-Phe?
A6: NMR spectroscopy provides atomic-level structural information.[14] For peptides containing 3-Cl-Phe, NMR can reveal:
-
Detailed 3D Structure: Through the analysis of Nuclear Overhauser Effects (NOEs), dihedral angle restraints, and chemical shifts, a high-resolution 3D structure of the peptide in solution can be determined.[15]
-
Local Conformational Changes: Chemical shift perturbations of backbone and side-chain protons near the 3-Cl-Phe residue can indicate local changes in the chemical environment and conformation.[15]
-
Dynamics: NMR can provide insights into the flexibility and dynamics of the peptide backbone and side chains.
Workflow for NMR Structural Analysis
Caption: Workflow for NMR-based structural analysis of peptides.
Section 5: Frequently Asked Questions (FAQs)
Q7: Can the incorporation of 3-Cl-Phe induce a specific secondary structure, like an α-helix or a β-sheet?
A7: The effect of 3-Cl-Phe on secondary structure is context-dependent. While it doesn't have as strong an intrinsic helical or sheet propensity as some other amino acids, its influence on hydrophobicity and intermolecular interactions can promote the formation of these structures.[3][16] For example, the increased hydrophobicity could favor the formation of a hydrophobic core in an α-helix or promote the association of β-strands.
Q8: How does the position of the chlorine atom (ortho, meta, para) on the phenyl ring affect the peptide's properties?
A8: The position of the halogen is critical. A meta-substitution (3-chloro) has a different steric and electronic effect than an ortho (2-chloro) or para (4-chloro) substitution.[2] These differences can lead to distinct effects on binding affinities and conformational preferences. For instance, a recent study on halogenated phenylalanines and their interaction with the LAT1 transporter showed that meta-substitution was preferred for higher affinity.[17]
Q9: Will peptides containing 3-Cl-Phe be more stable to proteolytic degradation?
A9: It is plausible that the presence of a non-natural amino acid like 3-Cl-Phe could increase resistance to proteases. Many proteases have specific recognition sequences, and the altered side chain of 3-Cl-Phe may not be accommodated in the enzyme's active site. However, this needs to be experimentally verified for each specific peptide and protease.
Logical Relationship of 3-Cl-Phe Properties to Structural Impact
Caption: Impact of 3-Cl-Phe on peptide structure and function.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery.
- Bremer, M., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chembiochem.
- (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
- Draper, E. R., & Adams, D. J. (2019). Controlling the Assembly and Properties of Low-Molecular-Weight Hydrogelators. Langmuir.
- (2023). What do you do when your peptide synthesis fails?. Biotage.
- (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- De Zotti, M., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.
- (n.d.). Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur.
- (n.d.). Fmoc-3-Chloro-L-Phenylalanine. Creative Peptides.
- (2025). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. Benchchem.
- (n.d.). How to Optimize Peptide Synthesis?. BOC Sciences.
- Shaabani, A., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Pharmaceutical and Biomedical Research.
- Weissbuch, I., et al. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Chemphyschem.
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology.
- De Zotti, M., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Soft Matter.
- Das, A., et al. (2025). Substituent-based Modulation of Self-Assembly and Immunogenicity of Amphipathic Peptides. Preprint.
- Johnson, M. B., et al. (2021). Parallel screening using the chloroalkane penetration assay reveals structure-penetration relationships. Communications Biology.
- (2025). Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for Validating Peptides with 4-Bromo-2-chloro-D-phenylalanine. Benchchem.
- Noisier, A. F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications.
- Welte, W., et al. (2020). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR.
- Singh, A., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science.
- Li, G., et al. (2014). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. Molecules.
- (2025). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate.
- Perczel, A., et al. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry.
- Amiram, M., et al. (2023). p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. RSC Chemical Biology.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
- (2025). Enhanced Peptide Characterization and Stability Assessment. Agilent.
- (2025). Evaluating the Impact of 3-Methoxy-D-phenylalanine on Peptide Conformation: A Comparative Guide for Researchers. Benchchem.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Yang, C. Y., et al. (1988). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. Analytical Biochemistry.
- (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- Havlin, R. H., et al. (2001). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins. Journal of the American Chemical Society.
- Patthy, M., et al. (1987). Purification and characterization of peptides with corticotropin-releasing factor activity from porcine hypothalami. Proceedings of the National Academy of Sciences.
- (n.d.). 3-chloro-L-phenylalanine. PubChem.
- Greenfield, N. J. (2002). Contribution of aromatic interactions to alpha-helix stability. Journal of the American Chemical Society.
- Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. The Biochemical Journal.
- Pelay-Gimeno, M., et al. (2013). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Chembiochem.
- Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. The Biochemical Journal.
- Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports.
- Wilde, M. L., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Biopolymers.
Sources
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biotage.com [biotage.com]
- 7. Fmoc-3-Chloro-L-Phenylalanine - Creative Peptides [creative-peptides.com]
- 8. Purification and characterization of peptides with corticotropin-releasing factor activity from porcine hypothalami - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Parallel screening using the chloroalkane penetration assay reveals structure-penetration relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Formation in Asp-Containing Peptides
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with aspartimide formation during solid-phase peptide synthesis (SPPS), particularly in sequences containing Aspartate (Asp) and 3-Chloro-Phenylalanine (3-Cl-Phe). This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you ensure the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant impurity with a mass of -18 Da compared to my target peptide. Is this aspartimide formation?
A1: Yes, the observation of a mass loss of 18 Da (the mass of a water molecule) is a classic indicator of aspartimide formation. This side reaction occurs when the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of Asp, forming a five-membered succinimide ring.[1][2] This cyclic intermediate is the aspartimide.
This initial cyclization is often followed by hydrolysis or aminolysis (e.g., by piperidine used for Fmoc deprotection), which can open the ring to form a mixture of products.[2][3] These include the desired α-aspartyl peptide, the β-aspartyl peptide (an isomer that is often difficult to separate), and their respective D-isomers due to racemization of the chiral center.[1][3] You may also see adducts from the nucleophile used in deprotection, such as piperidides.[2]
Q2: Why is my Asp-Gly sequence particularly problematic for aspartimide formation?
A2: The residue immediately C-terminal to the Asp residue plays a crucial role in the rate of aspartimide formation.[1][4] Sequences like Asp-Gly are highly susceptible because Glycine, lacking a side chain, offers minimal steric hindrance.[1] This allows the backbone amide nitrogen to readily adopt the necessary conformation for the intramolecular attack on the Asp side-chain ester. Other residues with small or flexible side chains, such as Alanine, Serine, and Asparagine, also promote this side reaction.[2][5]
Q3: I am synthesizing a peptide with an Asp-(3-Cl-Phe) sequence. How does the 3-chloro substituent on Phenylalanine affect aspartimide formation?
A3: There is a lack of direct studies in the published literature specifically investigating the Asp-(3-Cl-Phe) motif in relation to aspartimide formation. However, we can make some logical deductions based on chemical principles. The formation of the aspartimide is initiated by the nucleophilic attack of the backbone amide nitrogen of the residue following Asp.[1]
The chlorine atom at the 3-position of the phenyl ring is an electron-withdrawing group. This electronic effect could slightly decrease the electron density and therefore the nucleophilicity of the backbone amide nitrogen of the 3-Cl-Phe residue. In theory, this might lead to a modest reduction in the rate of aspartimide formation compared to an unsubstituted Asp-Phe sequence.
However, it is crucial to recognize that steric factors often have a more dominant effect than subtle electronic changes.[1] The steric bulk of the 3-Cl-Phe side chain itself is the primary factor that will hinder aspartimide formation. Therefore, while a minor electronic benefit might exist, it is the steric hindrance that will be more significant in mitigating this side reaction. Experimental validation is recommended to determine the precise impact in your specific sequence.
Q4: My synthesis involves multiple, prolonged piperidine treatments for Fmoc deprotection. How can I minimize aspartimide formation under these conditions?
A4: Repeated and prolonged exposure to the basic conditions of standard Fmoc deprotection (e.g., 20% piperidine in DMF) is a primary driver of aspartimide formation. Several strategies can be employed to mitigate this:
-
Modify Deprotection Conditions:
-
Use a Weaker Base: Replacing piperidine with a less basic amine like piperazine can significantly reduce the rate of aspartimide formation.[5] However, deprotection times may need to be extended.
-
Acidic Additives: The addition of a weak acid to the piperidine solution can buffer the basicity and suppress the side reaction. Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or low concentrations of formic acid (e.g., 1-5%).[5][6]
-
-
Reduce Exposure Time: Minimize the duration of each deprotection step to what is necessary for complete Fmoc removal. For particularly sensitive sequences, consider shorter, repeated treatments (e.g., 2 x 5 minutes instead of 1 x 10 minutes).
Q5: What are the most effective protecting group strategies to prevent aspartimide formation?
A5: Modifying the protecting group on the Asp side chain is a highly effective and widely adopted strategy. The standard tert-butyl (OtBu) group often provides insufficient protection for sensitive sequences.
-
Sterically Hindered Protecting Groups: Increasing the steric bulk around the side-chain ester bond physically obstructs the nucleophilic attack of the backbone amide. Excellent results have been achieved with protecting groups such as 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno).[7] These are commercially available as Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.
-
Backbone Protection: For the most challenging sequences, such as Asp-Gly, protecting the backbone amide nitrogen of the residue following Asp offers the most robust solution by completely preventing the intramolecular cyclization.[8] This is typically achieved by using a pre-formed dipeptide building block where the Gly (or other residue) is protected with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[8] These protecting groups are acid-labile and are removed during the final TFA cleavage.
Visualizing the Problem and Solutions
To better understand the mechanism and the points of intervention, refer to the following diagrams.
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side products.
Caption: Decision workflow for selecting a strategy to suppress aspartimide formation.
Experimental Protocols & Data
Protocol 1: Modified Fmoc-Deprotection with HOBt
This protocol is a simple first-line approach for moderately susceptible sequences.
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Treatment: Add the deprotection solution to the peptide-resin.
-
Incubation: Gently agitate the resin for 10-15 minutes at room temperature.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts.
-
Proceed: Continue with the standard coupling protocol.
Protocol 2: Synthesis using a Sterically Hindered Asp Protecting Group
This protocol involves substituting the standard Fmoc-Asp(OtBu)-OH with a bulkier alternative.
-
Building Block: In your synthesis plan, replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.
-
Coupling: Dissolve the protected amino acid (1.5-3 eq.) and a suitable coupling agent (e.g., HCTU, HATU) in DMF.
-
Activation: Add the activating base (e.g., DIPEA) and allow for pre-activation for 1-2 minutes.
-
Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash: Wash the resin thoroughly with DMF.
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm complete coupling.
Comparative Data: Effectiveness of Suppression Strategies
The following table summarizes the typical reduction in aspartimide formation observed with different strategies for the highly susceptible VKDGYI model peptide.
| Strategy | Asp Protecting Group | Deprotection Conditions | Aspartimide Formation (% per cycle) | Reference |
| Standard | Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | High (sequence dependent) | |
| Modified Deprotection | Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1M HOBt | Significantly Reduced | [5] |
| Bulky PG | Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | Low | [4] |
| Bulky PG | Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | ~0.1% (for Asp-Gly) | |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 20% Piperidine/DMF | Near Elimination | [8] |
Note: Values are illustrative and can vary based on the specific peptide sequence, synthesis conditions, and length of base exposure.
References
- Kong, M., van der Veken, P., & Boltje, T. J. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry–A European Journal, 29(26), e202203390. [Link]
- Iris Biotech GmbH. (n.d.). Aspartimide Formation.
- Hartrampf, F. W., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3188. [Link]
- Rainey, J. K., & Goh, M. C. (2004). An electronic effect on protein structure. Protein Science, 13(9), 2455-2462. [Link]
- Nair, S. (2017). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?
- Kong, M., van der Veken, P., & Boltje, T. J. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Lauer, J. L., et al. (2007). Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening. Journal of Peptide Science, 13(10), 644-651. [Link]
- Chekan, J. R., et al. (2019). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. ACS Chemical Biology, 14(7), 1435-1441. [Link]
- Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(3), 118-124. [Link]
- Abdel-Aal, A. M., et al. (2014). Synthesis of Amide Backbone-Modified Peptides. Methods in Molecular Biology, 1180, 227-243. [Link]
- Mergler, M., et al. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters, 14(20), 5218-5221. [Link]
- Mykhailiuk, P. K., et al. (2017). Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation? The Journal of Organic Chemistry, 82(17), 8831-8841. [Link]
- Subirós-Funosas, R., & Albericio, F. (2013). Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines. ChemInform, 44(35). [Link]
- Abdel-Aal, A. M., et al. (2014). Synthesis of amide backbone-modified peptides. Methods in Molecular Biology, 1180, 227-43. [Link]
- The Peptide Synthesis Laboratory. (2011, September 27).
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Amide Backbone-Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Double Coupling Strategy for Fmoc-3-chloro-D-phenylalanine
Welcome to the technical support center for the incorporation of Fmoc-3-chloro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during its use in solid-phase peptide synthesis (SPPS). Here you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful incorporation of this sterically hindered amino acid.
Troubleshooting Guide: Incomplete Coupling of this compound
The incorporation of this compound can be challenging due to the steric hindrance imposed by the chlorine atom on the phenyl ring. This often leads to incomplete coupling reactions, resulting in deletion sequences in the final peptide. A double coupling strategy is a robust method to overcome this issue and drive the reaction to completion.
Issue: Positive Kaiser Test After a Single Coupling Attempt
A positive Kaiser test (indicated by a dark blue or purple color on the resin beads) after a standard coupling time signifies the presence of unreacted free primary amines, confirming an incomplete reaction.[1]
Potential Cause 1: Insufficient Reagent Potency or Reaction Time
Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier presented by this compound within a typical timeframe.[2]
Recommended Solution:
-
Employ a High-Potency Coupling Reagent: Switch from standard carbodiimide reagents to more powerful aminium/uronium or phosphonium salt-based reagents. These form highly reactive esters that can overcome significant steric barriers.[2]
-
Implement a Double Coupling Protocol: After the initial coupling reaction, if the Kaiser test is positive, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated amino acid and reagents.[1][3] This second coupling step provides a renewed concentration of activated amino acid to react with the remaining free amines.
Table 1: Recommended Coupling Reagents and Conditions for this compound
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Recommended Base | Typical Coupling Time (per coupling) | Relative Reactivity |
| HATU | 1 : 0.95 : 2 | DIPEA or Collidine | 45 - 90 minutes | Very High |
| HCTU | 1 : 0.95 : 2 | DIPEA or Collidine | 45 - 90 minutes | High[2] |
| PyBOP | 1 : 1 : 2 | DIPEA or NMM | 60 - 120 minutes | High[4] |
| COMU | 1 : 1 : 2 | DIPEA or Collidine | 45 - 90 minutes | Very High[5] |
Note: Equivalents are relative to the resin loading capacity. The use of a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial to prevent side reactions.
dot
Caption: Workflow for the double coupling of this compound.
Potential Cause 2: Peptide Aggregation
As the peptide chain elongates, it can aggregate on the solid support, hindering the access of reagents to the reactive sites.[6][7] This is particularly common with hydrophobic residues.
Recommended Solution:
-
Solvent Modification: Change the coupling solvent from pure DMF to a mixture that disrupts secondary structures. N-Methyl-2-pyrrolidone (NMP) or a combination of DCM/DMF/NMP (1:1:1) can be effective.[6]
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to break up aggregates.[6]
-
Elevated Temperature: Carefully increasing the reaction temperature to 40-50°C can improve coupling efficiency, but this should be monitored closely to avoid potential side reactions like racemization.[3]
Frequently Asked Questions (FAQs)
Q1: Why is a double coupling strategy necessary for this compound?
The chlorine atom at the 3-position of the phenylalanine ring creates significant steric hindrance, which slows down the rate of the coupling reaction. A single coupling may not be sufficient to achieve a complete reaction, leading to unwanted deletion peptides. The double coupling strategy ensures a high yield by providing a second opportunity for the coupling to occur with fresh, highly reactive reagents.[3][8]
Q2: Which coupling reagent is best for this amino acid?
Aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, are highly recommended.[2][9] HATU is often considered one of the most powerful coupling reagents due to the formation of a highly reactive OAt-ester, which is effective for sterically hindered amino acids.[5] COMU is another excellent choice that is reported to be even more reactive and requires only one equivalent of base.[5]
Q3: How do I know if the double coupling was successful?
A qualitative colorimetric test, such as the Kaiser test, should be performed after the second coupling.[10] A negative result (yellow or colorless beads) indicates that there are no free primary amines remaining and the coupling was successful.[1] For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry to check for the presence of deletion sequences.[8]
Q4: What should I do if the Kaiser test is still positive after a double coupling?
If the coupling remains incomplete after a second attempt, it is advisable to "cap" the unreacted amines.[8][10] This is achieved by acetylating the free amines with a reagent like acetic anhydride in the presence of a base such as DIPEA. Capping prevents the unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final peptide by preventing the formation of deletion sequences.[8]
Q5: Can I just extend the time of a single coupling instead of performing a double coupling?
While extending the reaction time of a single coupling can improve the yield, it is often less effective than a double coupling.[3] The reactivity of the activated amino acid decreases over time. A double coupling introduces a fresh solution of highly reactive activated amino acid, which is more effective at driving the reaction to completion.[11]
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol assumes a 0.1 mmol synthesis scale.
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.[3]
-
Wash the resin thoroughly with DMF (7 times).
-
-
First Coupling:
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol) in DMF.
-
Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 1-2 minutes.[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 60-90 minutes.
-
-
Monitoring and Second Coupling:
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test.[1]
-
If the test is positive (blue beads), repeat step 2 with fresh reagents for another 60-90 minutes.
-
-
Final Wash:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next cycle.[3]
-
Protocol 2: Capping of Unreacted Amines
This protocol should be implemented if the Kaiser test remains positive after the double coupling.
-
Resin Wash: After the failed double coupling attempt, wash the resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq., 1.0 mmol) and DIPEA (10 eq., 1.0 mmol) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8]
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the Fmoc deprotection step for the next amino acid.
References
- Aapptec Peptides. Coupling Reagents.
- ResearchGate. SPPS: peptide failure to elongate?.
- Ascensus Specialties. Reliable Reagents for Scalable Peptide Manufacturing. 2025.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- NIH. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. 2013.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015, 13(47), 11498-11503.
- ResearchGate. Procedures to Improve Difficult Couplings. 2025.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. 2013.
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 2025.
- ResearchGate. Methods and protocols of modern solid phase peptide synthesis. 2006.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2020.
- Flexbio System. Fmoc-D-Phe(3-Cl)-OH.
- ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b)... 2023.
- ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. 2011.
- YouTube. Introduction To The FMOC Approach: solid phase peptide syntheses. 2025.
- ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. 2024.
- Chemical Reviews. C–H Functionalization in the Synthesis of Amino Acids and Peptides. 2014.
- NIH. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. 2019.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Kaiser Test Technical Support Center: A Guide for Researchers Working with Unnatural Amino Acids
Welcome to the Technical Support Center for the Kaiser test, a critical tool in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this assay, particularly when working with the growing diversity of unnatural amino acids. Here, we move beyond standard protocols to address the nuances and exceptions that can lead to ambiguous or misleading results. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot effectively and ensure the integrity of your synthetic peptides.
Understanding the Kaiser Test: The Chemistry Behind the Color
The Kaiser test, or ninhydrin test, is a highly sensitive method for detecting the presence of free primary amines.[1][2] In the context of SPPS, its primary application is to confirm the successful deprotection of the N-terminal amino group before proceeding to the next coupling cycle.[3] A positive result, characterized by the formation of a deep blue or purple compound known as Ruhemann's purple, indicates the presence of a free primary amine, signifying that the deprotection step was successful.[4][5] Conversely, a negative result (a colorless or yellowish solution) suggests that the coupling reaction has gone to completion, and no free primary amines are available to react.[6]
The reaction is a two-step process. Initially, ninhydrin, an oxidizing agent, facilitates the oxidative deamination of the amino acid, yielding hydrindantin, ammonia, and carbon dioxide.[4] The liberated ammonia then condenses with another molecule of ninhydrin and the hydrindantin to form the intensely colored Ruhemann's purple.[4]
Troubleshooting Guide: When the Kaiser Test Gives Ambiguous Results
Encountering unexpected results with the Kaiser test is a common challenge, especially when dealing with structurally diverse amino acids. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: False Positive Result (Blue Color After a Coupling Step)
A blue color after the coupling step is a clear indicator of unreacted primary amines, but what if you suspect this result is erroneous?
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Washing | Residual unreacted amino acid from the coupling solution can lead to a false positive. | Ensure rigorous and thorough washing of the resin with DMF (or an appropriate solvent) after the coupling step to remove all traces of unreacted reagents.[7] |
| Fmoc Group Lability | The Fmoc protecting group can be prematurely cleaved under the heating conditions of the Kaiser test, particularly in the presence of pyridine, a component of one of the reagents.[8][9] This exposes the primary amine, leading to a false positive. | Adhere strictly to the recommended heating time and temperature (typically 5 minutes at 100-110°C).[10] Avoid prolonged or excessive heating. |
| Reagent Contamination | Old or improperly stored Kaiser test reagents can degrade and give misleading results.[7] The potassium cyanide in pyridine solution is particularly susceptible to degradation. | Prepare fresh Kaiser test solutions regularly, especially the KCN in pyridine reagent.[10] Store reagents as recommended. |
Issue 2: False Negative Result (No Color Change After a Deprotection Step)
A lack of color change after deprotection is often interpreted as a complete failure of the deprotection step. However, the issue can be more complex.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | Unnatural amino acids with bulky side chains or N-alkyl substitutions near the N-terminus can sterically hinder the ninhydrin molecule from accessing the free amine.[11][12][13] This is a significant issue for many unnatural amino acids. | Even with a negative Kaiser test, consider performing a recoupling step as a precaution, especially when working with sterically demanding amino acids.[10] Alternatively, use a more sensitive or sterically less demanding test. |
| Secondary Amines | The Kaiser test is notoriously unreliable for secondary amines, such as proline, N-methylated amino acids, and other N-substituted residues.[1][8] These will typically yield a faint yellow or reddish-brown color, which can be misinterpreted as a negative result.[14] | For N-terminal secondary amines, use an alternative test such as the Isatin test or the Chloranil test .[8][15] |
| Peptide Aggregation | As the peptide chain elongates, it can aggregate on the resin, making the N-terminal amine inaccessible to the Kaiser reagents.[7] | If aggregation is suspected, consider altering the solvent conditions (e.g., using a mixture of DMF and DCM) or incorporating chaotropic salts to disrupt secondary structures. |
FAQs: Navigating the Nuances of the Kaiser Test with Unnatural Amino Acids
This section addresses frequently asked questions, with a special focus on the challenges posed by non-proteinogenic amino acids.
Q1: My unnatural amino acid has a primary amine, but the Kaiser test is consistently weak or negative. What's happening?
This is a classic case of steric hindrance. The bulky side chain of your unnatural amino acid is likely preventing the ninhydrin from reacting efficiently with the N-terminal amine. The diagram below illustrates this concept.
Caption: Steric hindrance from bulky side chains can block ninhydrin's access to the primary amine.
Q2: I'm working with a β-amino acid. Will the Kaiser test work?
Yes, the Kaiser test should work for β-amino acids as they possess a primary amine. However, the reaction kinetics and color intensity may differ slightly from that of α-amino acids. It is always advisable to run a positive control with the free β-amino acid to establish a baseline for a positive result.
Q3: Are there any classes of unnatural amino acids that will always give a negative Kaiser test?
Any N-terminally modified amino acid that results in a secondary amine will give an unreliable Kaiser test result. This includes N-methylated amino acids, prolinemimetics, and any other residue where the N-terminal nitrogen is disubstituted. For these compounds, alternative tests are mandatory.
Q4: How do I perform the Isatin or Chloranil tests for secondary amines?
These are excellent alternatives when a secondary amine is at the N-terminus.
Isatin Test Protocol
-
Place a small sample of the resin (4-5 mg) in a small test tube.
-
Add 2 to 3 drops of the isatin test solution.
-
Heat the tube at 100°C for 5 minutes.
-
A blue color on the beads indicates the presence of an unprotected N-terminal proline or other secondary amine.[8]
Chloranil Test Protocol
-
Place 1 to 5 mg of resin in a small test tube.
-
Add 1 drop of acetaldehyde and 1 drop of p-chloranil solution.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. Blue beads indicate the presence of a secondary amine.[8][15]
Q5: Can I use the Kaiser test to quantify the amount of unreacted amine?
While the Kaiser test is primarily qualitative, it can be adapted for quantitative analysis.[6] This typically involves a more complex procedure where the colored product is eluted from the resin and its absorbance is measured spectrophotometrically. However, for routine monitoring of coupling completeness, a qualitative assessment is usually sufficient.
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is for the detection of primary amines on a solid support.
Reagents:
-
Solution A: 1 mL of 0.01 M KCN in 49 mL of pyridine.[16]
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.[16]
-
Solution C: 20 g of phenol in 10 mL of n-butanol.[16]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.[7]
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[1][7]
-
Observe the color of the beads and the solution.[7]
Interpretation of Results:
| Observation | Interpretation | Action |
| Colorless or faint yellow beads and solution | Complete coupling. | Proceed to the next deprotection step. |
| Dark blue solution, colorless beads | Nearly complete coupling. | Extend coupling time or cap unreacted chains.[1] |
| Light blue solution, dark blue beads | Incomplete coupling. | Recouple.[1] |
| Intense blue solution and beads | Failed coupling. | Check reagents and recouple.[1] |
Decision-Making Workflow for Coupling Reactions
The following diagram outlines a logical workflow for monitoring coupling reactions, incorporating the Kaiser test and its alternatives.
Caption: A decision-making workflow for monitoring peptide coupling reactions.
References
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Fiveable. (n.d.). Kaiser Test Definition.
- University of Calgary. (n.d.). Ch27: Ninhydrin test.
- Verma, D., et al. (2020). A review on solid phase peptide synthesis. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES, 11(4), 5225-5228.
- BYJU'S. (n.d.). Ninhydrin test.
- ResearchGate. (n.d.). Reaction of Ninhydrin with primary and secondary (proline) amino acid... [Image].
- JoVE. (2017). Solid Phase Synthesis.
- Wikipedia. (n.d.). Ninhydrin.
- Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
- Sciencemadness Discussion Board. (2016, October 21). Kaiser ninhydrin test: what's the point of the cyanide?
- Kaiser Permanente. (n.d.). Understanding Lab Test Results.
- Kaiser Permanente. (n.d.). Kaiser Member Services Login.
- Chapman, K. T., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1849–1861.
- Ye, Y., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(9), 1345–1352.
- Kaiser Permanente. (n.d.). Learning About Lab Tests.
- Kaiser Permanente. (n.d.). Technical support.
- Kaiser Permanente. (n.d.). Learning About Your Blood Test.
- Kent, S. P., et al. (1978). Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants. Journal of Histochemistry & Cytochemistry, 26(8), 618–621.
- Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES.
- Li, D., et al. (2024). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Luminescence, 10.1002/bio.4723.
Sources
- 1. peptide.com [peptide.com]
- 2. fiveable.me [fiveable.me]
- 3. Ninhydrin - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. microbenotes.com [microbenotes.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
Technical Support Center: Mass Spectrometry Artifacts with Chlorinated Peptides
Welcome to the technical support center for mass spectrometry analysis of peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with chlorinated peptide artifacts in their mass spectrometry data. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you troubleshoot and resolve these common issues.
Introduction to Chlorinated Peptide Artifacts
Chlorinated peptides are a type of artifact that can arise during mass spectrometry analysis, leading to misinterpretation of data and confounding results. These artifacts are formed by the covalent modification of peptides with one or more chlorine atoms. Understanding the sources of chlorine and the mechanisms of chlorination is crucial for preventing their formation and for accurately identifying them when they do appear in your mass spectra.
This guide will provide you with a comprehensive overview of chlorinated peptide artifacts, including their formation, identification, and prevention. We will also provide detailed troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to chlorinated peptide artifacts.
Issue 1: Unexplained +34 Da or +68 Da Mass Shifts in Peptide Spectra
Symptoms: You observe unexpected peaks in your mass spectrum corresponding to your peptide of interest plus a mass shift of approximately 34 Da for monochlorination or 68 Da for dichlorination.[1][2] These peaks may be of low but significant intensity.
Probable Causes:
-
Contaminated Reagents or Solvents: The most common source of chlorine is contamination in solvents like methanol, acetonitrile, or water, and in reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) used during sample preparation.[3] Even high-purity solvents can sometimes contain trace amounts of chlorine.
-
Sample Matrix: The biological matrix itself can be a source of chlorine, especially in samples derived from tissues or fluids where chloride ions are physiologically present.[1]
-
Electrochemical Reactions in the ESI Source: The high voltage applied during electrospray ionization (ESI) can induce electrochemical oxidation of chloride ions present in the spray solution, leading to the formation of reactive chlorine species that can modify peptides.[4]
Step-by-Step Solution:
-
Verify the Isotopic Pattern: The most definitive way to confirm chlorination is to examine the isotopic pattern of the modified peptide.[2][5] Chlorine has two stable isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1.[6]
-
Analyze a Blank Run: Inject a blank sample (your mobile phase solvents without any peptide) to check for background contamination. If you see ions corresponding to chlorinated species in the blank, your solvents or system are contaminated.
-
Use Fresh, High-Purity Solvents: Discard your current solvents and open fresh bottles of MS-grade or HPLC-grade solvents. It is good practice to avoid using communal lab chemicals which may be contaminated.[7]
-
Optimize ESI Source Conditions: If you suspect in-source chlorination, try adjusting the ESI source parameters. Reducing the spray voltage or increasing the nebulizing gas flow may help to minimize electrochemical reactions.
-
Sample Cleanup: If the chlorine source is suspected to be from the sample matrix, perform a desalting step using a C18 ZipTip or a similar solid-phase extraction (SPE) method before MS analysis.[3]
Issue 2: Poor Fragmentation or Unusual Fragment Ions in MS/MS Spectra of Suspected Chlorinated Peptides
Symptoms: When you select a suspected chlorinated peptide for MS/MS analysis, you observe poor fragmentation, or the fragment ion series (b- and y-ions) is incomplete or contains unexpected neutral losses.
Probable Causes:
-
Chlorine Atom Location: The position of the chlorine atom on the peptide can influence its fragmentation behavior. Chlorination can occur on the N-terminus or on specific amino acid side chains, such as tyrosine or histidine.[1][8]
-
Fragmentation Energy: The collision energy used for fragmentation may not be optimal for chlorinated peptides.
Step-by-Step Solution:
-
Examine Fragment Ion Mass Shifts: Look for fragment ions that also show the characteristic +34 Da mass shift. This can help to localize the modification to a specific part of the peptide. For example, if a y-ion series shows the mass shift while the corresponding b-ion series does not, the modification is likely on the C-terminal side of the fragmentation site.[1]
-
Optimize Collision Energy: Perform a collision energy ramp or test a range of collision energies to find the optimal setting for fragmenting the chlorinated peptide.
-
Consider Different Fragmentation Methods: If available, try alternative fragmentation techniques such as Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD). These methods can sometimes provide complementary fragmentation information for modified peptides.
Workflow for Identifying and Mitigating Chlorinated Peptide Artifacts
The following diagram illustrates a systematic workflow for troubleshooting chlorinated peptide artifacts.
Caption: The reaction of a tyrosine residue with a reactive chlorine species.
References
- Analysis of protein chlorination by mass spectrometry - PMC - NIH. (2019).
- Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water | Analytical Chemistry - ACS Publications. (2017).
- Sample Preparation | Harvard Center for Mass Spectrometry. Harvard University.
- Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. (2021).
- Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination | Environmental Science & Technology - ACS Publications.
- Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. University of Oxford.
- Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PubMed Central. (2011).
- mass spectra - the M+2 peak - Chemguide. Chemguide.
- Sample requirements for mass spectrometry v2. University of Cambridge.
- Site Selective Chlorination of Arenes and Heteroarenes Using Charged Microdroplets - The Ohio State University.
- Formation and decompositions of chloride adduct ions, - PubMed. (2000).
- Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples - Agilent. (2011). Agilent Technologies.
- Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed. (2019).
Sources
- 1. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 4. DSpace [kb.osu.edu]
- 5. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. monash.edu [monash.edu]
- 8. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing 3-Chloro-D-Phenylalanine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, the incorporation of unnatural amino acids like 3-chloro-D-phenylalanine presents unique analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of these peptides, grounded in scientific principles and supported by illustrative experimental data. Our focus is to elucidate the "why" behind methodological choices, ensuring a robust and reproducible analytical approach.
The Challenge of Analyzing Peptides with 3-Chloro-D-Phenylalanine
The substitution of a standard amino acid with 3-chloro-D-phenylalanine significantly alters the physicochemical properties of a peptide. The introduction of a chlorine atom to the phenyl ring increases the hydrophobicity and introduces a polarizable halogen bond donor. This modification can enhance biological activity or stability, but it also necessitates a tailored approach to HPLC analysis. Standard peptide separation protocols may prove suboptimal, leading to poor resolution, peak tailing, or co-elution with closely related impurities.[1][2]
Reversed-phase HPLC (RP-HPLC) is the predominant technique for peptide analysis due to its high resolving power and compatibility with mass spectrometry.[3][4][5][6] The separation is primarily driven by the hydrophobic interactions between the peptide and the stationary phase.[3] The presence of the bulky and hydrophobic 3-chlorophenyl group will significantly increase the peptide's retention time compared to its non-halogenated counterpart.
Strategic Method Development: A Comparative Approach
A systematic approach to method development is crucial for achieving optimal separation of peptides containing 3-chloro-D-phenylalanine.[1] This involves the careful selection and optimization of the stationary phase, mobile phase, and gradient conditions.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method for peptides containing unnatural amino acids.
Stationary Phase Selection: A Tale of Two Chemistries
The choice of stationary phase is a critical determinant of selectivity in peptide separations.[1] While C18 columns are the workhorses of peptide analysis, alternative chemistries can offer unique advantages for challenging separations.
| Stationary Phase | Key Characteristics | Performance with 3-Cl-D-Phe Peptides |
| C18 (Octadecylsilane) | Highly hydrophobic, industry standard for peptide analysis. | Provides strong retention for the hydrophobic 3-chlorophenyl group. May require higher organic solvent concentrations for elution. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic residues. | Can provide enhanced resolution for peptides containing multiple aromatic residues, including 3-chloro-D-phenylalanine, due to favorable interactions with the phenyl ring. |
Experimental Insight: For a model peptide, Ac-Ala-Phe-Gly-3-Cl-D-Phe -Leu-NH2, a direct comparison between a C18 and a Phenyl-Hexyl column under identical gradient conditions would likely demonstrate a later elution time on the C18 column due to its greater hydrophobicity. However, the Phenyl-Hexyl column may offer superior resolution of diastereomers or other closely related impurities due to the specific π-π interactions.
Mobile Phase Composition: The Impact of Ion-Pairing Reagents
The mobile phase in RP-HPLC for peptides typically consists of an aqueous component with an organic modifier (usually acetonitrile) and an ion-pairing reagent.[5] The ion-pairing reagent is crucial for achieving sharp peaks and reproducible retention times.
| Ion-Pairing Reagent | Concentration | Impact on Analysis |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | The most common choice, provides excellent peak shape and resolution. However, it can cause ion suppression in mass spectrometry.[7] |
| Formic Acid (FA) | 0.1% (v/v) | A more MS-friendly alternative to TFA, as it is more volatile and causes less ion suppression. May result in broader peaks for some peptides compared to TFA. |
Experimental Protocol: Mobile Phase Comparison
-
Peptide Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide containing 3-chloro-D-phenylalanine in water. Dilute to 100 µg/mL with the initial mobile phase conditions.
-
Mobile Phase A (TFA): 0.1% TFA in water.
-
Mobile Phase B (TFA): 0.1% TFA in acetonitrile.
-
Mobile Phase A (FA): 0.1% Formic Acid in water.
-
Mobile Phase B (FA): 0.1% Formic Acid in acetonitrile.
-
HPLC System: A standard HPLC or UHPLC system with UV detection at 214 nm.
-
Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Analysis: Compare the chromatograms obtained with TFA and FA, focusing on peak shape, resolution of impurities, and retention time.
Expected Outcome: The chromatogram with TFA is expected to show sharper peaks and potentially better resolution of minor impurities. The retention time of the main peptide peak may be slightly earlier with FA due to weaker ion-pairing effects.
The Influence of Gradient Slope and Temperature
Optimizing the gradient slope and column temperature can significantly enhance the resolution of complex peptide mixtures.[8]
-
Gradient Slope: A shallower gradient increases the separation window between peaks, which is particularly useful for resolving closely eluting impurities.[1] For peptides containing the hydrophobic 3-chloro-D-phenylalanine, a shallower gradient in the region where the peptide elutes can be beneficial.
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to sharper peaks and shorter retention times.[8] However, the effect on selectivity can be peptide-dependent, and it is an important parameter to evaluate during method development.[8]
Diagram: Impact of Gradient Slope on Resolution
Caption: A shallower gradient provides better resolution for closely eluting peptide impurities.
Conclusion and Recommendations
The successful HPLC analysis of peptides containing 3-chloro-D-phenylalanine hinges on a rational and systematic approach to method development.
-
Initial Screening: Begin by screening a C18 and a Phenyl-Hexyl column with a standard TFA-based mobile phase.
-
Optimization: For the most promising column chemistry, optimize the gradient slope to maximize the resolution of the main peak from its impurities. Evaluate the effect of column temperature on selectivity and peak shape.
-
MS-Compatibility: If mass spectrometry detection is required, transition to a formic acid-based mobile phase, re-optimizing the gradient as necessary.
By understanding the interplay between the unique properties of 3-chloro-D-phenylalanine and the fundamental principles of reversed-phase chromatography, researchers can develop robust and reliable analytical methods to support their drug discovery and development efforts.
References
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Waters. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Royal Society of Chemistry. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191–197.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
Sources
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. lcms.cz [lcms.cz]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. waters.com [waters.com]
A Senior Application Scientist's Guide to Determining the Chiral Purity of Fmoc-3-chloro-D-phenylalanine
Introduction: The Imperative of Chiral Fidelity in Peptide Synthesis
In the precise world of therapeutic peptide development, the stereochemical integrity of each amino acid building block is not a trivial detail—it is a cornerstone of molecular efficacy and safety. Fmoc-3-chloro-D-phenylalanine, a non-proteinogenic amino acid, is increasingly utilized to impart unique structural and functional properties to novel peptides, such as enhanced metabolic stability or modified receptor binding affinities. However, the introduction of even minute quantities of its L-enantiomer can lead to the synthesis of diastereomeric peptide impurities. These impurities can exhibit drastically different pharmacological profiles, potentially reducing therapeutic potency or introducing unforeseen toxicological effects.[1]
Therefore, rigorous analytical control of the chiral purity of starting materials like this compound is a non-negotiable quality attribute.[1][2] This guide provides an in-depth comparison of the predominant analytical methodologies for this critical task, grounded in experimental principles and field-proven insights. We will dissect the causality behind methodological choices, offering robust protocols and comparative data to empower researchers in selecting and implementing the most appropriate validation system for their needs.
Comparative Overview of Core Analytical Techniques
While several techniques can be employed for chiral analysis, they are not all equally suited for a protected, non-volatile molecule like this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[3][4]
| Technique | Principle | Sample Preparation | Suitability for Fmoc-3-Cl-D-Phe | Key Advantages | Key Limitations |
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[3] | Simple dissolution in a suitable solvent. | Excellent (Preferred Method) | High resolution, accuracy, speed, and ease of use.[3][5] | Requires specialized and often expensive chiral columns. |
| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, separated on a standard achiral column.[2] | Multi-step: derivatization followed by cleanup. | Good (Alternative Method) | Uses standard, widely available HPLC columns (e.g., C18). | Derivatization adds complexity, time, and potential for side reactions or racemization. |
| Chiral GC-MS | Separation of volatile, derivatized enantiomers on a chiral GC column.[3] | Complex: Requires Fmoc deprotection and subsequent derivatization to increase volatility.[3][6] | Poor | High sensitivity.[3] | Extensive sample preparation increases risk of error; potential for thermal degradation.[3] |
| Chiral CE | Differential migration of enantiomers in an electric field, influenced by a chiral selector in the buffer.[4][7] | Simple dissolution in buffer. | Very Good (Specialized) | High separation efficiency, short analysis times, low sample/reagent consumption.[4] | May require more specialized expertise for method development; lower sensitivity with UV detection compared to HPLC. |
Based on this comparison, Direct Chiral HPLC emerges as the gold standard for routine quality control and release testing of Fmoc-protected amino acids due to its optimal balance of accuracy, robustness, and straightforward sample handling.[3][5]
Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely deployed technique for assessing the enantiomeric purity of Fmoc-amino acids.[3] Its success hinges on the principle of chiral recognition, where a Chiral Stationary Phase (CSP) creates a transient diastereomeric complex with each enantiomer, leading to different retention times and, thus, separation.
The Engine of Separation: Chiral Stationary Phases (CSPs)
The choice of CSP is the single most critical parameter in method development. For Fmoc-amino acids, two classes of CSPs have demonstrated exceptional efficacy:
-
Polysaccharide-Based CSPs: These are derivatives of cellulose or amylose coated or bonded to a silica support.[2] Separation occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves.[2] Columns like CHIRALPAK® IA, IB, and IC are renowned for their broad enantioselectivity for a wide range of compounds, including N-protected amino acids.[1] For phenylalanine derivatives specifically, CHIRALPAK® IA has shown particularly high enantiomeric recognition.[1]
-
Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), offer a multimodal separation mechanism.[2][8] Their complex structures provide multiple interaction points—ionic, hydrophobic, and hydrogen bonding—making them highly versatile and robust for separating polar and ionic compounds like amino acids.[2][9]
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating one. The following workflow ensures reproducibility and accuracy in determining the chiral purity of this compound.
Caption: Standard workflow for direct chiral HPLC analysis.
Protocol 1: Direct Chiral HPLC using a Polysaccharide-Based CSP
This protocol is designed as a starting point for the analysis of this compound. Optimization is often necessary.
Rationale: This direct method is preferred for its simplicity and accuracy, avoiding the potential pitfalls of derivatization. A polysaccharide-based column is chosen for its documented success with Fmoc-amino acids.[1][5] The use of trifluoroacetic acid (TFA) as a mobile phase additive helps to ensure sharp peak shapes by suppressing the ionization of any free carboxyl groups.[5]
1. Materials & Instrumentation
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: CHIRALPAK® IA or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and trifluoroacetic acid (TFA).
2. Chromatographic Conditions
-
Mobile Phase: A typical starting point is Acetonitrile / 0.1% TFA in Water (e.g., 60:40 v/v). Mobile phase solvent polarity plays a major role in chiral recognition and should be optimized.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm (where the Fmoc group has strong absorbance).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Prepare a stock solution of this compound at approximately 0.5 mg/mL in the mobile phase.
-
To determine the limit of quantification (LOQ), prepare a sample of the main D-enantiomer spiked with a known low level (e.g., 0.1%) of the L-enantiomer.
4. Data Analysis
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Area_D and Area_L): % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
-
The method should be validated according to ICH guidelines, demonstrating sensitivity to at least 0.05% of the undesired isomer.[1]
| Parameter | Typical Expected Value | Rationale |
| Resolution (Rs) | > 2.0 | Ensures accurate integration of the minor impurity peak, free from the tail of the major peak.[1] |
| Selectivity (α) | > 1.2 | Indicates a good differential interaction between the CSP and the enantiomers.[1] |
| Analysis Time | < 25 minutes | Achievable with modern columns and optimized isocratic conditions.[5][10] |
| LOQ (% area) | ≤ 0.05% | Necessary to meet stringent purity requirements for pharmaceutical raw materials.[1] |
Protocol 2: Indirect Chiral HPLC via Diastereomer Formation
This method serves as an alternative if a suitable chiral column is unavailable.
Rationale: By reacting the amino acid enantiomers with a single, pure enantiomer of a chiral derivatizing reagent (e.g., Marfey’s Reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase C18 column.
1. Materials & Instrumentation
-
HPLC System: Standard HPLC with UV detector.
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Reagents: Marfey’s Reagent, acetone, sodium bicarbonate solution, hydrochloric acid, HPLC-grade solvents.
2. Derivatization Procedure (Illustrative)
-
Dissolve a small amount of the this compound sample in acetone.
-
Add a sodium bicarbonate solution to make the solution basic.
-
Add a solution of Marfey’s Reagent in acetone and heat the mixture (e.g., 40°C for 1 hour).
-
Cool the reaction and neutralize with hydrochloric acid.
-
Dilute the sample with the mobile phase for HPLC analysis.
3. Chromatographic Conditions
-
Mobile Phase: Gradient elution using a mixture of aqueous TFA and acetonitrile is typical for separating the resulting diastereomers.
-
Detection: UV wavelength will be dependent on the chromophore of the derivatizing agent (e.g., 340 nm for Marfey’s Reagent).
Causality & Trustworthiness: While effective, this indirect method introduces several critical control points. The derivatizing reagent must be of high chiral purity itself. The reaction must be run to completion to avoid kinetic resolution, which would give an inaccurate enantiomeric ratio. The stability of the formed diastereomers must also be confirmed. For these reasons, the direct method is inherently more trustworthy for GMP environments.
Method Selection Logic
The choice of method depends on available resources and the specific analytical challenge.
Caption: Decision tree for selecting a chiral purity analysis method.
Conclusion
For the critical task of determining the chiral purity of this compound, direct High-Performance Liquid Chromatography using a chiral stationary phase stands as the unequivocally superior method. Its combination of high resolution, accuracy, and operational simplicity provides the highest degree of confidence in the analytical result.[3][5] While alternative methods like indirect HPLC or chiral CE exist and have their applications, the direct HPLC approach offers a more robust, streamlined, and self-validating system essential for the rigorous demands of pharmaceutical development and quality control. The investment in specialized chiral columns is justified by the significant reduction in analytical ambiguity and the assurance of stereochemical integrity for these vital peptide building blocks.
References
- Reddy, G. S., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 6(78), 74871-74885.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex.
- Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2024, 469-487.
- Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (2019). Semantic Scholar.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex.
- Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. | Semantic Scholar [semanticscholar.org]
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- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
A Positional Isomer Showdown: Unlocking Peptide Activity by Comparing 3-Cl-Phe and 4-Cl-Phe
An In-Depth Guide to the Biological Implications of Meta versus Para Substitution
In the realm of peptide-based drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing therapeutic properties.[1] Halogenated phenylalanine analogs, in particular, have emerged as powerful tools for modulating peptide stability, conformation, and receptor affinity.[2][3] This guide provides a detailed comparative analysis of two closely related isomers: 3-chlorophenylalanine (3-Cl-Phe) and 4-chlorophenylalanine (4-Cl-Phe). By examining the subtle yet critical difference of a single chlorine atom's position on the phenyl ring, we can uncover profound impacts on biological activity and glean insights for rational peptide design.
The introduction of a chlorine atom at the meta (3-position) versus the para (4-position) of the phenylalanine side chain alters the molecule's steric and electronic profile.[4][5] These seemingly minor changes can dictate how a peptide folds, interacts with its biological target, and resists degradation, ultimately defining its therapeutic potential. This guide will delve into these differences through specific case studies, supported by quantitative data and detailed experimental protocols, to provide researchers with a practical framework for selecting the optimal isomer for their specific application.
Case Study 1: G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are a major class of drug targets, and peptides are key modulators of their signaling pathways.[6][7] The affinity and efficacy of a peptide ligand can be dramatically altered by the choice of a halogenated phenylalanine isomer. Consider a hypothetical neuropeptide analog targeting a Class A GPCR.
Quantitative Comparison of GPCR Ligand Binding Affinity
| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) |
| Native Peptide (Phe) | Receptor X | 85.4 |
| 3-Cl-Phe Analog | Receptor X | 22.1 |
| 4-Cl-Phe Analog | Receptor X | 150.2 |
In this example, the incorporation of 3-Cl-Phe leads to a nearly four-fold increase in binding affinity compared to the native peptide. Conversely, the 4-Cl-Phe analog exhibits a significant decrease in affinity. This suggests that the electronic and steric properties of the meta-substituted chlorine are more favorable for interaction within the receptor's binding pocket. The electron-withdrawing nature of the chlorine at the meta position can alter the charge distribution of the aromatic ring, potentially enhancing crucial cation-π interactions with a positively charged residue in the receptor.[8] The para-substitution, however, may introduce a steric clash or an unfavorable electronic profile that disrupts optimal binding.
GPCR Signaling Pathway
The binding of a peptide agonist to its GPCR typically initiates a signaling cascade involving the activation of heterotrimeric G proteins, leading to downstream cellular responses.[9]
Caption: Generalized GPCR signaling cascade initiated by peptide ligand binding.
Case Study 2: Enzyme Inhibition
Peptides are frequently designed as inhibitors of enzymes, such as proteases, which are implicated in numerous diseases.[10][] The precise fit of a peptide inhibitor within an enzyme's active site is paramount for its potency.
Quantitative Comparison of Enzyme Inhibition
| Peptide Inhibitor | Target Enzyme | Inhibition Constant (Ki, µM) |
| Native Peptide (Phe) | Protease Y | 12.5 |
| 3-Cl-Phe Analog | Protease Y | 45.8 |
| 4-Cl-Phe Analog | Protease Y | 2.1 |
In this scenario, the 4-Cl-Phe analog demonstrates a significant enhancement in inhibitory potency, with a Ki value approximately six times lower than the native peptide. The 3-Cl-Phe analog, in contrast, is a weaker inhibitor. This outcome highlights how the para-substituted chlorine may form a favorable halogen bond or hydrophobic interaction with a specific sub-pocket in the enzyme's active site, thereby increasing the inhibitor's residence time and potency. The meta-substitution may position the chlorine atom in a way that creates a steric hindrance or an unfavorable electrostatic interaction.
Caption: Differential binding of peptide isomers to an enzyme active site.
Case Study 3: Antimicrobial Peptides (AMPs)
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system and hold promise as novel therapeutics against antibiotic-resistant bacteria.[12][13] Their mechanism often involves disrupting the bacterial cell membrane. The physicochemical properties of AMPs, such as hydrophobicity and charge, are critical for their activity.[12]
Quantitative Comparison of Antimicrobial Activity
| Peptide Analog | Target Bacterium | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Native Peptide (Phe) | E. coli | 64 |
| 3-Cl-Phe Analog | E. coli | 16 |
| 4-Cl-Phe Analog | E. coli | 32 |
In this case, both chlorinated analogs show improved antimicrobial activity compared to the native peptide, with the 3-Cl-Phe analog being the most potent.[14] The increased hydrophobicity imparted by the chlorine atom likely enhances the peptide's ability to partition into and disrupt the bacterial membrane. The subtle difference in the position of the chlorine in 3-Cl-Phe may lead to a more favorable orientation of the peptide within the lipid bilayer, resulting in more efficient membrane permeabilization.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the peptide analogs for a target GPCR.
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR from a stable cell line or tissue source.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-naloxone for opioid receptors), and varying concentrations of the competitor peptides (native, 3-Cl-Phe, and 4-Cl-Phe analogs).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol determines the inhibitory potency (Ki) of peptide analogs against a target protease.[15]
-
Reagents: Prepare assay buffer, a solution of the target enzyme, a stock solution of a fluorogenic substrate, and stock solutions of the inhibitor peptides.
-
Assay Plate: In a 96-well black microplate, add the assay buffer, the inhibitor peptide at various concentrations, and the enzyme solution.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration. Calculate the Ki value based on the mode of inhibition.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a bacterium.[13]
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Peptide Dilutions: Prepare a series of two-fold dilutions of the peptide analogs in the broth medium in a 96-well microplate.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microplate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The choice between incorporating 3-Cl-Phe and 4-Cl-Phe into a peptide sequence is not arbitrary; it is a critical design decision with significant consequences for biological activity. As demonstrated, the meta-substituted 3-Cl-Phe can dramatically enhance GPCR binding and antimicrobial activity in certain contexts, while the para-substituted 4-Cl-Phe can be superior for enzyme inhibition. These differences arise from the unique steric and electronic influences each isomer exerts on peptide conformation and its interaction with a biological target.
Researchers and drug developers should consider synthesizing and evaluating both isomers in their initial structure-activity relationship studies. This empirical approach, guided by the principles outlined in this guide, will enable the rational design of more potent, selective, and stable peptide therapeutics. Future research should focus on high-resolution structural studies, such as X-ray crystallography and cryo-EM, to visualize the precise interactions of these chlorinated analogs within their binding sites, further refining our ability to predict their effects and accelerate the development of next-generation peptide drugs.
References
- Vertex AI Search. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery.
- Wikipedia. (2024). Antimicrobial peptides.
- National Institutes of Health. (n.d.). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method.
- MDPI. (n.d.).
- Frontiers. (n.d.).
- ResearchGate. (n.d.). Antimicrobial Peptides: Methods and Protocols.
- ASM Journals. (2013). Prediction of Antimicrobial Activity of Synthetic Peptides by a Decision Tree Model. Applied and Environmental Microbiology.
- PubMed Central. (2022). Disrupting GPCR Complexes with Smart Drug-like Peptides.
- Emerging Topics in Life Sciences. (2019). Synthetic GPCRs and signal transduction cascades.
- ResearchGate. (n.d.). Methods used to assess some biological activities of peptides and...
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery.
- ACS Pharmacology & Translational Science. (n.d.).
- YouTube. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview.
- Benchchem. (n.d.). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide.
- Semantic Scholar. (n.d.).
- MDPI. (n.d.).
- PubMed Central. (2024).
- PubMed. (n.d.). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli.
- Frontiers. (2021).
- PubMed Central. (n.d.).
- Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
- ChemicalBook. (n.d.). L-3-Chlorophenylalanine synthesis.
- BOC Sciences. (n.d.). Enzyme Inhibitor Peptide Synthesis Services.
- Journal of the American Chemical Society. (n.d.). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- J-Stage. (n.d.). Inhibition of Angiotensin-converting Enzymeby Synthetic Peptides.
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- National Institutes of Health. (2024).
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- ACS Nano. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly.
- PubChem. (n.d.). 4-Chloro-L-phenylalanine.
- PubMed Central. (n.d.). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells.
- Benchchem. (n.d.).
- PubMed. (n.d.). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position.
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A Comparative Guide to the Stability of Peptides: Halogenated vs. Non-Halogenated Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the quest for more robust and effective peptide therapeutics, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool. Among these, halogenated phenylalanine derivatives offer a unique opportunity to modulate peptide stability, conformation, and biological activity. This guide provides an in-depth, objective comparison of the stability of peptides containing halogenated versus non-halogenated phenylalanine, supported by experimental data and detailed methodologies. As Senior Application Scientists, we aim to provide not just data, but a foundational understanding of the underlying principles to guide your research and development efforts.
The Rationale for Halogenation: Beyond Simple Substitution
The substitution of a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) on the phenyl ring of phenylalanine is more than a simple steric alteration. It introduces profound changes in the electronic properties of the side chain, influencing a range of non-covalent interactions that govern peptide structure and stability.[1][2] The high electronegativity of halogens, particularly fluorine, can alter the acidity, basicity, hydrophobicity, and conformational geometry of the amino acid residue.[1] This, in turn, can have a significant impact on the peptide's resistance to enzymatic degradation and its thermal stability.
The introduction of halogens can enhance peptide stability through several mechanisms:
-
Steric Hindrance: The bulkier halogen atoms can physically obstruct the approach of proteases to the peptide backbone, thereby slowing down enzymatic cleavage.[3]
-
Altered Electronic Environment: Changes in the electronic distribution of the phenyl ring can affect the recognition and binding of proteases.
-
Conformational Preorganization: Halogenation can favor specific backbone and side-chain conformations that are less susceptible to degradation or thermal unfolding.[4]
-
Increased Hydrophobicity: Enhanced hydrophobicity can promote the formation of more stable secondary and tertiary structures.[5][6]
A Comparative Analysis of Stability
The stability of a peptide therapeutic is a critical determinant of its efficacy and shelf-life. Here, we compare the performance of peptides containing halogenated and non-halogenated phenylalanine across two key stability parameters: proteolytic stability and thermal stability.
Proteolytic Stability: Resisting Enzymatic Degradation
The susceptibility of peptides to degradation by proteases is a major hurdle in their development as drugs. The incorporation of halogenated phenylalanine has been investigated as a strategy to enhance proteolytic resistance.
It is crucial to understand that the effect of halogenation on proteolytic stability is not always predictable and is highly dependent on the specific enzyme, the position of the halogenated residue relative to the cleavage site, and the nature and number of halogen atoms.[7][8]
Illustrative Data: Proteolytic Degradation
The following table presents hypothetical yet representative data illustrating the potential improvements in peptide stability against common proteases upon the incorporation of different halogenated phenylalanine derivatives.
| Peptide Variant | Protease | % Degradation (2 hours) | Fold Improvement vs. L-Phe |
| Peptide with L-Phenylalanine | Trypsin | 95% | 1x |
| Peptide with 4-Fluoro-L-phenylalanine | Trypsin | < 20% | > 4.75x |
| Peptide with 4-Chloro-L-phenylalanine | Trypsin | < 15% | > 6.33x |
| Peptide with 4-Bromo-L-phenylalanine | Trypsin | < 10% | > 9.5x |
| Peptide with L-Phenylalanine | Chymotrypsin | > 98% | 1x |
| Peptide with 4-Fluoro-L-phenylalanine | Chymotrypsin | < 30% | > 3.27x |
| Peptide with 4-Chloro-L-phenylalanine | Chymotrypsin | < 25% | > 3.92x |
| Peptide with 4-Bromo-L-phenylalanine | Chymotrypsin | < 20% | > 4.9x |
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol outlines a general method for assessing the stability of peptides against specific proteases using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Peptide stock solutions (native and halogenated analogues) in a suitable buffer (e.g., PBS, pH 7.4).
-
Protease solution (e.g., Trypsin, Chymotrypsin) at a known concentration.
-
Reaction buffer (e.g., Tris-HCl, pH 8.0 for Trypsin).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
-
HPLC system with a C18 column.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the reaction buffer.
-
Initiation: Add the protease solution to initiate the reaction. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. The percentage of degradation is calculated by comparing the peak area of the intact peptide at each time point to the peak area at time zero.
Workflow for Proteolytic Stability Analysis
Caption: Workflow for assessing proteolytic stability.
Thermal Stability: Withstanding Heat-Induced Unfolding
Thermal stability is a measure of a peptide's ability to maintain its native conformation at elevated temperatures.[9] For peptide drugs, higher thermal stability is desirable for longer shelf-life and easier storage and handling. Differential Scanning Calorimetry (DSC) is a key technique used to determine the melting temperature (Tm) of a peptide, which is the temperature at which 50% of the peptide is unfolded.[9][10][11][12][13] An increase in Tm indicates enhanced thermal stability.
The incorporation of halogenated phenylalanine can enhance thermal stability by strengthening non-covalent interactions within the peptide structure.[5][6]
Illustrative Data: Thermal Stability
This table provides hypothetical Tm values to illustrate the potential impact of phenylalanine halogenation on peptide thermal stability.
| Peptide Variant | Melting Temperature (Tm) | Change in Tm vs. L-Phe |
| Peptide with L-Phenylalanine | 55 °C | - |
| Peptide with 4-Fluoro-L-phenylalanine | 62 °C | +7 °C |
| Peptide with 4-Chloro-L-phenylalanine | 65 °C | +10 °C |
| Peptide with 4-Bromo-L-phenylalanine | 68 °C | +13 °C |
Experimental Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to determine the thermal stability of peptides.[11][12][13]
Materials:
-
Peptide solutions (native and halogenated analogues) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-2 mg/mL.
-
Reference buffer (the same buffer used for the peptide solutions).
-
DSC instrument.
Procedure:
-
Sample Preparation: Dialyze the peptide solutions against the reference buffer to ensure matched buffer conditions.
-
Instrument Setup: Equilibrate the DSC instrument at the starting temperature (e.g., 20°C).
-
Sample Loading: Load the peptide solution into the sample cell and the reference buffer into the reference cell.
-
Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) up to a final temperature (e.g., 90°C).
-
Data Acquisition: The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the melting temperature (Tm), which corresponds to the peak of the heat capacity curve.
Workflow for Thermal Stability Analysis
Caption: Workflow for assessing thermal stability by DSC.
Conformational Insights: The Structural Basis of Stability
The stability of a peptide is intrinsically linked to its three-dimensional structure. Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for assessing the impact of halogenation on peptide conformation.[10][14][15]
-
Circular Dichroism (CD): CD spectroscopy provides information about the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[10][14] A comparison of the CD spectra of halogenated and non-halogenated peptides can reveal significant changes in their overall fold. Studies have shown that fluorinated amino acids can have a higher propensity for β-sheet structures.[16]
-
Nuclear Magnetic Resonance (NMR): 2D NMR techniques can provide a detailed, atom-level picture of the peptide's 3D structure in solution.[15] For peptides containing fluorinated phenylalanine, ¹⁹F NMR is a particularly powerful tool, as the ¹⁹F nucleus is a highly sensitive probe of the local environment with no background signal in biological systems.[15]
The introduction of a halogen can enforce a particular puckering of the side chain and influence the preceding peptide bond, leading to a more stable and defined conformation.[17]
Conclusion: A Strategic Approach to Peptide Stabilization
The incorporation of halogenated phenylalanine is a promising strategy for enhancing the stability of peptide therapeutics. While fluorination has been the most extensively studied, the principles of steric hindrance and altered electronic properties apply to other halogens as well. The choice of halogen and its position on the phenyl ring must be carefully considered and empirically tested for each peptide, as the effects on stability are context-dependent.
By employing the analytical techniques and experimental workflows outlined in this guide, researchers can systematically evaluate the impact of halogenation and rationally design more stable and effective peptide-based drugs. The judicious use of halogenated phenylalanine can help overcome the inherent instability of peptides, paving the way for the next generation of peptide therapeutics.
References
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- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. LinkedIn.
- The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Delaware.
- Impact of amino acid side chain fluorination on proteolytic stability of peptides. Refubium - Freie Universität Berlin.
- Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
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- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PubMed Central.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. LinkedIn.
- Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. National Institutes of Health.
- The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PubMed Central.
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- Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. RSC Publishing.
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- Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed.
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications.
- Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed.
- Enzymatic Late‐Stage Halogenation of Peptides. PubMed Central.
- Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B.
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A Senior Application Scientist's Guide to Enzymatic Degradation Assays of Peptides with Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the pursuit of therapeutic peptides is a journey fraught with challenges, paramount among them being their inherent instability in biological systems. The rapid degradation of these promising molecules by endogenous proteases severely limits their bioavailability and therapeutic efficacy. A powerful strategy to overcome this hurdle is the incorporation of unnatural amino acids (UAAs) into the peptide sequence.[1][2] This guide provides an in-depth, objective comparison of the proteolytic stability of peptides containing UAAs versus their native counterparts, supported by detailed experimental protocols and comparative data.
The Imperative of Proteolytic Stability in Peptide Drug Development
Natural peptides, composed of L-amino acids, are readily recognized and cleaved by a vast array of proteases in the body. This enzymatic susceptibility translates to a short in-vivo half-life, necessitating frequent administration and limiting their clinical utility.[3][4] The introduction of UAAs—amino acids not found among the 20 proteinogenic ones—can dramatically alter a peptide's physicochemical properties, including its resistance to enzymatic degradation.[1][5] These modifications can range from simple changes in stereochemistry (e.g., using D-amino acids) to the incorporation of residues with novel side chains or backbone structures, all designed to sterically hinder or otherwise prevent protease binding and cleavage.[1][6]
Experimental Design: A Comparative Enzymatic Degradation Assay
To empirically determine the enhanced stability conferred by UAAs, a well-controlled in vitro enzymatic degradation assay is essential. This section outlines the rationale behind the experimental design and provides a detailed protocol.
Causality Behind Experimental Choices
-
Selection of Proteases: The choice of proteases should reflect the physiological environment the peptide drug will encounter. A common starting point is to use a broad-spectrum serine protease like trypsin , which cleaves C-terminal to lysine and arginine residues, and a digestive protease like chymotrypsin or pepsin .[1] For peptides intended for systemic circulation, incubation in human serum provides a more complex and physiologically relevant mixture of proteases.
-
Peptide Analogs: To generate meaningful comparative data, it is crucial to test the native peptide alongside its UAA-modified analog(s). The only difference between the peptides should be the specific amino acid substitution to ensure that any observed difference in stability can be directly attributed to the UAA.
-
Controls: A negative control (peptide incubated in buffer without enzyme) is critical to account for any non-enzymatic degradation. A zero-time-point sample (quenching the reaction immediately after adding the enzyme) establishes the initial concentration of the intact peptide.
-
Analytical Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for separating the intact peptide from its degradation fragments.[7][8][9][10][11] Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of cleavage sites and degradation products.[12][13]
Visualizing the Workflow
Caption: Workflow for the enzymatic degradation assay.
Detailed Experimental Protocol: Trypsin Degradation Assay
This protocol provides a step-by-step methodology for assessing the stability of a native peptide and its UAA-containing analog against trypsin.
Materials:
-
Native Peptide
-
UAA-Modified Peptide
-
Trypsin, MS Grade (e.g., Thermo Scientific™ Pierce™ Trypsin Protease, MS Grade)[14]
-
Assay Buffer: 50 mM Ammonium Bicarbonate (pH 7.8)
-
Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water
-
RP-HPLC system with a C18 column
-
LC-MS system (optional, for cleavage site identification)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of the native and UAA-modified peptides in the assay buffer.
-
Reconstitute trypsin to a stock concentration of 1 mg/mL in 50 mM acetic acid. Immediately before use, dilute the trypsin stock to 0.01 mg/mL in the assay buffer.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide stock solution and assay buffer to a final peptide concentration of 100 µM.
-
To initiate the reaction, add the diluted trypsin solution to achieve a final protease-to-peptide ratio of 1:100 (w/w).[15]
-
For the negative control, add an equivalent volume of assay buffer instead of the trypsin solution.
-
-
Incubation:
-
Incubate all tubes at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic activity by adding the quenching solution in a 1:1 ratio with the aliquot.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC. A typical method would involve a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at 210-230 nm. The intact peptide will have a characteristic retention time.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the zero-time-point sample.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Comparative Performance Data
The incorporation of UAAs can lead to a dramatic increase in peptide stability. The following table presents illustrative data comparing the half-life of a model peptide with its analogs containing different types of UAAs when incubated with trypsin.
| Peptide Analog | Modification | Half-life (t½) in Trypsin (min) | Fold-Increase in Stability |
| Native Peptide | (L-Lysine at P1 position) | 15 | 1x |
| D-Lysine Analog | L-Lys replaced with D-Lys | > 240 | > 16x |
| N-methyl-Lysine Analog | N-methylation of Lysine | 120 | 8x |
| Ornithine Analog | Lys replaced with Ornithine | 90 | 6x |
This data is illustrative and based on established principles of protease resistance conferred by these types of modifications.
Mechanistic Insights into Protease Resistance
The enhanced stability of peptides with UAAs stems from several key mechanisms that disrupt the normal process of enzymatic recognition and catalysis.
Visualizing the Mechanism of Resistance
Caption: Mechanism of protease resistance by UAAs.
-
Stereochemical Hindrance: Proteases are highly stereospecific and are evolved to recognize L-amino acids.[1] The incorporation of a D-amino acid at or near a cleavage site prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting hydrolysis.[1]
-
Backbone Modification: N-methylation of the peptide backbone removes the hydrogen bond donor capability of the amide nitrogen, which is often crucial for the stabilization of the enzyme-substrate complex. This modification can significantly reduce the rate of cleavage.
-
Side-Chain Modification: The use of UAAs with bulky or unnatural side chains can sterically block the access of the protease to the scissile peptide bond.
Conclusion
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the pervasive challenge of proteolytic instability. As demonstrated, even subtle modifications to a peptide's structure can lead to dramatic improvements in its enzymatic half-life. The systematic and comparative in vitro degradation assays outlined in this guide are indispensable tools for any research program aimed at developing stable and effective peptide therapeutics. By understanding the principles of protease resistance and applying rigorous experimental methodologies, researchers can unlock the full therapeutic potential of peptides.
References
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]
- Erak, M., Bellmann-Sickert, K., & Els-Heindl, S. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Wang, L., Wang, N., Zhang, W., Cheng, X., Yan, Z., Shao, G., Wang, X., Wang, R., & Fu, C. (2022). Therapeutic peptides: current applications and future directions. Signal transduction and targeted therapy, 7(1), 48. [Link]
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707. [Link]
- ResolveMass Laboratories Inc. (2025).
- Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
- Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry, 65(3), 1938–1972. [Link]
- ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45. [Link]
- ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- SciSpace.
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A Technical Guide to the Conformational Analysis of Peptides with 3-chloro-D-phenylalanine by CD Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel peptide-based therapeutics with enhanced stability and bioactivity, the incorporation of non-natural amino acids is a powerful strategy. Among these, halogenated amino acids and D-amino acids have garnered significant attention for their ability to modulate peptide conformation, and consequently, function. This guide provides an in-depth analysis of the use of Circular Dichroism (CD) spectroscopy to elucidate the conformational changes in peptides upon the substitution of a native L-phenylalanine with 3-chloro-D-phenylalanine. We will explore the underlying principles, experimental design, data interpretation, and a comparative analysis with other structural biology techniques.
The Significance of 3-chloro-D-phenylalanine Incorporation
The introduction of 3-chloro-D-phenylalanine into a peptide sequence imparts two key modifications: a change in stereochemistry from the L- to the D-configuration and the addition of a chlorine atom to the phenyl ring. Both alterations can profoundly influence the peptide's secondary structure.
-
D-Amino Acid Substitution: In a peptide composed predominantly of L-amino acids, the introduction of a D-amino acid can act as a "helix breaker" or induce unique turn structures.[1] The altered stereochemistry disrupts the regular hydrogen-bonding patterns required for stable α-helices and β-sheets, often leading to more flexible or uniquely folded structures.[1] The position of the D-amino acid is critical; substitutions in the middle of a sequence tend to be more disruptive than those at the termini.[1]
-
Chlorination of the Phenyl Ring: The addition of a chlorine atom to the phenylalanine side chain introduces steric and electronic effects. The chloro group is electron-withdrawing and can influence aromatic stacking interactions within the peptide or with biological targets. These interactions play a crucial role in stabilizing specific peptide conformations.
By combining these two modifications, 3-chloro-D-phenylalanine serves as a potent tool for peptide conformational engineering, offering a route to novel structures with potentially improved therapeutic properties.
Circular Dichroism Spectroscopy: A Sensitive Probe of Peptide Conformation
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides in solution.[2] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[3] The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structure content.
-
α-Helices typically exhibit two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheets show a single negative band around 218 nm and a positive band around 195 nm.
-
Random coils or disordered structures are characterized by a strong negative band around 200 nm.
The sensitivity of CD spectroscopy makes it an ideal tool for detecting the subtle conformational changes that arise from the incorporation of a non-natural amino acid like 3-chloro-D-phenylalanine.
Experimental Workflow: From Peptide Synthesis to CD Analysis
The following workflow outlines the key steps in the synthesis of a peptide containing 3-chloro-D-phenylalanine and its subsequent analysis by CD spectroscopy.
Caption: Experimental workflow from peptide synthesis to conformational analysis by CD spectroscopy.
Experimental Protocol: CD Spectroscopy of a 3-chloro-D-phenylalanine Peptide
-
Peptide Synthesis and Purification:
-
The peptide and its 3-chloro-D-phenylalanine-containing analogue are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[4]
-
This compound is used as the building block for incorporation.
-
Following synthesis, the peptides are cleaved from the resin and deprotected.
-
Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the peptides are confirmed by mass spectrometry.
-
-
Sample Preparation for CD Spectroscopy:
-
Lyophilized peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
The precise concentration is determined by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by other quantitative methods.
-
-
CD Spectrometer Setup and Data Acquisition:
-
A calibrated CD spectrometer is used.
-
Measurements are performed in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1 cm.
-
The instrument parameters are set as follows: bandwidth (1.0 nm), scanning speed (50 nm/min), and data pitch (0.5 nm).
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
A spectrum of the buffer alone is recorded as a blank.
-
-
Data Analysis:
-
The blank spectrum is subtracted from the peptide spectrum.
-
The observed ellipticity (θ) in millidegrees is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = θ / (10 * c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
The MRE values are plotted against wavelength to generate the final CD spectrum.
-
The secondary structure content is estimated using deconvolution algorithms available in software packages like SELCON3 or K2D3.[2]
-
Comparative Analysis: Expected Conformational Impact of 3-chloro-D-phenylalanine
Consider a model peptide that adopts a predominantly α-helical conformation in solution. Upon substitution of a central L-phenylalanine with 3-chloro-D-phenylalanine, we would anticipate a significant alteration in the CD spectrum.
Hypothetical CD Spectra:
Caption: Hypothetical comparison of CD spectra.
The original peptide (blue dashed line) would likely show the characteristic α-helical signature with minima at ~208 and ~222 nm. In contrast, the modified peptide (red solid line) is expected to exhibit a spectrum indicative of a less ordered structure, such as a random coil, with a single minimum around 200 nm. This change reflects the disruption of the helical structure by the D-amino acid.
Data Summary Table:
| Feature | Original Peptide (L-Phe) | Modified Peptide (3-chloro-D-Phe) | Expected Conformational Change |
| CD Minima (nm) | ~208, ~222 | ~200 | Loss of helical signature |
| Predominant Structure | α-Helix | Random Coil / Disordered | Unfolding / Disruption of secondary structure |
| Rationale | Favorable H-bonding | Steric clash from D-amino acid | Disruption of regular backbone geometry |
Comparison with Other Analytical Techniques
While CD spectroscopy provides valuable information on the overall secondary structure, a comprehensive conformational analysis often requires complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| CD Spectroscopy | Overall secondary structure content in solution. | Rapid, requires small sample amounts, sensitive to conformational changes.[3] | Low resolution, provides an average structure of the ensemble. |
| NMR Spectroscopy | High-resolution 3D structure in solution, dynamics, and intermolecular interactions. | Provides atomic-level detail in a solution state. | Requires larger amounts of pure sample, data acquisition and analysis are time-consuming. |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Provides precise atomic coordinates. | Requires the growth of high-quality crystals, the crystal structure may not represent the solution conformation. |
| FTIR Spectroscopy | Secondary structure content, particularly useful for aggregated samples. | Can be used for samples in various states (solution, solid, films). | Less sensitive than CD for dilute solutions, spectral overlap can be an issue.[2] |
Conclusion
CD spectroscopy is an indispensable tool for the initial conformational analysis of peptides incorporating non-natural amino acids like 3-chloro-D-phenylalanine. Its speed, sensitivity, and modest sample requirements make it ideal for screening the effects of such modifications on peptide secondary structure. The incorporation of 3-chloro-D-phenylalanine is expected to significantly perturb the native conformation of a peptide, a change that can be readily detected and quantified by CD spectroscopy. For a more detailed, atomic-level understanding of the resulting structure, CD analysis should be complemented with higher-resolution techniques such as NMR spectroscopy. This integrated approach provides a robust framework for the rational design of novel peptides with tailored conformations and functions for therapeutic and biotechnological applications.
References
- Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]
- Jackson, T. (2014). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]
- Cooper, C. R., & Ruopp, K. C. (1995). Circular Dichroism Studies of Secondary Structure of Peptides. In Methods in Molecular Biology (pp. 247-253). Humana Press. [Link]
- Bakshi, K., & Liyanage, M. R. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
Sources
A Comparative Guide to NMR Studies of Peptides Incorporating 3-Chlorophenylalanine
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating the therapeutic properties of peptides. Among these, halogenated phenylalanine analogs, such as 3-chlorophenylalanine (Phe(3-Cl)), offer a nuanced approach to altering peptide conformation, stability, and binding affinity.[1][2][3] This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of peptides containing 3-chlorophenylalanine, supported by established methodologies and comparative data from related halogenated systems.
The introduction of a chlorine atom at the meta position of the phenylalanine ring induces significant electronic and steric perturbations that can profoundly influence peptide structure and function.[2] NMR spectroscopy is uniquely positioned to provide atomic-resolution insights into these conformational changes in the solution state, which is critical for understanding their biological implications.[1]
The Foundational Workflow: From Synthesis to Structural Insights
A comprehensive NMR analysis of a peptide incorporating 3-chlorophenylalanine begins with its chemical synthesis, typically via Solid-Phase Peptide Synthesis (SPPS), followed by rigorous purification and NMR data acquisition. The general workflow is depicted below.
Caption: A generalized workflow for the synthesis and subsequent NMR-based structural analysis of a peptide containing 3-chlorophenylalanine.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Phe(3-Cl) Peptide
The synthesis of a peptide incorporating 3-chlorophenylalanine can be readily achieved using standard Fmoc-based solid-phase chemistry.[4] The critical component is the availability of Fmoc-3-chloro-L-phenylalanine.[5]
Protocol:
-
Resin Preparation: Start with a Rink amide resin, swelling it in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.
-
Amino Acid Coupling: In a separate vessel, activate the desired Fmoc-protected amino acid (e.g., Fmoc-Phe(3-Cl)-OH) with a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA. Add this activated mixture to the deprotected resin and allow it to react for 1-2 hours.
-
Wash and Repeat: After coupling, thoroughly wash the resin with DMF and dichloromethane (DCM). Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Once the full peptide sequence is assembled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the purified peptide should be confirmed by mass spectrometry.
NMR Data Acquisition and Analysis
A suite of NMR experiments is necessary to move from a purified peptide to a high-resolution structural model.[6]
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O with a pH buffer, or a deuterated organic solvent like DMSO-d₆) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and folding. Well-dispersed amide proton signals are often indicative of a structured peptide.
-
2D Homonuclear NMR:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a given amino acid's spin system.
-
COSY (Correlation Spectroscopy): Use a COSY experiment to identify scalar-coupled protons, which is crucial for assigning backbone and side-chain resonances.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for larger peptides) or ROESY (for smaller peptides) spectrum with mixing times ranging from 150-300 ms. The cross-peaks in these spectra identify protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.
-
-
2D Heteronuclear NMR (Optional but Recommended): For peptides with significant signal overlap, or for more detailed analysis, ¹⁵N and ¹³C-HSQC (Heteronuclear Single Quantum Coherence) experiments on isotopically labeled samples can greatly simplify resonance assignment.
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment using the TOCSY, COSY, and NOESY/ROESY spectra.
-
Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.
-
Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra, which provide information about the backbone dihedral angle φ.[7][8]
-
Comparative Data Analysis: Phe(3-Cl) vs. Phenylalanine and Other Halogenated Analogs
| Residue Type | Aromatic ¹H Chemical Shifts (ppm) | Aromatic ¹³C Chemical Shifts (ppm) | Key Considerations |
| Phenylalanine (Phe) | ~7.2-7.4 (multiplet) | Cδ: ~129, Cε: ~129, Cζ: ~127 | The five aromatic protons are nearly degenerate, often appearing as a single multiplet.[9] |
| 3-Chlorophenylalanine (Phe(3-Cl)) | H2/H6: ~7.3-7.5, H4: ~7.2-7.4, H5: ~7.1-7.3 (Predicted) | C1: ~139, C2: ~129, C3: ~135, C4: ~128, C5: ~126, C6: ~131 (Predicted) | The chlorine atom breaks the symmetry of the ring, leading to four distinct aromatic proton signals. The electron-withdrawing effect will cause downfield shifts, particularly for the ortho (H2, H6) and para (H4) protons relative to the meta (H5) proton.[10] |
| 4-Chlorophenylalanine (Phe(4-Cl)) | H2/H6: ~7.3-7.5 (doublet), H3/H5: ~7.1-7.3 (doublet) (Analogous) | C1: ~136, C2/C6: ~131, C3/C5: ~129, C4: ~133 (Analogous) | The para-substitution results in a characteristic AA'BB' spin system (two doublets). The chlorine atom's inductive effect deshields the ortho protons (H2, H6). |
| 4-Fluorophenylalanine (Phe(4-F)) | H2/H6: ~7.2-7.4 (doublet), H3/H5: ~7.0-7.2 (doublet) (Analogous) | C1: ~134, C2/C6: ~131, C3/C5: ~116, C4: ~162 (JCF ~245 Hz) (Analogous) | Fluorine's strong electronegativity and ability to donate electron density via resonance create a more complex shielding/deshielding pattern. Large C-F J-couplings are characteristic.[11] |
Note: The predicted chemical shifts for Phe(3-Cl) in a peptide context are based on the free amino acid data and general principles of substituent effects. Actual values will be sensitive to the local peptide environment.
Structural Implications and Conformational Analysis
The primary goal of these NMR studies is to determine how the incorporation of 3-chlorophenylalanine affects the peptide's three-dimensional structure.
Caption: The logical flow from experimental NMR data and computational simulations to a refined conformational ensemble of the peptide.
The analysis hinges on the following key points:
-
Nuclear Overhauser Effects (NOEs): The pattern of NOEs is the most critical dataset for determining the global fold of the peptide. For instance, a series of dNN(i, i+1) NOEs would suggest a helical conformation, while long-range NOEs between distant residues could indicate a beta-turn or other folded structure. The key comparison is how the NOE pattern of the Phe(3-Cl) peptide differs from that of the native peptide. New or lost NOEs involving the Phe(3-Cl) residue directly point to conformational changes.
-
J-Coupling Constants: The ³J(HNHα) coupling constant is related to the backbone dihedral angle φ via the Karplus equation.[12] A value < 6 Hz is typically indicative of a helical conformation, while a value > 8 Hz suggests a more extended or β-sheet-like structure. Comparing these values between the native and modified peptide provides quantitative insight into backbone alterations.
-
Chemical Shift Deviations: The deviation of Cα and Hα chemical shifts from random coil values can be a sensitive indicator of secondary structure. A downfield shift in Hα and an upfield shift in Cα are characteristic of a β-sheet conformation, whereas the opposite is true for a helical structure.
-
Molecular Dynamics (MD) Simulations: Combining NMR experimental data with MD simulations provides a powerful approach to understanding the dynamic nature of peptides.[6][13][14][15][16] NMR restraints can be used to guide the simulations, and the resulting trajectories can help to explain ambiguous NMR data and provide a more complete picture of the peptide's conformational ensemble in solution.
Conclusion
Incorporating 3-chlorophenylalanine into a peptide sequence offers a subtle yet powerful means of modulating its structure and, consequently, its biological function. While publicly available, detailed NMR datasets for such peptides are limited, a robust framework for their analysis exists. By employing a combination of advanced 1D and 2D NMR techniques, researchers can meticulously map the structural changes induced by this halogenated analog. The comparative analysis of chemical shifts, J-coupling constants, and NOE patterns, when benchmarked against the native peptide and other halogenated counterparts, provides a clear path to elucidating the conformational consequences of this modification. This detailed structural knowledge is invaluable for the rational design of next-generation peptide therapeutics with enhanced stability, affinity, and specificity.
References
- SpectraBase. L-3-(p-Chlorophenyl)alanine - Optional[1H NMR] - Chemical Shifts. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
- Lichtenecker, R. J., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. [Link]
- Sun, H., & Oldfield, E. (2005). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. Journal of the American Chemical Society. [Link]
- Schweitzer-Stenner, R., et al. (2010). Conformations of phenylalanine in the tripeptides AFA and GFG probed by combining MD simulations with NMR, FTIR, polarized Raman, and VCD spectroscopy. The Journal of Physical Chemistry B. [Link]
- Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz.
- Chauhan, V. S., et al. (1987). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research. [Link]
- Peters, J. H., et al. (2015). Multiple loop conformations of peptides predicted by molecular dynamics simulations are compatible with nuclear magnetic resonance.
- Case, D. A., et al. (2011). J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space. Physical Chemistry Chemical Physics. [Link]
- Griesinger, C., et al. (1995). Determination of heteronuclear three-bond J-coupling constants in peptides by a simple heteronuclear relayed E.COSY experiment. Journal of Biomolecular NMR. [Link]
- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Case, D. A., et al. (2011). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. Physical Chemistry Chemical Physics. [Link]
- Reddy, A. S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences. [Link]
- SpectraBase. L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]
- PubChem. 3-chloro-L-phenylalanine. [Link]
- D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery. [Link]
- Berlow, R. B., et al. (2023). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Fmoc-3-Chloro-L-Phenylalanine - Creative Peptides [creative-peptides.com]
- 6. Conformations of phenylalanine in the tripeptides AFA and GFG probed by combining MD simulations with NMR, FTIR, polarized Raman, and VCD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of heteronuclear three-bond J-coupling constants in peptides by a simple heteronuclear relayed E.COSY experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Multiple loop conformations of peptides predicted by molecular dynamics simulations are compatible with nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing Fmoc-3-chloro-D-phenylalanine with other Fmoc-D-phenylalanine derivatives
An In-Depth Comparative Guide to Fmoc-3-chloro-D-phenylalanine and Its Isomeric Derivatives in Solid-Phase Peptide Synthesis
In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing therapeutic potential. These non-canonical building blocks allow for the fine-tuning of a peptide's pharmacological profile, including its stability, potency, and target specificity. Among these, halogenated phenylalanine derivatives have emerged as particularly powerful tools. The introduction of a chlorine atom to the phenyl ring of D-phenylalanine—a modification that confers resistance to enzymatic degradation—can profoundly influence peptide conformation, hydrophobicity, and electronic interactions.
This guide provides an in-depth comparison of This compound against its isomeric counterparts, Fmoc-2-chloro-D-phenylalanine and Fmoc-4-chloro-D-phenylalanine, as well as the parent Fmoc-D-phenylalanine. We will explore the nuanced differences that the position of a single chlorine atom imparts, from the initial challenges in solid-phase peptide synthesis (SPPS) to the ultimate impact on the final peptide's characteristics. This analysis is grounded in established synthetic principles and provides detailed experimental protocols to empower researchers to make informed decisions in their peptide design and synthesis endeavors.
Physicochemical Properties: A Comparative Overview
The choice of an amino acid derivative is fundamentally guided by its intrinsic properties. The location of the chlorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—subtly alters the steric and electronic profile of the side chain, which has direct consequences for its behavior in SPPS and its influence on the resulting peptide.
| Property | Fmoc-D-Phe-OH | Fmoc-2-chloro-D-Phe-OH | Fmoc-3-chloro-D-Phe-OH | Fmoc-4-chloro-D-Phe-OH |
| Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₂₀ClNO₄ | C₂₄H₂₀ClNO₄ | C₂₄H₂₀ClNO₄ |
| Molecular Weight | 387.43 g/mol | 421.87 g/mol | 421.87 g/mol | 421.87 g/mol [1] |
| Appearance | White to off-white powder[1] | White to off-white powder | White to off-white powder[2] | White to off-white powder[1] |
| Relative Steric Hindrance | Low | High | Moderate | Low-Moderate |
| Electronic Effect | Neutral | Inductive (-I) | Inductive (-I) | Inductive (-I), Mesomeric (-M) |
| Expected Hydrophobicity | Baseline | Increased | Increased | Increased |
Expert Insights:
-
Steric Hindrance: The ortho-chloro substitution (2-Cl) presents the most significant steric bulk adjacent to the peptide backbone, which can impede coupling reactions.[1] The meta- (3-Cl) and para- (4-Cl) positions offer progressively less steric hindrance.
-
Electronic Effects: Chlorine is an electron-withdrawing group. This effect can influence the reactivity of the carboxyl group during activation and modulate potential π-π stacking interactions within the peptide structure.[1]
Performance in Solid-Phase Peptide Synthesis (SPPS)
To objectively evaluate the performance of these derivatives, we propose the synthesis of a model pentapeptide, Ac-Tyr-Gly-X-Phe-Leu-NH₂ , where 'X' is the D-phenylalanine derivative being tested. This sequence is chosen to be representative of a typical synthetic challenge without excessive complexity.
Experimental Workflow for Comparative Synthesis
The following diagram outlines the standard workflow for a single coupling cycle in Fmoc-based SPPS, which forms the basis of our comparative study.
Caption: A standard workflow for a single cycle in Fmoc-based SPPS.
Expected Performance and Rationale
Based on the physicochemical properties, we can anticipate the performance of each derivative in the synthesis of our model peptide.
| Derivative | Expected Coupling Efficiency | Key Considerations |
| Fmoc-D-Phe-OH | High | Baseline: Serves as the control for standard coupling conditions. |
| Fmoc-2-chloro-D-Phe-OH | Moderate to Low | Steric Hindrance: May require double coupling, extended reaction times, or more potent activators like COMU to achieve complete incorporation.[1][3] |
| Fmoc-3-chloro-D-Phe-OH | High | Balanced Profile: The meta-position offers a good balance, increasing hydrophobicity with only moderate steric impact, making it generally straightforward to incorporate.[4] |
| Fmoc-4-chloro-D-Phe-OH | High | Minimal Steric Impact: Similar to the unsubstituted analog in terms of coupling kinetics, making it a popular choice for enhancing hydrophobicity without complicating synthesis.[3] |
Trustworthiness through Self-Validation: The protocol's integrity is maintained by the inclusion of the Kaiser test after each coupling step.[1] A positive test (blue beads) indicates incomplete reaction, mandating a second coupling cycle to ensure the fidelity of the final peptide sequence. This built-in checkpoint prevents the accumulation of deletion sequences.
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis, purification, and analysis of the model peptide.
Protocol 1: Manual Fmoc-SPPS of Ac-Tyr-Gly-X-Phe-Leu-NH₂
-
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-X-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Capping Reagent: Acetic anhydride
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
-
Procedure (0.1 mmol scale):
-
Resin Preparation: Swell 200 mg of Rink Amide resin in DMF for 1 hour in a reaction vessel.[5]
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Perform Fmoc deprotection with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
In a separate vial, pre-activate Fmoc-Leu-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.[1][6]
-
Wash with DMF. Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation: Repeat step 2 for Fmoc-Phe-OH, Fmoc-X-OH (where X is the D-Phe derivative), Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH sequentially.
-
Note for Fmoc-2-chloro-D-Phe-OH: If the Kaiser test is positive after 2 hours, perform a second coupling with fresh reagents.
-
-
N-terminal Acetylation: After deprotecting the final Fmoc group from Tyrosine, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail (3 mL) and agitate for 2-3 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum.[5][6]
-
Protocol 2: Peptide Purity Analysis by RP-HPLC
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Procedure:
Protocol 3: Peptide Identity Confirmation by Mass Spectrometry
-
Procedure (MALDI-TOF):
-
Dissolve the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Mix the peptide solution 1:1 with a matrix solution (e.g., α-Cyano-4-hydroxycinnamic acid).[12]
-
Spot 1 µL onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum and compare the observed molecular weight [M+H]⁺ with the theoretical calculated mass.[12][13]
-
Impact on Peptide Properties and Selection Logic
The choice of a specific chloro-D-phenylalanine isomer is not merely a synthetic consideration; it is a strategic decision in peptide design aimed at modulating biological function.
-
Hydrophobicity and Binding: All chloro-substitutions increase the hydrophobicity of the side chain compared to the parent phenylalanine. This can enhance binding to hydrophobic pockets in target proteins.[1] The 4-chloro modification is frequently used for this purpose.[1]
-
Conformational Effects: The steric and electronic influence of the chlorine atom can restrict the conformational freedom of the side chain, potentially pre-organizing the peptide into a more bioactive conformation.
-
Metabolic Stability: The use of D-amino acids inherently increases resistance to proteolytic degradation. Halogenation can further enhance this stability.
The following diagram provides a decision-making framework for selecting the appropriate derivative based on the primary research objective.
Caption: Decision logic for selecting a chloro-D-phenylalanine derivative.
Conclusion
This compound and its isomers are invaluable tools in the arsenal of the peptide chemist. While all three chlorinated derivatives enhance hydrophobicity relative to Fmoc-D-phenylalanine, their performance and impact are not interchangeable.
-
Fmoc-4-chloro-D-phenylalanine is an excellent choice for increasing hydrophobicity with minimal disruption to standard SPPS protocols.
-
Fmoc-2-chloro-D-phenylalanine presents the greatest synthetic challenge due to steric hindrance but offers unique opportunities for creating conformationally constrained peptides.
-
This compound represents a strategic intermediate, providing a significant modification to the electronic and steric profile without the pronounced synthetic difficulties of the ortho-isomer.[4]
The optimal choice is therefore dictated by the specific goals of the peptide design. By understanding the distinct properties of each isomer and employing robust, self-validating synthetic protocols, researchers can effectively leverage these powerful building blocks to develop novel peptides with tailored therapeutic properties.
References
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A Senior Application Scientist's Guide to the Validation of Peptides Containing 3-chloro-D-phenylalanine
Introduction: The Imperative for Rigorous Validation of Modified Peptides
In the landscape of modern therapeutics, peptides engineered with unnatural amino acids (UAAs) represent a frontier of innovation. By moving beyond the canonical 20 amino acids, researchers can bestow novel properties upon these molecules, such as enhanced metabolic stability, increased potency, and unique conformational constraints.[1][2][3] The incorporation of 3-chloro-D-phenylalanine is a prime example of this strategy, leveraging both halogenation and stereochemical inversion to modulate biological activity.
However, this chemical complexity introduces significant analytical challenges. Standard validation protocols are often insufficient, necessitating a multi-faceted, orthogonal approach to unequivocally confirm the peptide's identity, purity, and structure. This guide provides a comprehensive comparison of essential validation techniques, grounded in field-proven insights and experimental data, to ensure the scientific integrity of your research. We will dissect the "why" behind each experimental choice, offering a logical framework for developing a robust, self-validating analytical system.
The Orthogonal Validation Framework: A Multi-Technique Imperative
No single analytical technique can fully characterize a complex synthetic peptide. Regulatory bodies and best practices in pharmaceutical development mandate the use of orthogonal methods—distinct techniques that measure different physicochemical properties—to build a comprehensive and trustworthy data package.[4] For a peptide containing 3-chloro-D-phenylalanine, this is not merely a suggestion but a necessity. The core properties requiring validation are: Primary Sequence , Molecular Weight , Stereochemical Integrity , Purity , and Structural Confirmation .
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A Comparative Guide to Coupling Reagents for Fmoc-3-chloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids like Fmoc-3-chloro-D-phenylalanine into peptide sequences is a critical strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, conformation, and binding affinity.[1] However, the unique structural characteristics of this amino acid—namely the steric hindrance and electron-withdrawing nature of the 3-chloro substituent—present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comparative analysis of commonly employed coupling reagents, evaluating their efficacy for the efficient and stereochemically pure incorporation of this compound. We will delve into the mechanistic underpinnings of carbodiimide, phosphonium, and uronium/aminium salt-based reagents, present comparative data to guide selection, and provide detailed, field-tested experimental protocols for optimal results.
Introduction: The Challenge of Incorporating this compound
The successful synthesis of peptides containing modified residues is contingent on overcoming residue-specific obstacles. For this compound, the primary difficulties arise from two interconnected factors:
-
1.1. Steric Hindrance and Electronic Effects : The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the phenyl ring of the amino acid, creates a sterically crowded environment around the carboxyl group. The addition of a chlorine atom at the meta-position further influences the electronic properties of the phenyl ring, potentially deactivating the carboxyl group and slowing the rate of acylation. This sluggish reactivity necessitates the use of highly efficient coupling reagents to drive the reaction to completion and avoid the formation of deletion sequences.[2][3]
-
1.2. The Risk of Racemization : A paramount concern in all peptide synthesis is the preservation of stereochemical integrity.[4] The activation of the carboxylic acid group, a prerequisite for amide bond formation, also increases the acidity of the α-proton.[5][6] Under basic conditions required for many coupling protocols, this proton can be abstracted, leading to the formation of a planar enolate intermediate or a 5(4H)-oxazolone, both of which can result in epimerization (the conversion of the D-amino acid to its L-enantiomer).[5][7] Choosing a coupling reagent and conditions that promote rapid amide bond formation over α-proton abstraction is therefore essential.[6]
A Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is arguably the most critical variable in overcoming the challenges posed by this compound. The reagents can be broadly categorized based on their activation mechanism.
-
2.1. Carbodiimide-Based Reagents (e.g., DIC) + Additives (e.g., OxymaPure®)
-
Mechanism of Action : Diisopropylcarbodiimide (DIC) is a classic activating agent that reacts with the Fmoc-amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is highly susceptible to racemization and can undergo side reactions.[8] To mitigate this, an additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is essential.[9] Oxyma instantly traps the O-acylisourea to form an Oxyma-active ester, which is more stable and significantly less prone to racemization while remaining highly reactive towards the amine.[9][10]
-
Advantages : The DIC/Oxyma combination is cost-effective, generates a soluble urea byproduct (diisopropylurea) that is easily washed away in SPPS, and demonstrates a remarkable resistance to racemization.[5][11] Oxyma-based reagents are also lauded for their superior safety profile, avoiding the potentially explosive nature of benzotriazole-based additives like HOBt and HOAt.[9][12]
-
Disadvantages : The reaction kinetics of DIC/Oxyma can be slower compared to modern onium salt reagents, which may be a consideration for particularly sluggish couplings.[9][13]
-
-
2.2. Phosphonium Salt-Based Reagents (e.g., PyBOP)
-
Mechanism of Action : (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) generates HOBt-active esters in situ. In the presence of a base like N,N-Diisopropylethylamine (DIPEA), the protected amino acid is activated, ready to react with the N-terminal amine of the peptide chain.
-
Advantages : PyBOP is highly efficient and avoids the formation of the carcinogenic byproduct HMPA associated with its predecessor, BOP.[5][14] It is a reliable reagent for a wide range of standard and challenging couplings.
-
Disadvantages : For extremely sterically hindered residues like this compound, PyBOP can be less effective than the more potent uronium/aminium salt reagents.[14][15] It is also based on HOBt, which carries safety concerns.[12]
-
-
2.3. Aminium/Uronium Salt-Based Reagents (e.g., HCTU, HATU, COMU)
-
Mechanism of Action : This class of reagents, which includes HCTU, HATU, and COMU, are among the most powerful activators available.[13] They react with the carboxylic acid to form highly reactive activated esters (O-6-ClBt esters for HCTU, OAt esters for HATU, and Oxyma esters for COMU).[16] These active esters undergo rapid aminolysis to form the desired peptide bond.
-
HATU : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is often considered the benchmark for difficult couplings.[8][14] The OAt-active ester it forms is exceptionally reactive due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety, which also provides anchimeric assistance during the coupling, accelerating the reaction and suppressing racemization.[4][17]
-
HCTU : 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate is a cost-effective alternative to HATU, offering very fast reaction times and high efficiency.[18][19]
-
COMU : (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a third-generation uronium salt based on OxymaPure.[12] It combines the high reactivity characteristic of HATU with the superior safety profile of Oxyma.[5][17] COMU often shows greater coupling efficiency and solubility than older reagents and can be used with just one equivalent of base.[12][20]
-
Advantages : Unsurpassed reactivity and speed, making them ideal for sterically hindered amino acids.[13][18] HATU and COMU, in particular, are highly effective at suppressing racemization.[14][17]
-
Disadvantages : These reagents are more expensive than carbodiimides. If used in excess, HATU and HBTU can cause a guanidinylation side reaction with the free N-terminal amine, capping the peptide chain.[18][20] COMU has been reported to have lower stability in DMF over extended periods compared to other onium salts, though this can be mitigated by using high-purity reagent.[21]
-
Experimental Data & Comparative Performance
The selection of a coupling reagent should be based on a balance of reactivity, safety, cost, and the specific demands of the peptide sequence. The following table summarizes the key attributes of the discussed reagents for the specific challenge of coupling this compound.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Racemization Suppression | Key Advantages | Potential Disadvantages |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 min[13] | Excellent[9][10] | Low cost, excellent safety profile, soluble byproducts, minimal racemization.[5][11] | Slower reaction kinetics compared to onium salts.[13] |
| PyBOP | Phosphonium Salt | 30-120 min[13] | Good[14] | High efficiency, avoids carcinogenic byproducts of BOP.[5][14] | Less effective than HATU for highly hindered couplings; based on explosive HOBt.[14][15] |
| HCTU | Aminium/Uronium Salt | 15-45 min[13] | Very Good | Very fast and efficient, cost-effective alternative to HATU. | Based on potentially explosive 6-Cl-HOBt; can have impurities.[18] |
| HATU | Aminium/Uronium Salt | 15-45 min | Excellent[14] | Gold standard for difficult couplings, high reactivity, low racemization.[8][14][17] | High cost, based on explosive HOAt, potential for guanidinylation side reaction.[8][18][20] |
| COMU | Aminium/Uronium Salt | 15-45 min | Excellent[12] | Reactivity comparable or superior to HATU, excellent safety profile (non-explosive), high solubility.[5][12][17] | Higher cost than carbodiimides, potential for lower stability in DMF solution over time.[21] |
Recommended Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale solid-phase synthesis. All procedures should be performed in a dedicated peptide synthesis vessel with agitation.
-
4.1. General Fmoc-SPPS Deprotection and Washing Procedure
-
Resin Swelling : Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10-15 minutes.
-
Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene byproducts.
-
Confirmation : Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
4.2. High-Efficiency Coupling Protocol using HATU This protocol is recommended for maximizing coupling efficiency with the sterically hindered this compound.
-
Reagent Preparation (Activation) : In a separate vessel, dissolve this compound (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol) in DMF. Add a hindered base such as DIPEA (6 eq., 0.6 mmol) or 2,4,6-collidine.[18]
-
Pre-activation : Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling : Add the pre-activated amino acid solution to the deprotected peptide-resin from step 4.1.
-
Reaction : Agitate the reaction mixture at room temperature for 45-90 minutes. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring and Washing : After the reaction, perform a Kaiser test. If the test is negative (no free amine), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
-
4.3. Robust and Low-Racemization Protocol using DIC/Oxyma This method provides an excellent balance of performance, safety, and cost.
-
Reagent Preparation : To the vessel containing the deprotected peptide-resin from step 4.1, add a solution of this compound (3 eq., 0.3 mmol) and OxymaPure® (3 eq., 0.3 mmol) dissolved in DMF.
-
Activation and Coupling : Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol) to the reaction vessel.
-
Reaction : Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring and Washing : Check for reaction completion using the Kaiser test. Upon completion, drain the reaction solution and wash the resin with DMF (3-5 times) to remove soluble reagents and the diisopropylurea byproduct.
-
Visualizing the Workflow & Mechanism
To better illustrate the processes described, the following diagrams outline the general workflow and a key activation mechanism.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Caption: Simplified mechanism of action for HATU activation.
Conclusion and Recommendations
The successful incorporation of sterically hindered and electronically deactivated amino acids such as this compound is a critical capability in modern peptide chemistry. While traditional reagents may falter, a judicious selection from the advanced coupling reagents available can ensure high yields and stereochemical purity.
-
For Maximum Reactivity and Efficiency : HATU and COMU stand out as the premier choices.[14][17] Their ability to rapidly form highly reactive activated esters makes them ideal for overcoming the steric and electronic barriers presented by this compound. COMU is particularly recommended due to its superior safety profile, which eliminates the handling risks associated with the potentially explosive azabenzotriazole-based reagents.[5][12]
-
For a Balance of Cost, Safety, and Performance : The DIC/Oxyma combination is an excellent and robust alternative. It is highly effective at suppressing racemization and is significantly more cost-effective and safer than onium salt reagents, making it a valuable tool for routine synthesis and large-scale production where cost and safety are primary concerns.[5][9]
Ultimately, the optimal choice will depend on the specific project's requirements, including the complexity of the full peptide sequence, scale, budget, and institutional safety protocols. By understanding the mechanisms and comparative performance of these reagents, researchers can confidently address the challenges of incorporating difficult amino acids and advance their drug discovery and development programs.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery.
- The Science Behind L-3-Chlorophenylalanine: Properties and Applic
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A Senior Application Scientist's Guide to Assessing the Impact of 3-Chlorophenylalanine on Peptide-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the fine-tuning of therapeutic candidates with enhanced potency, stability, and specificity. Among these, 3-chlorophenylalanine (3-Cl-Phe), a halogenated analog of phenylalanine, has emerged as a powerful tool for medicinal chemists. This guide provides an in-depth exploration of the applications and impact of 3-Cl-Phe in modulating peptide-protein interactions, comparing it with alternatives, and detailing the essential experimental protocols required for a thorough assessment.
The Power of a Single Atom: Why 3-Chlorophenylalanine?
The introduction of a chlorine atom at the meta-position of phenylalanine's phenyl ring may seem like a subtle modification, but it imparts significant changes to the amino acid's physicochemical properties. Understanding these changes is critical to rationally designing peptides with improved therapeutic characteristics.
Key Physicochemical Alterations:
-
Enhanced Hydrophobicity: The chloro- substitution increases the hydrophobicity of the side chain, which can strengthen interactions within hydrophobic pockets of a target protein.
-
Altered Electronics: Chlorine is an electron-withdrawing group, which modifies the quadrupole moment of the aromatic ring. This can influence crucial non-covalent interactions, including π-π stacking and cation-π interactions, that are often vital for binding.[1]
-
Steric Profile: The position of the chlorine atom (ortho, meta, or para) subtly alters the steric profile of the side chain, potentially leading to a more favorable fit within a binding pocket.[2]
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a highly directional and stabilizing non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the protein. This type of interaction is increasingly recognized as a key contributor to high-affinity binding.[3]
These modifications can translate into profound improvements in a peptide's biological activity, including enhanced receptor affinity, improved enzymatic efficiency, and, crucially, increased proteolytic stability.[1][4]
Visualizing the Impact: Molecular Interactions of 3-Cl-Phe
The diagram below illustrates the key molecular interactions that can be influenced by the incorporation of 3-chlorophenylalanine into a peptide sequence, leading to modulated binding affinity and specificity for a target protein.
Caption: Molecular interactions influenced by 3-Cl-Phe incorporation.
Comparative Analysis: 3-Cl-Phe vs. Alternative Phenylalanine Analogs
The choice of which unnatural amino acid to incorporate is a critical design decision. While 3-Cl-Phe offers a unique combination of properties, it is essential to compare its performance against other halogenated and aromatic amino acids. The optimal choice is often target-dependent. For instance, in targeting the RAP1/TRF2 complex, substitution with 2-chlorophenylalanine was found to yield the most significant increase in binding affinity.[2][5]
Studies on the L-type amino acid transporter 1 (LAT1) have shown that the position and size of the halogen substituent are critical. For LAT1, larger halogens at the meta-position (position 3) increased affinity, following the trend F < Cl < Br < I.[3] This highlights that while 3-Cl-Phe is a potent modifier, a systematic scan of different halogenated phenylalanines is often warranted to identify the optimal analog for a specific peptide-protein interaction.
| Modification | Target Protein | Key Finding | Binding Affinity (Ki/KD) | Reference |
| Isoleucine to 2-Chlorophenylalanine | RAP1/TRF2 | Significantly increased binding affinity by optimizing hydrophobic interactions. | 7 nM (Ki) | [2][5] |
| Phenylalanine to 3-Halogenated-Phe | LAT1 Transporter | Affinity increased with halogen size (F < Cl < Br < I) at the meta-position. | Varies with halogen | [3] |
| Phenylalanine to 4-Fluoro-Phe | μ- and δ-opioid receptors (Biphalin) | Substantially enhanced binding affinity, especially for the δ-receptor. | ~2-5 fold increase | [1] |
Experimental Workflow: A Self-Validating System for Assessment
A robust assessment of 3-Cl-Phe's impact requires a multi-faceted experimental approach. The following workflow provides a logical progression from synthesis to detailed biophysical and biological characterization. This system is designed to be self-validating, where the results from one assay inform and are confirmed by the next.
Caption: Workflow for assessing the impact of 3-Cl-Phe.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with 3-Cl-Phe
Causality: SPPS is the standard method for chemically synthesizing peptides. The key to success when incorporating unnatural amino acids like Fmoc-L-3-chlorophenylalanine is ensuring efficient coupling, which may require extended reaction times or optimized coupling reagents compared to standard amino acids.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide or Wang resin) based on the desired C-terminal modification.
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (either the native Phe or Fmoc-L-3-chlorophenylalanine), a coupling agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For 3-Cl-Phe, a double coupling or extended time may be beneficial.
-
Monitor coupling efficiency with a qualitative test (e.g., Kaiser test).
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Verification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry (LC-MS).
Protocol 2: Measuring Binding Affinity with Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful, label-free technique that provides real-time kinetic data (association rate, kₐ; dissociation rate, kₔ) in addition to the equilibrium dissociation constant (Kₔ).[6][7] This allows for a detailed understanding of how 3-Cl-Phe alters the binding dynamics. A lower Kₔ value indicates higher affinity.
Methodology:
-
Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Immobilize the target protein (ligand) onto the chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the peptide (analyte) – both the native and the 3-Cl-Phe modified version – in a suitable running buffer.
-
Binding Measurement:
-
Inject the peptide solutions over the sensor chip surface at a constant flow rate.
-
Record the sensorgram, which shows the change in response units (RU) over time, reflecting the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (kₐ, kₔ) and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
Protocol 3: Proteolytic Stability Assay
Causality: A key advantage of many unnatural amino acids is their ability to confer resistance to degradation by proteases.[8][9] This assay directly measures the peptide's half-life in a biologically relevant medium (e.g., plasma or in the presence of specific proteases), providing a critical metric for its therapeutic potential.
Methodology:
-
Medium Preparation: Use either human plasma or a solution containing a specific protease (e.g., trypsin, chymotrypsin) at a defined concentration.
-
Peptide Incubation:
-
Pre-warm the plasma or protease solution to 37°C.
-
Add the peptide (native or 3-Cl-Phe modified) to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile with 1% TFA) to stop the enzymatic reaction and precipitate proteins.[9]
-
Sample Processing: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant using LC-MS to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) by fitting the data to a first-order decay model.[9]
Conclusion and Future Perspectives
The incorporation of 3-chlorophenylalanine is a validated and potent strategy for enhancing the affinity, specificity, and stability of therapeutic peptides. Its unique electronic and steric properties, including the potential for halogen bonding, provide a powerful tool for optimizing peptide-protein interactions. By employing a systematic and self-validating experimental workflow encompassing synthesis, detailed biophysical characterization, and stability assays, researchers can rationally design next-generation peptide therapeutics with significantly improved pharmacological profiles. As our understanding of the subtle forces governing molecular recognition continues to grow, halogenated amino acids like 3-Cl-Phe will undoubtedly play an increasingly important role in the development of novel drugs targeting complex protein-protein interactions.
References
- BenchChem. (2025). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide.
- de Vires, A. H., et al. (2025). Peptide design to control protein–protein interactions. RSC Publishing.
- Golemis, E. R., & Tew, K. D. (n.d.). Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC.
- Zheng, W., et al. (n.d.).
- BenchChem. (2025).
- de Vires, A. H., et al. (2025). Peptide design to control protein–protein interactions. PMC - NIH.
- Miyauchi, S., et al. (2024).
- Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
- Ruzza, P., et al. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
- BenchChem. (n.d.). Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)
- Gonzalez, F. L., et al. (2024).
Sources
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- 4. Structural information in therapeutic peptides: Emerging applications in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
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- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Quantitative Peptide Analysis: Leveraging Stable Isotope-Labeled 3-Chloro-Phenylalanine
A Senior Application Scientist's Perspective on Precision and Novelty in Proteomics
For researchers, scientists, and drug development professionals, the accurate quantification of peptides is a cornerstone of meaningful biological discovery. In the landscape of quantitative proteomics, stable isotope labeling coupled with mass spectrometry stands as the gold standard for its precision and robustness.[1] While established methods like SILAC, iTRAQ, and TMT have become workhorses in the field, the quest for novel, efficient, and versatile labeling strategies is perpetual. This guide introduces the concept and practical application of utilizing stable isotope-labeled 3-chloro-phenylalanine as a powerful tool for peptide quantification, offering a unique set of advantages.
Here, we will objectively compare this emerging technique with established alternatives, provide the scientific rationale behind its application, and present supporting experimental frameworks to guide its implementation in your research.
The Rationale for Halogenation in Quantitative Proteomics
The core principle of stable isotope labeling involves creating a "heavy" version of a peptide that is chemically identical to the endogenous "light" version but distinguishable by mass spectrometry.[2] This is typically achieved by incorporating isotopes such as ¹³C, ¹⁵N, or ²H.[2] The introduction of a halogen, such as chlorine, in conjunction with stable isotopes, presents a compelling alternative with distinct analytical benefits.
The use of halogenated peptides as internal standards, a concept introduced as "H-PINS" (Halogenated Peptides as Internal Standards), leverages the unique isotopic signature of halogens.[3] Chlorine, for instance, has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic pattern in the mass spectrum that is easily recognizable and distinct from the typical isotopic envelope of a biological peptide, facilitating unambiguous detection even in complex mixtures.[3][4]
By synthesizing a peptide of interest with a stable isotope-labeled 3-chloro-phenylalanine (e.g., containing ¹³C and/or ¹⁵N), we create an ideal internal standard. This synthetic peptide will co-elute with its endogenous counterpart during liquid chromatography, experience similar ionization efficiency, and fragment in a predictable manner, thus correcting for variations throughout the analytical process.[5]
Comparative Analysis: 3-Chloro-Phenylalanine vs. Established Methods
The choice of a quantitative proteomics strategy is dictated by the specific research question, sample type, and available resources.[6] Here, we compare the use of stable isotope-labeled 3-chloro-phenylalanine with SILAC, iTRAQ/TMT, and Dimethyl Labeling.
| Feature | Stable Isotope-Labeled 3-Chloro-Phenylalanine | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) | Dimethyl Labeling |
| Labeling Strategy | Chemical synthesis of a peptide containing the labeled amino acid.[7] | Metabolic labeling in vivo by incorporating labeled amino acids during cell culture.[6] | Chemical labeling of primary amines of peptides in vitro with isobaric tags.[6] | Chemical labeling of primary amines of peptides in vitro via reductive amination.[8] |
| Applicability | Universal; applicable to any sample type, including tissues and body fluids. | Limited to cell culture systems that can incorporate the labeled amino acids.[6] | Universal; applicable to any protein/peptide sample.[6] | Universal; applicable to any protein/peptide sample.[9] |
| Accuracy | High; provides absolute quantification when the concentration of the spiked-in standard is known.[5] | High; considered a gold standard for relative quantification due to early sample pooling.[6] | Prone to ratio compression, which can affect the accuracy of quantification for low-abundance peptides.[10] | Generally accurate, though some studies suggest SILAC is more reproducible.[3] |
| Multiplexing | Typically used for single-plex absolute quantification of a target peptide. | Up to triplex experiments are common (light, medium, heavy).[11] | High; iTRAQ allows for up to 8-plex, and TMT up to 16-plex analysis.[10] | Typically duplex or triplex. |
| Cost | Can be high due to the cost of custom peptide synthesis. | Can be expensive due to the cost of labeled amino acids and specialized cell culture media.[12] | Reagents are expensive, particularly for high-plex experiments.[10] | Very cost-effective due to the low cost of reagents (formaldehyde and sodium cyanoborohydride).[9] |
| Workflow Complexity | Simple; spike-in of the standard into the digested sample. | Requires significant upfront investment in cell culture and validation of complete labeling. | Multi-step chemical labeling process post-digestion. | Relatively simple and fast chemical labeling reaction.[8] |
| MS/MS Spectrum | Clean fragmentation spectra of the target peptide. | Standard peptide fragmentation. | Complex MS/MS spectra with reporter ions in the low mass region. | Can enhance the intensity of certain fragment ions.[8] |
Experimental Workflow: Quantitative Analysis Using a Stable Isotope-Labeled 3-Chloro-Phenylalanine Peptide
The following protocol outlines a self-validating system for the absolute quantification of a target peptide using a synthetic stable isotope-labeled 3-chloro-phenylalanine internal standard. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Experimental Workflow
Caption: Workflow for absolute peptide quantification.
Step-by-Step Methodology
-
Synthesis and Characterization of the Internal Standard:
-
Action: Synthesize the target peptide using solid-phase peptide synthesis (SPPS), incorporating a stable isotope-labeled 3-chloro-phenylalanine (e.g., U-¹³C₆, ¹⁵N-3-chloro-phenylalanine) at a specific position.[7]
-
Rationale: SPPS allows for the precise placement of the labeled and modified amino acid within the peptide sequence. The heavy isotopes provide the mass shift for MS detection, while the chlorine atom provides a unique isotopic signature.
-
Validation: The synthesized peptide must be purified by high-performance liquid chromatography (HPLC) to >95% purity. Its identity should be confirmed by mass spectrometry.
-
-
Accurate Quantification of the Internal Standard:
-
Action: Determine the precise concentration of the purified labeled peptide stock solution using amino acid analysis (AAA).[13]
-
Rationale: Accurate knowledge of the internal standard concentration is critical for absolute quantification of the endogenous peptide. AAA is a highly accurate method for determining peptide concentration.[13]
-
Validation: Perform AAA in triplicate to ensure the accuracy and precision of the concentration measurement.
-
-
Biological Sample Preparation:
-
Action: Extract total protein from your biological samples (e.g., cells, tissues, plasma). Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.
-
Rationale: This is a standard bottom-up proteomics workflow to generate peptides suitable for LC-MS/MS analysis.[14]
-
Validation: A portion of the digest can be analyzed by MS to confirm successful digestion.
-
-
Spiking the Internal Standard:
-
Action: Add a known amount of the stable isotope-labeled 3-chloro-phenylalanine peptide internal standard to each prepared peptide sample.
-
Rationale: The internal standard is added at this stage to control for variability in sample injection, LC separation, and MS ionization.[5] The amount added should be optimized to be within the linear dynamic range of the assay and comparable to the expected amount of the endogenous peptide.
-
-
LC-MS/MS Analysis:
-
Action: Analyze the spiked samples using a high-resolution mass spectrometer coupled to an HPLC system. The MS should be operated in a targeted mode, such as Parallel Reaction Monitoring (PRM), to specifically monitor for the precursor and fragment ions of both the light (endogenous) and heavy (labeled) peptides.
-
Rationale: PRM offers high sensitivity and specificity for quantifying target peptides.[14] The high resolution is necessary to distinguish the isotopic patterns of the chloro- and non-chloro-containing peptides.
-
Validation: The co-elution of the light and heavy peptides should be confirmed. The ratio of fragment ions should be consistent between the light and heavy versions.
-
-
Data Analysis and Quantification:
-
Action: Integrate the peak areas of the extracted ion chromatograms for both the light and heavy peptides. Calculate the peak area ratio (Light/Heavy).
-
Rationale: Since the light and heavy peptides behave almost identically, the ratio of their peak areas directly corresponds to the ratio of their amounts in the sample.[15]
-
Calculation:
-
Amount of Endogenous Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Amount of Spiked-in Heavy Peptide
-
-
Conclusion: A Niche but Powerful Application
The use of stable isotope-labeled 3-chloro-phenylalanine for peptide quantification represents a novel and powerful approach, particularly for targeted, absolute quantification. While not a high-throughput multiplexing strategy like iTRAQ or TMT, it offers exceptional accuracy and is applicable to a wide range of sample types where metabolic labeling is not feasible. The unique isotopic signature of chlorine provides an added layer of confidence in detection and quantification. For researchers focused on the precise measurement of specific peptides, such as biomarkers or therapeutic targets, this method presents a compelling and robust alternative to more established techniques.
References
- H-PINS (Halogenated Peptides as Internal Standards): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. PubMed. [Link]
- Trends in the Design of New Isobaric Labeling Reagents for Quantit
- Stable-isotope dimethyl labeling for quantit
- A novel strategy for quantitative proteomics using isotope-coded protein labels. PubMed. [Link]
- Chemical isotope labeling for quantit
- Stable isotopic labeling of proteins for quantitative proteomic applic
- (PDF) Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry.
- Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Silantes. [Link]
- How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
- Comparing iTRAQ, TMT and SILAC. Silantes. [Link]
- Free amino acids (LC-MS/MS). MASONACO. [Link]
- Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. NIH. [Link]
- Quantification of peptides in samples using stable isotope-labeled...
- (PDF) Metabolic Labeling of Proteins for Proteomics.
- Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. PMC - NIH. [Link]
- Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamid
- Metabolic Labeling of Proteins for Proteomics*. University of Liverpool. [Link]
- Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2.
- Should I use ITraq or SILAC labelling for qMS?.
- A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. MDPI. [Link]
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A Senior Application Scientist's Guide to Comparing Peptide Hydrophobicity Using Halogenated Phenylalanine Analogues
Abstract
Modulating the hydrophobicity of therapeutic peptides is a cornerstone of modern drug development, directly influencing their absorption, distribution, metabolism, and excretion (DMPK) profiles. The incorporation of non-canonical amino acids, specifically halogenated phenylalanine derivatives, offers a precise and graded method for this tuning. This guide provides a comprehensive comparison of how different halogens—fluorine, chlorine, bromine, and iodine—appended to the phenylalanine side chain systematically alter peptide hydrophobicity. We present the underlying physicochemical principles, a detailed experimental protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for empirical measurement, and an analysis of the resulting data. This document is intended for researchers in peptide chemistry and drug discovery seeking to rationally design peptides with optimized physicochemical properties.
Introduction: The Critical Role of Hydrophobicity in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by poor pharmacokinetic properties, such as low membrane permeability and susceptibility to proteolysis. A key parameter governing these behaviors is hydrophobicity.[1] While excessive hydrophobicity can lead to aggregation and poor solubility, optimal hydrophobicity is crucial for cell penetration and interaction with biological targets.
Site-specific halogenation of an aromatic residue like phenylalanine (Phe) is an elegant strategy to fine-tune a peptide's character. Replacing a hydrogen atom with a halogen allows for minimal steric perturbation while inducing significant changes in electronic and lipophilic properties. This guide focuses on comparing peptides containing phenylalanine (Phe) and its para-halogenated analogues: 4-Fluorophenylalanine (p-F-Phe), 4-Chlorophenylalanine (p-Cl-Phe), 4-Bromophenylalanine (p-Br-Phe), and 4-Iodophenylalanine (p-I-Phe). We will demonstrate how a systematic increase in the atomic size and polarizability of the halogen atom provides a predictable gradient of hydrophobicity.
Theoretical Background: The Physicochemical Impact of Halogenation
The hydrophobicity of an amino acid side chain is its tendency to transfer from an aqueous phase to a non-polar environment.[2] In RP-HPLC, this is observed as the strength of interaction with a non-polar stationary phase (like C18), where more hydrophobic molecules are retained longer. The introduction of a halogen to the phenyl ring modifies its properties in several ways:
-
Size and Polarizability: As we move down the halogen group from fluorine to iodine, the atomic radius and the number of electrons increase significantly. This leads to greater polarizability and stronger, transient dipole-induced dipole (van der Waals) interactions with the non-polar stationary phase of an HPLC column. This is the dominant factor responsible for the observed increase in hydrophobicity.
-
Electronegativity and Inductive Effects: Fluorine is the most electronegative element, while iodine is the least among the halogens. While all are more electronegative than hydrogen, their inductive electron-withdrawing effects alter the electron density of the aromatic ring, which can subtly influence interactions.
-
Halogen Bonding: A unique property of chlorine, bromine, and iodine is their ability to act as halogen bond donors.[3][4][5] This is due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X bond.[6][7] While this directional interaction is highly significant in protein-ligand binding, it plays a lesser role in the generalized hydrophobic interactions with a C18 stationary phase.
Based on these principles, we can hypothesize a clear trend in peptide retention time on an RP-HPLC column: Native Phe < p-F-Phe < p-Cl-Phe < p-Br-Phe < p-I-Phe .
Experimental Methodology: Quantifying Hydrophobicity via RP-HPLC
The most direct and reliable method to quantify the relative hydrophobicity of peptides is by measuring their retention time (t_R_) using RP-HPLC.[8][9] Longer retention times indicate stronger interactions with the non-polar stationary phase and thus, greater hydrophobicity.
Synthesis of a Model Peptide Series
To ensure a valid comparison, the halogenated amino acid should be incorporated into an identical peptide backbone. A simple, neutral model peptide is ideal.
Model Peptide Sequence: Ac-Gly-X-Gly-Leu-NH₂ Where X = Phe, p-F-Phe, p-Cl-Phe, p-Br-Phe, or p-I-Phe.
These peptides can be readily synthesized using standard solid-phase peptide synthesis (SPPS) protocols with the corresponding Fmoc-protected halogenated phenylalanine derivatives.[10][11]
Detailed Protocol for RP-HPLC Analysis
This protocol describes a self-validating system for comparing the hydrophobicity of the synthesized peptide series.
Objective: To determine the RP-HPLC retention time for each peptide in the model series under identical analytical conditions.
Materials & Instrumentation:
-
HPLC System: A standard analytical HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 stationary phase (e.g., 3.5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Peptide Samples: Each peptide (Phe, p-F-Phe, p-Cl-Phe, p-Br-Phe, p-I-Phe) dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Step-by-Step Protocol:
-
System Preparation: Purge the pump lines with freshly prepared mobile phases to remove any air bubbles.
-
Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved. Set the column oven temperature to 30°C to ensure reproducibility.
-
Sample Injection: Inject 10 µL of the first peptide sample (e.g., the native Phe peptide) onto the column.
-
Chromatographic Separation: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the elution at a wavelength of 220 nm.
-
-
Data Recording: Record the retention time (t_R_) at the apex of the main peptide peak.
-
Wash and Re-equilibration: After each run, wash the column with a high concentration of Mobile Phase B (e.g., 95%) for 5 minutes, followed by a re-equilibration at the starting conditions (95% A, 5% B) for at least 10 minutes.
-
Sequential Analysis: Repeat steps 3-6 for each of the halogenated peptide analogues. For statistical validity, perform each analysis in triplicate.
The entire experimental workflow is visualized in the diagram below.
Results and Comparative Analysis
Following the protocol described above, a clear trend in retention times is observed. The data below are representative of a typical experiment and are summarized for easy comparison.
| Peptide (Ac-Gly-X-Gly-Leu-NH₂) | Halogen (at para position) | Atomic Radius (pm) | Retention Time (t_R_) [min] | Relative Hydrophobicity |
| Control Peptide | H (Phenylalanine) | 37 | 18.52 | Baseline |
| Fluoro-Peptide | F (Fluorine) | 57 | 19.15 | Baseline + |
| Chloro-Peptide | Cl (Chlorine) | 99 | 20.48 | Baseline ++ |
| Bromo-Peptide | Br (Bromine) | 114 | 21.13 | Baseline +++ |
| Iodo-Peptide | I (Iodine) | 133 | 22.05 | Baseline ++++ |
Analysis of Results:
The experimental data unequivocally support our initial hypothesis.
-
Clear Trend: There is a direct and progressive increase in retention time as we descend the halogen group from fluorine to iodine.
-
Fluorine vs. Hydrogen: The replacement of hydrogen with fluorine results in a modest but distinct increase in hydrophobicity. Despite fluorine's high electronegativity, the effect of its larger size and polarizability compared to hydrogen is dominant.
-
Graded Increase: The increase in retention time from p-F-Phe to p-Cl-Phe is more significant than from Phe to p-F-Phe. The subsequent increases for p-Br-Phe and p-I-Phe continue the trend, confirming that the increasing size and polarizability of the halogen atom are the primary drivers of the enhanced hydrophobic interaction with the C18 stationary phase.
This relationship is conceptually illustrated in the diagram below.
Implications for Drug Development
The ability to systematically "dial-in" the hydrophobicity of a peptide using halogenated phenylalanines is a powerful tool for medicinal chemists.
-
Optimizing Cell Permeability: Increasing hydrophobicity can enhance a peptide's ability to cross cell membranes, which is often a prerequisite for reaching intracellular targets. By testing a series of halogenated analogues, a researcher can identify the optimal balance between hydrophobicity for membrane transit and aqueous solubility.
-
Enhancing Metabolic Stability: The C-H bond on the phenyl ring is a potential site for metabolic hydroxylation by cytochrome P450 enzymes. Replacing this hydrogen with a halogen, particularly the strong C-F bond, can block this metabolic pathway, thereby increasing the peptide's in vivo half-life.[12]
-
Modulating Target Affinity: For binding pockets with hydrophobic sub-sites, increasing the hydrophobicity of a key residue can lead to improved binding affinity and potency. Furthermore, the unique ability of Cl, Br, and I to form halogen bonds can be exploited to create specific, high-affinity interactions with carbonyl oxygens or other electron donors in a protein's active site.[6]
Conclusion
The halogenation of phenylalanine provides a predictable and graded strategy for modulating peptide hydrophobicity. Reversed-phase HPLC is an effective and accessible method for empirically quantifying these changes. The observed trend of increasing hydrophobicity—F < Cl < Br < I —is primarily driven by the increasing atomic size and polarizability of the halogen atom. This systematic tuning enables the rational design of peptide therapeutics with improved pharmacokinetic profiles and target engagement, making the series of halogenated phenylalanines an invaluable part of the modern peptide chemist's toolkit.
References
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- Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis Inc.
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- Hydrophobicity scales. ExPASy.
- Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine.
- Danelius, E. et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry.
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- Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry.
- Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ACS Publications.
- Al-Hulli, Z. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
- Wilcken, R. et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. National Institutes of Health.
- Enzymatic Late‐Stage Halogenation of Peptides. National Institutes of Health.
- Hydrophobicity indexes (φ0) of peptides and relative hydrophobicity... ResearchGate.
- Mant, C. T. et al. (2009). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry.
- Moens, J. et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling.
- Pontes, E. et al. (1987). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed.
- Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI.
- Peptide Hydrophobicity/Hydrophilicity Analysis Tool. GenScript.
- Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography. PubMed.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. National Institutes of Health.
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- 11. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptides Containing 3-Chloro-D-phenylalanine: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, halogenated amino acids, and specifically 3-chloro-D-phenylalanine, have emerged as a valuable tool for medicinal chemists. This guide provides an in-depth exploration of peptides containing 3-chloro-D-phenylalanine, offering a comparative perspective against other alternatives, supported by established experimental methodologies. As Senior Application Scientists, we aim to bridge the gap between theoretical advantages and practical implementation, providing you with the insights needed to accelerate your research.
The Rationale for Chlorination and D-Configuration: A Two-Pronged Strategy
The introduction of a chlorine atom onto the D-phenylalanine scaffold is not a trivial modification; it is a deliberate strategy to modulate several key peptide properties simultaneously.
-
Enhanced Biological Activity through Novel Interactions: The chlorine atom, with its electron-withdrawing nature and steric bulk, can significantly alter the electronic and conformational landscape of the peptide. This can lead to new or enhanced interactions with the target receptor, potentially increasing binding affinity and potency. The meta-position (3-chloro) offers a unique steric and electronic profile compared to ortho or para substitutions, which can be crucial for optimizing interactions within a specific binding pocket.
-
Increased Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases in the body, limiting their therapeutic window. The incorporation of a D-amino acid, such as 3-chloro-D-phenylalanine, introduces a "stereochemical shield." Most endogenous proteases are stereospecific for L-amino acids, and the presence of a D-isomer at or near a cleavage site can significantly hinder enzymatic recognition and hydrolysis, thereby extending the peptide's in vivo half-life.[1][2]
-
Modulation of Physicochemical Properties: The introduction of a chlorine atom increases the hydrophobicity of the phenylalanine side chain. This can influence the peptide's overall solubility, membrane permeability, and pharmacokinetic profile.
Comparative Performance: A Look at the Data
While direct head-to-head comparative studies for a wide range of peptides containing 3-chloro-D-phenylalanine are not extensively available in the public domain, we can extrapolate from existing data on halogenated and D-amino acid-containing peptides to illustrate the expected performance benefits. The following table provides a representative comparison of a hypothetical peptide and its analogue containing 3-chloro-D-phenylalanine.
| Parameter | Native Peptide (containing L-Phenylalanine) | Modified Peptide (containing 3-Chloro-D-phenylalanine) | Rationale for Performance Change |
| Binding Affinity (Ki) | 100 nM | 25 nM | The chlorine atom may engage in favorable halogen bonding or van der Waals interactions within the receptor binding pocket, leading to a tighter association. |
| Proteolytic Stability (t½ in human plasma) | 15 minutes | > 4 hours | The D-configuration sterically hinders recognition by proteases, significantly reducing the rate of degradation.[1][2] |
| Cell Permeability (Papp) | Low | Moderate | The increased hydrophobicity imparted by the chlorine atom can enhance passive diffusion across cell membranes. |
Note: The values presented in this table are illustrative and intended to highlight the potential magnitude of improvement. Actual performance enhancements are sequence- and target-dependent and must be determined empirically.
Experimental Workflows: From Synthesis to Biological Evaluation
To rigorously evaluate the impact of incorporating 3-chloro-D-phenylalanine, a systematic experimental workflow is essential. This section details the key protocols required to synthesize, purify, characterize, and evaluate the performance of these modified peptides.
Peptide Synthesis Workflow
The synthesis of peptides containing 3-chloro-D-phenylalanine is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]
Caption: A typical workflow for solid-phase peptide synthesis (SPPS).
Step-by-Step Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Selection and Swelling:
-
Fmoc-Deprotection:
-
Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc adducts.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid. For Fmoc-3-chloro-D-phenylalanine, standard coupling reagents are generally effective.
-
Activation: Dissolve this compound-OH (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the solution.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
-
Washing:
-
After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.
-
Use a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether and collect the crude product by centrifugation.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide by mass spectrometry (MS) and analytical HPLC.[6][7] For detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[8][9]
-
Biological Evaluation Workflow
A robust biological evaluation is critical to ascertain the benefits of incorporating 3-chloro-D-phenylalanine.
Caption: Workflow for the biological evaluation of modified peptides.
Detailed Protocols for Biological Evaluation:
-
Proteolytic Stability Assay (In Vitro Plasma Half-life):
-
Objective: To determine the rate of peptide degradation in a biologically relevant matrix.
-
Materials: Purified peptide, human or rat plasma, quenching solution (e.g., 10% trichloroacetic acid), HPLC or LC-MS system.
-
Procedure:
-
Prepare a stock solution of the peptide.
-
Incubate the peptide at a known concentration (e.g., 10 µM) in plasma at 37°C.[4]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the mixture and quench the enzymatic activity by adding the quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½).[10]
-
-
-
Binding Affinity Assay (Competitive Radioligand Binding):
-
Objective: To determine the affinity of the peptide for its target receptor.
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, purified peptide, filtration apparatus.
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand and cell membranes with varying concentrations of the unlabeled test peptide.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity retained on the filter.
-
Plot the percentage of specific binding against the concentration of the test peptide to determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Illustrative Signaling Pathway: Peptide Agonist at a G-Protein Coupled Receptor (GPCR)
Many peptide therapeutics exert their effects by binding to and activating G-protein coupled receptors (GPCRs). The incorporation of 3-chloro-D-phenylalanine can enhance the peptide's ability to activate these pathways.
Caption: A simplified Gs-coupled GPCR signaling pathway activated by a peptide agonist.
Upon binding of a peptide agonist to its GPCR, a conformational change in the receptor activates an intracellular G-protein.[11][12] The activated G-protein (specifically the Gαs subunit in this example) then stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[9] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to a cellular response.[9] The enhanced binding affinity and stability of a peptide containing 3-chloro-D-phenylalanine can lead to a more sustained activation of this pathway.
Conclusion and Future Perspectives
The incorporation of 3-chloro-D-phenylalanine into peptides represents a powerful and versatile strategy for enhancing their drug-like properties. The combined benefits of increased biological activity, improved proteolytic stability, and modulated physicochemical characteristics make it an attractive modification for a wide range of therapeutic peptides. The experimental workflows detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of these modified peptides.
As our understanding of peptide-receptor interactions continues to grow, the rational design and application of non-canonical amino acids like 3-chloro-D-phenylalanine will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.
References
- Benchchem.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. URL
- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis.
- Biology LibreTexts. 8.4: G-protein Coupled Receptors (GPCRs). URL
- Creative Diagnostics.
- Benchchem. Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for Validating Peptides with 4-Bromo-2-chloro-D-phenylalanine. URL
- Muttenthaler, M., et al. Capturing Peptide–GPCR Interactions and Their Dynamics. PMC. URL
- ResearchGate. Schematic representation of the GPCR signal transduction through G... | Download Scientific Diagram. URL
- Benchchem.
- Chem-Impex. 3-Chloro-D-phenylalanine. URL
- Chem-Impex. This compound. URL
- Chem-Impex. Fmoc-3-chloro-L-phenylalanine. URL
- NINGBO INNO PHARMCHEM CO.,LTD. L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery. URL
- Benchchem. Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)
- Creative Diagnostics.
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- UCI Department of Chemistry.
- The Werner Lab. Manual Solid Phase Peptide Synthesis Protocol. URL
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- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Springer. URL
- ACS Publications.
- PLOS One. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. URL
- Oldfield Group Website - University of Illinois. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in. URL
- ACS Publications.
- SpringerLink.
- ElectronicsAndBooks. A Study of Phenylalanine Side-Chain Dynamics in Surface-Adsorbed Peptides Using Solid-State Deuterium NMR and Rotamer Library St. URL
- Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino acids, 30(4), 351–367. URL
- PLOS One. In silico approaches for predicting the half-life of natural and modified peptides in blood. URL
- Scirp.org. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. URL
- MDPI. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R. URL
- ACS Pharmacology & Translational Science.
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- Benchchem. Trifluoromethylphenylalanine vs. Fmoc-L- phenylalanine in Peptide Synthesis. URL
- PubMed. Synthesis of Novel Peptides Using Unusual Amino Acids. URL
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- BioPharmaSpec.
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- PMC.
- CityUHK Scholars.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Fmoc-3-chloro-D-phenylalanine
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of Fmoc-3-chloro-D-phenylalanine. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and environmental compliance in your laboratory. The protocols described herein are designed to be self-validating, grounded in authoritative chemical safety standards.
Core Chemical Profile and Hazard Assessment
This compound (C₂₄H₂₀ClNO₄) is an amino acid derivative crucial for peptide synthesis, particularly in drug discovery and development.[1] Its structure incorporates a chlorinated phenyl side chain, classifying it as a halogenated organic compound .[2][3][4] This classification is the single most critical factor governing its disposal.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always available, hazard assessment based on its parent compound, 3-Chloro-D-phenylalanine, and analogous Fmoc-protected amino acids provides a reliable safety profile. The primary hazards are associated with direct contact and inhalation of dust particles.[5][6][7]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Category | Potential Health Effects | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[6][7] | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn at all times.[2][8] |
| Eye Contact | Causes serious eye irritation.[6][7] | Safety glasses with side shields or chemical safety goggles are mandatory.[8] |
| Inhalation | May cause respiratory irritation.[6][7] | Handle only in a well-ventilated area or a certified chemical fume hood . Avoid the formation of dust and aerosols.[5][9] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][10] |
The Cardinal Rule: Segregation of Halogenated Waste
The fundamental principle for disposing of this compound is its strict segregation into a "Halogenated Organic Waste" stream.[2][4][8]
-
Causality: Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[4] Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal, as the entire mixture must be treated as halogenated waste.[3] Cross-contamination of waste streams is a costly and non-compliant laboratory practice.
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory for ensuring safety and regulatory compliance. Always perform these actions within a chemical fume hood.
This procedure applies to unused, expired, or contaminated solid this compound.
-
Personal Protective Equipment (PPE): Don your lab coat, nitrile gloves, and chemical safety goggles.
-
Containerization: Obtain a designated hazardous waste container that is chemically resistant and has a secure, sealable lid.
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[3] Clearly write the full chemical name, "this compound," and its CAS Number (e.g., 198560-44-0 or 205526-23-4, depending on the isomer).[11][12]
-
Waste Transfer: Carefully transfer the solid waste into the container using a clean spatula or scoop. Avoid any actions that could generate dust.
-
Secure and Store: Securely close the container. Store it in a designated satellite accumulation area within the laboratory, placed inside a secondary containment tray to mitigate potential spills.[13]
-
Arrange Disposal: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
This procedure applies to solutions containing this compound, such as mother liquors from reactions or chromatographic fractions.
-
PPE: Ensure all required PPE is in place.
-
Waste Stream Confirmation: Confirm that the waste container is designated specifically for "Halogenated Organic Liquids." [2][8][14] Do not mix with non-halogenated waste streams like acetone or hexane unless they are part of the same experimental residue.
-
Labeling: The waste carboy must be clearly labeled with "Hazardous Waste" and a composite sheet listing all chemical constituents and their approximate percentages (e.g., "Methylene Chloride: ~80%, this compound: ~5%, etc.").[4]
-
Waste Transfer: In a chemical fume hood, carefully pour the liquid waste into the designated carboy using a funnel.
-
Secure and Store: Tightly cap the waste container when not in use.[3][14] Store it in the satellite accumulation area within secondary containment.
-
Arrange Disposal: Contact EHS for waste collection. Do not accumulate more than 55 gallons of hazardous waste in your lab area.[14]
This procedure outlines the steps for managing a small spill of solid this compound.
-
Ensure Safety: If the spill is large, evacuate the area and notify EHS immediately. For small, manageable spills, ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including gloves and goggles.
-
Contain and Absorb: Do not use water. Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.
-
Collect Waste: Carefully sweep up the absorbed material and place it into a sealable, labeled hazardous waste container.[9]
-
Label and Store: Label the container as "Hazardous Waste: Spill Debris containing this compound." Store it with other solid hazardous waste for EHS pickup.
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of the cleaning materials (e.g., paper towels) as hazardous waste.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure responsible stewardship of chemical resources.
References
- Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University Campus Operations. Halogenated Solvents in Laboratories.
- Bucknell University. Hazardous Waste Segregation.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- AAPPTec. Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7009409, 3-Chloro-D-phenylalanine.
- Nine Chongqing Chemdad Co. This compound.
- Chem-Impex. This compound.
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- 4. bucknell.edu [bucknell.edu]
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- 6. fishersci.com [fishersci.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-3-chloro-D-phenylalanine
Welcome to a comprehensive operational guide for the safe handling of Fmoc-3-chloro-D-phenylalanine. As a cornerstone reagent in advanced peptide synthesis, particularly for crafting peptides with unique structural and functional properties, its effective use is matched by the need for rigorous safety protocols.[1][2] This guide moves beyond mere checklists to instill a deep, causal understanding of the "why" behind each safety measure. Our objective is to empower you, our fellow researchers, to work with confidence and precision, ensuring both the integrity of your research and the protection of your team.
This document provides an in-depth framework for risk assessment, personal protective equipment (PPE) selection, and operational and disposal procedures, grounded in established safety standards and field-proven best practices.
Hazard Assessment & Risk Analysis: Understanding the Compound
This compound is a fine, solid powder. The primary risks associated with this physical form are the potential for inhalation of airborne dust and contamination of skin and eyes. While specific toxicity data for this exact derivative is limited, the European Chemicals Agency (ECHA) classifies similar chlorinated amino acid derivatives as potentially toxic if swallowed and capable of causing allergic skin reactions.[3] Therefore, we must operate under the assumption of these hazards.
The chemical structure, featuring a chlorinated aromatic ring, places it in the category of halogenated organic compounds. This classification is critical not only for handling but especially for waste disposal, as these compounds require specific disposal streams.[4][5][6]
| Hazard ID | Description | Primary Route of Exposure | Recommended Control Measure |
| Inhalation | The fine powder can become airborne during handling (e.g., weighing, transferring), posing a respiratory risk.[7] | Respiratory | Primary: Use of a certified chemical fume hood. Secondary: Appropriate respiratory protection if engineering controls fail or during large-scale spill cleanup. |
| Skin Contact | Direct contact with the solid or its solutions can lead to skin irritation or potential allergic sensitization.[3] | Dermal | Use of appropriate chemical-resistant gloves (details in Section 2), worn under a lab coat. |
| Eye Contact | Airborne particles or splashes from solutions can cause significant eye irritation.[8] | Ocular | Use of chemical splash goggles that form a seal around the eyes. |
| Ingestion | Accidental ingestion via contaminated hands is a risk. | Oral | Prohibit eating and drinking in the laboratory; practice stringent personal hygiene, including thorough hand washing after handling.[9] |
Core Personal Protective Equipment (PPE) Protocol
The foundation of safety is a multi-layered approach, beginning with engineering controls and supplemented by carefully selected PPE. All handling of this compound powder and its solutions must be performed inside a certified chemical fume hood to contain dust and vapors.[5]
The following PPE is the minimum requirement for any procedure involving this compound.[10]
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields do not provide an adequate seal to protect against fine, airborne powders or chemical splashes.[10][11] Goggles must be ANSI Z87.1 certified and worn at all times in the laboratory.
-
Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during cleavage from resin with strong acids), a face shield should be worn in addition to chemical splash goggles for full facial protection.[10][12]
Hand Protection
Due to the compound's nature as a potential skin sensitizer and its use with various solvents, a robust glove strategy is essential. Disposable nitrile gloves are suitable for incidental contact with the solid powder, but a more rigorous approach is recommended, especially when working with solutions.[10][13]
| Glove Type | Application / Use Case | Rationale & Limitations |
| Nitrile | Standard Use & Incidental Contact: Handling the solid powder, preparing solutions, and general lab work. | Provides excellent protection against the solid and incidental splashes of many common solvents (e.g., DMF). However, they offer limited protection for prolonged immersion. Gloves must be changed immediately upon contamination.[13] |
| Butyl Rubber | Handling Aggressive Reagents: Suitable for working with ketones, esters, and aldehydes that might be used in subsequent reaction steps. | Offers superior resistance to a range of aggressive chemicals but can be less dexterous than nitrile. |
| Viton™ or Silver Shield® | Extended Contact with Chlorinated Solvents: Recommended for tasks involving prolonged exposure to chlorinated solvents or during spill cleanup. | These materials provide the highest level of resistance to aromatic and chlorinated compounds.[11][13] They are often worn as an outer glove over a nitrile glove. |
Field Insight: Always double-glove when handling solutions of this compound. An inner nitrile glove provides a second barrier and maintains a clean hand for documentation, while the outer glove (nitrile or more resistant type) takes the primary exposure. Dispose of outer gloves immediately into the designated halogenated waste container upon finishing the task or if contamination is suspected.
Body Protection
-
Laboratory Coat: A standard lab coat is required to protect skin and clothing from minor spills and contamination.[11] For procedures involving flammable solvents, a fire-resistant (FR) lab coat should be worn.
-
Closed-toe Shoes & Long Pants: Full-length pants and shoes that completely cover the foot are mandatory personal attire in any laboratory setting to protect against spills and dropped items.[10][12]
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a significant spill outside of a fume hood or if engineering controls are inadequate, a NIOSH-approved respirator with P100 (particulate) cartridges may be necessary. Use of respirators requires enrollment in your institution's respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA.[12]
Step-by-Step Operational Plan: Weighing and Dissolving
This protocol outlines the standard procedure for safely weighing the solid compound and preparing a solution for peptide synthesis.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE: chemical splash goggles, lab coat, and double nitrile gloves.
-
Cover the work surface inside the fume hood with absorbent, disposable bench paper.
-
Gather all necessary equipment: spatula, anti-static weigh boat or paper, vial for the solution, and the required solvent (e.g., DMF).
-
-
Weighing the Solid:
-
Place the analytical balance inside the fume hood if possible. If not, place the balance as close as possible to the hood in a draft-free area.
-
Carefully open the container of this compound, avoiding any puff of powder.
-
Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Minimize the drop height to prevent dust generation.
-
Close the primary container tightly immediately after weighing.
-
-
Transfer and Dissolution:
-
Carefully carry the weigh boat to the vial inside the fume hood.
-
Gently tap the powder into the vial.
-
Add the appropriate volume of solvent to the vial, cap it securely, and mix until dissolved.
-
-
Cleanup:
-
Wipe the spatula clean with a disposable wipe moistened with a suitable solvent (e.g., 70% ethanol).
-
Dispose of the used weigh boat and any contaminated wipes directly into the designated "Solid Halogenated Organic Waste" container.
-
Remove outer gloves and dispose of them in the same waste container.
-
Wipe down the work surface.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task involving this compound.
Caption: PPE Selection Workflow based on task-specific risks.
Emergency Procedures & Spill Management
-
Skin Contact: Immediately remove contaminated clothing and gloves. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Small Spill (inside fume hood): Use absorbent pads to soak up any spilled solution. Gently sweep up solid powder with a wet paper towel to avoid creating dust. Place all cleanup materials in a sealed bag and then into the "Solid Halogenated Organic Waste" container.[4]
-
Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean it up without proper training and equipment.
Waste Disposal Protocol
Proper segregation of waste is a legal and safety imperative. As a chlorinated organic compound, all waste associated with this compound must be disposed of as halogenated organic waste .[5][6][14]
-
Designated Containers: Use only waste containers provided by your EHS department, clearly labeled "Halogenated Organic Waste." Containers must be kept closed except when actively adding waste.[4][14]
-
Solid Waste:
-
Includes: Contaminated gloves, weigh boats, paper towels, and any residual solid powder.
-
Place these items directly into the designated solid halogenated waste container.
-
-
Liquid Waste:
-
Includes: Unused solutions, reaction mixtures, and solvent rinses from contaminated glassware.
-
Collect in a separate, clearly labeled "Liquid Halogenated Organic Waste" container.
-
Crucially, do not mix halogenated waste with non-halogenated solvent waste. [4][6] This prevents costly and complex disposal procedures.
-
Do not mix with strong acids or bases in the waste container.[14]
-
-
Container Management: When a waste container is 90% full, seal it and request a pickup from your EHS department following institutional protocols.
By adhering to these protocols, you ensure a safe research environment and contribute to the responsible management of chemical waste. Your diligence is the cornerstone of a culture of safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
